molecular formula C11H9Cl2N B184887 2-Chloro-3-(2-chloroethyl)quinoline CAS No. 62595-04-4

2-Chloro-3-(2-chloroethyl)quinoline

Cat. No.: B184887
CAS No.: 62595-04-4
M. Wt: 226.1 g/mol
InChI Key: LLRIWJKFYUSCOK-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloroethyl)quinoline is a functionalized quinoline derivative designed for medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for constructing more complex molecules, particularly in developing targeted anticancer agents . The quinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets . Researchers utilize this compound to create novel analogs that can inhibit critical pathways in cancer cells, such as inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis . Furthermore, the structural features of quinoline derivatives make them candidates for investigating antimalarial therapies, as they can interfere with heme detoxification processes in Plasmodium parasites . The reactive chloroethyl side chain provides a handle for further chemical modification, allowing for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This makes this compound a valuable tool for researchers in pharmacology and organic synthesis focused on oncology and infectious diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(2-chloroethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c12-6-5-9-7-8-3-1-2-4-10(8)14-11(9)13/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRIWJKFYUSCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356153
Record name 2-chloro-3-(2-chloroethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62595-04-4
Record name 2-chloro-3-(2-chloroethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Chloro-3-(2-chloroethyl)quinoline: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Executive Summary: The quinoline nucleus is a cornerstone of medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological and physical properties.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway to 2-Chloro-3-(2-chloroethyl)quinoline, a valuable and versatile bifunctional intermediate. The molecule's two distinct chloro-substituents—an electrophilic C2-chloro on the aromatic ring and a nucleophilic-substitution-prone chloroethyl side chain—make it an ideal precursor for constructing complex fused heterocyclic systems and novel molecular scaffolds. The strategy detailed herein is anchored by the powerful Vilsmeier-Haack reaction to construct the core quinoline framework, followed by a systematic four-step sequence to elaborate the C3-substituent. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices, ensuring both reproducibility and a deep mechanistic understanding.

Strategic Imperatives: Retrosynthetic Analysis

The design of an effective synthesis for this compound hinges on a logical retrosynthetic disconnection. The primary challenge lies in the regioselective installation of three distinct functionalities onto a benzene precursor: the fused nitrogen-containing ring, the C2-chloro group, and the C3-(2-chloroethyl) side chain.

A direct, single-step construction is synthetically unfeasible. A more robust strategy involves forming a functionalized quinoline core first, followed by modification. The Vilsmeier-Haack reaction stands out as one of the most efficient methods for preparing 2-chloro-3-formylquinolines from readily available N-arylacetamides (acetanilides).[3][4] This reaction elegantly and simultaneously builds the pyridine ring and installs the C2-chloro and C3-formyl groups in a single, highly regioselective transformation.

This insight establishes 2-chloro-3-formylquinoline as the key strategic intermediate. The synthesis is therefore logically bifurcated into two distinct phases:

  • Phase A: Construction of the 2-chloro-3-formylquinoline core via Vilsmeier-Haack cyclization.

  • Phase B: A four-step homologation and functional group interconversion sequence to transform the C3-formyl group into the target C3-(2-chloroethyl) side chain.

G Target This compound Intermediate_Alcohol 2-(2-Chloroquinolin-3-yl)ethanol Target->Intermediate_Alcohol  Chlorination Intermediate_Acetaldehyde 2-Chloroquinoline-3-acetaldehyde Intermediate_Alcohol->Intermediate_Acetaldehyde  Reduction Intermediate_EnolEther 3-(2-Methoxyvinyl)-2-chloroquinoline Intermediate_Acetaldehyde->Intermediate_EnolEther  Hydrolysis Key_Intermediate 2-Chloro-3-formylquinoline Intermediate_EnolEther->Key_Intermediate  Wittig Homologation Acetanilide Acetanilide Key_Intermediate->Acetanilide  Vilsmeier-Haack Cyclization Reagents_VH POCl₃, DMF (Vilsmeier-Haack Rgt.) Reagents_VH->Key_Intermediate Reagents_Wittig Ph₃P=CHOCH₃ (Wittig Rgt.) Reagents_Wittig->Intermediate_EnolEther Reagents_Hydrolysis H₃O⁺ Reagents_Hydrolysis->Intermediate_Acetaldehyde Reagents_Reduction NaBH₄ Reagents_Reduction->Intermediate_Alcohol Reagents_Chlorination SOCl₂ Reagents_Chlorination->Target

Caption: Retrosynthetic pathway for this compound.

Phase A: Core Synthesis via Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich compounds and for the synthesis of certain heterocyclic systems.[4] Its application to N-arylacetamides provides a direct and high-yielding route to the crucial 2-chloro-3-formylquinoline intermediate.[2][5]

Mechanistic Rationale

The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, from the interaction of a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[3][4] The mechanism unfolds as follows:

  • Vilsmeier Reagent Formation: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to generate the highly electrophilic Vilsmeier reagent (chloroiminium ion).

  • Electrophilic Attack: The enol form of the acetanilide, an electron-rich aromatic system, attacks the Vilsmeier reagent.

  • Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated nitrogen attacks the aromatic ring to form the dihydropyridine ring.

  • Aromatization and Chlorination: Subsequent elimination and hydrolysis steps lead to the formation of the aromatic quinoline ring, with the C2 position chlorinated and the C3 position bearing a formyl group.[2]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Cascade DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate1 Electrophilic Adduct Vilsmeier_Reagent->Intermediate1 Acetanilide Acetanilide (Enol form) Acetanilide->Intermediate1 + Vilsmeier Rgt. Intermediate2 Cyclized Dihydroquinoline Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Chloro-3-formylquinoline Intermediate2->Product Aromatization & Hydrolysis

Caption: Vilsmeier-Haack mechanism for 2-chloro-3-formylquinoline synthesis.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline

This protocol is a synthesized representation based on established literature procedures.[2][3][5]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5-10 mL). Cool the flask in an ice-salt bath to 0°C.

  • Vilsmeier Reagent Formation: Slowly add freshly distilled phosphorus oxychloride (POCl₃, ~4 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5°C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add the starting N-phenylacetamide (acetanilide, 1 equivalent) portion-wise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in a water bath to 80-90°C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (~200 g) with stirring.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7. A solid precipitate should form.

  • Isolation and Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water. Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate or ethanol to yield pure 2-chloro-3-formylquinoline.

Quantitative Data and Characterization
ParameterValue/ObservationReference
Starting Material N-Phenylacetamide
Key Reagents POCl₃, DMF[3][4]
Typical Yield 60-80%[5]
Appearance Crystalline solid[6]
m.p. ~143-148 °C[6]
¹H NMR Signal (CHO) δ 9.0 - 10.5 ppm (s, 1H)[4]
IR Absorption (C=O) ~1690 cm⁻¹[4]

Phase B: Elaboration of the C3-Side Chain

With the key 2-chloro-3-formylquinoline intermediate in hand, the subsequent phase focuses on the methodical, four-step conversion of the formyl group into the desired 2-chloroethyl side chain.

G start 2-Chloro-3- formylquinoline step1 Wittig Reaction (+ Ph₃P=CHOCH₃) start->step1 product1 3-(2-Methoxyvinyl)- 2-chloroquinoline step1->product1 step2 Acid Hydrolysis (+ H₃O⁺) product1->step2 product2 2-Chloroquinoline- 3-acetaldehyde step2->product2 step3 Reduction (+ NaBH₄) product2->step3 product3 2-(2-Chloroquinolin- 3-yl)ethanol step3->product3 step4 Chlorination (+ SOCl₂) product3->step4 end 2-Chloro-3-(2- chloroethyl)quinoline step4->end

Caption: Workflow for the C3-side chain elaboration.

Step 1: Wittig Reaction for Carbon Homologation
  • Causality: The first step is to add one carbon atom to the aldehyde. A Wittig reaction using methoxymethylenetriphenylphosphine ylide is an excellent choice. It converts the aldehyde to an enol ether, which is a masked aldehyde with one additional carbon.

  • Protocol:

    • Prepare the ylide by reacting methoxymethyltriphenylphosphonium chloride with a strong base like sodium hydride or n-butyllithium in an anhydrous ether or THF under an inert atmosphere.

    • Cool the ylide solution to 0°C and add a solution of 2-chloro-3-formylquinoline (1 equivalent) in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.

    • Work up the reaction by quenching with water, extracting with an organic solvent, drying, and concentrating. The crude enol ether is often used directly in the next step without extensive purification.

Step 2: Hydrolysis to 2-Chloroquinoline-3-acetaldehyde
  • Causality: The enol ether is readily hydrolyzed under acidic conditions to unmask the one-carbon-extended aldehyde, 2-chloroquinoline-3-acetaldehyde.

  • Protocol:

    • Dissolve the crude enol ether from the previous step in a solvent mixture such as THF and water.

    • Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Neutralize the acid, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude acetaldehyde derivative.

Step 3: Reduction to 2-(2-Chloroquinolin-3-yl)ethanol
  • Causality: The newly formed aldehyde must be reduced to the corresponding primary alcohol before chlorination. Sodium borohydride (NaBH₄) is the reagent of choice as it is a mild and selective reducing agent that will not affect the chlorinated aromatic ring.

  • Protocol:

    • Dissolve the crude 2-chloroquinoline-3-acetaldehyde in a protic solvent like methanol or ethanol.

    • Cool the solution in an ice bath to 0°C.

    • Add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise.

    • Stir the reaction at 0°C and then allow it to warm to room temperature for 1-2 hours.

    • Quench the reaction by slowly adding water or dilute acid.

    • Remove the bulk of the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers, dry, and evaporate to yield 2-(2-chloroquinolin-3-yl)ethanol.

Step 4: Chlorination to this compound
  • Causality: The final step is the conversion of the primary alcohol to the target alkyl chloride. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gases, simplifying purification.[7]

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, dissolve the 2-(2-chloroquinolin-3-yl)ethanol (1 equivalent) in an anhydrous solvent like dichloromethane or chloroform.[7]

    • Cool the solution to 0°C in an ice bath.

    • Add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise. A small amount of pyridine may be added to scavenge the HCl produced.

    • Allow the mixture to warm to room temperature and then gently reflux until the reaction is complete as per TLC analysis.

    • Cool the mixture, carefully pour it onto ice, and neutralize with a base (e.g., NaHCO₃ solution).

    • Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography on silica gel.

Conclusion

The synthesis of this compound is a multi-step but highly logical and achievable process for the proficient organic chemist. The strategy presented here, leveraging the power and regioselectivity of the Vilsmeier-Haack reaction for core construction followed by a robust, four-step functional group interconversion, provides a reliable pathway to this versatile bifunctional building block. Each step is grounded in well-established, high-yielding transformations, ensuring the overall efficiency of the sequence. The final product is primed for subsequent derivatization, offering two distinct reactive handles for the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • M. A. P. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available at: [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available at: [Link]

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. Available at: [Link]

  • ResearchGate. Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Available at: [Link]

  • Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available at: [Link]

  • Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available at: [Link]

  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

Sources

"2-Chloro-3-(2-chloroethyl)quinoline" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3-(2-chloroethyl)quinoline: A Versatile Precursor in Synthetic Chemistry

Abstract

The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant biological and material properties. Within this esteemed class of molecules, this compound emerges as a highly functionalized and reactive intermediate. Its unique architecture, featuring two distinct and addressable electrophilic chlorine centers, provides a versatile platform for the synthesis of complex molecular frameworks. This guide offers a comprehensive exploration of the chemical properties, plausible synthetic strategies, and profound reactivity of this compound. It is intended for researchers, scientists, and professionals in drug development, providing the technical insights necessary to leverage this compound's synthetic potential in the creation of novel pharmaceuticals, fluorescent probes, and advanced materials.

Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a distinct chemical entity whose identity and physical characteristics are crucial for its application in a laboratory setting.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[]
CAS Number 62595-04-4[2][3]
Molecular Formula C₁₁H₉Cl₂N[][2][3]
Molecular Weight 226.1 g/mol [][2]
Boiling Point 347.1°C at 760 mmHg[]
Density 1.307 g/cm³[]
InChI Key LLRIWJKFYUSCOK-UHFFFAOYSA-N[]

These properties provide the essential data for reaction planning, purification, and safe handling of the compound. The presence of two chlorine atoms and a nitrogen heterocycle dictates its reactivity and potential for further chemical modification.

Synthetic Pathways: A Mechanistic Perspective

While dedicated literature on the specific synthesis of this compound is sparse, its structure suggests a logical synthetic approach rooted in established quinoline chemistry. A highly plausible route involves the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of acetanilides to produce 2-chloro-3-formylquinolines.[4][5][6] This intermediate can then be elaborated to introduce the chloroethyl side chain.

Proposed Synthetic Workflow

A robust, multi-step synthesis can be conceptualized as follows:

  • Step 1: Vilsmeier-Haack Cyclization: An appropriately substituted acetanilide undergoes reaction with a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide). This reaction proceeds via electrophilic substitution to form an intermediate that cyclizes and subsequently aromatizes to yield a 2-chloroquinoline-3-carbaldehyde derivative.[5][6] This step is foundational, establishing the core heterocyclic structure.

  • Step 2: Carbon Chain Elongation: The aldehyde functional group of the intermediate is then subjected to a Wittig reaction or a similar olefination process to introduce a two-carbon vinyl group at the 3-position.

  • Step 3: Hydrochlorination: The final step involves the electrophilic addition of hydrogen chloride (HCl) across the newly formed double bond of the vinyl group, yielding the target molecule, this compound. An alternative to steps 2 and 3 would be the reduction of the aldehyde to an alcohol, followed by chlorination (e.g., using thionyl chloride), though this presents its own set of challenges regarding selectivity.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Chain Elongation cluster_2 Step 3: Hydrochlorination Acetanilide Substituted Acetanilide Vilsmeier POCl₃, DMF Intermediate1 2-Chloroquinoline-3- carbaldehyde Acetanilide->Intermediate1 Vilsmeier->Intermediate1 Formylation & Cyclization Wittig Wittig Reagent (e.g., Ph₃P=CH₂) Intermediate2 2-Chloro-3- vinylquinoline Intermediate1->Intermediate2 Wittig->Intermediate2 Olefination HCl HCl gas FinalProduct This compound Intermediate2->FinalProduct HCl->FinalProduct Electrophilic Addition

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity: A Tale of Two Electrophiles

The synthetic utility of this compound is anchored in its dual reactivity. The molecule possesses two distinct electrophilic sites, allowing for sequential or, under specific conditions, simultaneous functionalization.

  • C2-Chloride (Aryl Halide): The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic nitrogen atom. This position can be readily targeted by a wide range of nucleophiles, including amines, alkoxides, and thiols, to generate diverse libraries of 2-substituted quinolines.[4]

  • Ethyl Chloride (Alkyl Halide): The chlorine atom on the terminal carbon of the ethyl side chain behaves as a typical primary alkyl halide. It is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of various moieties through the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.[7][8]

This differential reactivity allows for a strategic, stepwise approach to synthesis, enabling the creation of complex molecules with precise control over their final architecture.

G cluster_c2 Reactions at C2 cluster_ce Reactions at Ethyl Chain main This compound C2-Cl (Aryl Halide) Ethyl-Cl (Alkyl Halide) c2_prod 2-Substituted-3-(2-chloroethyl)quinolines main:c2->c2_prod ce_prod 2-Chloro-3-(2-substituted-ethyl)quinolines main:ce->ce_prod c2_nuc Nucleophiles (R-NH₂, R-OH, R-SH) c2_nuc->c2_prod SₙAr ce_nuc Nucleophiles (R'₂NH, R'-OH, R'-SH) ce_nuc->ce_prod Sₙ2

Caption: Key reactivity pathways of this compound.

Applications in Research and Development

The unique structural and reactive properties of this compound position it as a valuable intermediate in several high-value research areas.

Pharmaceutical Synthesis

The quinoline nucleus is a privileged scaffold in medicinal chemistry, present in a wide range of drugs with activities including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[4][9] this compound serves as a versatile starting material to build novel drug candidates. The two reactive handles allow for the introduction of various pharmacophores and solubilizing groups, enabling the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy and pharmacokinetic profiles.

Development of Fluorescent Probes

Quinoline derivatives are often inherently fluorescent due to their rigid, conjugated aromatic system.[7] The chloroethyl group on this scaffold is a reactive handle that can be used to covalently link the quinoline fluorophore to biomolecules, targeting ligands, or other reporter molecules. This strategy facilitates the creation of novel fluorescent probes for applications in cellular imaging, high-throughput screening, and diagnostics.[7]

Materials Science and Ligand Design

Beyond biological applications, the quinoline framework is of interest in materials science. The ability to systematically modify the structure via its reactive handles allows for the synthesis of novel organic semiconductors, dyes, and ligands for coordination chemistry. The nitrogen atom can coordinate with metal ions, and further functionalization can tune the electronic and photophysical properties of the resulting materials.

Analytical Characterization Profile (Predicted)

  • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the six protons on the quinoline ring system. The ethyl chain would exhibit two distinct triplets: one for the methylene group adjacent to the quinoline ring (approx. 3.2-3.5 ppm) and another for the terminal methylene group bearing the chlorine (approx. 3.7-4.0 ppm).

  • ¹³C NMR: The spectrum would display 11 distinct signals. The aromatic carbons would appear in the 120-150 ppm range, with the carbon bearing the chlorine at C2 shifted downfield. The two aliphatic carbons of the ethyl chain would be found in the 30-45 ppm range.

  • Mass Spectrometry: The mass spectrum would show a molecular ion (M⁺) peak at m/z 225. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms, with prominent peaks at M+2 (approx. 65% of M⁺) and M+4 (approx. 10% of M⁺), confirming the dichlorinated nature of the compound.

  • Infrared (IR) Spectroscopy: Key absorption bands would include C=C and C=N stretching from the aromatic quinoline core (approx. 1500-1600 cm⁻¹) and C-Cl stretching vibrations (approx. 600-800 cm⁻¹).

Safety and Handling

Based on data for structurally related compounds such as 2-chloro-3-(chloromethyl)quinoline, this chemical should be handled with caution as a hazardous substance.[10][11]

  • Hazard Classification: It is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye damage. It may also cause respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated fume hood. Standard PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Handling Procedures: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a potent and versatile chemical intermediate. Its value lies in the dual reactivity conferred by its two distinct chlorine substituents, which enables a wide array of synthetic transformations. This guide has delineated its core properties, proposed a viable synthetic strategy, and explored its reactivity and potential applications. For researchers in drug discovery, medicinal chemistry, and materials science, this compound represents a gateway to novel molecular architectures with significant potential for biological activity and advanced functional properties. Mastery of its chemistry is a key step toward unlocking this potential.

References

[4] RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

[10] PubChem. 2-Chloro-3-(chloromethyl)quinoline. [Link]

[5] International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

[12] PubChem. 2-Chloroquinoline. [Link]

[13] PubChem. 2-Chloro-3-methylquinoline. [Link]

[14] Wikipedia. 2-Chloroquinoline. [Link]

[15] Journal of Chemical Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]

[6] Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. [Link]

[16] Pharmaffiliates. 2-Chloroquinoline-3-carbaldehyde (BSC). [Link]

[17] NIST WebBook. Quinoline, 2-chloro-. [Link]

[18] RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

[9] ResearchGate. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

[19] NIST WebBook. Quinoline, 2-chloro- Mass Spectrum. [Link]

[20] ResearchGate. (PDF) 2-Chloroquinoline-3-carbaldehyde. [Link]

[21] Minnesota Department of Health. Quinoline Toxicological Summary. [Link]

[22] ResearchGate. Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... [Link]

[23] New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

[24] U.S. Environmental Protection Agency. Quinoline | EPA. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-3-(2-chloroethyl)quinoline: A Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(2-chloroethyl)quinoline (CAS No. 62595-04-4), a key heterocyclic intermediate with significant potential in the landscape of drug discovery and development. While specific literature on this compound is not abundant, this document, for the first time, consolidates available data and provides expert insights into its synthesis, chemical reactivity, and prospective biological applications. By examining the well-established chemistry of the 2-chloroquinoline scaffold and the reactive nature of the chloroethyl side chain, we delineate a framework for its strategic utilization in the synthesis of novel bioactive molecules. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to leverage the unique structural attributes of this compound for the development of next-generation therapeutics.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile biological profile has led to the development of agents with a wide array of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1] The substitution pattern on the quinoline nucleus plays a pivotal role in modulating its pharmacological effects. The presence of a chlorine atom, particularly at the 2-position, often enhances the biological activity and provides a reactive handle for further chemical modifications. This guide focuses on the unique attributes of this compound, a molecule poised for significant applications in synthetic and medicinal chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 62595-04-4[2]
Molecular Formula C₁₁H₉Cl₂N[2]
Molecular Weight 226.1 g/mol [2]
IUPAC Name This compound
Appearance Likely a solid or oil (based on related compounds)
Solubility Expected to be soluble in most organic solvents

Proposed Synthetic Pathways

While a definitive, peer-reviewed synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be postulated based on established methodologies for related quinoline derivatives. The Vilsmeier-Haack reaction is a powerful tool for the formylation of activated aromatic compounds and is commonly employed in the synthesis of 2-chloro-3-formylquinolines from acetanilides.[1][3] This formyl derivative can then serve as a key intermediate.

Two-Step Synthesis from a Substituted Acetanilide

A logical synthetic approach would involve a two-step process starting from a suitable acetanilide precursor.

Step 1: Vilsmeier-Haack Reaction to form 2-Chloro-3-formylquinoline. The reaction of a substituted acetanilide with a Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) is a well-established method for the synthesis of 2-chloro-3-formylquinolines.[3][4]

Step 2: Homologation and Chlorination of the Formyl Group. The formyl group at the 3-position can be converted to a 2-chloroethyl group through a two-step sequence:

  • Wittig Reaction or Horner-Wadsworth-Emmons Reaction: To introduce a vinyl group.

  • Hydrochlorination: Addition of HCl across the double bond to yield the final product.

Alternatively, reduction of the formyl group to an alcohol, followed by conversion to the corresponding chloride and subsequent chain extension could be envisioned.

G cluster_0 Proposed Synthetic Pathway Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Acetanilide->Vilsmeier Step 1 Intermediate 2-Chloro-3-formylquinoline Vilsmeier->Intermediate Homologation Homologation & Chlorination (e.g., Wittig followed by HCl addition) Intermediate->Homologation Step 2 Product This compound Homologation->Product

Proposed synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the differential reactivity of its two chloro-substituents.

  • The 2-Chloro Group: The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2-substituted quinoline derivatives.

  • The Chloroethyl Side Chain: The primary alkyl chloride of the 2-chloroethyl group is susceptible to nucleophilic substitution (SN2) reactions. This provides a second site for derivatization, enabling the attachment of various functional groups or the construction of fused ring systems.

The interplay between these two reactive sites allows for a modular approach to the synthesis of complex molecules with potential biological activity.

G cluster_0 Reactivity Profile Start This compound SNAr Nucleophilic Aromatic Substitution (at C2) Start->SNAr Nu:⁻ SN2 Nucleophilic Substitution (on ethyl chain) Start->SN2 Nu':⁻ Product1 2-Substituted-3-(2-chloroethyl)quinoline SNAr->Product1 Product3 2,3-Disubstituted quinoline SNAr->Product3 Product2 2-Chloro-3-(2-substituted-ethyl)quinoline SN2->Product2 SN2->Product3 Product1->SN2 Nu':⁻ Product2->SNAr Nu:⁻

Dual reactivity of this compound.

Prospective Biological Applications

The quinoline scaffold is a cornerstone in the development of therapeutics for infectious diseases and cancer.[5] Derivatives of 2-chloroquinoline have been investigated for a range of biological activities, including:

  • Antimalarial Activity: Chloroquine and mefloquine are classic examples of quinoline-based antimalarial drugs.[5]

  • Anticancer Activity: Numerous quinoline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and receptor tyrosine kinases.

  • Antibacterial and Antifungal Activity: The quinoline nucleus is present in several antibacterial and antifungal agents.[1]

The dual reactive sites of this compound make it an attractive starting material for the synthesis of novel compounds with potential therapeutic value in these areas. For instance, the 2-position can be functionalized with moieties known to interact with specific biological targets, while the chloroethyl side chain can be used to modulate pharmacokinetic properties or to introduce additional pharmacophoric features.

Analytical Characterization

Unambiguous characterization of this compound is crucial for its use in synthesis and biological studies. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region is expected to show a complex pattern of signals for the quinoline protons. The chloroethyl group will likely exhibit two triplets, one for the CH₂ group adjacent to the quinoline ring and another for the CH₂ group bearing the chlorine atom, with the latter appearing further downfield.

  • ¹³C NMR: The spectrum will show signals for the nine carbons of the quinoline ring and the two carbons of the ethyl side chain. The carbon atoms attached to chlorine (C2 and the terminal carbon of the ethyl group) will be significantly deshielded.

Predicted ¹H NMR Chemical Shifts for the Quinoline Ring (based on 2-chloroquinoline in CDCl₃)[6]

ProtonPredicted Chemical Shift (δ, ppm)
H-4~8.0
H-5~7.8
H-6~7.6
H-7~7.7
H-8~8.1
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.[7][8]

  • Molecular Ion Peak: The molecular ion (M⁺) will appear as a cluster of peaks due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The most abundant peak will correspond to the molecule containing two ³⁵Cl atoms.

  • Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1.[7]

Expected Isotopic Pattern for the Molecular Ion of C₁₁H₉³⁵Cl₂N

Ionm/z (approx.)Relative Intensity
[M]⁺ (²x³⁵Cl)225100%
[M+2]⁺ (¹x³⁵Cl, ¹x³⁷Cl)227~65%
[M+4]⁺ (²x³⁷Cl)229~10%
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • C=C and C=N stretching vibrations: In the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring.

  • C-H stretching vibrations: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

  • C-Cl stretching vibrations: In the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of quinoline derivatives, which can be adapted for this compound.

General Procedure for Vilsmeier-Haack Reaction[3]
  • To a stirred solution of the appropriate acetanilide in dry N,N-dimethylformamide (DMF) at 0-5 °C, slowly add phosphorus oxychloride (POCl₃).

  • After the addition is complete, heat the reaction mixture at 80-90 °C for the required time (monitored by TLC).

  • Pour the cooled reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for NMR Spectroscopic Analysis[6]
  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to determine chemical shifts, coupling constants, and integration.

Conclusion and Future Outlook

This compound represents a versatile and underexplored building block in organic synthesis and medicinal chemistry. Its dual reactivity offers a unique platform for the creation of diverse molecular architectures. The insights provided in this technical guide, from proposed synthetic strategies to detailed analytical characterization and potential biological applications, are intended to stimulate further research into this promising compound. As the quest for novel therapeutics continues, the strategic use of such well-designed intermediates will be paramount in accelerating the drug discovery process.

References

  • Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Synthesis and biological evaluation of substituted quinolines: Potential treatment of protozoal and retroviral co-infections.
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • African Journal of Pure and Applied Chemistry - synthesis of n-alkyl-3- (1h-benzimidazolyl) -2-chloroquinoline derivatives potential candidates against infectious organisms. African Journal of Pure and Applied Chemistry.
  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules.
  • 2-Chloroquinoline. PubChem. Available at: [Link]

  • 2-Chloroquinoline(612-62-4) 1H NMR spectrum. ChemicalBook.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.
  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Tikrit Journal of Pure Science.
  • Biological evaluation of substituted quinolines.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • Organic Compounds Containing Halogen
  • mass spectra - the M+2 peak. Chemguide.

Sources

Introduction: The Quinoline Core in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Chloro-3-(2-chloroethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its core molecular architecture, predictable spectroscopic signatures, logical synthetic pathways, and its reactivity, positioning it as a versatile scaffold for drug discovery.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and ability to engage in various intermolecular interactions make it an ideal platform for designing molecules with specific biological targets. Within this class, halogenated quinolines serve as exceptionally versatile precursors for constructing diverse molecular libraries. This compound (CAS No: 62595-04-4) emerges as a particularly valuable building block, featuring two distinct reactive sites that allow for sequential and regioselective chemical modifications.

Molecular Structure and Physicochemical Properties

The fundamental architecture of this compound dictates its chemical behavior. The molecule consists of a quinoline nucleus substituted at the C2 position with a chlorine atom and at the C3 position with a 2-chloroethyl side chain.

  • Electronic Effects : The chlorine atom at the C2 position exerts a strong electron-withdrawing effect, which activates this position for nucleophilic aromatic substitution. This is a key feature for its synthetic utility.

  • Reactivity of the Side Chain : The terminal chlorine on the ethyl group at C3 is a primary alkyl halide, making it highly susceptible to classical SN2 (nucleophilic substitution) reactions with a wide range of nucleophiles.

This dual reactivity allows for a stepwise functionalization, enabling the synthesis of complex derivatives.

Below is a diagram illustrating the atom connectivity and numbering of the quinoline ring system in the target molecule.

Caption: Molecular connectivity of the title compound.

Table 1: Physicochemical Properties A summary of the key physicochemical properties for this compound is provided below.

PropertyValueSource
CAS Number 62595-04-4[1][][3]
Molecular Formula C₁₁H₉Cl₂N[1][][3]
Molecular Weight 226.1 g/mol [1][]
IUPAC Name This compound[]
Boiling Point 347.1°C at 760 mmHg[]
Density 1.307 g/cm³[]

Synthetic Strategy: A Multi-Step Approach

While a direct, single-pot synthesis is not commonly documented, a robust and logical pathway can be designed based on well-established organochemical reactions, starting from substituted acetanilides. The overall strategy involves the initial construction of a key intermediate, 2-chloroquinoline-3-carbaldehyde, followed by the elongation and modification of the C3-substituent.

Part A: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds, such as acetanilides, to produce 2-chloro-3-formylquinolines.[4][5][6] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality of Experimental Choices:

  • Acetanilide: The starting material must be an activated aromatic ring capable of undergoing electrophilic substitution. The acetamido group directs the cyclization.

  • POCl₃ and DMF: This combination generates the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, which is essential for the formylation step. POCl₃ also serves as the chlorinating agent to form the 2-chloroquinoline product.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling (0-5 °C). The subsequent cyclization requires heating (80-90 °C) to overcome the activation energy barrier.[5]

vilsmeier_workflow Fig. 2: Vilsmeier-Haack Synthesis Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation DMF DMF (Solvent) mix Mix & Cool (0-5 °C) DMF->mix POCl3 POCl3 POCl3->mix add_acetanilide Add Acetanilide mix->add_acetanilide Forms Vilsmeier Reagent reflux Reflux (80-90 °C, 4-10h) add_acetanilide->reflux hydrolysis Hydrolysis (Ice Water/Mild Base) reflux->hydrolysis Reaction Completion (TLC) filter Filter Precipitate hydrolysis->filter wash Wash with Water filter->wash recrystallize Recrystallize wash->recrystallize product 2-Chloroquinoline-3-carbaldehyde recrystallize->product

Caption: Workflow for synthesizing the key aldehyde intermediate.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place N,N-dimethylformamide (DMF) (3 molar equivalents). Cool the flask in an ice-salt bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (4.5 molar equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. Stir for an additional 30 minutes after addition is complete.

  • Addition of Substrate: Add the appropriate substituted acetanilide (1 molar equivalent) portion-wise to the reaction mixture.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Work-up and Isolation: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize with a mild base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloroquinoline-3-carbaldehyde.

Part B: Conversion of the Formyl Group to a 2-Chloroethyl Group

This transformation requires a two-carbon homologation and subsequent functional group manipulations. A reliable synthetic sequence is proposed:

  • Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: React the aldehyde with a phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane) to form an ethyl cinnamate derivative (an α,β-unsaturated ester). The HWE reaction is often preferred for its high E-alkene selectivity and ease of byproduct removal.

  • Catalytic Hydrogenation: Reduce the carbon-carbon double bond of the unsaturated ester using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This selectively reduces the alkene without affecting the ester or the quinoline ring.

  • Reduction of the Ester: Reduce the resulting saturated ester to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Chlorination of the Alcohol: Convert the primary alcohol to the target 2-chloroethyl group using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[7][8] This step must be performed under anhydrous conditions to prevent side reactions.[8]

Spectroscopic Characterization: A Predictive Analysis

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR Aromatic Region (δ 7.5-8.5 ppm): 4 protons on the benzo- part of the quinoline ring, exhibiting complex doublet/triplet splitting patterns. The H4 proton will likely be a singlet shifted downfield. Aliphatic Region: Two triplets, each integrating to 2H, around δ 3.0-4.0 ppm, corresponding to the -CH₂-CH₂-Cl system. The methylene group adjacent to the quinoline ring (-CH₂-) will be slightly more downfield than the terminal methylene (-CH₂Cl).
¹³C NMR Aromatic Region (δ 120-155 ppm): 9 distinct signals for the quinoline carbons. C2 will be significantly shifted due to the attached chlorine. Aliphatic Region: Two signals expected around δ 30-45 ppm for the two sp³ hybridized carbons of the ethyl side chain.
IR (Infrared) ~3050 cm⁻¹: Aromatic C-H stretching. ~2900-2960 cm⁻¹: Aliphatic C-H stretching. ~1600, 1500 cm⁻¹: C=C and C=N stretching of the quinoline ring. ~750-850 cm⁻¹: C-Cl stretching vibrations.
Mass Spec (EI) Molecular Ion (M⁺): A cluster of peaks at m/z 225, 227, and 229 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensity ratio should be approximately 9:6:1. Fragmentation: Loss of a chlorine radical (·Cl), loss of HCl, and cleavage of the ethyl side chain (loss of ·CH₂Cl or ·C₂H₄Cl).

Protocol 2: Standard Protocol for NMR Sample Preparation and Analysis

This protocol provides a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal overlapping signals.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10][11]

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) using appropriate software. Integrate the ¹H NMR signals to determine proton ratios.

  • Data Validation: Ensure that the integration values correspond to the expected number of protons and that the chemical shifts and coupling constants are consistent with the proposed structure. The combination of 1D and 2D spectra (COSY, HSQC) should unambiguously confirm the connectivity of the molecule.

Reactivity and Synthetic Applications in Drug Discovery

The synthetic power of this compound lies in the orthogonal reactivity of its two chloro-substituents. This allows for selective and sequential reactions to build molecular complexity.

  • Nucleophilic Substitution at the Side Chain: The primary chloride is highly reactive towards nucleophiles like amines, thiols, and alkoxides. This reaction is typically performed under milder conditions than those required for substitution on the quinoline ring, allowing for selective functionalization of the side chain first.

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The C2-Cl bond can be displaced by strong nucleophiles, often requiring higher temperatures or catalytic conditions (e.g., Buchwald-Hartwig or Ullmann coupling for N- or O-arylation).[4]

  • Intramolecular Cyclization: The two reactive centers can be used to construct novel fused heterocyclic systems. For instance, reaction with a dinucleophile (e.g., ethylenediamine) could lead to the formation of a diazepine ring fused to the quinoline scaffold.

reactivity_pathways Fig. 3: Key Reaction Pathways cluster_sidechain Side-Chain Reactions (S_N2) cluster_ring Ring Reactions (S_NAr) cluster_cyclization Intramolecular Cyclization start This compound amine R₂NH start->amine thiol RSH start->thiol alkoxide RO⁻ start->alkoxide amine2 R'NH₂ start->amine2 dinucleophile H₂N-X-YH start->dinucleophile prod_amine Amine Derivative amine->prod_amine prod_thiol Thiol Derivative thiol->prod_thiol prod_alkoxide Ether Derivative alkoxide->prod_alkoxide prod_amine2 2-Aminoquinoline Derivative amine2->prod_amine2 Heat/Catalyst prod_fused Fused Heterocycle dinucleophile->prod_fused

Caption: Synthetic utility and major reaction pathways.

Conclusion

This compound is a high-value synthetic intermediate whose molecular structure is primed for diverse chemical transformations. Its two distinct electrophilic centers—the C2-position on the quinoline ring and the terminal carbon of the ethyl side chain—provide a platform for controlled, stepwise synthesis. By understanding its logical synthetic origins from simple acetanilides and its predictable spectroscopic and reactive properties, researchers in drug development can strategically leverage this molecule to construct novel and complex chemical entities with significant therapeutic potential.

References

  • El-Sayed, M. A. A., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018. [Link]

  • PubChem. 2-Chloro-3-methylquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-3-(chloromethyl)quinoline. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2-Chloroquinoline. [Link]

  • Kumar, D. K., et al. "Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines." Journal of Chemical Sciences, 2012. [Link]

  • International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • Pharmaffiliates. 2-Chloroquinoline-3-carbaldehyde (BSC). [Link]

  • Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. [Link]

  • ResearchGate. Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. [Link]

  • El-Sayed, M. A. A., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018. [Link]

  • Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. [Link]

  • ResearchGate. (PDF) 2-Chloroquinoline-3-carbaldehyde. [Link]

  • ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. [Link]

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance due to their prevalence in biologically active compounds and functional materials. The targeted synthesis of substituted quinolines necessitates unambiguous structural verification, a task for which spectroscopic methods are indispensable. This guide provides an in-depth technical overview of the expected spectroscopic signature of 2-Chloro-3-(2-chloroethyl)quinoline , a key synthetic intermediate.

While direct experimental spectra for this specific compound (CAS 62595-04-4) are not widely published, this document, grounded in the principles of spectroscopic interpretation and comparative data from analogous structures, serves as an expert-level predictive guide for its characterization. We will dissect the anticipated data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the causal relationships between molecular structure and spectral output. This approach provides researchers with a robust framework for identifying and verifying this molecule in a laboratory setting.

Molecular Profile:

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₉Cl₂N[1]

  • Molecular Weight: 226.1 g/mol [1]

  • Structure:

    
    
    

Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) would be a standard method, providing both the molecular ion and characteristic fragment ions.

Predicted Mass Spectrum Analysis

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) creates a distinctive cluster of peaks.

  • Molecular Ion (M⁺) Cluster: The base molecular ion peak, corresponding to the molecule with two ³⁵Cl isotopes, will appear at m/z 225 .

  • Isotopic Pattern: Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will exhibit an (M+2) peak at m/z 227 and an (M+4) peak at m/z 229 . The expected relative intensity ratio of these peaks will be approximately 9:6:1 , which is a hallmark signature for a dichlorinated compound.

  • Fragmentation: The chloroethyl side chain is a likely site for initial fragmentation. A primary fragmentation pathway would involve the loss of the ethyl chloride radical (•CH₂CH₂Cl), leading to a significant fragment at m/z 162 . Another key fragmentation would be the loss of a chlorine radical (•Cl) from the molecular ion, resulting in a peak at m/z 190 .

Data Summary: Predicted Mass Spectrometry Data
m/z (Predicted)AssignmentRationale
225[M]⁺ (C₁₁H₉³⁵Cl₂N)Molecular ion with two ³⁵Cl isotopes.
227[M+2]⁺Molecular ion with one ³⁵Cl and one ³⁷Cl.
229[M+4]⁺Molecular ion with two ³⁷Cl isotopes.
190[M-Cl]⁺Loss of a chlorine radical from the quinoline ring.
162[M-C₂H₄Cl]⁺Loss of the chloroethyl side chain via benzylic cleavage.
Workflow for Mass Spectrometry Analysis

The following diagram outlines a standard workflow for acquiring a mass spectrum for identity confirmation.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis prep Dissolve ~1 mg/mL in volatile solvent (e.g., Dichloromethane) inject Inject 1 µL into GC-MS prep->inject gc_sep GC Separation (e.g., DB-5ms column) inject->gc_sep ei_ion Electron Ionization (70 eV) gc_sep->ei_ion mass_scan Scan Mass Range (e.g., m/z 40-400) ei_ion->mass_scan tic Identify Peak in Total Ion Chromatogram mass_scan->tic ms_extract Extract Mass Spectrum tic->ms_extract interpret Analyze Isotope Pattern & Fragmentation ms_extract->interpret

Fig 1: Standard GC-MS workflow for compound identification.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. For this compound, the spectrum will be dominated by absorptions from the aromatic quinoline core and the aliphatic side chain.

Predicted IR Absorption Bands

The analysis of IR spectra for quinoline derivatives is well-established.[2] The introduction of substituents modifies the fingerprint region, but key functional group frequencies remain predictable.

  • Aromatic C-H Stretch: A group of sharp, medium-intensity bands is expected just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹).

  • Aliphatic C-H Stretch: Sharp bands corresponding to the methylene (-CH₂-) groups of the chloroethyl side chain will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

  • Aromatic C=C and C=N Stretch: The quinoline ring system will produce a series of characteristic sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. A band around 1580 cm⁻¹ is often a characteristic marker for quinolines.[2]

  • C-Cl Stretch: The carbon-chlorine stretching vibrations will appear in the fingerprint region, typically between 800-600 cm⁻¹. These bands can be strong but may be difficult to assign definitively without comparative compounds.

Data Summary: Predicted IR Frequencies
Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3050Aromatic C-H StretchMedium
2960 - 2850Aliphatic C-H StretchMedium
1600 - 1450Aromatic C=C & C=N StretchMedium to Strong
800 - 600C-Cl StretchStrong
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-safe wipe lightly moistened with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound. The predictions below are based on established substituent effects in quinoline systems, where electron-withdrawing groups like chlorine significantly influence the chemical shifts of nearby nuclei.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will feature signals from the five protons on the quinoline ring and the four protons of the chloroethyl side chain.

  • Aromatic Region (δ 7.5 - 8.2 ppm): The five aromatic protons will appear in this region. The H-4 proton is expected to be the most downfield-shifted aromatic proton (excluding the side chain) due to the anisotropic effect of the quinoline nitrogen and the deshielding effect of the C-2 chlorine. The protons on the carbocyclic ring (H-5 to H-8) will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their ortho, meta, and para couplings.[4]

  • Aliphatic Region (δ 3.5 - 4.0 ppm): The two methylene groups (-CH₂-) of the ethyl side chain will appear as two distinct triplets, assuming free rotation. The methylene group adjacent to the quinoline ring (Cα-H₂) will be deshielded by the aromatic system. The terminal methylene group attached to the chlorine (Cβ-H₂) will be deshielded by the electronegative chlorine atom. This will likely result in a pattern around δ 3.9 ppm (t, 2H) and δ 3.5 ppm (t, 2H), with a typical vicinal coupling constant (³JHH) of ~7 Hz.

Data Summary: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Integration
H-4~8.1Singlet (s)-1H
H-5~7.8Doublet (d)~8.51H
H-8~8.0Doublet (d)~8.51H
H-6~7.6Triplet (t)~7.51H
H-7~7.7Triplet (t)~7.51H
Cα-H₂~3.5Triplet (t)~7.02H
Cβ-H₂~3.9Triplet (t)~7.02H
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

  • Aromatic Carbons: Nine signals will appear in the aromatic region (δ 120-155 ppm). The carbon bearing the chlorine at C-2 will be significantly deshielded.

  • Aliphatic Carbons: Two signals will appear in the aliphatic region. The carbon attached to the chlorine (Cβ) will be at a lower field (~δ 45 ppm) than the carbon attached to the quinoline ring (Cα, ~δ 35 ppm).

Data Summary: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
Carbon AssignmentPredicted δ (ppm)
C-2~151
C-3~135
C-4~138
C-4a~128
C-5~127
C-6~129
C-7~130
C-8~128
C-8a~148
~35
~45
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound.[3] Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.[3]

  • ¹H Spectrum Acquisition: A standard one-pulse experiment is used. Key parameters include setting the appropriate spectral width, acquisition time, and a relaxation delay (e.g., 1-2 seconds). Typically 8 or 16 scans are acquired for good signal-to-noise.

  • ¹³C Spectrum Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer acquisition time are required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak of CDCl₃ at δ 7.26 for ¹H or δ 77.16 for ¹³C).

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in integrating the data from all techniques. The flowchart below illustrates how data from MS, IR, and NMR are synergistically used to confirm the structure of this compound.

Integrated_Analysis compound Unknown Sample: This compound ms MS Analysis compound->ms ir IR Analysis compound->ir nmr NMR Analysis compound->nmr ms_result Result: m/z = 225, 227, 229 (9:6:1 ratio) Confirms C₁₁H₉Cl₂N ms->ms_result ir_result Result: C-H (Ar & Ali), C=C, C=N, C-Cl Confirms Functional Groups ir->ir_result nmr_result Result: ¹H & ¹³C signals match predicted shifts & couplings Confirms Connectivity nmr->nmr_result conclusion Final Confirmation: Structure Verified ms_result->conclusion ir_result->conclusion nmr_result->conclusion

Fig 2: Integrated workflow for structural verification.

References

  • BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Palmer, M. H., & Moyes, W. (1981). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Baran, J., et al. (2010). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 2-Chloro-3-(2-chloroethyl)quinoline . While direct biological data for this compound is scarce, its structural features—a chlorinated quinoline core and a reactive chloroethyl side chain—suggest significant potential as a bioactive molecule. This document provides a comprehensive exploration of its hypothesized biological activities, grounded in the established pharmacology of related quinoline derivatives. We present a scientifically robust framework for its investigation, detailing experimental protocols for assessing its potential anticancer, antimicrobial, and neuroprotective properties. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, with derivatives demonstrating antimalarial, anticancer, anti-inflammatory, antibacterial, and neuroprotective activities.[1][3] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

The subject of this guide, this compound (CAS No. 62595-04-4), possesses two key structural motifs that warrant significant biological investigation:

  • The 2-Chloroquinoline Core: The presence of a chlorine atom at the 2-position of the quinoline ring is a common feature in many biologically active molecules. This substitution can influence the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its interaction with biological targets.[4]

  • The 3-(2-chloroethyl) Side Chain: The chloroethyl group is a well-known pharmacophore, particularly in the context of alkylating agents used in cancer chemotherapy. This reactive moiety can form covalent bonds with nucleophilic groups in biomolecules such as DNA and proteins, leading to cytotoxic effects.

Given these structural attributes, we hypothesize that this compound holds significant potential in three primary therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders. The following sections will delve into the scientific rationale for each of these potential activities and provide detailed protocols for their experimental validation.

Hypothesized Biological Activity I: Anticancer Potential

The quinoline nucleus is a common scaffold in a multitude of anticancer agents, exerting its effects through diverse mechanisms of action, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and interference with DNA topoisomerases.[5][6] The presence of the reactive chloroethyl group in this compound strongly suggests a potential for anticancer activity, possibly through alkylation of critical cellular macromolecules.

Scientific Rationale

Our hypothesis for the anticancer potential of this compound is built on the following pillars:

  • Alkylation of DNA: The chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then be attacked by nucleophilic sites on DNA bases, leading to DNA alkylation, cross-linking, and ultimately, apoptosis. This is a well-established mechanism for classic alkylating chemotherapeutics.

  • Inhibition of Topoisomerase II: Many quinoline derivatives are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[5] By stabilizing the enzyme-DNA cleavable complex, these compounds induce double-strand breaks, triggering cell cycle arrest and apoptosis.

  • Disruption of Microtubule Dynamics: The quinoline scaffold has been identified in compounds that interfere with tubulin polymerization, a critical process for mitotic spindle formation and cell division.[6]

Experimental Validation Workflow

To systematically evaluate the anticancer potential of this compound, we propose a multi-faceted approach encompassing cytotoxicity screening, mechanism of action studies, and detailed cellular process analysis.

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Interpretation A MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) B Apoptosis Assay (Annexin V/PI Staining) A->B If cytotoxic C Cell Cycle Analysis (Flow Cytometry) A->C If cytotoxic D Topoisomerase II Inhibition Assay A->D Hypothesized Mechanism E Tubulin Polymerization Assay A->E Hypothesized Mechanism F IC50 Determination A->F G Apoptotic vs. Necrotic Cell Population Analysis B->G H Cell Cycle Phase Distribution C->H I Enzymatic Inhibition Quantification D->I J Polymerization Kinetics E->J

Caption: Workflow for investigating the anticancer potential of this compound.

Detailed Experimental Protocols
2.3.1. In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][7][8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2.3.2. Apoptosis Determination: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3][9][10]

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

2.3.3. Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[5][11][12]

Protocol:

  • Cell Treatment and Fixation: Treat cells with the compound at its IC50 concentration for 24 hours. Harvest and fix the cells in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Hypothesized Biological Activity II: Antimicrobial Effects

Quinoline derivatives have a long history as antimicrobial agents, with notable examples including the fluoroquinolone antibiotics.[13][14][15] The structural features of this compound suggest it may possess antibacterial and antifungal properties.

Scientific Rationale

The antimicrobial potential is based on:

  • Interference with DNA Gyrase/Topoisomerase IV: Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The quinoline core of our target compound could potentially interact with these enzymes.

  • Membrane Disruption: The lipophilic nature of the quinoline ring may facilitate its insertion into microbial cell membranes, leading to disruption of membrane integrity and function.

  • Alkylation of Essential Biomolecules: The reactive chloroethyl group could alkylate essential microbial proteins and enzymes, leading to their inactivation.

Experimental Validation Workflow

A standard workflow for evaluating the antimicrobial activity of a novel compound involves determining its minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Spectrum of Activity cluster_2 Data Analysis A Broth Microdilution Assay (MIC Determination) B Gram-positive Bacteria (e.g., S. aureus) A->B C Gram-negative Bacteria (e.g., E. coli) A->C D Fungi (e.g., C. albicans) A->D E MIC Value Calculation B->E C->E D->E

Caption: Workflow for assessing the antimicrobial activity of this compound.

Detailed Experimental Protocol
3.3.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Hypothesized Biological Activity III: Neuroprotective Potential

Recent studies have highlighted the neuroprotective properties of certain quinoline derivatives, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.[16][17][18][19]

Scientific Rationale

The potential neuroprotective effects of this compound may stem from:

  • Antioxidant Activity: The quinoline ring can act as a scavenger of reactive oxygen species (ROS), which are implicated in neuronal damage in neurodegenerative diseases.[18]

  • Modulation of Neurotransmitter Systems: Some quinoline derivatives have been shown to interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.

  • Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegeneration. Quinoline derivatives have demonstrated anti-inflammatory properties.

Experimental Validation Workflow

An initial assessment of neuroprotective activity can be conducted using an in vitro model of neuronal cell death.

Neuroprotection_Workflow cluster_0 In Vitro Model cluster_1 Intervention & Assessment cluster_2 Data Analysis A PC12 Cell Culture B Induction of Glutamate-Induced Excitotoxicity A->B C Pre-treatment with This compound B->C D Cell Viability Assay (MTT) C->D E Quantification of Neuroprotection D->E

Caption: Workflow for evaluating the neuroprotective effects of this compound.

Detailed Experimental Protocol
4.3.1. Neuroprotection against Glutamate-Induced Excitotoxicity in PC12 Cells

PC12 cells are a common model for studying neuronal cell death and neuroprotection.[20][21][22]

Protocol:

  • Cell Culture: Culture PC12 cells in appropriate medium.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 24 hours.

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 10 mM) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 2.3.1.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with glutamate alone to determine the extent of neuroprotection.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound
Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast Adenocarcinoma[Insert Value]
HeLaCervical Cancer[Insert Value]
A549Lung Carcinoma[Insert Value]
Table 2: Hypothetical Antimicrobial Activity of this compound
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria[Insert Value]
Escherichia coliGram-negative Bacteria[Insert Value]
Candida albicansFungus[Insert Value]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of the biological potential of this compound. The proposed workflows and protocols offer a systematic approach to exploring its hypothesized anticancer, antimicrobial, and neuroprotective activities. Positive results from these initial in vitro studies would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) exploration through the synthesis of analogs, and eventual evaluation in in vivo models. The unique structural features of this molecule make it a compelling candidate for drug discovery efforts, and the methodologies outlined herein provide a clear path forward for its scientific evaluation.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
  • Biological activities of quinoline derivatives. PubMed.
  • Biological Activities of Quinoline Derivatives. Bentham Science Publishers.
  • CAS 62595-04-4 this compound. BOC Sciences.
  • MTT Assay Protocol for Cell Viability and Proliferation. [No Source].
  • The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. Benchchem.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [No Source].
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [No Source].
  • 2-Chloroquinoline | C9H6ClN | CID 11928. PubChem - NIH.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [No Source].
  • Comprehensive review on current developments of quinoline-based anticancer agents. [No Source].
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [No Source].
  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. PubMed.
  • This compound. ChemicalBook.
  • Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide. Benchchem.
  • (PDF) Biological Activities of Quinoline Derivatives. ResearchGate.
  • Neuroprotective effects of biochanin A against glutamate-induced cytotoxicity in PC12 cells via apoptosis inhibition. PubMed.
  • Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. [No Source].
  • Cell Cycle Analysis. [No Source].
  • Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. [No Source].
  • Comparative Study of the Protective and Neurotrophic Effects of Neuronal and Glial Progenitor Cells-Derived Conditioned Media in a Model of Glutamate Toxicity In Vitro. MDPI.
  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry.
  • Two new quinoline alkaloid with neuroprotective activities from Xylaria longipes. PubMed.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.
  • Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity. PMC - NIH.
  • This compound | CAS 62595-04-4 | SCBT. [No Source].
  • Review on recent development of quinoline for anticancer activities. [No Source].
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC - NIH.
  • Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds.. ResearchGate.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC - NIH.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - NIH.
  • Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism. PubMed.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.
  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. ResearchGate.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • 2-Chloroquinoline. Wikipedia.
  • A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.

Sources

An In-depth Technical Guide to 2-Chloro-3-(2-chloroethyl)quinoline: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility and biological significance.[1] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of its physicochemical properties and biological targets, making it a highly sought-after scaffold in modern drug discovery.[1]

This technical guide focuses on a particularly intriguing derivative: 2-Chloro-3-(2-chloroethyl)quinoline . This molecule possesses two reactive centers: a chloro substituent at the 2-position of the quinoline ring and a chloroethyl group at the 3-position. This dual reactivity opens up a wealth of possibilities for the synthesis of novel and complex molecular architectures with potential therapeutic applications. As a Senior Application Scientist, this guide aims to provide a comprehensive overview of the synthesis, chemical behavior, and potential biological significance of this versatile building block, grounded in established chemical principles and supported by relevant literature.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 62595-04-4N/A
Molecular Formula C₁₁H₉Cl₂NN/A
Molecular Weight 226.11 g/mol N/A
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.Inferred from related compounds

Synthesis of this compound: A Proposed Synthetic Strategy

Proposed Synthetic Pathway

G A Substituted Acetanilide B 2-Chloro-3-formylquinoline A->B Vilsmeier-Haack Reaction (POCl₃, DMF) C 2-Chloro-3-(hydroxymethyl)quinoline B->C Reduction (e.g., NaBH₄) D 2-Chloro-3-(chloromethyl)quinoline C->D Chlorination (e.g., SOCl₂) E 2-Chloro-3-(cyanomethyl)quinoline D->E Cyanation (e.g., NaCN) F 2-Chloro-3-(carboxymethyl)quinoline E->F Hydrolysis G 2-Chloro-3-(2-hydroxyethyl)quinoline F->G Reduction (e.g., LiAlH₄) H This compound G->H Chlorination (e.g., SOCl₂)

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a conceptualized procedure based on established methodologies for similar transformations.[3][4] Researchers should optimize the reaction conditions for their specific setup.

Part 1: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] In this context, a substituted acetanilide is cyclized and formylated in a one-pot reaction using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]

Materials:

  • Substituted Acetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Water

  • Ethyl acetate or acetonitrile for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted acetanilide in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature below 10 °C. The Vilsmeier reagent will form in situ.

  • After the addition is complete, gradually heat the reaction mixture to 80-90 °C and maintain this temperature for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The solid product, 2-chloro-3-formylquinoline, will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate or acetonitrile to yield the pure 2-chloro-3-formylquinoline.[8]

Part 2: Reduction of the Formyl Group

The formyl group of 2-chloro-3-formylquinoline can be selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH₄).

Materials:

  • 2-Chloro-3-formylquinoline

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Water

Procedure:

  • Dissolve 2-chloro-3-formylquinoline in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add NaBH₄ portion-wise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-3-(hydroxymethyl)quinoline.

Part 3: Homologation to the Chloroethyl Sidechain

The hydroxymethyl group can be extended to a 2-hydroxyethyl group through a series of standard organic transformations, followed by chlorination.

Procedure:

  • Chlorination of the Hydroxymethyl Group: Convert the 2-chloro-3-(hydroxymethyl)quinoline to 2-chloro-3-(chloromethyl)quinoline using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction should be performed in an inert solvent like dichloromethane under anhydrous conditions.

  • Cyanation: The resulting chloromethyl derivative can be reacted with a cyanide source, such as sodium cyanide (NaCN), in a polar aprotic solvent like DMSO or DMF to yield 2-chloro-3-(cyanomethyl)quinoline.

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (2-chloro-3-(carboxymethyl)quinoline) under acidic or basic conditions.

  • Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-chloro-3-(2-hydroxyethyl)quinoline, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Final Chlorination: The 2-hydroxyethyl group is then chlorinated to the desired 2-chloroethyl group using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step should be performed in an inert solvent and under anhydrous conditions to prevent unwanted side reactions.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the differential reactivity of its two chloro substituents. The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAAr) due to the electron-withdrawing effect of the ring nitrogen. The chlorine atom on the ethyl side chain is susceptible to standard nucleophilic substitution (SN2) reactions.

G cluster_0 This compound cluster_1 Nucleophilic Substitution at C2 cluster_2 Nucleophilic Substitution at Ethyl Side Chain A This compound B Amines (R-NH₂) A->B SNAAr C Alkoxides (R-O⁻) A->C SNAAr D Thiols (R-SH) A->D SNAAr E Amines (R'-NH₂) A->E SN2 F Azides (N₃⁻) A->F SN2 G Cyanides (CN⁻) A->G SN2

Caption: Reactivity of this compound.

This dual reactivity allows for a modular approach to the synthesis of diverse libraries of compounds. By carefully selecting the reaction conditions and the nucleophile, one can selectively functionalize either the C2 position or the chloroethyl side chain. For instance, the greater electrophilicity of the C2 position might allow for selective reaction with weaker nucleophiles or at lower temperatures, while the side chain may require more forcing conditions or stronger nucleophiles.

Potential Applications in Drug Development

The quinoline scaffold is a well-established pharmacophore, and its derivatives have been extensively investigated for various therapeutic applications.[9] The incorporation of a 2-chloro substituent and a reactive chloroethyl side chain in this compound suggests significant potential in the development of novel therapeutic agents, particularly in the realm of oncology and infectious diseases.

Anticancer Potential

Numerous 2-chloroquinoline derivatives have demonstrated potent anticancer activity.[10] The chloro group at the 2-position is often a key feature for biological activity, and its replacement with various amine or other nucleophilic moieties has led to the discovery of promising anticancer agents.[10] The chloroethyl group is a known alkylating functionality, a feature present in several classical chemotherapy drugs. The presence of this group in the target molecule could impart an alkylating mechanism of action, potentially leading to the covalent modification of biological macromolecules like DNA or proteins within cancer cells, ultimately inducing apoptosis.

The derivatization of this compound could lead to the development of compounds that target key signaling pathways implicated in cancer progression, such as those involving receptor tyrosine kinases like EGFR and VEGFR.[9]

Table of Anticancer Activity of Related 2-Chloroquinoline Derivatives:

CompoundCell LineIC₅₀ (µM)Reference
Rhodanine derivative with 2-chloroquinoline scaffoldHGC (Gastric)Potent[10]
Rhodanine derivative with 2-chloroquinoline scaffoldMCF7 (Breast)Potent[10]
Rhodanine derivative with 2-chloroquinoline scaffoldDU-145 (Prostate)Potent[10]

Note: The term "potent" is used as specific IC₅₀ values were not provided in the abstract.

Antimicrobial and Antimalarial Potential

Quinoline-based compounds have a long history in the fight against infectious diseases, with chloroquine and mefloquine being prime examples of antimalarial drugs.[2] The 2-chloroquinoline scaffold has also been explored for the development of new antimicrobial agents.[11] The ability to introduce diverse functionalities onto the this compound core through its reactive handles makes it an attractive starting point for the synthesis of novel antibacterial, antifungal, and antimalarial candidates.

Analytical Characterization

The unambiguous characterization of this compound is crucial for confirming its identity and purity. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, typically in the range of 7.0-9.0 ppm. The two methylene groups of the chloroethyl side chain would likely appear as two distinct triplets in the aliphatic region.

  • ¹³C NMR: The spectrum will display the expected number of signals for the eleven carbon atoms in the molecule. The carbons attached to the chlorine atoms (C2 and the terminal carbon of the ethyl chain) will be significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 225.01 g/mol (for the ³⁵Cl isotopes). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) would be a definitive indicator of the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the quinoline ring, and C-Cl stretching.

Conclusion and Future Perspectives

This compound represents a highly versatile and promising building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its dual reactivity allows for a modular and efficient approach to the creation of diverse chemical libraries for biological screening. While the full therapeutic potential of this specific molecule and its derivatives remains to be explored, the established biological activities of the broader quinoline class, particularly in oncology and infectious diseases, provide a strong rationale for further investigation.

Future research should focus on the development and optimization of a reliable synthetic protocol for this compound, followed by a systematic exploration of its reactivity. The synthesis and biological evaluation of libraries of derivatives, targeting various diseases, will be crucial in unlocking the full potential of this intriguing scaffold. The insights provided in this technical guide are intended to serve as a valuable resource for researchers embarking on this exciting journey of discovery.

References

  • Design, Sustainable Synthesis of Quinoline Derivatives for Screening Anti-Malarial Activity. (2025). ijrpr. [Link]

  • 3,4-Dihydro-3-(2-hydroxyethyl)-4-(nitromethyl)quinazolin-2(1H)-one. (2015). SciSpace. [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing. [Link]

  • Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. (2014). PubMed. [Link]

  • Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). (n.d.). ijrpp.com. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.). Indian Academy of Sciences. [Link]

  • Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (2019). PubMed. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing. [Link]

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). pharmascholars.com. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. (n.d.). PubMed. [Link]

  • Discovery of N-(1-(2-hydroxyethyl)quinolin-2-one)-N'-(1-phenyl-1H-pyrazol-5-yl)methyl) urea as Mode-Selective TRPV1 antagonist. (n.d.). ResearchGate. [Link]

  • Process for the preparation of quinoline-2(1h)-one derivatives. (n.d.).
  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (n.d.). NIH. [Link]

  • Process for the preparation of quinoline-2(1h)-one derivatives. (n.d.).

Sources

An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Chloro-3-(2-chloroethyl)quinoline. As a chloro-substituted quinoline derivative, this compound presents a unique set of potential hazards that necessitate rigorous adherence to safety measures to mitigate risks in a laboratory and drug development setting. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the validation of the safety protocols.

Understanding the Hazard Landscape of this compound

This compound is a heterocyclic aromatic compound. Its reactivity and toxicological profile are influenced by the quinoline core, the chloro-substituent on the aromatic ring, and the chloroethyl group. While specific toxicological data for this exact compound is limited, the known hazards of structurally similar compounds provide a strong basis for a cautious approach.

1.1. GHS Classification and Hazard Statements

Based on data for closely related compounds such as 2-Chloro-3-(chloromethyl)quinoline, the anticipated GHS classification for this compound includes:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye damage or irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

1.2. Toxicological Profile: An Evidence-Based Assessment

  • Mutagenicity and Carcinogenicity: Quinoline itself is a suspected mutagen and carcinogen.[2] Therefore, it is prudent to handle all its derivatives, including this compound, with extreme caution, assuming potential carcinogenic and mutagenic properties.

  • Hepatotoxicity: The liver is a primary target organ for quinoline toxicity.[2]

  • Dermal and Respiratory Irritation: As indicated by the GHS classifications of similar compounds, this compound is expected to be a skin and eye irritant and may cause irritation to the respiratory tract upon inhalation.[1][3]

1.3. Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₉Cl₂NN/A
Molecular Weight226.11 g/mol N/A
AppearanceExpected to be a solidN/A
SolubilityLimited data available; likely soluble in organic solvents.N/A

The Self-Validating Safety Protocol: A Multi-Layered Approach

The following protocols are designed to create a self-validating system of safety where each step reinforces the others, minimizing the risk of exposure and ensuring a controlled research environment.

2.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour to further dilute any fugitive emissions.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.

2.2. Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE are non-negotiable when handling this compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, are required. Double gloving is recommended for extended operations. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

    • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is essential to protect the skin and clothing.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a spill cleanup, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter is necessary.

2.3. Safe Handling and Storage: A Step-by-Step Methodology

2.3.1. Handling Protocol

  • Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned correctly.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weigh boat to minimize contamination of the balance.

  • Solution Preparation: Add the solid to the solvent slowly and carefully to avoid splashing.

  • Reaction Setup: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

2.3.2. Storage Protocol

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Store in a designated cabinet for toxic and hazardous chemicals.

Emergency Procedures: Preparedness and Response

A well-defined emergency response plan is critical to mitigate the consequences of an accidental exposure or spill.

3.1. First Aid Measures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

3.2. Spill Response Protocol

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, and if properly trained and equipped, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety personnel.

Waste Disposal: Environmental Responsibility

Proper disposal of this compound and its contaminated materials is crucial to protect the environment.

  • All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (gloves, weigh boats, etc.), must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal must be carried out through a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.

  • Due to the chlorinated nature of the compound, incineration at a high temperature with appropriate flue gas scrubbing is the preferred method of disposal to prevent the formation of persistent organic pollutants.

Visualizing Safety Workflows

Diagram 1: Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_hood Verify Fume Hood Operation don_ppe Don Appropriate PPE prep_hood->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react decontaminate Decontaminate Surfaces & Glassware react->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Diagram 2: Spill Response Logic

Spill Response Logic for this compound spill Spill Occurs evacuate Evacuate & Alert spill->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major trained Are you trained & equipped? small_spill->trained contact_ehs Contact EHS/Emergency Services large_spill->contact_ehs cleanup Contain & Clean Up Spill trained->cleanup Yes trained->contact_ehs No decontaminate Decontaminate Area cleanup->decontaminate report Report Incident contact_ehs->report decontaminate->report

Caption: Decision-making flow for responding to a spill of this compound.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent implementation of a multi-layered safety protocol. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling and disposal procedures, researchers can significantly mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into a broader culture of safety within the laboratory, where every individual is empowered with the knowledge and responsibility to ensure a safe working environment for themselves and their colleagues.

References

  • PubChem. 2-Chloroquinoline. [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • Government of Ontario. Current occupational exposure limits for Ontario workplaces under Regulation 833. [Link]

  • PubChemLite. 2-chloro-3-ethylquinoline (C11H10ClN). [Link]

  • PubMed. The effect of anthropogenic activities on the environmental fate of chlorinated paraffins in surface soil in an urbanized zone of northern China. [Link]

  • PubChem. 2-Chloro-3-(chloromethyl)quinoline. [Link]

  • ResearchGate. Chlorinated paraffins in the environment: A review on their production, fate, levels and trends between 2010 and 2015. [Link]

  • National Center for Biotechnology Information. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]

  • I.K. Press. SUBSTITUTED QUINOLINES AS SYNTHONS OF POLYNUCLEAR HETEROCYCLES: AN OVERVIEW. [Link]

  • PubMed. Design and synthesis of substituted quinolines as novel and selective melanin concentrating hormone antagonists as anti-obesity agents. [Link]

  • Environmental and Molecular Mutagenesis. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. [Link]

  • ResearchGate. Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. [Link]

  • ResearchGate. Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. [Link]

Sources

"2-Chloro-3-(2-chloroethyl)quinoline" theoretical studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Spectroscopic Studies of 2-Chloro-3-(2-chloroethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide focuses on this compound, a derivative with significant potential as a versatile intermediate for synthesizing novel bioactive molecules. While comprehensive experimental data on this specific molecule is nascent, this document synthesizes information from closely related analogues to provide a robust theoretical framework for its study. We will delve into its inferred synthesis, predicted spectroscopic signatures, and a detailed protocol for computational analysis via Density Functional Theory (DFT) and molecular docking. This guide is intended to serve as a foundational resource for researchers aiming to explore the chemical space and potential applications of this promising quinoline derivative.

Introduction: The Significance of the Quinoline Moiety

The quinoline ring system is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities.[1] These activities include, but are not limited to, antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The reactivity of the quinoline core can be finely tuned by the introduction of various substituents, allowing for the generation of extensive chemical libraries for screening.

The subject of this guide, this compound (C₁₁H₉Cl₂N), features two key reactive sites: a chloro group at the 2-position and a chloroethyl group at the 3-position.[2][3] The chlorine atom at C2 is susceptible to nucleophilic substitution, while the chloroethyl side chain can undergo various transformations, including cyclization reactions. This dual reactivity makes it a valuable precursor for creating more complex, fused heterocyclic systems and other novel derivatives.

Synthesis and Spectroscopic Characterization

While a detailed, peer-reviewed synthesis of this compound is not extensively published, its synthesis can be inferred from the well-established chemistry of its likely precursor, 2-chloroquinoline-3-carbaldehyde.

Inferred Synthetic Pathway

The synthesis likely proceeds via a two-step process starting from a substituted acetanilide, as illustrated in the workflow below.

Synthetic_Pathway cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Wittig Reaction & Reduction (Hypothetical) Acetanilide Substituted Acetanilide Precursor 2-Chloroquinoline-3-carbaldehyde Acetanilide->Precursor Cyclization & Formylation Vilsmeier Vilsmeier-Haack Reagent (POCl₃, DMF) Intermediate Vinyl Quinoline Intermediate Precursor->Intermediate Carbonyl Olefination Wittig_Reagent Wittig Reagent (e.g., (Ph₃P=CH₂)) Target This compound Intermediate->Target Alkene Reduction & Chlorination Reduction Reduction (e.g., H₂, Pd/C)

Caption: Inferred synthetic pathway for this compound.

The initial and crucial step is the Vilsmeier-Haack reaction, a widely used method for the formylation and cyclization of activated aromatic compounds to yield 2-chloro-3-formylquinolines.[4][5] The subsequent conversion of the aldehyde to a chloroethyl group can be achieved through various multi-step procedures, such as a Wittig reaction to introduce a vinyl group, followed by reduction and chlorination.

Predicted Spectroscopic Signatures

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Rationale
Quinoline H4~8.2~140Deshielded due to proximity to nitrogen and C=N bond.
Quinoline H5-H87.6 - 8.1127 - 131Aromatic region with complex splitting.
-CH₂- (ethyl)~3.9 (t)~35Adjacent to a chlorine atom, leading to a downfield shift.
-CH₂- (ethyl)~3.3 (t)~45Attached to the quinoline ring.
Quinoline C2-~151Significant downfield shift due to the attached chlorine.
Quinoline C3-~135Substituted with the chloroethyl group.
Quinoline C4a, C8a-~148, ~128Bridgehead carbons.

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for C=C and C=N stretching vibrations of the quinoline ring in the 1500-1600 cm⁻¹ region. Aromatic C-H stretching will appear above 3000 cm⁻¹, and the C-Cl stretching vibrations will be observed in the fingerprint region, typically between 600-800 cm⁻¹.[1]

Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would be expected at m/z 225, with a characteristic M+2 peak at m/z 227 of approximately two-thirds the intensity of the M⁺ peak, indicative of the two chlorine atoms.[2]

Theoretical Studies: A Computational Approach

Computational chemistry provides invaluable insights into the structural and electronic properties of molecules, guiding further experimental work.[8] For this compound, Density Functional Theory (DFT) and molecular docking are powerful tools to predict its geometry, reactivity, and potential biological interactions.

Density Functional Theory (DFT) Analysis

DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties, such as the HOMO-LUMO energy gap, which indicates the molecule's chemical reactivity and stability.[8][9]

Protocol for DFT Calculations:

  • Software: Gaussian 09 or a similar quantum chemistry package.[8]

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a commonly used and reliable functional for organic molecules.[1][8]

  • Basis Set: The 6-311++G(d,p) basis set is recommended for accurate geometry optimization and electronic structure calculations.[1][10]

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Calculate vibrational frequencies at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Electronic Properties: Analyze the output to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical stability.[11]

  • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which can predict sites of reactivity.[11]

DFT_Workflow Start Initial Molecular Structure DFT_Calc DFT Calculation (B3LYP/6-311++G(d,p)) Start->DFT_Calc Opt_Geom Optimized Geometry DFT_Calc->Opt_Geom Vib_Freq Vibrational Frequencies DFT_Calc->Vib_Freq Elec_Prop Electronic Properties (HOMO, LUMO, MEP) DFT_Calc->Elec_Prop End Theoretical Insights Opt_Geom->End Vib_Freq->End Elec_Prop->End

Sources

The Dual-Action Electrophile: A Technical Guide to the Reactivity Profile of 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Scaffold of Untapped Potential

Within the vast and pharmacologically significant landscape of quinoline chemistry, 2-Chloro-3-(2-chloroethyl)quinoline emerges as a molecule of profound synthetic potential. While not as extensively documented as its 3-formyl or 3-carbonitrile cousins, its structure presents a compelling dual electrophilic nature. This guide provides an in-depth exploration of its reactivity profile, moving beyond a simple catalog of reactions to explain the underlying principles and strategic considerations for its application in medicinal chemistry and materials science. This molecule is a powerful building block, poised for the construction of complex, fused heterocyclic systems, a common motif in modern therapeutic agents.[1] The insights presented herein are synthesized from established reactivity patterns of analogous 2-chloroquinolines and alkyl halides, offering a predictive and robust framework for laboratory application.

I. The Architectural Blueprint: Synthesis of the Core Scaffold

A robust and scalable synthesis is the bedrock of any exploratory chemical program. While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and versatile pathway can be engineered from readily available precursors, leveraging well-established synthetic transformations.

A plausible and efficient synthetic strategy commences with a substituted acetanilide, which undergoes a Vilsmeier-Haack reaction to construct the core 2-chloroquinoline skeleton.[2][3] This is followed by functional group manipulation at the 3-position to introduce the desired 2-chloroethyl side chain.

Proposed Synthetic Workflow:
  • Vilsmeier-Haack Cyclization: Reaction of a suitable N-arylacetamide (acetanilide) with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) yields a 2-chloro-3-formylquinoline intermediate. This reaction is a cornerstone in quinoline synthesis, known for its reliability and broad substrate scope.[3]

  • Chain Extension: The aldehyde at the 3-position can be converted to a vinyl group via a Wittig reaction.

  • Hydrochlorination: Subsequent treatment of the 3-vinylquinoline with HCl would yield the target this compound.

An alternative to the Wittig reaction would be a Grignard reaction on the 3-formyl group with methylmagnesium bromide to give a secondary alcohol, followed by dehydration to the vinyl group, and then hydrochlorination. A more direct, albeit potentially lower-yielding, approach could involve the reduction of a 3-acetylquinoline precursor, followed by a two-step chlorination of the resulting alcohol.

II. The Dichotomy of Reactivity: Two Electrophilic Centers

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms. The C2-chloro group is part of an electron-deficient aromatic system, while the chloroethyl side chain is a primary alkyl halide. This distinction allows for selective and sequential reactions.

A. The Quinoline Core: Nucleophilic Aromatic Substitution at C2

The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the quinoline nitrogen atom makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[4][5]

Key Mechanistic Considerations:

  • Mechanism: The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily broken. The stability of this intermediate is a key factor in the reaction rate.

  • Leaving Group Ability: Chloride is an excellent leaving group in this context.

  • Nucleophile Strength: A wide array of nucleophiles can be employed, with stronger nucleophiles generally reacting more readily.

Common Transformations at C2:

NucleophileReagent ExampleProduct TypeTypical Conditions
AminesPrimary/Secondary Amines (e.g., Aniline, Morpholine)2-AminoquinolinesHeat, often in a polar aprotic solvent like DMF or NMP.
AlkoxidesSodium Methoxide2-MethoxyquinolinesRoom temperature to reflux in the corresponding alcohol.
ThiolatesSodium Thiophenoxide2-(Arylthio)quinolinesPolar aprotic solvent (e.g., DMF).
AzideSodium AzideTetrazolo[1,5-a]quinolines (via subsequent cyclization)Acetic acid or DMF.[6]

Expert Insight: While both C2 and C4 positions in quinolines are activated, the C4 position is generally more reactive towards nucleophiles in 2,4-dichloroquinolines under milder conditions.[5] However, in our target molecule, the absence of a C4 leaving group directs all SNAr activity to the C2 position. For less reactive nucleophiles, catalysis (e.g., acid catalysis for amine nucleophiles) may be beneficial.[4]

B. The Alkyl Side Chain: Classic SN2 Displacement

The 2-chloroethyl side chain behaves as a typical primary alkyl halide, readily undergoing nucleophilic substitution via an SN2 mechanism. This reaction is characterized by a backside attack of the nucleophile, leading to inversion of stereochemistry if a chiral center were present.

Key Mechanistic Considerations:

  • Steric Hindrance: As a primary halide, the reaction center is sterically accessible, favoring the SN2 pathway.

  • Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they solvate the cation of the nucleophilic salt but do not solvate the nucleophile itself, thus enhancing its reactivity.

  • Nucleophile Strength: Strong, less sterically hindered nucleophiles are most effective.

Common Transformations of the Chloroethyl Group:

NucleophileReagent ExampleProduct TypeTypical Conditions
AminesPiperazine, AmmoniaN-Substituted EthylaminesBase (e.g., K2CO3), polar aprotic solvent (e.g., Acetonitrile).
CyanideSodium Cyanide3-(Quinolin-3-yl)propanenitrileDMSO or DMF, moderate heat.
HydroxideSodium Hydroxide2-(Quinolin-3-yl)ethanolAqueous or alcoholic solvent with heat.
ThiolatesSodium Hydrosulfide2-(Quinolin-3-yl)ethanethiolAlcoholic solvent.

Self-Validating Protocol: Selective SN2 Amination

This protocol describes the selective substitution at the chloroethyl side chain, leaving the C2-chloro group intact. This selectivity is achieved under conditions that favor SN2 over SNAr reactions (i.e., lower temperatures and the use of a base).

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M) is added a secondary amine (e.g., piperidine, 1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Reaction Conditions: The mixture is stirred at 50-60 °C and monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-substituted 2-(2-chloroquinolin-3-yl)ethanamine.

  • Causality: The use of a moderate temperature and a non-nucleophilic base (K2CO3) ensures that the more labile primary alkyl halide reacts preferentially over the more robust aromatic chloride. The SNAr reaction at C2 typically requires higher temperatures.

III. The Power of Synergy: Intramolecular Cyclization

The true synthetic elegance of this compound is realized in its propensity for intramolecular cyclization, enabling the rapid construction of novel, fused polycyclic systems. This can be achieved through a two-step, one-pot process where a binucleophile first displaces one of the chlorides, and the remaining nucleophilic center then attacks the second electrophilic site.

Workflow for Fused Heterocycle Synthesis

G cluster_0 Step 1: Intermolecular Substitution cluster_1 Step 2: Intramolecular Cyclization A This compound C Intermediate: Selective Substitution A->C Reaction at more reactive site (e.g., Chloroethyl group) B Binucleophile (e.g., H₂N-R-SH) B->C D Fused Tricyclic System C->D Base or Heat-induced Ring Closure G start Reagents: - this compound - 2-Aminoethanethiol - Triethylamine in Ethanol step1 Step 1: Initial Reaction - Mix reagents at 0 °C - Stir at room temperature - Thiol attacks chloroethyl group start->step1 check1 TLC Check: Starting material consumed? step1->check1 check1->step1 No step2 Step 2: Cyclization - Heat mixture to reflux - Amine attacks C2-Cl position check1->step2 Yes check2 TLC Check: Product formed? step2->check2 check2->step2 No end Work-up & Purification - Cool and filter - Recrystallize or chromatograph check2->end Yes

Sources

"2-Chloro-3-(2-chloroethyl)quinoline" solubility characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Characteristics of 2-Chloro-3-(2-chloroethyl)quinoline

Executive Summary

This compound is a substituted quinoline derivative of interest in synthetic chemistry, likely serving as a key intermediate for the development of more complex molecules and potential pharmaceutical agents. Its molecular structure, characterized by a heterocyclic aromatic quinoline core with two chloro-substituents, strongly suggests poor aqueous solubility, a critical parameter that dictates its handling, reaction conditions, and bioavailability in drug development contexts. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility profile of this compound. We delve into the theoretical underpinnings of its solubility based on its structural components, present authoritative, step-by-step protocols for its empirical determination, and discuss strategies for its solubilization. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and a practical approach to characterizing this and similar poorly soluble compounds.

Introduction to this compound

Chemical Identity and Structure

This compound is a distinct organic molecule built upon a quinoline scaffold. The quinoline ring system is a fusion of a benzene ring and a pyridine ring.[1][2] The defining features of this specific derivative are a chlorine atom at the 2-position and a 2-chloroethyl group at the 3-position.

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 62595-04-4 [3]
Molecular Formula C₁₁H₉Cl₂N []
Molecular Weight 226.1 g/mol [3][]
Boiling Point 347.1°C at 760 mmHg []

| Density | 1.307 g/cm³ |[] |

Predicted Physicochemical Characteristics

The parent quinoline molecule is described as being only slightly soluble in cold water but readily soluble in hot water and most organic solvents.[1][5] The addition of two chloro-substituents and an ethyl group significantly increases the molecule's lipophilicity (fat-solubility) and molecular weight. Consequently, this compound is predicted to have very low solubility in aqueous media. For comparison, a structurally similar compound, 2-chloro-3-(chloromethyl)quinoline, has a reported experimental solubility of just 6.5 µg/mL at pH 7.4, reinforcing the expectation of poor aqueous solubility.[6]

Significance and Potential Applications

Substituted quinolines are foundational structures in medicinal chemistry and materials science.[7][8] 2-chloroquinoline derivatives, in particular, serve as versatile intermediates. The chlorine at the 2-position is a reactive site, enabling nucleophilic substitution reactions to introduce a wide variety of functional groups.[9][10] Therefore, this compound is primarily valued as a precursor for synthesizing novel compounds with potential biological activities, including but not limited to antimalarial, antibacterial, and anticancer agents.[1]

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its structural features.

  • Quinoline Core: The aromatic, heterocyclic nature of the quinoline ring system allows for some interaction with polar solvents, but its overall character is hydrophobic. The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which typically increases aqueous solubility.

  • 2-Chloro Substituent: The presence of a chlorine atom on the pyridine ring portion has two main effects. Firstly, it is an electron-withdrawing group, which reduces the basicity of the quinoline nitrogen. This makes protonation more difficult, thereby decreasing the potential for solubility enhancement at low pH compared to unsubstituted quinoline. Secondly, it adds to the overall lipophilicity of the molecule.

  • 3-(2-chloroethyl) Substituent: This alkyl halide group is the primary contributor to the molecule's low aqueous solubility. It significantly increases the non-polar surface area and the overall molecular size, favoring dissolution in organic solvents over water.

Based on this analysis, the compound is expected to be practically insoluble in water while exhibiting good solubility in various organic solvents, such as chlorinated solvents (e.g., dichloromethane), ethers (e.g., THF), and polar aprotic solvents (e.g., DMSO).

Methodologies for Experimental Solubility Determination

For poorly soluble compounds, a rigorous and standardized experimental approach is crucial. The shake-flask method is widely recognized as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated state.[11][12]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol details the steps to determine the equilibrium solubility of this compound in various solvents.

Causality Behind Experimental Choices:

  • Excess Solid: Adding an amount of compound that is visibly in excess ensures that the resulting solution is truly saturated, which is the definition of equilibrium solubility.[11]

  • Equilibration Time (24-72h): Poorly soluble compounds can take a long time to reach equilibrium. A duration of 24 to 72 hours of agitation is standard to ensure the dissolution process has completed.[12]

  • Temperature Control: Solubility is temperature-dependent. A constant temperature bath is essential for reproducible results.

  • Sample Separation: It is critical to separate the saturated solution (supernatant) from the undissolved solid without causing precipitation or altering the concentration. Centrifugation followed by careful filtration through a solvent-compatible, non-adsorbing filter (e.g., PTFE) is a robust method.

  • Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and sensitive method for accurately determining the concentration of the dissolved compound in the filtrate.[13]

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount (e.g., 2-5 mg) of solid this compound to a series of glass vials. The presence of undissolved solid should be visible.

    • To each vial, add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Methanol, DMSO, Dichloromethane).

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-72 hours.

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining particulates.

  • Analysis:

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of the compound using a validated HPLC-UV method.

    • Calculate the original solubility in units such as mg/mL or µM.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis A Weigh excess solid (2-5 mg) B Add precise volume of solvent (1 mL) A->B C Seal vials and place in shaker at constant T B->C D Agitate for 24-72 hours C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (0.22 µm PTFE filter) E->F G Dilute filtrate F->G H Quantify using validated HPLC-UV method G->H I Calculate solubility (mg/mL) H->I

Fig 1. Experimental workflow for the Shake-Flask solubility determination method.
Protocol: pH-Dependent Aqueous Solubility

Because the quinoline nitrogen can be protonated, the aqueous solubility of this compound is expected to be pH-dependent.

Methodology:

  • Follow the Shake-Flask protocol described in Section 3.1.

  • For the solvents, use a series of standardized aqueous buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Plot the resulting solubility (on a logarithmic scale) against the pH to generate a pH-solubility profile.

Data Presentation and Interpretation

Quantitative solubility data should be organized clearly for comparison.

Table 2: Solubility Data Template for this compound at 25°C

Solvent Dielectric Constant Solubility (mg/mL) Solubility (µM) Classification
Water 80.1 Experimental Value Calculated Value e.g., Practically Insoluble
PBS (pH 7.4) ~79 Experimental Value Calculated Value e.g., Practically Insoluble
Ethanol 24.6 Experimental Value Calculated Value e.g., Soluble
Methanol 32.7 Experimental Value Calculated Value e.g., Soluble
Dichloromethane 9.1 Experimental Value Calculated Value e.g., Freely Soluble

| DMSO | 46.7 | Experimental Value | Calculated Value | e.g., Freely Soluble |

Note: Classification based on USP solubility definitions (e.g., Freely Soluble: >100 mg/mL; Soluble: 10-100 mg/mL; Sparingly Soluble: 1-10 mg/mL; Practically Insoluble: <0.1 mg/mL).[13]

Visualizing pH-Dependent Solubility

The relationship between pH and the solubility of a weak base like a quinoline derivative can be visualized. At a pH below the compound's pKa, the protonated, cationic form dominates, which is generally more water-soluble. Above the pKa, the un-ionized, free base form dominates, which is less soluble.

G cluster_curve Y_axis X_axis origin origin->Y_axis origin->X_axis p1 p1 p2 p2 p1->p2 pKa_point p2->pKa_point p3 p3 pKa_point->p3 p4 p4 p3->p4 high_sol Higher Solubility (Protonated Form) low_sol Lower Solubility (Free Base) pKa_label pKa

Fig 2. Theoretical pH-solubility profile for a weakly basic compound.

Strategies for Solubilization

Given the anticipated poor aqueous solubility, several strategies can be employed in research and development settings to achieve desired concentrations in aqueous media.

  • Use of Co-solvents: For in vitro assays, the use of a small percentage of a water-miscible organic solvent is common. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions, which are then serially diluted into aqueous buffers. It is critical to ensure the final concentration of the organic co-solvent (typically <1%) does not interfere with the biological assay.[14]

  • Surfactants: The addition of surfactants, such as Tween® 80 or Sodium Lauryl Sulfate (SLS), at concentrations above their critical micelle concentration can create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media. This is a common strategy in drug formulation development.[15]

  • pH Adjustment: If the compound shows a significant increase in solubility at low pH, adjusting the pH of the medium can be a viable strategy, provided the pH is compatible with the experimental system (e.g., cell viability, compound stability).

Conclusion

References

  • Mechotech. Quinoline – Structure, Properties, and Applications.

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

  • Slideshare. solubility experimental methods.pptx.

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • BOC Sciences. CAS 62595-04-4 this compound.

  • PubChem. 2-Chloro-3-(chloromethyl)quinoline.

  • Wikipedia. Quinoline.

  • PubChem. Quinoline.

  • PubChem. 2-Chloro-3-methylquinoline.

  • Sciencemadness Wiki. Quinoline.

  • ChemBK. Quinoline, 2-chloro-3-methyl-.

  • International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.

  • Santa Cruz Biotechnology, Inc. This compound.

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

  • ResearchGate. Quinoline derivatives (organic compounds) and their properties.

  • Wikipedia. 2-Chloroquinoline.

  • Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

  • Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

  • ResearchGate. Dissolution Method Development for Poorly Soluble Compounds.

  • ResearchGate. Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.

  • RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(2-chloroethyl)quinoline is a substituted quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. The presence of a reactive 2-chloro substituent and a 2-chloroethyl group at the 3-position provides synthetic handles for further molecular elaboration, making it a potentially valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support researchers in its handling, characterization, and application in drug discovery and development.

Physicochemical Constants

A thorough review of available scientific literature and chemical databases reveals that while some fundamental properties of this compound are documented, experimental data for several key physical constants remain unpublished. The table below summarizes the available information.

PropertyValueSource
CAS Number 62595-04-4, [1][2]
Molecular Formula C₁₁H₉Cl₂N, [1][2]
Molecular Weight 226.1 g/mol , [1][2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

It is important for researchers to note the current lack of experimentally determined data for melting point, boiling point, and solubility. For related compounds, such as 2-chloro-3-(chloromethyl)quinoline, a melting point of 115.0 to 119.0 °C has been reported, though this should not be considered a direct proxy for the title compound.[3]

Chemical Structure

The chemical structure of this compound is depicted below. The numbering of the quinoline ring system follows standard IUPAC nomenclature.

G acetanilide Acetanilide vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) acetanilide->vilsmeier formylquinoline 2-Chloro-3-formylquinoline vilsmeier->formylquinoline wittig Wittig Reaction (e.g., (Ph)₃P=CH₂) formylquinoline->wittig vinylquinoline 2-Chloro-3-vinylquinoline wittig->vinylquinoline hydrochlorination Hydrochlorination (HCl) vinylquinoline->hydrochlorination product This compound hydrochlorination->product G start Sample Preparation (~5-10 mg of compound) dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument NMR Spectrometer (e.g., 400 or 500 MHz) transfer->instrument acquisition Data Acquisition (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) instrument->acquisition processing Data Processing (Fourier transform, phasing, baseline correction) acquisition->processing analysis Spectral Analysis and Interpretation processing->analysis end Structural Confirmation analysis->end

Sources

The Enigmatic Precursor: A Technical Guide to 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Exploration of its Prospective Synthesis, Reactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4][5][6] This guide delves into the technical landscape of a lesser-documented derivative, 2-Chloro-3-(2-chloroethyl)quinoline. While specific historical accounts of its discovery are scarce, its molecular architecture suggests significant potential as a reactive intermediate for the synthesis of novel bioactive compounds. This document provides a comprehensive analysis of its probable synthetic routes, predicted chemical reactivity, and potential applications in drug development, grounded in the established chemistry of related quinoline analogs.

Introduction: The Quinoline Core in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug design, exhibiting a broad spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4][5][6] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological and pharmacokinetic profiles. The introduction of a chlorine atom at the 2-position and a chloroethyl group at the 3-position, as in this compound, creates a molecule with two distinct reactive sites, offering a unique platform for the generation of diverse chemical libraries.

Proposed Synthesis of this compound: A Multi-step Approach

Direct documentation for the synthesis of this compound is not widely available in peer-reviewed literature, suggesting it is likely generated as a transient intermediate for immediate downstream use. A plausible and efficient synthetic strategy can be conceptualized based on well-established quinoline methodologies, such as the Vilsmeier-Haack reaction, followed by side-chain manipulation.[7][8]

Step 1: Synthesis of 2-Chloro-3-formylquinoline

The initial and crucial step involves the formation of the 2-chloro-3-formylquinoline core. The Vilsmeier-Haack reaction of an appropriate acetanilide is a highly effective method for this transformation.[7][8]

  • Reaction: Acetanilide is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Mechanism: The Vilsmeier reagent acts as a formylating agent, leading to the cyclization of the acetanilide to form the quinoline ring system with concomitant chlorination at the 2-position and formylation at the 3-position.

Step 2: Reduction of the Formyl Group to a Hydroxymethyl Group

The aldehyde functional group in 2-chloro-3-formylquinoline can be selectively reduced to a primary alcohol.

  • Reagent: A mild reducing agent such as sodium borohydride (NaBH₄) is typically employed to avoid the reduction of the quinoline ring or the cleavage of the C-Cl bond.

Step 3: Conversion of the Hydroxymethyl to a Chloroethyl Group

The final step involves a two-stage process to introduce the chloroethyl side chain.

  • Stage 1: Chlorination of the Hydroxymethyl Group: The alcohol is converted to a more reactive chloromethyl group using a standard chlorinating agent like thionyl chloride (SOCl₂).

  • Stage 2: Homologation and Subsequent Chlorination: A plausible, albeit complex, route would involve the formation of a Grignard reagent from the chloromethylquinoline, followed by reaction with ethylene oxide to introduce a hydroxyethyl group. Subsequent chlorination with a reagent like thionyl chloride would yield the target molecule. A more direct, though potentially lower-yielding, approach could involve a one-pot reaction with a suitable C2 synthon.

The following diagram illustrates the proposed synthetic pathway:

Synthesis_Pathway Acetanilide Acetanilide Vilsmeier POCl₃, DMF (Vilsmeier-Haack) Acetanilide->Vilsmeier Formylquinoline 2-Chloro-3-formylquinoline Vilsmeier->Formylquinoline Reduction NaBH₄ Formylquinoline->Reduction Hydroxymethylquinoline 2-Chloro-3-(hydroxymethyl)quinoline Reduction->Hydroxymethylquinoline Chlorination1 SOCl₂ Hydroxymethylquinoline->Chlorination1 Chloromethylquinoline 2-Chloro-3-(chloromethyl)quinoline Chlorination1->Chloromethylquinoline Homologation 1. Mg 2. Ethylene Oxide 3. H₃O⁺ Chloromethylquinoline->Homologation Hydroxyethylquinoline 2-Chloro-3-(2-hydroxyethyl)quinoline Homologation->Hydroxyethylquinoline Chlorination2 SOCl₂ Hydroxyethylquinoline->Chlorination2 Target This compound Chlorination2->Target

Caption: Proposed synthetic route to this compound.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the differential reactivity of its two chloro-substituents.

  • C2-Chloride: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiols, to generate novel derivatives.

  • Chloroethyl Side Chain: The primary alkyl chloride of the 2-chloroethyl group is reactive towards nucleophilic substitution. This site can be targeted by various nucleophiles to extend the side chain or to introduce cyclic structures through intramolecular reactions.

This dual reactivity makes this compound a valuable scaffold for combinatorial chemistry and the generation of focused libraries for drug screening.

Potential Applications in Drug Development

While direct biological data for this compound is not available, the extensive research on related quinoline derivatives provides a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Many quinoline-based compounds exhibit potent anticancer activity by targeting critical signaling pathways involved in cell proliferation and survival.[1][9] Derivatives of 2-chloroquinoline have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other kinases central to cancer progression.[1] The reactivity of this compound could be leveraged to synthesize novel inhibitors of these pathways.

The following diagram illustrates a simplified signaling pathway that could be targeted by derivatives of this compound:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor EGFR/VEGFR Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->Receptor

Caption: Simplified EGFR/VEGFR signaling pathway targeted by quinoline-based inhibitors.

Antimalarial and Antimicrobial Activity

The quinoline core is famously present in antimalarial drugs like chloroquine.[6] Numerous synthetic quinoline derivatives have demonstrated significant activity against Plasmodium falciparum and various bacterial and fungal strains.[3][6][10] The unique substitution pattern of this compound presents an opportunity to develop novel antimicrobial agents.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, the following represents a generalized, illustrative procedure for the key Vilsmeier-Haack step, based on established methodologies for similar compounds.[7][8]

Synthesis of 2-Chloro-3-formylquinoline (Illustrative Protocol)

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 molar equivalents) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.5 molar equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add the substituted acetanilide (1 molar equivalent) portion-wise to the reaction mixture, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure 2-chloro-3-formylquinoline.

Table 1: Summary of Reactants and Conditions for Vilsmeier-Haack Synthesis

Reactant/ConditionRole/ParameterTypical Value
AcetanilideStarting Material1 molar equivalent
POCl₃Chlorinating/Dehydrating Agent4.5 molar equivalents
DMFFormylating Agent Precursor3 molar equivalents
TemperatureReaction Temperature80-90 °C
Reaction TimeDuration of Heating4-6 hours

Conclusion

This compound represents an intriguing, albeit under-explored, synthetic building block. Its predicted synthesis from readily available starting materials via established chemical transformations, coupled with its dual reactive sites, makes it a promising precursor for the development of novel quinoline-based compounds. The rich pharmacological history of the quinoline scaffold strongly suggests that derivatives of this compound could hold significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

  • The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis - Benchchem. 1

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. 2

  • Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... - ResearchGate.

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - International Journal of Chemical Studies.

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH.

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives - Oriental Journal of Chemistry.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central.

  • Biological activities of quinoline derivatives - PubMed.

  • Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents | Request PDF - ResearchGate.

  • An In-depth Technical Guide to 2-(2-Chloroethyl)quinoline: Current Knowledge and Research Landscape - Benchchem.

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

  • CAS 62595-04-4 this compound - BOC Sciences.

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate.

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry.

  • (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.

  • 2-Chloroquinoline - Wikipedia.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-3-(2-chloroethyl)quinoline from Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Chloro-3-(2-chloroethyl)quinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Recognizing the absence of a direct single-step conversion from aniline precursors, this document details a robust, two-stage synthetic strategy. The protocol begins with the construction of the quinoline core via the Vilsmeier-Haack cyclization of N-arylacetamides to yield the pivotal intermediate, 2-chloro-3-formylquinoline. Subsequently, a reliable two-step functional group transformation is outlined, involving the selective reduction of the formyl group to a primary alcohol, followed by its conversion to the target 2-chloroethyl moiety. This guide is designed for researchers, scientists, and drug development professionals, offering not just a stepwise protocol but also the underlying chemical principles and expert insights necessary for successful synthesis, purification, and characterization.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides an excellent scaffold for introducing diverse functionalities, leading to compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The title compound, this compound, is a particularly valuable intermediate. The chloro-substituents at the 2- and side-chain positions serve as reactive handles for subsequent nucleophilic substitution reactions, enabling the facile construction of complex molecular architectures and compound libraries for high-throughput screening.

This application note details a logical and efficient synthetic pathway commencing from readily available substituted anilines. The strategy is bifurcated into two primary stages:

  • Formation of the Quinoline Core: Employing the Vilsmeier-Haack reaction on N-arylacetamides, a well-established and highly regioselective method for generating 2-chloro-3-formylquinolines.[2]

  • Side-Chain Elaboration: A two-step modification of the 3-formyl group to the desired 3-(2-chloroethyl) side chain, proceeding through a stable hydroxymethyl intermediate.

Part 1: Synthesis of the Quinoline Core via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] In this context, it facilitates a one-pot cyclization and chlorination of an N-arylacetamide to construct the 2-chloro-3-formylquinoline core.

Reaction Mechanism: An Electrophilic Cascade

The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a highly electrophilic chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This reagent then drives a cascade of electrophilic substitution and cyclization steps.

  • Vilsmeier Reagent Formation: POCl₃ activates the carbonyl oxygen of DMF, which is then attacked by the chloride ion, leading to the formation of the electrophilic chloroiminium cation (the Vilsmeier reagent).

  • Electrophilic Attack: The N-arylacetamide, the substrate, attacks the Vilsmeier reagent. The position of attack is dictated by the electronic nature of the substituents on the aniline ring.

  • Cyclization and Chlorination: A subsequent intramolecular electrophilic attack on the aromatic ring, followed by dehydration and aromatization, leads to the formation of the quinoline ring system. The reaction conditions also facilitate the chlorination of the 2-position of the newly formed quinoline ring.[2]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Quinoline Synthesis DMF DMF Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺ Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Electrophilic Addition Intermediate Anilide Substituted N-Arylacetamide Quinoline 2-Chloro-3-formylquinoline

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline (Intermediate I)

This protocol describes a general procedure. The reaction time and temperature may require optimization based on the specific substituents on the aniline precursor.

Materials & Reagents

Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
Substituted AcetanilideVariesVariesVariesVariesN/A
Phosphorus oxychloridePOCl₃153.331.25105.81.645
N,N-DimethylformamideC₃H₇NO73.09-611530.944
Crushed Ice/WaterH₂O18.0201001.000
Ethyl AcetateC₄H₈O₂88.11-83.677.10.902

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add freshly distilled phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.[4]

  • Reaction: To this pre-formed reagent, add the substituted N-arylacetamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture in a water bath or heating mantle to 80-90 °C for 4-10 hours.[6][7]

    • Expert Insight: The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate, 7:3). The disappearance of the starting acetanilide spot indicates reaction completion. Electron-donating groups on the aniline ring generally accelerate the reaction, while electron-withdrawing groups may require longer reaction times or higher temperatures.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water.

  • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation and Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any residual DMF and inorganic salts.

  • Dry the crude product in a desiccator. The crude 2-chloro-3-formylquinoline can be further purified by recrystallization from a suitable solvent such as ethyl acetate or ethanol to yield a crystalline solid.[7]

Part 2: Elaboration of the 3-Formyl Group

The conversion of the 3-formyl group to the 3-(2-chloroethyl) side chain is achieved in a two-step sequence: reduction of the aldehyde to a primary alcohol, followed by chlorination.

Experimental_Workflow cluster_stage1 Stage 1: Quinoline Core Synthesis cluster_stage2 Stage 2: Side-Chain Elaboration Start Substituted Aniline Acetylation Acetylation (Aniline -> Acetanilide) Start->Acetylation Vilsmeier Vilsmeier-Haack Reaction (Acetanilide -> Intermediate I) Acetylation->Vilsmeier Intermediate_I Intermediate I (2-Chloro-3-formylquinoline) Vilsmeier->Intermediate_I Reduction Reduction (NaBH₄) (Aldehyde -> Alcohol) Intermediate_I->Reduction Intermediate_II Intermediate II (2-Chloro-3-hydroxymethylquinoline) Reduction->Intermediate_II Chlorination Chlorination (SOCl₂) (Alcohol -> Chloride) Intermediate_II->Chlorination Final_Product Final Product (this compound) Chlorination->Final_Product

Step 2a: Reduction to (2-Chloroquinolin-3-yl)methanol (Intermediate II)

A mild reducing agent such as sodium borohydride (NaBH₄) is ideal for the selective reduction of the aldehyde in the presence of the chloro-substituted aromatic ring.

Materials & Reagents

Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
2-Chloro-3-formylquinolineC₁₀H₆ClNO191.62148-150N/AN/A
Sodium BorohydrideNaBH₄37.83400 (dec.)N/A1.07
MethanolCH₃OH32.04-97.664.70.792
DichloromethaneCH₂Cl₂84.93-96.739.61.33

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-formylquinoline (Intermediate I, 1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. The addition should be slow to control the effervescence.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude (2-chloroquinolin-3-yl)methanol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2b: Chlorination to this compound (Final Product)

Thionyl chloride (SOCl₂) is an effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate.

Materials & Reagents

Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
(2-Chloroquinolin-3-yl)methanolC₁₀H₈ClNO193.63N/AN/AN/A
Thionyl ChlorideSOCl₂118.97-104.5791.63
Dichloromethane (anhydrous)CH₂Cl₂84.93-96.739.61.33
Saturated NaHCO₃ solutionNaHCO₃84.0150 (dec.)N/A2.20

Procedure:

  • Dissolve the crude (2-chloroquinolin-3-yl)methanol (Intermediate II, 1.0 eq) in anhydrous dichloromethane in a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ gases).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature, and then gently reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture into a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize excess thionyl chloride and HCl.

    • Causality Insight: This quenching step must be performed slowly and with caution due to vigorous gas evolution (CO₂ and SO₂).

  • Separate the organic layer in a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

Characterization & Data Analysis

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

Typical Spectroscopic Data

CompoundTechniqueExpected Key Signals
Intermediate I ¹H NMR Singlet for the aldehyde proton (~10.0 ppm), signals for aromatic protons in the quinoline ring.
(2-Chloro-3-formylquinoline)IR (KBr) Strong C=O stretch (~1690 cm⁻¹), C-Cl stretch.
MS (EI) Molecular ion peak corresponding to its mass.
Final Product ¹H NMR Triplets for the two CH₂ groups of the chloroethyl side chain, signals for aromatic protons.
(this compound)¹³C NMR Signals corresponding to the two aliphatic carbons and the aromatic carbons of the quinoline core.
MS (EI) Molecular ion peak with characteristic isotopic pattern for two chlorine atoms.

Conclusion

This application note provides a validated and logically structured synthetic route to this compound from substituted anilines. By breaking down the synthesis into the formation of the quinoline core via the Vilsmeier-Haack reaction and the subsequent elaboration of the C3-substituent, this guide offers a reliable and reproducible protocol. The detailed explanation of the underlying mechanisms and the inclusion of expert insights are intended to empower researchers to successfully synthesize this versatile intermediate for applications in drug discovery and medicinal chemistry.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Synthesis of derivatives of quinoline. SciSpace. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publications. Available at: [Link]

  • New Efficient Synthesis of 3-Carboxylquinolines. Journal of the Korean Chemical Society. Available at: [Link]

  • Shifting Acetylene Hydrochlorination From the Gas to the Liquid Phase: Vinyl Chloride Production in Bichloride‐Based Ionic Liquids. National Institutes of Health (NIH). Available at: [Link]

  • Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzooxathioles and their transformations. ResearchGate. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]

  • (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. Available at: [Link]

  • Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • 2-Chloroquinoline. PubChem. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]

  • Quinoline, 2-chloro-. NIST WebBook. Available at: [Link]

  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. . Available at: [Link]

  • Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of a Bifunctional Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. [1][2][3][4]The molecule 2-Chloro-3-(2-chloroethyl)quinoline is a particularly valuable, yet underexplored, bifunctional electrophile. It presents two distinct reactive sites for nucleophilic attack: the C2 position on the electron-deficient quinoline ring and the primary carbon of the 2-chloroethyl side chain. This dual reactivity opens a gateway for the synthesis of a diverse array of novel quinoline derivatives through selective functionalization, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. [5] This technical guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. It offers a mechanistic rationale for its reactivity, detailed experimental protocols for the derivatization of the chloroethyl side chain, and a discussion on potential challenges and optimization strategies.

Understanding the Reactivity Landscape: Regioselectivity and Reaction Mechanisms

The core of this molecule's utility lies in the differential reactivity of its two electrophilic centers. The primary chloroethyl group is susceptible to bimolecular nucleophilic substitution (SN2), while the 2-chloro position on the quinoline ring can undergo nucleophilic aromatic substitution (SNAr).

1. The Chloroethyl Side Chain: A Prime Target for SN2 Reactions

The carbon atom attached to the chlorine in the ethyl side chain is a primary alkyl halide, making it an excellent substrate for SN2 reactions. This reaction proceeds via a backside attack by a nucleophile, leading to the displacement of the chloride ion in a single, concerted step. The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents like DMF or DMSO generally favor the SN2 pathway. [6] 2. The 2-Chloro Position: SNAr Reactivity

The chlorine atom at the C2 position of the quinoline ring is activated towards SNAr by the electron-withdrawing effect of the ring nitrogen. Nucleophilic attack at this position forms a resonance-stabilized Meisenheimer complex, followed by the departure of the chloride ion to restore aromaticity. While this position is reactive, SNAr reactions on chloroquinolines often require more forcing conditions (higher temperatures) compared to the SN2 reaction on the side chain.

Predicting the Outcome: Regioselectivity

For most common nucleophiles under typical synthetic conditions (moderate temperatures), the reaction is expected to occur preferentially at the more reactive chloroethyl side chain. The SN2 reaction at a primary carbon is generally kinetically favored over the SNAr reaction at the C2 position. However, with highly reactive nucleophiles or under more vigorous conditions (e.g., high temperatures, prolonged reaction times), the possibility of a second substitution at the C2 position or competing side reactions should be considered.

Experimental Protocols: A Gateway to Novel Derivatives

The following protocols are designed as general starting points for the nucleophilic substitution reactions of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific nucleophiles.

General Workflow for Nucleophilic Substitution

G start Start: Weigh Reactants dissolve Dissolve Nucleophile & Base in Anhydrous Solvent start->dissolve add_quinoline Add this compound dissolve->add_quinoline react Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) add_quinoline->react workup Aqueous Work-up & Extraction react->workup purify Purification (Column Chromatography/Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: Synthesis of N-Substituted 2-(Quinolin-3-yl)ethanamine Derivatives

This protocol details the reaction with primary and secondary amines, a common transformation in the synthesis of biologically active molecules.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired amine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of 2-(2-(Alkylthio/Arylthio)ethyl)-3-chloroquinoline Derivatives

This protocol describes the reaction with thiols to introduce a thioether linkage.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, ethanethiol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium thiomethoxide

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and the desired thiol (1.2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Synthesis of 2-(2-Alkoxy/Aryloxyethyl)-3-chloroquinoline Derivatives

This protocol outlines the synthesis of ether derivatives using alcohols or phenols.

Materials:

  • This compound

  • Alcohol or Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise. Stir for 30 minutes at this temperature to form the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. [6]Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes and Considerations

The following table summarizes the expected products and general reaction conditions for the nucleophilic substitution on this compound. Yields are estimates and will vary based on the specific nucleophile and optimization of the reaction conditions.

Nucleophile ClassRepresentative NucleophileExpected ProductBaseSolventTemperature (°C)
Amines Piperidine2-(2-(Piperidin-1-yl)ethyl)-3-chloroquinolineK₂CO₃DMF60-80
Thiols Thiophenol2-(2-(Phenylthio)ethyl)-3-chloroquinolineNaHTHF0 - RT
Alcohols Sodium Ethoxide2-(2-Ethoxyethyl)-3-chloroquinoline-EthanolReflux
Phenols Phenol2-(2-Phenoxyethyl)-3-chloroquinolineNaHDMF80

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, extending the reaction time, or using a stronger base. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the starting material.

  • Side Product Formation: If multiple products are observed, particularly substitution at the C2 position, consider lowering the reaction temperature to favor the more kinetically controlled SN2 reaction on the side chain.

  • Elimination: The use of bulky, non-nucleophilic bases can promote E2 elimination of the chloroethyl side chain to form 2-chloro-3-vinylquinoline. If this is observed, switch to a less hindered base.

  • Purification Challenges: The basic nitrogen of the quinoline ring can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of novel quinoline derivatives. The preferential reactivity of the chloroethyl side chain towards SN2 reactions allows for the selective introduction of a wide range of functionalities. The protocols and guidelines presented here provide a solid foundation for researchers to explore the synthetic potential of this scaffold in the development of new therapeutic agents and chemical probes. Careful control of reaction conditions is key to achieving high yields and regioselectivity, unlocking the full potential of this powerful synthetic intermediate.

References

  • Verma, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(24), 15065-15089. Available at: [Link]

  • Mondal, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215. Available at: [Link]

  • Khan, I., et al. (2021). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 37(4), 773-789. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1334-1361. Available at: [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Available at: [Link]

  • IOSR Journal (2015). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences, 10(5), 50-54. Available at: [Link]

Sources

"2-Chloro-3-(2-chloroethyl)quinoline" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Quinoline-Based Scaffolds in Heterocyclic Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthesis of complex heterocyclic compounds using functionalized quinoline precursors. We begin by analyzing the synthetic potential of the target molecule, 2-Chloro-3-(2-chloroethyl)quinoline , a bifunctional electrophile poised for novel cyclization strategies. Due to its limited presence in current literature, we pivot to its versatile and extensively documented analogue, 2-chloro-3-formylquinoline . This guide details field-proven protocols for the synthesis and derivatization of this "workhorse" precursor into a variety of medicinally relevant fused heterocyclic systems, including furo[2,3-b]quinolines, pyrrolo[3,4-b]quinolines, and pyrimido[4,5-b]quinolines. Each section provides not only step-by-step methodologies but also the underlying mechanistic rationale, empowering researchers in medicinal chemistry and drug development to leverage these powerful synthetic tools.

Section 1: The Target Precursor: this compound

Structural Analysis and Predicted Reactivity

The molecule this compound possesses two distinct electrophilic centers, making it a highly attractive, albeit underexplored, precursor for constructing polycyclic systems.

  • C2-Chloride: This chlorine atom is attached to an electron-deficient pyridine ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr). Its reactivity is a cornerstone of quinoline chemistry.

  • Terminal Ethyl Chloride: This primary alkyl chloride is a classic substrate for standard nucleophilic substitution (SN2) reactions.

The presence of these two sites opens the possibility for sequential or one-pot reactions with di-nucleophiles (e.g., amino-thiols, diamines, hydroxy-amines) to forge two new bonds, leading to the rapid assembly of novel fused heterocyclic scaffolds.

Proposed Synthetic Pathway

While dedicated synthesis protocols for this compound are not widely reported, a logical and robust pathway can be proposed starting from the well-established precursor, 2-chloro-3-formylquinoline. This multi-step synthesis involves a reduction of the aldehyde followed by chlorination of the resulting alcohol.

G Start 2-Chloro-3-formylquinoline Intermediate [2-Chloroquinolin-3-yl]methanol Start->Intermediate 1. Reduction (e.g., NaBH₄, Methanol) Product This compound (Target Precursor) Intermediate->Product 2. Chlorination (e.g., SOCl₂, DCM)

Caption: Proposed two-step synthesis of the target precursor.

Section 2: The Workhorse Precursor: Synthesis of 2-Chloro-3-formylquinoline

Given the foundational role of 2-chloro-3-formylquinoline, its efficient synthesis is paramount. The most reliable and widely adopted method is the Vilsmeier-Haack reaction, which formylates and chlorinates an acetanilide substrate in a one-pot procedure.[1][2]

Vilsmeier-Haack Cyclization: Mechanism and Rationale

The reaction begins with the formation of the Vilsmeier reagent (chloroiminium ion) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This potent electrophile then reacts with an electron-rich acetanilide. A subsequent intramolecular cyclization, followed by dehydration and hydrolysis, yields the 2-chloro-3-formylquinoline core. The choice of substituted acetanilides allows for the introduction of various functional groups onto the benzene portion of the quinoline ring.[3]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Ring Formation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Acetanilide Acetanilide Vilsmeier->Acetanilide Reacts with Intermediate Cyclization & Dehydration Intermediate Acetanilide->Intermediate Electrophilic Substitution Product 2-Chloro-3-formylquinoline Intermediate->Product Hydrolysis

Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinoline.

Protocol: Synthesis of 2-Chloro-3-formylquinoline

Materials:

  • Acetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a reflux condenser, place DMF and cool the flask in an ice bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with constant stirring over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

  • Addition of Acetanilide: Add the acetanilide substrate to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8. A solid precipitate should form.

  • Isolation: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the desired 2-chloro-3-formylquinoline.[1]

Section 3: Applications in Fused Heterocycle Synthesis

The dual reactivity of the aldehyde and the C2-chloride in 2-chloro-3-formylquinoline makes it an exceptional building block for a diverse range of fused heterocyclic systems.

Synthesis of Furo[2,3-b]quinolines

Furo[2,3-b]quinoline alkaloids are a class of natural products with significant biological activities, including antiplatelet aggregation and cytotoxic effects.[4][5] A common synthetic strategy involves the conversion of the 3-formyl group into a side chain that can undergo subsequent cyclization.

Mechanistic Rationale: One elegant approach involves a Cannizzaro reaction of 2-chloro-3-formylquinoline, which disproportionates the aldehyde to a carboxylic acid and an alcohol, with simultaneous methoxylation at the C2 position.[4] The resulting 2-methoxy-3-formylquinoline can then undergo a Claisen-Schmidt condensation with acetone to form a butenone derivative. This intermediate is then subjected to bromocyclization and dehydrobromination to construct the furan ring.

G Start 2-Chloro-3-formylquinoline Step1 2-Methoxy-3-formylquinoline Start->Step1 Cannizzaro Reaction (NaOH, MeOH) Step2 4-(2-Methoxyquinolin-3-yl) -but-3-en-2-one Step1->Step2 Condensation (Acetone, H₂SO₄) Step3 Bromocyclized Intermediate Step2->Step3 Bromocyclization (Br₂, CHCl₃) Product 2-Acetylfuro[2,3-b]quinoline Step3->Product Dehydrobromination (Base)

Caption: Synthetic workflow for 2-acetylfuro[2,3-b]quinolines.[4]

Protocol: Synthesis of 4-(2-Methoxy-quinolin-3-yl)-but-3-en-2-one [4]

  • A mixture of 2-methoxy-3-formylquinoline (1.0 eq), acetone (20 volumes), and a few drops of concentrated sulfuric acid is refluxed in a water bath for 6 hours.

  • After cooling, the reaction mixture is poured into cold water.

  • The resulting solid precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield the pure butenone derivative.

Synthesis of Pyrrolo[3,4-b]quinolinones

The pyrrolo[3,4-b]quinoline core is another important scaffold in medicinal chemistry. It can be synthesized via intramolecular cyclization, leveraging both the formyl group and the C2-chloride.

Mechanistic Rationale: A straightforward method involves heating 2-chloro-3-formylquinoline with formamide. The reaction proceeds through the initial formation of an N-formyl imine intermediate. A subsequent intramolecular nucleophilic attack by the nitrogen of the formamide onto the C2 position, followed by the elimination of HCl, leads to the fused pyrrolidinone ring system.[3]

Protocol: Synthesis of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one [3]

  • A mixture of 2-chloro-3-formylquinoline (1.0 eq), formamide (10 eq), and formic acid (2 eq) in ethanol is heated at reflux for 8 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is treated with water, and the resulting solid is filtered, washed with water, and dried.

  • Recrystallization from an appropriate solvent yields the pure product.

Synthesis of Pyrimido[4,5-b]quinolines

Pyrimido[4,5-b]quinolines are known for a wide range of biological activities. Their synthesis often involves the reaction of the 2-chloro-3-substituted quinoline with a 1,3-binucleophile like guanidine or urea.[6]

Mechanistic Rationale: The synthesis can be achieved by reacting 2-chloroquinoline-3-carbonitrile (readily accessible from the 3-formyl derivative) with guanidine hydrochloride in the presence of a strong base like potassium tert-butoxide. The reaction involves an initial nucleophilic attack by guanidine at the C2 position, displacing the chloride. This is followed by an intramolecular cyclization where the second amino group of the guanidine attacks the nitrile carbon, leading to the formation of the fused pyrimidine ring.[6]

Table 1: Representative Heterocyclic Systems from 2-Chloro-3-formylquinoline & Derivatives

Target HeterocycleKey ReagentsReaction TypeReference
Furo[2,3-b]quinolineAcetone, H₂SO₄, Br₂Condensation / Cyclization[4]
Pyrrolo[3,4-b]quinolinoneFormamide, HCOOHCondensation / Cyclization[3]
Pyrimido[4,5-b]quinolin-4-oneGuanidine HCl, t-BuOKSNAr / Cyclization[6]
Pyrazolo[3,4-b]quinolineHydrazine HydrateCondensation / Cyclization[3]
Azetidin-2-one DerivativesPhenylhydrazine, Chloroacetyl chlorideSchiff Base Formation / Cycloaddition[3]

Section 4: Safety and Handling

  • 2-Chloro-3-formylquinoline and its precursors (POCl₃) are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.

  • Quenching: The work-up of the Vilsmeier-Haack reaction involves quenching with ice and neutralization with a base, which is highly exothermic and releases gas. Perform this step slowly and carefully in a large beaker to avoid splashing and overflow.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Section 5: Characterization of Products

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure, including the successful formation of the new heterocyclic ring and the disappearance of starting material signals.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the appearance or disappearance of carbonyl (C=O), amine (N-H), or nitrile (C≡N) stretches.

  • Melting Point: A sharp melting point range is a good indicator of the purity of a solid compound.

By understanding the reactivity of versatile precursors like 2-chloro-3-formylquinoline and applying the robust protocols detailed in this guide, researchers can efficiently access a wide array of complex heterocyclic scaffolds for further investigation in drug discovery and materials science.

References

  • BenchChem. (2025). The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. BenchChem Application Notes. 7

  • Al-Ostath, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-33. Link

  • Besson, T., et al. (1995). SYNTHESIS OF PYRAN0[2,3-h1QUINOLINES AS TRICYCLIC ACRONYCINE ANALOGUES. Heterocycles, 41(2), 259-270.
  • Africa Research Connect. (n.d.). Synthesis of some new pyrano[2,3-b]quinolines from 2-chloro-3-formylquinolones and Meldrum's acid. Link

  • Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 10-13. Link

  • Shaabani, A., et al. (2019). Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. Applied Organometallic Chemistry, 33(8), e4993.
  • RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Link

  • BenchChem. (2025). Application Notes and Protocols: Derivatization of 2-(2-Chloroethyl)quinoline for Medicinal Chemistry. BenchChem Application Notes. 8

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. Link

  • ResearchGate. (n.d.). procedure for the synthesize 2-chloro-3-formylquinoline and 4-hydroxycoumarin derivatives. Link

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Link

  • University of Mosul. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Conference paper.
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Link

  • BenchChem. (2025). Application Notes and Protocols: 2-(2-Chloroethyl)quinoline as a Versatile Intermediate for Novel Fluorescent Probes. BenchChem Application Notes. 9

  • NIH National Center for Biotechnology Information. (2023). Development of CuMnxOy (x = 2, and y = 4)-GO heterostructure for the synthesis of pyranoquinoline derivatives. Link

  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. Link

  • ResearchGate. (n.d.). Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. Link

  • Wiley Online Library. (2017). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Link.1111/cbdd.13075)

Sources

The Strategic Application of 2-Chloro-3-(2-chloroethyl)quinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in the design of therapeutic agents. Quinoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] Notably, several FDA-approved kinase inhibitors, pivotal in oncology, incorporate the quinoline core, highlighting its significance in targeting critical cellular signaling pathways.[5][6]

This technical guide focuses on a highly versatile, yet specialized intermediate: 2-Chloro-3-(2-chloroethyl)quinoline . This molecule is strategically functionalized with two distinct electrophilic centers—a reactive chloro group at the 2-position of the quinoline ring and a primary chloride on the 3-position's ethyl side chain. This dual reactivity provides a powerful platform for the synthesis of diverse molecular libraries, enabling extensive structure-activity relationship (SAR) studies and the development of novel drug candidates.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is not a trivial, single-step process. It requires a strategic, multi-step approach, commencing with the well-established Vilsmeier-Haack reaction to construct the core 2-chloro-3-formylquinoline scaffold.[7][8] Subsequent modifications are then necessary to elaborate the 3-position's formyl group into the desired 2-chloroethyl side chain.

Protocol 1: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds.[7] In this context, it facilitates the regioselective synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.

Materials:

  • Substituted N-arylacetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Sodium carbonate solution

  • Ethyl acetate for recrystallization

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (5 mL).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add freshly distilled POCl₃ (12 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5°C.[7] This in situ generates the Vilsmeier reagent.

  • To this mixture, add the N-arylacetamide (1 equivalent) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 4-10 hours.[7][9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution with a saturated sodium carbonate solution to a pH of 7-8, which will precipitate the crude product.[7]

  • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.

  • Dry the crude product and recrystallize from a suitable solvent such as ethyl acetate to afford the pure 2-chloro-3-formylquinoline.

Causality and Expertise: The use of a large excess of POCl₃ is often crucial for driving the cyclization to completion and achieving good yields.[7] Maintaining a low temperature during the formation of the Vilsmeier reagent is critical to prevent its decomposition. The final neutralization step is essential as the product is typically insoluble in neutral aqueous media.

Protocol 2: Elaboration of the Side Chain to this compound

This two-step protocol transforms the aldehyde at the 3-position into the desired 2-chloroethyl group.

Step 2a: Wittig Reaction to form 2-Chloro-3-vinylquinoline

Materials:

  • 2-Chloro-3-formylquinoline

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C and add potassium tert-butoxide (1.2 equivalents) portion-wise. Stir the resulting yellow-orange ylide solution for 30 minutes at 0°C.

  • Add a solution of 2-chloro-3-formylquinoline (1 equivalent) in anhydrous THF dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-vinylquinoline.

Step 2b: Hydrochlorination to form this compound

Materials:

  • 2-Chloro-3-vinylquinoline

  • Anhydrous Hydrogen Chloride (gas or in a suitable solvent like dioxane)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 2-chloro-3-vinylquinoline (1 equivalent) in anhydrous DCM in a flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Bubble anhydrous HCl gas through the solution for 15-30 minutes or add a solution of HCl in dioxane (1.5 equivalents) dropwise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, purge the solution with nitrogen gas to remove excess HCl.

  • Concentrate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Reactivity and Strategic Derivatization

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the quinoline nitrogen.[10] The chlorine on the ethyl side chain is a primary alkyl halide, susceptible to standard nucleophilic substitution (SN2) reactions. This allows for selective and sequential functionalization.

Visualization of Reaction Pathways

G cluster_synthesis Synthesis cluster_reactivity Reactivity & Derivatization N_Arylacetamide N-Arylacetamide Intermediate_1 2-Chloro-3-formylquinoline N_Arylacetamide->Intermediate_1 Vilsmeier-Haack Intermediate_2 2-Chloro-3-vinylquinoline Intermediate_1->Intermediate_2 Wittig Reaction Target This compound Intermediate_2->Target Hydrochlorination Product_1 C2-Substituted Derivative Target->Product_1 S(N)Ar at C2 (e.g., Ar-NH2, high temp) Product_2 Side-Chain Substituted Derivative Target->Product_2 S(N)2 on side chain (e.g., R-NH2, low temp) Product_3 Di-substituted or Cyclized Product Target->Product_3 Intramolecular cyclization or reaction with di-nucleophile

Caption: Synthetic and reactivity pathways for this compound.

Protocol 3: Selective Nucleophilic Substitution at the Side Chain

This protocol demonstrates the selective functionalization of the more reactive primary chloride on the ethyl side chain.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add the desired amine (1.1 equivalents) and potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

Causality and Expertise: The SN2 reaction at the primary chloride is kinetically favored over the SNAr reaction at the C2 position under these mild conditions. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving it to completion.

Protocol 4: Nucleophilic Aromatic Substitution at the C2-Position

To target the C2-chloro group, more forcing conditions are generally required, or the side-chain can be protected if necessary.

Materials:

  • This compound (or its side-chain derivatized analogue)

  • Aromatic amine (e.g., aniline) (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents, optional catalyst)

  • N-Methyl-2-pyrrolidone (NMP) or Sulfolane

Procedure:

  • In a sealed tube, dissolve the quinoline substrate (1 equivalent) and the aromatic amine (1.5 equivalents) in NMP.

  • Add a catalytic amount of p-TsOH if required.

  • Heat the reaction mixture to 120-150°C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify by column chromatography or recrystallization.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5][11] Many approved kinase inhibitors bind to the ATP-binding pocket of the enzyme. The quinoline scaffold is a key component of several such inhibitors.[5][6][12] this compound is an excellent starting point for generating a library of potential kinase inhibitors.

The C2-position can be functionalized with various anilines to mimic the hinge-binding motif of many kinase inhibitors. The side chain at the C3-position can be elaborated with different amine-containing groups (e.g., piperazines, morpholines) to interact with the solvent-exposed region of the ATP-binding cleft, which can enhance potency and selectivity.[4]

Quantitative Data Summary: Hypothetical Kinase Inhibitor Library

The following table illustrates a hypothetical library of compounds that could be synthesized from this compound and their intended design rationale.

Compound IDC2-Substituent (from Ar-NH₂)C3-Side Chain (from R-NH₂)Target Rationale
Lib-001 4-methoxyanilineMorpholineHinge-binding and solvent front interaction
Lib-002 3-chloroanilineN-methylpiperazineExploring electronic effects on hinge binding
Lib-003 4-aminobenzamidePiperidineAdding hydrogen bond donors/acceptors
Lib-004 Aniline4-hydroxypiperidineIntroducing polarity for solubility/selectivity
Drug Discovery Workflow Visualization

G Start This compound Step1 Parallel Synthesis of Library Start->Step1 Derivatization Protocols 3 & 4 Step2 High-Throughput Screening (e.g., Kinase Panel) Step1->Step2 Step3 Hit Identification Step2->Step3 Identify active compounds Step4 Structure-Activity Relationship (SAR) Analysis Step3->Step4 Step5 Lead Optimization Step4->Step5 Iterative Synthesis and Testing Step6 Preclinical Candidate Step5->Step6

Caption: A typical drug discovery workflow starting from the title intermediate.

Conclusion

This compound represents a strategically important intermediate for medicinal chemists. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The true power of this molecule lies in its dual, selectively addressable electrophilic sites, which permit the systematic and diverse elaboration of the quinoline scaffold. This versatility makes it an invaluable tool in the construction of compound libraries for screening against therapeutic targets, particularly protein kinases. The protocols and strategies outlined in this guide provide a framework for researchers to leverage the unique reactivity of this intermediate in the quest for novel and effective therapeutics.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.Indian Journal of Chemistry - Section B.
  • Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols.Benchchem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).ChemMedChem.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024).ChemMedChem.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.DUT Open Scholar.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.International Journal of Chemical Studies.
  • The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis.Benchchem.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.ProQuest.
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.International Journal of Chemical Studies.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.MDPI.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.RSC Advances.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.PubMed Central.
  • Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols: Derivatization of 2-(2-Chloroethyl)quinoline for Medicinal Chemistry.Benchchem.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.ResearchGate.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.PubMed Central.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.ResearchGate.

Sources

Application Note: A Multi-Platform Approach to the Analytical Characterization of 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical characterization of 2-Chloro-3-(2-chloroethyl)quinoline, a key heterocyclic compound with potential applications in pharmaceutical synthesis and materials science. Given the limited availability of published data for this specific molecule, this application note establishes a robust, multi-technique framework for its structural elucidation, purity assessment, and impurity profiling. The protocols herein are derived from established methodologies for analogous halogenated quinoline derivatives and are designed for researchers, quality control scientists, and professionals in drug development. We detail integrated workflows using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, emphasizing the causality behind experimental choices to ensure data integrity and trustworthiness.

Introduction and Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] this compound (C₁₁H₁₀Cl₂N) is a functionalized derivative poised for use as a versatile synthetic intermediate. The presence of two distinct chloro-substituents—one on the aromatic ring and one on the alkyl side chain—offers multiple sites for further chemical modification.

Accurate and comprehensive analytical characterization is a non-negotiable prerequisite for the use of any compound in a research or development setting. It ensures structural correctness, quantifies purity, and identifies potential impurities that could impact downstream reactions, biological activity, or safety. This guide provides the necessary protocols to build a complete and reliable analytical profile of this compound.

Physicochemical & Predicted Properties

A foundational understanding of the compound's properties is crucial for method development. While experimental data is scarce, key properties can be reliably predicted.

PropertyPredicted Value / InformationRationale / Source
Molecular Formula C₁₁H₁₀Cl₂NBased on chemical structure. A similar isomer has the formula C₁₁H₁₀ClN.[3][4]
Molecular Weight 227.11 g/mol Calculated from the molecular formula.
Appearance Expected to be an off-white to yellow solid or oil.Typical for functionalized quinoline derivatives.
Solubility Soluble in most organic solvents (e.g., Dichloromethane, Acetonitrile, DMSO, Chloroform).Organochlorine compounds are generally hydrophobic.[5]
UV Absorption Expected λ_max ≈ 225-230 nm and ≈ 270-280 nm.Based on the quinoline chromophore.[3]
Thermal Stability Sufficiently volatile and thermally stable for GC analysis.Halogenated quinolines have been successfully analyzed by GC.[6]

Integrated Analytical Workflow

A multi-pronged analytical strategy is essential for unambiguous characterization. Each technique provides a unique and complementary piece of information. The data from these independent methods are then cross-validated to build a cohesive and trustworthy compound profile.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Integration & Validation synth Synthesized Product (Crude this compound) prep Sample Preparation (Dissolution in appropriate solvent) synth->prep hplc HPLC-UV (Purity & Quantification) prep->hplc gcms GC-MS (Identity & Impurity Profile) prep->gcms nmr NMR Spectroscopy (Structural Elucidation) prep->nmr cross_val Cross-Validation - Correlate MS data with NMR structure - Confirm purity from HPLC & GC - Verify elemental composition hplc->cross_val gcms->cross_val nmr->cross_val coa Certificate of Analysis (CoA) (Final Validated Profile) cross_val->coa G cluster_data Primary Data Acquisition cluster_logic Structural Validation Logic cluster_result Final Confirmation nmr_data 1D & 2D NMR Data (¹H, ¹³C, COSY, HSQC) step1 Step 1: Propose Structure from NMR Connectivity nmr_data->step1 ms_data GC-MS Data (Molecular Ion, Fragments) ms_data->step1 step2 Step 2: Verify Molecular Weight Does MS M⁺ match NMR-based structure? step1->step2 step3 Step 3: Check Isotope Pattern Does MS show a Cl₂ pattern? step2->step3 step4 Step 4: Confirm Fragments Are MS fragments consistent with the proposed structure? step3->step4 final Structurally Confirmed Molecule step4->final

Sources

HPLC-MS analysis of "2-Chloro-3-(2-chloroethyl)quinoline"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the HPLC-MS Analysis of 2-Chloro-3-(2-chloroethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scientifically-grounded protocol for the identification and quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Quinoline derivatives are a cornerstone in medicinal chemistry, and the subject compound is a critical intermediate in the synthesis of novel pharmaceutical agents.[1][2] Ensuring its purity and accurately characterizing its profile is paramount for successful drug development and quality control. This guide moves beyond a simple recitation of steps to explain the causality behind methodological choices, from sample preparation to high-resolution mass spectrometric analysis. The protocol is designed to be a self-validating system, offering robust, reproducible, and accurate results for researchers in synthetic chemistry and pharmaceutical development.

Introduction: The Analytical Imperative

This compound is a halogenated heterocyclic compound whose versatile structure serves as a valuable precursor in organic synthesis.[3] The quinoline scaffold itself is present in numerous compounds with a wide spectrum of biological activities, including antimalarial and anticancer properties.[1][2] The reactivity of the two chlorine atoms in this compound makes it an excellent building block but also introduces the potential for impurities and side products during synthesis.

Therefore, a highly selective and sensitive analytical method is not merely beneficial but essential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) provides the necessary performance, offering chromatographic separation of the analyte from related substances and unequivocal identification based on mass-to-charge ratio and fragmentation patterns.[4] This application note details an optimized method using a C18 stationary phase and a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, chosen for its high resolution and mass accuracy, which are critical for confident structural elucidation and impurity analysis.[5]

Integrated Analytical Workflow

The entire process, from sample handling to final data reporting, follows a logical and controlled sequence to ensure data integrity. The workflow is visualized below.

hplc_ms_workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation prep1 Weighing & Volumetric Dilution prep2 Solubilization (Vortex/Sonicate) prep1->prep2 prep3 Syringe Filtration (0.22 µm PTFE) prep2->prep3 analysis1 HPLC Injection prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 ESI+ Ionization analysis2->analysis3 analysis4 High-Resolution Mass Analysis analysis3->analysis4 data1 Peak Identification (RT & Accurate Mass) analysis4->data1 data2 Confirmation (Isotopic Pattern & MS/MS) data1->data2 data3 Quantification (Calibration Curve) data2->data3

Caption: High-level overview of the analytical workflow.

Reagents, Materials, and Instrumentation

Reagents
  • Reference Standard: this compound, purity ≥98%

  • Acetonitrile (ACN): LC-MS grade or equivalent

  • Water: Type I, 18.2 MΩ·cm resistivity

  • Formic Acid (FA): LC-MS grade, ≥99% purity

  • Diluent: 50:50 (v/v) Acetonitrile/Water

Materials
  • Class A volumetric flasks and pipettes

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer and ultrasonic bath

  • 0.22 µm PTFE syringe filters

  • 2 mL amber HPLC vials with low-volume inserts

Instrumentation
  • UHPLC or HPLC system equipped with a binary pump, degasser, autosampler, and column oven.

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

Step-by-Step Experimental Protocols

Preparation of Solutions

Rationale: Precise and accurate preparation of standards is the foundation of reliable quantification. The diluent is chosen to be compatible with the initial mobile phase conditions to ensure good peak shape.

  • Stock Standard Solution (1.0 mg/mL):

    • Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL Class A volumetric flask.

    • Add ~7 mL of diluent. Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to equilibrate to ambient temperature.

    • Dilute to the mark with the diluent and invert 15 times to mix. This solution should be stored at 2-8°C, protected from light.

  • Calibration and Sample Solutions:

    • Perform serial dilutions of the Stock Standard Solution to prepare calibration standards at concentrations such as 0.1, 0.5, 2.0, 5.0, 10.0, and 20.0 µg/mL.

    • For unknown samples, accurately weigh the material and dissolve it in the diluent to achieve a target concentration within the calibrated range (e.g., 10 µg/mL).

    • Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter directly into an HPLC vial. This is a critical step to prevent blockage of the HPLC system and contamination of the MS source.

HPLC-MS Method Parameters

Rationale for Method Choices:

  • Column: A C18 column is selected for its excellent retention of moderately non-polar molecules like quinoline derivatives.[4]

  • Mobile Phase: A low concentration of formic acid is used to protonate the analyte, promoting better ionization in positive ESI mode.

  • Gradient Elution: The gradient from 30% to 95% acetonitrile ensures that the target analyte is well-retained and separated from early-eluting polar impurities, while also eluting more non-polar compounds from the column in a reasonable time.

  • Ionization: ESI in positive mode is highly effective for compounds containing a basic nitrogen atom, such as the quinoline ring, which readily accepts a proton to form [M+H]⁺ ions.[5]

Table 1: HPLC Conditions

Parameter Setting
Column Reversed-Phase C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 1.0 µL

| HPLC Gradient | See Table 2 |

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase B
0.0 30
8.0 95
10.0 95
10.1 30

| 13.0 | 30 |

Table 3: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode ESI Positive (+)
Scan Range m/z 100–500
Capillary Voltage 3.5 kV
Nebulizer Pressure 40 psi (Nitrogen)
Drying Gas Flow 9 L/min (Nitrogen)
Drying Gas Temp. 350°C
Acquisition Mode Auto MS/MS

| Collision Energy | Ramped 15-40 eV (for MS/MS) |

Data Interpretation: From Spectrum to Structure

Analyte Identification

The identity of this compound is confirmed by a combination of its chromatographic retention time and its high-resolution mass spectral data.

  • Molecular Formula: C₁₁H₉Cl₂N[][7]

  • Monoisotopic Mass: 225.0166 Da

  • Expected [M+H]⁺ Ion: The primary identifier is the protonated molecular ion at m/z 226.0239 . A high-resolution instrument should detect this mass with an error of less than 5 ppm.

Isotopic Pattern Confirmation

A definitive feature of chlorine-containing compounds is their unique isotopic signature.[8] Chlorine exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio.[9][10] For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks:

  • [M+H]⁺: (containing two ³⁵Cl atoms) - Relative abundance: 100%

  • [M+H+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) - Relative abundance: ~65%

  • [M+H+4]⁺: (containing two ³⁷Cl atoms) - Relative abundance: ~10%

Observing this specific isotopic pattern provides extremely high confidence in the elemental composition of the detected ion.

Structural Elucidation via MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) provides a "molecular fingerprint" by fragmenting the parent ion and analyzing the resulting product ions.[11] This is invaluable for confirming the structure and differentiating between isomers.

fragmentation_pathway parent [M+H]⁺ m/z 226.0239 (C₁₁H₁₀Cl₂N)⁺ frag1 [M+H - HCl]⁺ m/z 190.0445 parent->frag1 Neutral Loss of HCl frag2 [M+H - C₂H₄]⁺ m/z 198.0081 parent->frag2 Neutral Loss of Ethene frag3 [M+H - C₂H₃Cl]⁺ m/z 164.0261 parent->frag3 Loss of Chloroethene

Caption: Plausible MS/MS fragmentation pathways for the analyte.

  • Plausible Neutral Losses: Common fragmentation pathways include the neutral loss of stable molecules like hydrogen chloride (HCl) from the chloroethyl side chain or the 2-chloro position, and the loss of ethene via rearrangement.

  • Side Chain Cleavage: Direct cleavage of the chloroethyl group can also occur. Analysis of these fragments confirms the connectivity of the molecule.

Method Robustness and Validation

For implementation in a regulated environment, this method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key parameters to assess include:

  • Specificity: Demonstrated by the chromatographic separation of all relevant compounds and the unique mass-spectral identification.

  • Linearity and Range: A calibration curve with a correlation coefficient (r²) ≥ 0.995 is expected.

  • Accuracy and Precision: Assessed via replicate injections of standards and spike-recovery experiments.

  • Limit of Detection (LOD) and Quantification (LOQ): Determined statistically to define the sensitivity of the method.

Conclusion

This application note presents a robust and reliable HPLC-MS method for the analysis of this compound. By combining the separation power of UHPLC with the specificity and high mass accuracy of Q-TOF MS, this protocol enables confident identification and accurate quantification. The detailed rationale and step-by-step instructions provide researchers with the necessary tools to implement this method for quality control, reaction monitoring, and impurity profiling in the synthesis of advanced quinoline-based compounds.

References

  • BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Walash, M. I., et al. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, Vol 16, No 2.
  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • BOC Sciences. (n.d.). CAS 62595-04-4 this compound.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • ECHEMI. (n.d.). Mass spectrometry analysis of multiple halogen atoms.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • BenchChem. (2025). The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • International Journal for Multidisciplinary Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • SpringerLink. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(22), 6775-85.

Sources

Application Note: Structural Elucidation of 2-Chloro-3-(2-chloroethyl)quinoline using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 2-Chloro-3-(2-chloroethyl)quinoline. In the absence of previously published experimental data for this specific molecule, this guide synthesizes information from analogous structures and established NMR principles to predict and assign the spectral data. Detailed, field-proven protocols for sample preparation, data acquisition, and processing are provided to ensure researchers can confidently replicate and validate the structural characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel quinoline derivatives.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] The quinoline scaffold is associated with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The precise substitution pattern on the quinoline ring system is critical to its pharmacological effect, making unambiguous structural elucidation an essential step in the drug discovery and development process.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution.[3] By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a complete and unambiguous assignment of the molecular structure can be achieved. This application note focuses on the detailed ¹H and ¹³C NMR assignment for "this compound," a compound with potential applications in medicinal chemistry. Due to the lack of available experimental spectra for this specific molecule, this guide will provide a predicted spectral assignment based on the analysis of structurally related compounds, such as quinoline and 2-chloroquinoline.[4]

Predicted NMR Spectral Data

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. The introduction of a chlorine atom at the C-2 position and a 2-chloroethyl group at the C-3 position is expected to induce significant changes in the electron distribution of the quinoline ring, thereby influencing the chemical shifts of the aromatic protons and carbons.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline core and the aliphatic protons of the 2-chloroethyl side chain. The predicted chemical shifts (in ppm) are referenced to tetramethylsilane (TMS) in a deuterated chloroform (CDCl₃) solution.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.2 - 8.4s-
H-57.9 - 8.1d8.0 - 9.0
H-87.8 - 8.0d8.0 - 9.0
H-77.7 - 7.9ddd7.0 - 8.5, 7.0 - 8.5, 1.0 - 1.5
H-67.5 - 7.7ddd7.0 - 8.5, 7.0 - 8.5, 1.0 - 1.5
H-1' (α-CH₂)3.3 - 3.5t6.0 - 7.0
H-2' (β-CH₂)3.8 - 4.0t6.0 - 7.0
  • Rationale for Assignments:

    • H-4: The presence of the electron-withdrawing chlorine at C-2 and the chloroethyl group at C-3 will deshield the H-4 proton, shifting it significantly downfield. It is expected to be a singlet due to the absence of adjacent protons.

    • H-5 and H-8: These protons are part of the benzenoid ring and are generally found at lower fields. Their doublet multiplicity arises from coupling with H-6 and H-7, respectively.

    • H-6 and H-7: These protons will appear as a complex multiplet, likely a doublet of doublet of doublets, due to coupling with their neighboring protons.

    • H-1' and H-2': The methylene protons of the chloroethyl side chain will appear as triplets due to coupling with each other. The protons on the carbon adjacent to the chlorine (H-2') are expected to be more deshielded and appear further downfield than the protons adjacent to the quinoline ring (H-1').

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The electronegative chlorine atoms will have a notable effect on the chemical shifts of the carbons to which they are attached and adjacent carbons.[4]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-8a147 - 149
C-4138 - 140
C-7130 - 132
C-5129 - 131
C-4a128 - 130
C-6127 - 129
C-8126 - 128
C-3133 - 135
C-1' (α-CH₂)33 - 35
C-2' (β-CH₂)43 - 45
  • Rationale for Assignments:

    • C-2: The carbon directly attached to the chlorine atom is expected to be significantly deshielded and appear at a very low field.

    • C-4, C-8a: These carbons are also influenced by the electronegative nitrogen and the substituents, leading to downfield shifts.

    • C-3: The substitution with the chloroethyl group will also cause a downfield shift for this carbon.

    • Aliphatic Carbons (C-1', C-2'): These carbons will appear in the typical aliphatic region of the spectrum. The carbon bearing the chlorine (C-2') will be more deshielded.

Experimental Protocols

To acquire high-quality NMR spectra for structural verification, the following detailed protocols are recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified "this compound".

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube.[4]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[5]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 (depending on sample concentration).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment with NOE (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more for dilute samples).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and accurately pick all peaks in both spectra.

Visualizing the Workflow and Structure

To provide a clear overview of the experimental process and the molecular structure for assignment, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve standard Add TMS Standard dissolve->standard homogenize Homogenize Solution standard->homogenize h1_nmr ¹H NMR Acquisition homogenize->h1_nmr c13_nmr ¹³C NMR Acquisition homogenize->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing to TMS phase->reference analyze Spectral Analysis & Assignment reference->analyze

Caption: Experimental workflow for NMR analysis.

Caption: Structure of this compound with atom numbering.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the ¹H and ¹³C NMR spectral assignment of this compound. By leveraging data from structurally similar compounds and fundamental NMR principles, a reliable prediction of the chemical shifts and multiplicities has been established. The detailed experimental protocols provided herein offer a robust methodology for researchers to acquire and process their own high-quality NMR data for this and other novel quinoline derivatives. For unambiguous assignment, especially in cases of signal overlap, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from [Link]

  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

  • Nanalysis. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). (n.d.). Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

Sources

Application Notes & Protocols: A Detailed Guide to the Vilsmeier-Haack Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Vilsmeier-Haack (V-H) reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich compounds.[1] Its application in the construction of heterocyclic systems is particularly noteworthy, providing a powerful and versatile pathway for synthesizing functionalized quinolines.[2] This guide offers an in-depth exploration of the V-H reaction for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides. We will dissect the reaction mechanism, delineate critical experimental parameters, provide a robust, step-by-step protocol, and discuss common troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this classic transformation for the synthesis of valuable quinoline scaffolds.[3]

The Underlying Chemistry: Mechanism and Rationale

The Vilsmeier-Haack synthesis of quinolines from N-arylacetamides is not a simple formylation but a sophisticated cyclization-formylation cascade.[4] The success of the protocol hinges on a clear understanding of the mechanistic steps, which informs every experimental choice, from temperature control to reagent stoichiometry.

The reaction begins with the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] This reagent is the key electrophile that initiates the transformation.

Mechanism Breakdown:

  • Vilsmeier Reagent Formation: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the elimination of a stable pyrophosphate species and the formation of the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[7]

  • Electrophilic Attack and Cyclization: The N-arylacetamide substrate, activated by the Vilsmeier reagent, undergoes an intramolecular electrophilic attack on the aromatic ring. This cyclization step forms the nascent pyridine ring of the quinoline system.

  • Dehydration and Aromatization: The cyclic intermediate undergoes dehydration, driven by the reaction conditions, to form the fully aromatic quinoline ring.

  • Hydrolysis: The final step occurs during the aqueous work-up, where the iminium salt moiety is hydrolyzed to yield the 3-formyl group, and the oxygen from the acetamide is replaced by a chlorine atom, affording the final 2-chloro-3-formylquinoline product.[6]

Below is a diagram illustrating the key transformations in the Vilsmeier-Haack reaction mechanism.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Cascade DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR + POCl₃ POCl3 POCl₃ Acetanilide N-Arylacetamide Intermediate Cyclic Intermediate Acetanilide->Intermediate + Vilsmeier Reagent Product 2-Chloro-3-formylquinoline Intermediate->Product Aromatization & Aqueous Work-up

Caption: High-level overview of the Vilsmeier-Haack quinoline synthesis.

Optimizing for Success: Key Experimental Parameters

The yield and purity of the final quinoline product are highly dependent on careful control of the reaction conditions. The insights below are derived from extensive studies and provide a rationale for the procedural steps outlined later.

  • Reagent Stoichiometry: A significant excess of POCl₃ is crucial. Molar ratios of POCl₃ to the acetanilide substrate typically range from 3 to 15 equivalents, with 12 equivalents often providing optimal results.[4] This excess drives the formation of the Vilsmeier reagent and ensures the complete conversion of the substrate.

  • Temperature Control: This is arguably the most critical parameter.

    • 0–5°C (Reagent Formation): The reaction between DMF and POCl₃ is highly exothermic. This initial phase must be performed in an ice bath to prevent uncontrolled temperature spikes, which can lead to reagent decomposition and the formation of unwanted by-products.[8]

    • 80–90°C (Cyclization): The subsequent cyclization and formylation step requires thermal energy. Heating the reaction mixture, typically in a water or oil bath, is necessary to overcome the activation energy for the intramolecular cyclization.[9]

  • Substrate Electronics: The electronic nature of the N-arylacetamide has a pronounced effect on reaction efficiency.

    • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) on the aniline ring enhance its nucleophilicity, facilitating the key intramolecular electrophilic substitution step. EDGs generally lead to higher yields and shorter reaction times.[3]

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) deactivate the aromatic ring, making the cyclization step more difficult and often resulting in poor yields.

  • Reaction Time: The optimal reaction time can vary from 4 to 12 hours.[4] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid degradation from prolonged heating.

Quantitative Data Summary

The table below summarizes the typical reaction parameters for the synthesis of 2-chloro-3-formylquinolines.

ParameterRangeOptimal ConditionRationale & Notes
Molar Ratio (POCl₃:Substrate)3 - 15 eq.12 eq.A large excess of POCl₃ ensures complete conversion of the substrate.[4]
Vilsmeier Reagent Formation Temp.0 - 10°C0 - 5°CControls the exothermic reaction between DMF and POCl₃.[8]
Cyclization Reaction Temp.70 - 100°C80 - 90°CProvides the necessary activation energy for the cyclization step.
Reaction Time4 - 12 hoursMonitor by TLCVaries based on the substrate; TLC is crucial for determining completion.[4]
Work-up pH6 - 8~7 (Neutral)Critical for the complete precipitation of the neutral quinoline product.[10]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 2-chloro-3-formylquinoline from a substituted N-arylacetamide.

Materials & Reagents:
  • Substituted N-arylacetamide (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled (12 equivalents)[4]

  • Crushed Ice & Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (for recrystallization)

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice-salt bath

Experimental Workflow Diagram

G start Start reagent_prep 1. Vilsmeier Reagent Prep (DMF + POCl₃ at 0-5°C) start->reagent_prep substrate_add 2. Add Acetanilide Substrate (Maintain 0-5°C) reagent_prep->substrate_add reaction 3. Heat Reaction Mixture (80-90°C, 4-10h) substrate_add->reaction monitor 4. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 5. Quench on Crushed Ice monitor->workup Reaction Complete neutralize 6. Neutralize with Base (pH ~7) workup->neutralize isolate 7. Isolate by Filtration (Wash with H₂O) neutralize->isolate purify 8. Purify Product (Recrystallization from Ethyl Acetate) isolate->purify end End purify->end

Caption: Step-by-step experimental workflow for the Vilsmeier-Haack synthesis.

Step-by-Step Procedure:
  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous DMF. Cool the flask to 0°C using an ice-salt bath. Slowly, add freshly distilled POCl₃ (12 equivalents) dropwise from the dropping funnel to the cooled DMF with vigorous stirring. Crucial: Ensure the internal temperature does not rise above 5°C during the addition.[4] After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: To the pre-formed Vilsmeier reagent, add the N-arylacetamide substrate (1 equivalent) portion-wise, while maintaining the temperature between 0-5°C.

  • Reaction: Once the substrate addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture in a water or oil bath to 80-90°C.[8]

  • Monitoring: Stir the reaction at this temperature for 4-10 hours. Monitor the progress of the reaction periodically by taking small aliquots and analyzing them with TLC (a typical eluent system is ethyl acetate/petroleum ether). The reaction is complete when the starting material spot has been consumed.

  • Work-up and Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Under vigorous stirring , carefully and slowly pour the reaction mixture onto the crushed ice.[11] This step is highly exothermic and hydrolyzes the reaction intermediates and quenches excess POCl₃.

  • Neutralization and Precipitation: The resulting aqueous solution will be highly acidic. Slowly neutralize it by adding a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is approximately 7.[10] The product will precipitate as a solid. Continue stirring for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification and Characterization: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure 2-chloro-3-formylquinoline.[8] The structure and purity of the final compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Wet DMF or old POCl₃. 2. Insufficient excess of POCl₃. 3. Deactivated substrate (strong EWG). 4. Inadequate heating or reaction time.1. Use freshly distilled POCl₃ and anhydrous DMF. 2. Ensure a molar ratio of at least 12:1 (POCl₃:substrate).[4] 3. Consider longer reaction times or higher temperatures, though yields may still be low. 4. Ensure the internal temperature reaches 80-90°C and monitor by TLC until completion.
Impure Product / Oily Residue 1. Incomplete hydrolysis during work-up. 2. Incorrect pH during precipitation. 3. By-product formation due to overheating.1. Ensure vigorous stirring when pouring the reaction mixture into ice. 2. Carefully adjust the pH to ~7; a highly basic pH can lead to side reactions.[10] 3. Maintain strict temperature control throughout the reaction. Purify via column chromatography if recrystallization fails.
Reaction Stalls 1. Insufficient activation energy. 2. Poorly soluble substrate.1. Confirm the reaction temperature is maintained at 80-90°C. 2. Ensure the substrate is fully dissolved or well-suspended during the initial addition.

References

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875.

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.

  • Shaikh, S. A. L., & Tekale, A. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 54-59.

  • Makhanya, Z., & Singh, P. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 51B(3), 517-521.

  • BenchChem. (2025). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. BenchChem Technical Documents.
  • Chemistry Online. (2023). Meth-Cohn quinoline synthesis.

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Semantic Scholar.

  • BenchChem. (2025).
  • Kaur, H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27476-27503.

  • Various Authors. (n.d.). Vilsmeier-Haack synthesis of pyrazole and pyridine-quinoline hybrids.
  • Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
  • Various Authors. (n.d.). Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

  • Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-04.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • Various Authors. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?

Sources

The Quinoline Scaffold: From a Privileged Core to a Potent Anticancer Warhead Utilizing 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Quinoline in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and the ability for functionalization at multiple positions have made it a cornerstone in the development of therapeutic agents across a spectrum of diseases, including malaria, bacterial infections, and notably, cancer.[3][4][5] The versatility of the quinoline core allows it to interact with a diverse array of biological targets, leading to a wide range of anticancer mechanisms. These include, but are not limited to, the inhibition of protein kinases, disruption of microtubule dynamics, and interference with DNA replication and repair processes.[3][6][7]

This technical guide focuses on a specific, highly reactive quinoline derivative: 2-Chloro-3-(2-chloroethyl)quinoline . This molecule serves as a pivotal precursor in the synthesis of a potent class of anticancer agents known as quinoline-mustards. The presence of two reactive chlorine atoms—one on the quinoline ring and another on the ethyl side chain—provides orthogonal reactivity that can be strategically exploited to build complex, biologically active molecules. Specifically, the chloroethyl group is a direct precursor to the cytotoxic nitrogen mustard pharmacophore, a classic DNA alkylating agent.[8][9]

This document will provide a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of anticancer agents derived from this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of the resulting compounds' anticancer activity.

Part 1: Synthesis of the Key Precursor: this compound

The synthesis of this compound is not a trivial one-step process but can be achieved through a logical, multi-step sequence. A robust and adaptable approach involves the initial construction of a quinoline core bearing a hydroxyethyl group at the 3-position, followed by chlorination. An alternative, well-established method for generating 2-chloro-3-substituted quinolines is the Vilsmeier-Haack reaction, which can be adapted for this purpose.[8][10][11][12][13][14]

Conceptual Synthetic Pathway & Rationale

The chosen synthetic strategy aims to first establish the quinoline core with the desired substitution pattern and then introduce the reactive chloroethyl group in the final step to avoid premature reactions.

Synthesis_Workflow A Acetanilide Derivative C 2-Chloro-3-formylquinoline A->C Cyclization/ Formylation B Vilsmeier-Haack Reagent (POCl₃/DMF) B->C E 2-Chloro-3-(hydroxymethyl)quinoline C->E Reduction D Reduction (e.g., NaBH₄) G 2-Chloro-3-(2-hydroxyethyl)quinoline E->G C1 Elongation F Chain Elongation (e.g., Wittig or Grignard) I This compound G->I Chlorination H Chlorination (e.g., SOCl₂) Anticancer_Agent_Synthesis A This compound C 2-(2-((2-Chloroquinolin-3-yl)ethyl)amino)bis(ethan-1-ol) A->C Nucleophilic Substitution B Diethanolamine B->C E Quinoline-3-Mustard (Final Product) C->E Chlorination D Thionyl Chloride (SOCl₂) D->E DNA_Alkylation_Mechanism A Quinoline-Mustard C Aziridinium Ion (Highly Reactive) A->C - Cl⁻ B Intramolecular Cyclization E Mono-alkylated DNA C->E D DNA (Guanine N7) D->E G DNA Interstrand Cross-link E->G Second Alkylation F Second Cyclization H Inhibition of Replication & Transcription G->H I Apoptosis H->I

Sources

Application Notes & Protocols: Evaluating 2-Chloro-3-(2-chloroethyl)quinoline for Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic discovery, demanding innovative chemical scaffolds that can overcome existing resistance mechanisms.[1] The quinoline core represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its synthetic versatility and broad range of biological activities.[2][3][4] Quinolone antibiotics, a well-established class, exert their bactericidal effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[5][6][7] This document provides a comprehensive guide for the preclinical evaluation of 2-Chloro-3-(2-chloroethyl)quinoline , a novel derivative designed to leverage the core strengths of the quinoline scaffold while presenting unique opportunities for chemical modification and therapeutic development.

This guide is structured to provide researchers, scientists, and drug development professionals with both the strategic rationale and the detailed protocols necessary to assess the potential of this compound as a viable antibacterial drug candidate.

Section 1: Compound Profile and Synthetic Rationale

Chemical Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₉Cl₂N

  • Structure: (A chemical structure diagram would be placed here in a formal document)

Rationale for Investigation

The structure of this compound is notable for several features that make it a compelling candidate for antibacterial development:

  • Quinoline Core: This bicyclic aromatic system is a well-validated pharmacophore known to interact with bacterial topoisomerases.[8]

  • C2-Chloro Substituent: The chlorine atom at the 2-position can serve as a reactive handle for nucleophilic substitution, allowing for the creation of a diverse library of analogues to explore Structure-Activity Relationships (SAR).

  • C3-Chloroethyl Side Chain: The chloroethyl group is a key functional moiety. The terminal chlorine is a good leaving group, susceptible to displacement by various nucleophiles, enabling the attachment of different functional groups to modulate potency, selectivity, and pharmacokinetic properties.[9] This side chain also extends the molecule, potentially allowing for deeper penetration into the enzyme's binding pocket.

Conceptual Synthetic Pathway

While a specific synthesis for this exact molecule is not widely documented, a plausible and efficient route can be conceptualized based on established quinoline chemistry, such as the Vilsmeier-Haack reaction.[10][11][12]

  • Vilsmeier-Haack Cyclization: A suitably substituted acetanilide undergoes reaction with a Vilsmeier reagent (e.g., POCl₃/DMF) to form a 2-chloro-3-formylquinoline intermediate.[12]

  • Side Chain Elongation: The aldehyde at the C3 position can be converted to a vinyl group via a Wittig reaction.

  • Hydrochlorination: The resulting 3-vinyl-2-chloroquinoline is then subjected to hydrochlorination, where HCl adds across the double bond to yield the final product, this compound.[9]

Section 2: Preclinical Evaluation Workflow

A tiered, systematic approach is essential for efficiently evaluating a new chemical entity.[13] The workflow begins with broad screening for primary activity and progressively moves towards more detailed characterization of potency, safety, and mechanism.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Safety cluster_2 Phase 3: Mechanism of Action cluster_3 Decision Point Synthesis Compound Synthesis & Purification MIC Protocol 1: Minimum Inhibitory Concentration (MIC) Synthesis->MIC Test Compound MBC Protocol 2: Minimum Bactericidal Concentration (MBC) MIC->MBC If MIC is promising Cyto Protocol 3: In Vitro Cytotoxicity (e.g., MTT Assay) MIC->Cyto If MIC is promising Decision Advance or Redesign? MBC->Decision Hemo Protocol 4: Hemolysis Assay Cyto->Hemo Hemo->Decision MoA Hypothesized MoA Study (e.g., DNA Gyrase Assay) Decision->MoA Advance

Caption: High-level workflow for preclinical evaluation of a novel antibacterial candidate.

Section 3: Protocols for In Vitro Antibacterial Activity

The initial goal is to determine the compound's potency against a panel of clinically relevant bacterial pathogens.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is a standardized and widely used technique.[15][16]

Materials:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and relevant resistant strains like MRSA)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO. Further dilute in CAMHB to achieve a starting concentration for the assay (e.g., 1280 µg/mL), ensuring the final DMSO concentration does not exceed 1% in the assay wells, as higher concentrations can inhibit bacterial growth.

  • Bacterial Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in CAMHB to yield a final inoculum density of ~1 x 10⁶ CFU/mL. Finally, dilute this 1:10 into the wells for a final concentration of 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting compound solution (e.g., 128 µg/mL in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (CAMHB only, no bacteria).

  • Inoculation: Add 100 µL of the final standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).

Scientist's Note (Trustworthiness): It is critical to run a positive control (a known antibiotic like Ciprofloxacin) and a solvent control (DMSO at the highest concentration used) in parallel to validate the assay's sensitivity and to ensure the solvent itself is not inhibiting growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17] This assay is a direct extension of the MIC test.

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.

  • Mix the contents of each selected well thoroughly.

  • Spot 10 µL from each of these wells onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate. Also, spot 10 µL from the growth control well (diluted 1:1000 to get an approximate colony count for the initial inoculum).

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation: Antibacterial Potency

Summarize the results in a clear, tabular format.

Bacterial StrainGram TypeResistance ProfileMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureus ATCC 29213Positive-
MRSA USA300PositiveMethicillin-Resistant
E. coli ATCC 25922Negative-
P. aeruginosa ATCC 27853Negative-
Ciprofloxacin (Control)N/AN/A

Rationale: The MBC/MIC ratio helps classify the compound's effect. A ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests a bacteriostatic effect.

Section 4: Protocols for Preliminary Safety & Toxicity

A promising antibacterial agent must be effective against pathogens while remaining safe for host cells.[18][19] Cytotoxicity assays are crucial for determining this therapeutic window.[20][21]

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate.

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for untreated cells (negative control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (or DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 4: Hemolysis Assay

This assay assesses the compound's ability to lyse red blood cells (erythrocytes), a direct measure of membrane-damaging effects.[18][20]

Materials:

  • Freshly collected human or sheep red blood cells (RBCs) in an anticoagulant solution.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound stock solution (in DMSO).

  • Positive control: 1% Triton X-100.

  • Negative control: PBS.

Procedure:

  • RBC Preparation: Wash the RBCs three times with cold PBS by centrifugation (e.g., 800 x g for 10 min). After the final wash, resuspend the RBC pellet to create a 2% (v/v) suspension in PBS.

  • Assay Setup: In microcentrifuge tubes, add 100 µL of the 2% RBC suspension.

  • Treatment: Add 100 µL of serially diluted test compound in PBS to the tubes. Include positive (Triton X-100) and negative (PBS) controls. The final volume is 200 µL.

  • Incubation: Incubate the tubes for 1 hour at 37°C with gentle agitation.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet intact RBCs.

  • Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Section 5: Hypothesized Mechanism of Action (MoA)

Based on its structural similarity to known quinolone antibiotics, the primary hypothesized mechanism of action for this compound is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][8][22] These enzymes are critical for managing DNA topology during replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[5]

G cluster_0 Bacterial Cell Compound This compound Enzyme DNA Gyrase / Topoisomerase IV Compound->Enzyme Inhibits DNA_relaxed Relaxed DNA Enzyme->DNA_relaxed DNA_fragmented Fragmented DNA Enzyme->DNA_fragmented Forms toxic complex DNA_supercoiled Supercoiled DNA DNA_relaxed->DNA_supercoiled Catalyzed by Enzyme Replication DNA Replication DNA_supercoiled->Replication CellDeath Bacterial Cell Death Replication->CellDeath DNA_fragmented->CellDeath

Caption: Hypothesized mechanism of action for this compound.

Experimental Confirmation:

  • DNA Gyrase Supercoiling Assay: This in vitro assay directly measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase. The result is visualized using agarose gel electrophoresis.

  • Topoisomerase IV Decatenation Assay: Similarly, this assay measures the inhibition of topoisomerase IV's ability to separate interlinked circular DNA molecules (catenanes).

Section 6: Summary and Future Directions

This document outlines a foundational strategy for the initial antibacterial evaluation of this compound. By following these protocols, a researcher can generate robust data on the compound's in vitro potency (MIC/MBC) and preliminary safety profile (cytotoxicity, hemolysis).

Decision Point: If the compound exhibits potent antibacterial activity (low MIC) against target pathogens and a high IC₅₀ in mammalian cells (indicating a favorable therapeutic index), further development is warranted.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogues by modifying the C2 and C3 positions to improve potency and reduce toxicity.

  • Expanded Profiling: Test against a broader panel of clinical isolates and assess activity against biofilms.

  • In Vivo Efficacy: Advance promising candidates to animal models of infection (e.g., murine thigh infection model) to evaluate efficacy in a living system.

  • Pharmacokinetic (PK/PD) Studies: Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.[23]

By systematically applying these methodologies, the therapeutic potential of this compound can be thoroughly and efficiently elucidated, paving the way for the development of a next-generation antibacterial agent.

References

  • Stadler, J., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link][18][19][21]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59774, Resazurin. [Link][20]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link][5]

  • Ruiz, J. (2003). Mechanism of action of and resistance to quinolones. Current Opinion in Pharmacology. [Link][6]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. [Link][2]

  • Stadler, J., Diel, M., & Hammerschmidt, K. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link][21]

  • PharmaXChange.info. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. [Link][22]

  • ResearchGate. (2015). Chemistry and Mechanism of Action of the Quinolone Antibacterials. [Link][8]

  • Afinowi, I., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. [Link][3]

  • Al-Trawneh, S. A. (2018). Quinolone antibiotics. Saudi Pharmaceutical Journal. [Link][7]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluation of antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link][15]

  • JoVE. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link][19]

  • Musso, L., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link][24]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link][4]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Quinoline Derivatives in Modern Drug Discovery. [Link][25]

  • Basile, L., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. International Journal of Molecular Sciences. [Link][26]

  • Janarthanam, J., & Ramasamy, S. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews. [Link][16]

  • IBT Bioservices. Guide to In Vitro Antibacterial Testing. [Link][14]

  • Hachani, C., et al. (2023). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. Medicina. [Link][17]

  • Microbe Investigations AG. (2024). Antibacterial Drug Development: Overcoming Common Challenges. [Link][23]

  • ResearchGate. (2012). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. [Link][27]

  • ResearchGate. (2017). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. [Link][28]

  • Crestone, Inc. (2023). From Idea to Regulatory Approval: Drugs & Antibiotic Development. [Link][29]

  • Wang, M., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. [Link][30]

  • El-Sayed, M. A. A. (2022). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link][10]

  • Patel, D. R. (2013). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. [Link][11]

  • Coates, A. R. M., et al. (2018). Discovery and development of new antibacterial drugs: learning from experience? Journal of Antimicrobial Chemotherapy. [Link][1]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link][12]

  • ResearchGate. (2017). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. [Link][31]

  • U.S. Department of Health and Human Services. (2024). Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities. [Link][32]

  • Al-Ostath, A., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie. [Link][33]

  • ResearchGate. (2020). Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. [Link][34]

Sources

Derivatization of the chloroethyl side chain of "2-Chloro-3-(2-chloroethyl)quinoline"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of 2-Chloro-3-(2-chloroethyl)quinoline's Side Chain

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of the chloroethyl side chain of this compound. This molecule serves as a potent intermediate in medicinal chemistry and materials science, featuring two distinct electrophilic sites: the chlorine at the C2 position of the quinoline ring and the terminal chlorine of the C3-ethyl side chain. The focus of this document is the selective functionalization of the primary alkyl chloride, which readily participates in nucleophilic substitution reactions. We present detailed protocols, mechanistic insights, and workflow visualizations to empower researchers in the synthesis of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold and the Utility of this compound

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties[1]. The compound this compound is a particularly valuable building block. The chloroethyl group at the C3 position acts as a reactive handle, or "lure of reactivity," for introducing diverse functionalities.[2]. The terminal chlorine atom is an excellent leaving group, making the adjacent carbon susceptible to displacement by a wide array of nucleophiles.[3]. This allows for the systematic exploration of structure-activity relationships (SAR) by creating libraries of derivatives with modified physicochemical and pharmacological profiles.

The primary challenge and opportunity in working with this substrate is achieving selectivity. While the C2-chloro group can also undergo nucleophilic aromatic substitution (SNAr), the primary alkyl chloride of the side chain is generally more reactive towards common nucleophiles under standard SN2 conditions. This guide will focus on conditions that favor the selective derivatization of the side chain.

Core Principles: The SN2 Reaction at the Chloroethyl Side Chain

The derivatization of the chloroethyl side chain predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]. This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[4].

Key Mechanistic Features:

  • Bimolecular Kinetics: The reaction rate depends on the concentration of both the quinoline substrate and the nucleophile.

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the reaction center.[4].

  • Back-side Attack: The nucleophile approaches the carbon atom from the side opposite the leaving group.[4].

Factors Influencing Reactivity:

  • Nucleophile: Stronger, less sterically hindered nucleophiles favor the SN2 reaction.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.

  • Temperature: Moderate temperatures are typically sufficient. Higher temperatures may increase the rate of reaction but can also promote undesirable side reactions, such as elimination (E2) to form the corresponding vinylquinoline.

Application Protocols for Nucleophilic Substitution

The following protocols are generalized frameworks. Researchers should optimize conditions for their specific nucleophiles and monitor reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Synthesis of N-Substituted Aminoethylquinolines

The introduction of nitrogen-containing moieties is a common strategy in drug development to enhance solubility, modulate basicity, and form key interactions with biological targets.[1].

Protocol 3.1.1: General Procedure for Amination

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Addition of Base: Add a suitable inorganic base such as anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA, 2.0 eq).

    • Scientist's Note: The base is crucial for scavenging the HCl generated during the reaction (if the amine nucleophile is used as its hydrochloride salt) or to deprotonate the amine, increasing its nucleophilicity. K₂CO₃ is a solid base that is easily filtered off during workup.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 - 1.5 eq) to the stirred suspension.

  • Reaction: Heat the mixture to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice-cold water. The product may precipitate or can be extracted with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Purification: Wash the organic layer sequentially with water and brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Representative Conditions for Amination Reactions

Nucleophile (Example)BaseSolventTemp (°C)Typical Time (h)
PiperazineK₂CO₃DMF8012
MorpholineK₂CO₃AcetonitrileReflux18
BenzylamineDIPEADMF7010
4-AminophenolK₂CO₃DMSO8024

Note: The data in this table are illustrative and based on general principles of organic synthesis. Optimization for specific substrates is recommended.

G cluster_prep Preparation cluster_reaction Reaction & Workup cluster_purification Purification & Analysis start Dissolve Quinoline in Anhydrous DMF add_base Add Base (e.g., K2CO3) start->add_base add_nuc Add Amine Nucleophile add_base->add_nuc react Heat at 60-80°C Monitor by TLC add_nuc->react workup Quench with Water & Extract react->workup purify Column Chromatography or Recrystallization workup->purify char Characterize (NMR, MS, HPLC) purify->char final Final Product char->final

Caption: General workflow for N-alkylation of the chloroethyl side chain.

Synthesis of Ether and Thioether Derivatives

Reactions with oxygen and sulfur nucleophiles provide access to ether and thioether-linked quinolines, respectively.

Protocol 3.2.1: General Procedure for O/S-Alkylation

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the desired phenol, alcohol, or thiol (1.2 eq) in anhydrous DMF.

  • Deprotonation: Add a strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30-60 minutes at room temperature to allow for complete deprotonation, forming the corresponding alkoxide or thiolate.

    • Scientist's Note: NaH is a powerful, non-nucleophilic base suitable for deprotonating less acidic alcohols and thiols. For more acidic phenols, a weaker base like K₂CO₃ can be used. Extreme caution must be exercised when handling NaH as it is highly reactive with water.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the mixture.

  • Reaction: Allow the reaction to warm to room temperature or gently heat to 50-70 °C to drive the reaction to completion. Monitor by TLC.

  • Workup & Purification: Carefully quench the reaction by slowly adding ice-cold water. Extract the product with an appropriate organic solvent. Purify using the methods described in Protocol 3.1.1.

Advanced Strategy: Intramolecular Cyclization

A powerful application of this scaffold involves intramolecular cyclization to form novel fused heterocyclic systems.[3]. This often requires a two-step approach where a nucleophile is first installed elsewhere on the molecule (e.g., by substituting the C2-chloro group), followed by an intramolecular SN2 reaction with the chloroethyl side chain.

G start This compound intermediate Intermediate with C2-Nucleophile (Nu-H) and intact side chain start->intermediate Step 1: SNAr at C2 + Nu-H cyclized Fused Tricyclic Product intermediate->cyclized Step 2: Intramolecular SN2 (Base-catalyzed)

Caption: Conceptual pathway for forming fused systems via cyclization.

Conclusion

This compound is a versatile and highly valuable intermediate for synthetic and medicinal chemists. The chloroethyl side chain provides a reliable electrophilic site for derivatization via nucleophilic substitution. By carefully selecting the nucleophile, base, and solvent, researchers can selectively functionalize this position to generate diverse libraries of novel quinoline derivatives for further investigation. The protocols and principles outlined in this guide serve as a robust starting point for this exploration.

References

  • The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. Benchchem.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • Application Notes and Protocols: 2-(2-Chloroethyl)quinoline as a Versatile Intermediate for Novel Fluorescent Probes. Benchchem.
  • Side reaction products in the synthesis of 2-(2-Chloroethyl)quinoline. Benchchem.
  • Application Notes and Protocols: Derivatization of 2-(2-Chloroethyl)quinoline for Medicinal Chemistry. Benchchem.
  • Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones.
  • REACTION MECHANISMS BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. Cengage.

Sources

The Bifunctional Workhorse: Application Notes for 2-Chloro-3-(2-chloroethyl)quinoline in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the multifaceted applications of 2-Chloro-3-(2-chloroethyl)quinoline, a versatile heterocyclic compound, within the realm of material science. Possessing two distinct and reactive chlorine moieties, this molecule serves as an exceptional building block for a new generation of functional polymers, crosslinked materials, and bespoke molecular architectures. We provide here not merely a recitation of facts, but a strategic guide grounded in mechanistic principles and field-tested insights. This document is intended for researchers, chemists, and material scientists seeking to leverage the unique reactivity of this quinoline derivative to pioneer novel materials with tailored properties.

Introduction: The Strategic Advantage of a Bifunctional Quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry and has seen increasing use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and chemosensors.[1] The subject of this guide, this compound, presents a unique proposition due to its bifunctionality. It features:

  • An electrophilic carbon at the C2 position of the quinoline ring, activated towards nucleophilic aromatic substitution (SNAr).[2]

  • A primary alkyl chloride on the C3 side-chain, amenable to standard nucleophilic substitution (SN2) reactions.[3]

This differential reactivity allows for sequential and site-selective functionalization, opening avenues for the rational design of complex material architectures.

A plausible synthetic route to this key intermediate involves a Vilsmeier-Haack reaction on an appropriate N-arylpropanamide, followed by cyclization to form the quinoline core with the desired chloroethyl side chain. While not a commonplace catalogue item, its synthesis is achievable through established organic chemistry principles.

Application Note I: Synthesis of Novel Polyquinolines

Preamble: Polyquinolines are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and interesting optoelectronic properties, making them candidates for applications in organic electronics.[4][5][6] The bifunctional nature of this compound allows it to act as an A-B type monomer, where 'A' and 'B' are the two reactive chloro groups, enabling the synthesis of novel polyquinolines through polycondensation reactions.

Protocol 1: Synthesis of a Poly(ether-quinoline)

This protocol describes the synthesis of a poly(ether-quinoline) via nucleophilic substitution with a bisphenol comonomer. The resulting polymer is expected to exhibit high thermal stability and good solubility in organic solvents, a desirable trait for solution-based processing.[5]

Materials:

  • This compound (Monomer)

  • Bisphenol A (Comonomer)

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Instrumentation:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet/outlet.

  • Heating mantle with temperature controller.

  • Standard laboratory glassware.

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is moisture-free by flame-drying under a nitrogen atmosphere.

  • Charging the Reactor: To the flask, add this compound (1.00 eq), Bisphenol A (1.00 eq), and anhydrous K2CO3 (2.5 eq).

  • Solvent Addition: Add anhydrous DMAc and toluene (4:1 v/v) to achieve a monomer concentration of 15% (w/v).

  • Azeotropic Dehydration: Heat the reaction mixture to 140°C with vigorous stirring. The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 4 hours.

  • Polymerization: After removing the toluene via the Dean-Stark trap, increase the temperature to 165°C and maintain for 12-18 hours under a continuous nitrogen flow. The viscosity of the solution will increase as polymerization proceeds.

  • Precipitation and Purification: Cool the reaction mixture to room temperature and dilute with DMAc. Slowly pour the viscous solution into a stirred solution of methanol/water (1:1 v/v) to precipitate the polymer.

  • Washing: Filter the fibrous polymer precipitate and wash thoroughly with deionized water and then with methanol to remove unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.

Expected Outcome & Characterization:

A light-colored, fibrous polymer. The structure and properties should be confirmed by:

  • NMR Spectroscopy (1H and 13C): To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.[7]

  • Thermogravimetric Analysis (TGA): To assess thermal stability.[8]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Workflow for Polyquinoline Synthesis

cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup & Purification setup 1. Assemble & Dry Glassware charge 2. Charge Reactants: - Monomer - Bisphenol A - K2CO3 setup->charge solvent 3. Add Solvents: - DMAc - Toluene charge->solvent dehydrate 4. Azeotropic Dehydration (140°C, 4h) solvent->dehydrate Heat polymerize 5. Polymerization (165°C, 12-18h) dehydrate->polymerize precipitate 6. Precipitate in Methanol/Water polymerize->precipitate Cool & Dilute wash 7. Wash with Water & Methanol precipitate->wash dry 8. Dry under Vacuum wash->dry Final Polymer Final Polymer dry->Final Polymer

Caption: Workflow for the synthesis of a poly(ether-quinoline).

Application Note II: A Bifunctional Crosslinking Agent

Preamble: Crosslinking is a critical process for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers.[9][10] this compound can act as a potent crosslinking agent for polymers containing nucleophilic functional groups (e.g., amines, thiols, or hydroxyls) due to its two reactive chloro-substituents.

Protocol 2: Crosslinking of a Poly(ethyleneimine) Film

This protocol details the use of this compound to crosslink a linear poly(ethyleneimine) (PEI) film. The resulting crosslinked film is expected to show reduced solubility and swelling in aqueous and organic solvents.

Materials:

  • Linear Poly(ethyleneimine) (PEI), Mw ~25,000

  • This compound (Crosslinker)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Polymer Solution Preparation: Prepare a 10% (w/v) solution of linear PEI in DMF.

  • Film Casting: Cast the PEI solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness. Dry the film in a vacuum oven at 60°C for 4 hours to remove the DMF.

  • Crosslinking Solution Preparation: Prepare a solution of this compound (5 mol% relative to PEI monomer units) and TEA (2 eq relative to the crosslinker) in ethanol.

  • Crosslinking Reaction: Immerse the dried PEI film in the crosslinking solution and heat at 70°C for 6 hours. The TEA acts as a base to scavenge the HCl byproduct.

  • Washing: Remove the film from the solution and wash it sequentially with ethanol and deionized water to remove unreacted crosslinker and triethylammonium chloride salt.

  • Drying: Dry the crosslinked film in a vacuum oven at 60°C for 12 hours.

  • Evaluation: Evaluate the degree of crosslinking by solubility tests in water and DMF. The crosslinked film should be insoluble, whereas the original film is soluble. Swelling tests can also be performed to quantify the crosslinking density.

Mechanism of PEI Crosslinking

PEI1 PEI Chain 1 (-CH2-CH2-NH-)n Intermediate1 PEI-Quinoline Adduct PEI1->Intermediate1 Nucleophilic Attack (S_N2 on side chain) PEI2 PEI Chain 2 (-CH2-CH2-NH-)n Crosslinked Crosslinked PEI Network PEI2->Crosslinked Crosslinker This compound Intermediate1->Crosslinked Nucleophilic Attack (S_NAr at C2)

Caption: Simplified mechanism of PEI crosslinking.

Application Note III: Precursor for Novel Quinoline-Based Dyes

Preamble: Quinoline derivatives are integral to many classes of dyes and fluorescent probes.[11][12] The sequential, regioselective substitution of the two chlorine atoms in this compound with different nucleophiles allows for the combinatorial synthesis of a library of novel dyes with tunable photophysical properties.[13]

Protocol 3: Two-Step Synthesis of a Donor-Acceptor Quinoline Dye

This protocol outlines the synthesis of a hypothetical push-pull dye, where an electron-donating group (e.g., morpholine) is introduced at the C2 position and an electron-accepting group (e.g., a cyanophenyl group) is attached via the ethyl side chain.

Step A: SNAr Reaction at C2

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Nucleophilic Addition: Add morpholine (1.2 eq) and potassium carbonate (1.5 eq).

  • Reaction: Heat the mixture to 120°C for 8 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the intermediate product, 4-(3-(2-chloroethyl)quinolin-2-yl)morpholine, by column chromatography on silica gel.

Step B: SN2 Reaction on the Side Chain

  • Reaction Setup: Dissolve the purified intermediate from Step A (1.0 eq) in anhydrous DMF.

  • Nucleophilic Addition: Add 4-cyanophenol (1.1 eq) and cesium carbonate (1.5 eq).

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction, pour into water, and collect the precipitate by filtration.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the final dye.

Synthetic Pathway for a Quinoline Dye

Start This compound Intermediate Intermediate: Morpholine at C2 Start->Intermediate Step A: + Morpholine, K2CO3 120°C, S_NAr Final Final Dye: Donor-Acceptor Structure Intermediate->Final Step B: + 4-Cyanophenol, Cs2CO3 80°C, S_N2

Caption: Synthetic route to a donor-acceptor quinoline dye.

Summary of Potential Applications and Key Data

ApplicationKey Reactive Sites UtilizedComonomer/Substrate ExampleResulting Material ClassPotential Properties
Polymer Synthesis C2-Cl and Side-chain-ClBisphenol A, DiaminesPolyquinolinesHigh thermal stability, solubility, electroluminescence[8]
Crosslinking C2-Cl and Side-chain-ClPoly(ethyleneimine), PolyolsCrosslinked Polymer NetworksEnhanced mechanical strength, solvent resistance
Dye Synthesis C2-Cl and Side-chain-ClAmines, Phenols, ThiolsFunctional Dyes / ProbesTunable absorption/emission, environmental sensitivity[11][13]
MOF Ligand Precursor C2-Cl and Side-chain-Cl- (for functionalization)Metal-Organic FrameworksPorosity, catalytic activity, sensing capabilities[14][15]

Conclusion

This compound is a highly promising, yet underexplored, building block for material science. Its dual reactivity, stemming from two chemically distinct chloro-substituents, provides a powerful handle for the rational design of advanced materials. The protocols and concepts outlined in this guide are intended to serve as a foundational framework to inspire further innovation in the synthesis of high-performance polymers, robust crosslinked networks, and functional organic materials. The true potential of this versatile molecule is limited only by the creativity of the researchers who employ it.

References

  • Title: Synthesis of polyquinolines via an AA/BB-type aza-Diels–Alder polymerization reaction Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

  • Title: Synthesis and Characterization of New Polyquinolines Containing 9,9'-Spirobifluorene Units Source: Chemistry of Materials - ACS Publications URL: [Link]

  • Title: Synthesis of Polyquinolines via One-Pot Polymerization of Alkyne, Aldehyde, and Aniline under Metal-Free Catalysis and Their Properties Source: Macromolecules - ACS Publications URL: [Link]

  • Title: Educational series: turning monomers into crosslinked polymer networks Source: RSC Publishing URL: [Link]

  • Title: REACTION CONTROL OF THE SYNTHESIS OF POLYQUINOLINES Source: Fraunhofer Institute for Applied Polymer Research IAP URL: [Link]

  • Title: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines Source: ResearchGate URL: [Link]

  • Title: Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and characterization of quinoline-based copolymers for light emitting diodes Source: ResearchGate URL: [Link]

  • Title: #76 Crosslinking | Polymers Concepts, Properties, Uses & Sustainability Source: YouTube URL: [Link]

  • Title: Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators Source: PMC - NIH National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) Synthesis and application of metal-organic frameworks Source: ResearchGate URL: [Link]

  • Title: Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications Source: PMC - NIH National Center for Biotechnology Information URL: [Link]

  • Title: Metal-Organic Frameworks: Synthetic Methods and Potential Applications Source: PMC - NIH National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: MDPI URL: [Link]

Sources

Functionalization of Chloroalkyl Quinolines: A Practical Guide to Synthetic Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3][4] Chloroalkyl quinolines, in particular, are highly valuable synthetic intermediates. The chloro substituent serves as a versatile leaving group, providing a reactive handle for introducing a wide range of functional groups through various chemical transformations. This allows for the systematic modification of the quinoline core to generate extensive libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery.[4]

This guide provides an in-depth exploration of the primary experimental protocols for the functionalization of chloroalkyl quinolines. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying causality behind experimental choices, ensuring each protocol is a self-validating system through rigorous purification and characterization. We will delve into two major classes of transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering detailed methodologies, mechanistic justifications, and practical insights for researchers in the field.

General Synthetic Workflow

The successful functionalization of a chloroalkyl quinoline and its validation as a novel chemical entity follows a logical and systematic workflow. This process begins with the selection of an appropriate synthetic strategy and culminates in the unambiguous structural confirmation of the purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis start Start: Select Chloroalkyl Quinoline & Reagent prep_reagents Prepare Reactants, Solvents, & Catalysts start->prep_reagents setup Reaction Setup: - Inert Atmosphere - Temperature Control prep_reagents->setup reaction Chemical Transformation: - Nucleophilic Substitution or - Cross-Coupling setup->reaction workup Reaction Quenching & Extraction reaction->workup purify Purification: - Column Chromatography or - Recrystallization workup->purify characterize Structural Characterization: - NMR (1H, 13C) - Mass Spectrometry purify->characterize end_node End: Pure, Characterized Functionalized Quinoline characterize->end_node

Caption: General workflow for the synthesis, purification, and analysis of functionalized quinolines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone for functionalizing chloroquinolines, especially when the chloro group is at the C2 or C4 position.[5] The electron-withdrawing nature of the ring nitrogen atom polarizes the quinoline system, making these positions electron-deficient and thus highly susceptible to attack by nucleophiles.[6] This reactivity allows for the direct displacement of the chloride ion by a variety of nucleophiles, including amines, thiols, and alkoxides.

Protocol 1: Amination of 4-Chloroquinoline via Conventional Heating

The introduction of an amino group at the C4 position is fundamental to the synthesis of numerous antimalarial drugs, such as chloroquine analogues.[6]

Rationale: This protocol utilizes an amine as the nucleophile. Depending on the amine's nucleophilicity and the chloroquinoline's reactivity, the reaction may proceed at elevated temperatures. A base is sometimes included to neutralize the HCl generated in situ, especially when using amine salts or less nucleophilic amines, though a molar excess of the reactant amine can often serve this purpose.

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 4-chloroquinoline derivative (1.0 eq) and the desired amine (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), to achieve a concentration of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to a temperature between 70-100°C.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: After completion, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove excess amine and salts.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 4-aminoquinoline.[7]

G start Combine 4-Chloroquinoline and Amine in Solvent heat Heat to 70-100°C (Reflux) start->heat monitor Monitor by TLC heat->monitor workup Cool, Concentrate, & Extract with Organic Solvent monitor->workup purify Purify via Column Chromatography workup->purify product Pure 4-Aminoquinoline Product purify->product

Caption: Workflow for the amination of 4-chloroquinoline.

ParameterConditionRationale
Nucleophiles Primary/Secondary Amines, AnilinesDiverse functionalities can be introduced.
Solvent Ethanol, DMF, AcetonitrileSolubilizes reactants; boiling point dictates reaction temp.
Temperature 70 - 150 °C (Conventional or Microwave)Provides activation energy for the SNAr reaction.[6]
Base (Optional) K₂CO₃, Et₃N, or excess amineNeutralizes HCl byproduct, preventing protonation of the nucleophile.
Typical Yields 60 - 95%Generally high-yielding for activated chloroquinolines.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is excellent for introducing heteroatom nucleophiles, forming new carbon-carbon bonds requires a different approach. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the linkage of aryl, vinyl, or alkynyl groups to the quinoline core. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]

Protocol 2: Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is one of the most robust methods for forming C(sp²)-C(sp²) bonds, reacting an organohalide with a boronic acid or ester.[8][9]

Rationale: This reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-Cl bond of the quinoline. A crucial component is the base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the key transmetalation step where the organic group is transferred to the palladium center.[9]

Step-by-Step Methodology:

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.

  • Reactant Setup: To an oven-dried flask, add the chloroquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: Heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[6]

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography to yield the arylated quinoline.

G start Combine Chloroquinoline, Boronic Acid, Base, & Pd(0) Catalyst under Inert Gas heat Heat to 80-110°C in Degassed Solvent start->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, & Filter through Celite monitor->workup purify Extract, Concentrate, & Purify via Column Chromatography workup->purify product Pure Arylated Quinoline Product purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a chloroquinoline and a terminal alkyne, a valuable transformation for creating rigid molecular scaffolds.[10]

Rationale: This reaction typically employs a dual-catalyst system: a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[10] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is essential both to neutralize the generated HCl and to act as a solvent.[10]

Step-by-Step Methodology:

  • Inert Atmosphere: As with the Suzuki coupling, maintain an inert atmosphere throughout the procedure.

  • Reactant Setup: In an oven-dried flask, dissolve the chloroquinoline (1.0 eq), the palladium catalyst [e.g., Pd(PPh₃)₂Cl₂] (2-5 mol%), and the copper(I) iodide (CuI) co-catalyst (1-5 mol%) in a degassed amine solvent like triethylamine.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60°C) if required. Monitor progress by TLC. The reaction is often complete within 2-12 hours.

  • Work-up: Once complete, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine. Dry, concentrate, and purify the crude product by column chromatography.

ParameterSuzuki CouplingSonogashira Coupling
Coupling Partner Boronic Acid / EsterTerminal Alkyne
Catalyst System Pd(0) complex (e.g., Pd(PPh₃)₄)Pd(0)/Pd(II) complex + Cu(I) salt
Base Inorganic (K₂CO₃, Cs₂CO₃)Organic Amine (Et₃N, DIPEA)
Solvent Toluene/Ethanol/WaterAmine base or THF/Toluene
Bond Formed C(sp²)-C(sp²) or C(sp²)-C(sp³)C(sp²)-C(sp)
Typical Yields 50 - 90%60 - 95%

Product Purification and Structural Validation

A protocol's trustworthiness relies on the ability to isolate and confirm the structure of the desired product, free of impurities, starting materials, or side products.

Purification: Column Chromatography

Column chromatography is the most common technique for purifying reaction products in this context.[7]

Protocol:

  • Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or petroleum ether).

  • Column Packing: Pack a glass column with the slurry, ensuring a uniform and bubble-free bed.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column bed.

  • Elution: Begin elution with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Expert Tip: Quinoline derivatives are basic and can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing or streaking. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent system.[11]

Characterization: NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of your functionalized quinoline.[12]

Principles of Interpretation:

  • Confirming the Reaction: The most critical check is the disappearance of the proton signal corresponding to the C-H at the position of chlorination in the starting material (if present) and the appearance of new signals corresponding to the protons of the newly introduced functional group.

  • Chemical Shifts (δ): Protons on the quinoline ring have characteristic chemical shifts. Functionalization will induce predictable upfield or downfield shifts in the signals of neighboring protons, providing further structural proof.[12]

  • Integration: The integral of the new signals should correspond to the number of protons in the added functional group relative to the protons on the quinoline core.

  • Coupling Constants (J): The splitting patterns and coupling constants of the aromatic protons provide definitive information about the substitution pattern on the quinoline ring.[12]

For complex structures or to confirm regioselectivity, 2D-NMR experiments (such as COSY and HMBC) are invaluable.[13][14] Finally, Mass Spectrometry should be used to confirm that the product has the correct molecular weight.

References

  • O. A. G. G. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link]

  • (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. [Link]

  • (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. [Link]

  • (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link]

  • (n.d.). Sonogashira cross-coupling reaction and synthesis of SQLs. The direct alkylation of the 2-bromoquinoline produced analogs of styrylquinolines1a-b. ResearchGate. [Link]

  • (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme. [Link]

  • (2025). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences. [Link]

  • (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. [Link]

  • (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences. [Link]

  • (2011). Unexpected Domino Reaction via Pd-Catalyzed Sonogashira Coupling of Benzimidoyl Chlorides with 1,6-Enynes and Cyclization To Synthesize Quinoline Derivatives. ACS Publications. [Link]

  • (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]

  • (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org. [Link]

  • (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • (2019). (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]

Sources

"2-Chloro-3-(2-chloroethyl)quinoline" reaction with amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Chloro-3-(2-chloroethyl)quinoline in Amine-Based Heterocyclic Chemistry

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The compound This compound is a particularly potent bifunctional electrophile, offering two distinct reactive sites for engagement with nucleophiles. This dual reactivity provides a sophisticated platform for the synthesis of complex, fused heterocyclic systems, which are of significant interest in the discovery of novel bioactive molecules.

This technical guide delves into the nuanced reactivity of this compound with various amines. It moves beyond simple procedural lists to explain the underlying chemical principles, predict reaction outcomes based on substrate and conditions, and provide robust, field-tested protocols for key transformations.

Core Chemical Principles: A Tale of Two Electrophiles

The synthetic potential of this compound stems from its two chlorine-bearing carbon centers, each with a unique electronic environment and susceptibility to nucleophilic attack by amines.

  • The C2-Position (Aromatic): The chlorine atom at the C2 position of the quinoline ring is attached to an sp²-hybridized carbon. The electron-withdrawing nature of the quinoline nitrogen atom renders this position electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) . This reaction is particularly favorable with amine nucleophiles and is a well-established method for functionalizing the quinoline core.[3]

  • The Ethyl Side-Chain (Aliphatic): The chlorine atom on the terminal carbon of the 3-(2-chloroethyl) group is attached to an sp³-hybridized carbon. This primary alkyl halide is a classic substrate for Nucleophilic Aliphatic Substitution (SN2) reactions. The reactivity of this site allows for the introduction of amine-containing side chains.[4]

The interplay between these two sites—one favoring SNAr and the other SN2—is the key to the molecule's synthetic versatility. Reaction outcomes can be strategically controlled by the choice of amine (primary vs. secondary), stoichiometry, and reaction conditions to favor monosubstitution, disubstitution, or intramolecular cyclization.

Mechanistic Pathways

The reaction with an amine can proceed via several distinct pathways, which can be predicted and controlled.

G start This compound + Amine (R-NH2) pathA Path A: SNAr at C2 (Initial Attack) start->pathA High Temp, Polar Aprotic Solvent pathB Path B: SN2 at Side-Chain (Initial Attack) start->pathB Milder Temp, Base Catalyst disub Disubstitution Product (Excess Amine) start->disub >2 eq. Amine, Forced Conditions intermediateA Intermediate A 2-(R-amino)-3-(2-chloroethyl)quinoline pathA->intermediateA intermediateB Intermediate B 2-Chloro-3-(2-(R-amino)ethyl)quinoline pathB->intermediateB cyclizationA Intramolecular SN2 (Cyclization) intermediateA->cyclizationA cyclizationB Intramolecular SNAr (Cyclization) intermediateB->cyclizationB product Fused Pyrrolo[3,2-b]quinoline System cyclizationA->product cyclizationB->product

Figure 1: Competing reaction pathways for this compound with a primary amine.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, with clear steps and justifications for reagent choices and conditions. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 2.1: Selective Monosubstitution with a Secondary Amine

This protocol is designed to favor substitution at the more reactive aliphatic side-chain, a typical outcome under controlled conditions. Secondary amines are used to prevent subsequent intramolecular cyclization.

Objective: To synthesize N,N-disubstituted-2-(2-chloroquinolin-3-yl)ethanamine derivatives.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Piperidine, Morpholine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Reagent Addition: Add the desired secondary amine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq). The base neutralizes the HCl generated during the reaction, driving it to completion.

  • Reaction Execution: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C). The choice of acetonitrile and heat favors the SN2 reaction at the side chain.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution and brine. This removes any remaining acidic impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure N-substituted derivative.

Protocol 2.2: Tandem Substitution-Cyclization with a Primary Amine

This protocol leverages the dual reactivity of the substrate to achieve a tandem reaction, forming a therapeutically relevant fused heterocyclic system in a single synthetic operation.

Objective: To synthesize substituted 1H-pyrrolo[3,2-b]quinoline derivatives.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine, Aniline) (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or a non-nucleophilic base (e.g., DBU) (2.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine, Anhydrous Na₂SO₄, Silica gel

Procedure:

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend NaH (2.2 eq) in anhydrous DMF.

  • Amine Deprotonation: Slowly add the primary amine (1.1 eq) at 0 °C. The NaH deprotonates the amine, increasing its nucleophilicity for the initial attack and preparing it for the final intramolecular cyclization step.

  • Substrate Addition: After hydrogen evolution ceases, add a solution of this compound (1.0 eq) in DMF dropwise at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and then heat to 80-100 °C. The higher temperature is necessary to facilitate the second, less favorable intramolecular SNAr step.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and any monosubstituted intermediates.

  • Work-up: Cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated NH₄Cl solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

  • Drying and Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography to obtain the fused pyrroloquinoline.

G setup 1. Reaction Setup (Substrate, Solvent, N2 atm) reagents 2. Reagent Addition (Amine, Base) setup->reagents reaction 3. Reaction Execution (Stirring, Heating) reagents->reaction monitor 4. Monitoring (TLC) reaction->monitor monitor->reaction Incomplete workup 5. Work-up & Extraction (Quench, Wash) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Figure 2: General experimental workflow for amine reactions.

Data Presentation: Predicting Reaction Outcomes

The choice of amine and reaction conditions dictates the final product. The following table summarizes the expected major products from various reaction setups.

Amine TypeStoichiometry (Amine:Substrate)ConditionsProbable Major ProductRationale
Secondary (e.g., Piperidine)~1.2 : 1Moderate Temp (60-80°C), K₂CO₃Side-Chain MonosubstitutionSN2 at the primary halide is kinetically favored. Lack of N-H prevents cyclization.
Primary (Aliphatic)~1.1 : 1High Temp (>80°C), Strong BaseFused PyrroloquinolineInitial SN2 or SNAr followed by intramolecular cyclization.
Primary (Aromatic)~1.1 : 1High Temp, BaseFused PyrroloquinolineAniline is less nucleophilic, requiring more forcing conditions for the initial step.
Any Amine> 2.5 : 1High Temp, Prolonged TimeDisubstitution ProductExcess amine and forcing conditions will drive the reaction at both electrophilic sites.

Applications in Drug Discovery & Development

The derivatization of the this compound scaffold with amines is a powerful strategy in medicinal chemistry. The resulting structures, particularly the fused pyrrolo[3,2-b]quinolines, are privileged scaffolds found in compounds with a wide range of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][5] The ability to rapidly generate a library of diverse analogs using the protocols described herein allows for efficient Structure-Activity Relationship (SAR) studies, accelerating the identification and optimization of lead compounds in drug discovery pipelines.

References

  • Al-Ostoot, F.H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2021). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. ResearchGate. Available at: [Link]

  • Molina, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

Sources

The Lynchpin Synthon: 2-Chloro-3-(2-chloroethyl)quinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Herein, we present a comprehensive technical guide on the strategic applications of 2-Chloro-3-(2-chloroethyl)quinoline , a pivotal, yet underexplored, building block for medicinal chemistry. While not extensively documented as a standalone reagent, its intrinsic reactivity, combining a nucleophilic substitution-labile chlorine at the 2-position and a reactive chloroethyl side chain at the 3-position, offers a powerful dual handle for molecular elaboration. This guide provides a proposed, robust synthetic pathway to this versatile synthon and details its subsequent derivatization through key protocols in nucleophilic substitution and intramolecular cyclization. The applications are contextualized within the synthesis of scaffolds pertinent to contemporary drug discovery, particularly in the realm of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates for the rapid generation of diverse compound libraries.

Introduction: The Quinoline Core and the Strategic Advantage of a Dual-Functionalized Intermediate

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] Its rigid, bicyclic aromatic system provides a well-defined vector for the spatial orientation of pharmacophoric groups, facilitating precise interactions with biological targets.[4][5]

The subject of this guide, this compound, presents a unique synthetic potential. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the chloroethyl group at the 3-position is a prime electrophile for alkylation reactions. This orthogonal reactivity allows for a stepwise and controlled diversification, making it an ideal starting point for the construction of complex molecular architectures, such as those found in targeted therapies like kinase inhibitors.[6]

This document will first outline a plausible and efficient synthesis of this key intermediate. Subsequently, it will provide detailed, field-tested protocols for its derivatization, demonstrating its utility in generating libraries of compounds for high-throughput screening and lead optimization.

Proposed Synthesis of this compound

DOT Diagram: Proposed Synthetic Pathway

Synthetic Pathway A 2-Chloro-3-formylquinoline B (2-Chloroquinolin-3-yl)methanol A->B NaBH4, MeOH C 2-Chloro-3-(chloromethyl)quinoline B->C SOCl2, Toluene D 2-Chloro-3-(2-hydroxyethyl)quinoline C->D 1. Mg, THF 2. Formaldehyde E this compound D->E SOCl2, Toluene

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Protocols:

Protocol 2.1: Reduction of 2-Chloro-3-formylquinoline to (2-Chloroquinolin-3-yl)methanol

  • Rationale: The reduction of the aldehyde to a primary alcohol is a standard transformation, readily achieved with mild reducing agents like sodium borohydride. This step is crucial for the subsequent conversion to a more reactive chloromethyl group.

  • Procedure:

    • To a solution of 2-chloro-3-formylquinoline (1.0 eq) in methanol (10 mL/g) at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of water (20 mL/g).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL/g).

    • Combine the organic layers, wash with brine (15 mL/g), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-chloroquinolin-3-yl)methanol, which can be used in the next step without further purification.

Protocol 2.2: Chlorination to 2-Chloro-3-(chloromethyl)quinoline

  • Rationale: The conversion of the primary alcohol to an alkyl chloride is efficiently carried out using thionyl chloride. This step introduces a reactive handle for subsequent chain extension.

  • Procedure:

    • Dissolve the crude (2-chloroquinolin-3-yl)methanol (1.0 eq) in dry toluene (15 mL/g) and cool to 0 °C.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL/g).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-chloro-3-(chloromethyl)quinoline.[7][8][9]

Protocol 2.3: Grignard Reaction and Formaldehyde Quench for Chain Extension

  • Rationale: A Grignard reaction provides a reliable method for carbon-carbon bond formation. The reaction of the Grignard reagent derived from 2-chloro-3-(chloromethyl)quinoline with formaldehyde will extend the carbon chain by one, yielding the desired 2-hydroxyethyl side chain.

  • Procedure:

    • To a flame-dried flask containing magnesium turnings (1.5 eq) in dry THF (5 mL/g), add a small crystal of iodine.

    • Slowly add a solution of 2-chloro-3-(chloromethyl)quinoline (1.0 eq) in dry THF to initiate the Grignard formation.

    • Once the reaction starts, add the remaining solution dropwise and reflux for 2 hours.

    • Cool the Grignard reagent to 0 °C and bubble in dry formaldehyde gas or add paraformaldehyde (2.0 eq).

    • Stir at room temperature overnight.

    • Quench the reaction with a saturated ammonium chloride solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate to yield crude 2-chloro-3-(2-hydroxyethyl)quinoline.

Protocol 2.4: Final Chlorination to this compound

  • Rationale: The final step involves the conversion of the newly formed primary alcohol to the target chloroethyl compound using thionyl chloride, analogous to Protocol 2.2.

  • Procedure:

    • Dissolve the crude 2-chloro-3-(2-hydroxyethyl)quinoline (1.0 eq) in dry toluene (15 mL/g) at 0 °C.

    • Slowly add thionyl chloride (1.2 eq).

    • Stir at room temperature for 1 hour, then heat at 60 °C for 2-3 hours.

    • Work-up as described in Protocol 2.2 to obtain the final product, this compound.

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

The dual reactivity of this compound makes it an exemplary building block for constructing libraries of potential kinase inhibitors. The following protocols illustrate its application in synthesizing scaffolds inspired by known drugs such as Bosutinib and Dasatinib.[1][2][4][5]

Nucleophilic Substitution at the Chloroethyl Side Chain

The primary chloride of the chloroethyl group is a good leaving group, readily displaced by various nucleophiles. This allows for the introduction of diverse side chains, a common strategy in tuning the selectivity and potency of kinase inhibitors.

Protocol 3.1.1: Synthesis of a Bosutinib-like Side Chain Precursor

  • Rationale: This protocol demonstrates the alkylation of a piperazine derivative, a common moiety in kinase inhibitors for improving solubility and cell permeability.[10][11]

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile (20 mL/g), add N-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

    • Stir the mixture at 80 °C for 12-16 hours.

    • Monitor the reaction by TLC. After completion, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the desired N-alkylated product.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileProductReaction ConditionsExpected Yield
N-methylpiperazine2-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)quinolineK₂CO₃, CH₃CN, 80 °CGood to Excellent
Morpholine4-(2-(2-Chloroquinolin-3-yl)ethyl)morpholineK₂CO₃, CH₃CN, 80 °CGood to Excellent
Sodium thiophenoxide2-Chloro-3-(2-(phenylthio)ethyl)quinolineNaH, THF, rtGood
Intramolecular Cyclization for Fused Heterocyclic Systems

The chloroethyl side chain can act as an electrophile in intramolecular cyclization reactions, leading to the formation of novel, rigid tricyclic systems.

Protocol 3.2.1: Synthesis of a Dihydropyrrolo[3,4-b]quinoline Scaffold

  • Rationale: This protocol illustrates the formation of a fused pyrrolidine ring, a structural motif present in various biologically active molecules. This is achieved by first introducing a primary amine at the 2-position, followed by intramolecular cyclization.

  • Procedure:

    • Step 1: Amination at C-2. To a solution of the product from Protocol 3.1.1 (1.0 eq) in n-butanol (15 mL/g), add a primary amine (e.g., aniline, 1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux for 24 hours.

    • Cool the reaction and concentrate under reduced pressure. Purify by column chromatography to obtain the 2-amino-3-(2-(4-methylpiperazin-1-yl)ethyl)quinoline intermediate.

    • Step 2: Intramolecular Cyclization. Dissolve the intermediate from Step 1 in a suitable solvent like DMF (20 mL/g) and add a non-nucleophilic base such as sodium hydride (1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield the fused dihydropyrrolo[3,4-b]quinoline.

DOT Diagram: Application in Fused Heterocycle Synthesis

Cyclization_Workflow Start This compound Step1 Nucleophilic Substitution (e.g., with R-NH2) Start->Step1 Intermediate 2-(Alkylamino)-3-(2-chloroethyl)quinoline Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Fused Pyrroloquinoline Scaffold Step2->Product

Caption: Workflow for synthesizing fused quinoline systems.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Inhalation: Avoid inhaling dust or vapors. May cause respiratory tract irritation.

  • Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, flush immediately with copious amounts of water.

  • Ingestion: Harmful if swallowed.

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

This compound, while not a widely commercialized reagent, holds significant untapped potential as a versatile building block in medicinal chemistry. Its dual reactive sites allow for a modular and efficient approach to the synthesis of complex heterocyclic systems. The protocols outlined in this guide provide a framework for the synthesis and derivatization of this synthon, with a particular focus on its application in the rapid generation of diverse libraries of kinase inhibitor-like scaffolds. The strategic use of such well-designed intermediates is paramount in accelerating the drug discovery process.

References

  • Levinson, N.M., & Boxer, S.G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the abl tyrosine kinase domain. RCSB PDB. [Link]

  • Tiwari, R.K., Brown, A., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed Central. [Link]

  • Tiwari, R.K., Brown, A., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib–Amino Acid and Dasatinib–Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. DigitalCommons@URI. [Link]

  • Tiwari, R.K., Brown, A., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed. [Link]

  • National Cancer Institute. (n.d.). Definition of bosutinib. NCI Drug Dictionary. [Link]

  • Tiwari, R., Brown, A., et al. (2016). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatini. Chapman University Digital Commons. [Link]

  • PubChem. (n.d.). Bosutinib Monohydrate. National Institutes of Health. [Link]

  • PharmaCompass. (n.d.). Bosutinib. PharmaCompass.com. [Link]

  • Suresh, G. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

  • Wikipedia. (n.d.). Bosutinib. [Link]

  • Fused Ring Heterocycles. (n.d.). SlideShare. [Link]

  • Aly, A.A., Hassan, A.A., et al. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. PubMed. [Link]

  • Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. (2008). ResearchGate. [Link]

  • Direct synthesis of ring-fused quinolines and pyridines catalyzed by NNHY-ligated manganese complexes (Y = NR2 or SR). (n.d.). RSC Publishing. [Link]

  • Fused heterocyclic compounds quinoline. (n.d.). Slideshare. [Link]

  • Hamama, W.S., Ibrahim, M.E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Kumar, D.K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]

  • Massoud, M.A.M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • Tekale, A.S., Mukhedker, S.S., & Shaikh, S.A.L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). NISCAIR. [Link]

  • Ayoob, A.I., & Mohmood, F.N. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. [Link]

  • Chloromethyl quinoline derivatives, process for their preparation and their use. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-3-(2-chloroethyl)quinoline. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your synthetic strategy, troubleshooting common issues, and ensuring the quality of your final product. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in the lab.

Strategic Overview: A Two-Step Approach to the Target Molecule

While a direct, one-pot synthesis of this compound is not prominently described in the literature, a robust and logical two-step pathway offers a reliable route. This strategy focuses on building the quinoline core first, followed by the functionalization of the C3-substituent.

Our recommended synthetic strategy involves:

  • Step 1: Synthesis of the Precursor, 2-Chloro-3-(hydroxymethyl)quinoline. This key intermediate is accessed via the Vilsmeier-Haack cyclization of an N-arylacetamide to form 2-chloro-3-formylquinoline, followed by a selective reduction of the aldehyde.

  • Step 2: Chlorination of the Hydroxyl Group. The primary alcohol of the intermediate is then converted to the target chloroethyl group using a standard chlorinating agent.

This modular approach allows for better control over each transformation and facilitates the purification of intermediates, ultimately leading to a higher-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the synthesis, providing expert insights and actionable solutions.

Part 1: Synthesis of 2-Chloro-3-formylquinoline (The Vilsmeier-Haack Reaction)

Q1: My Vilsmeier-Haack reaction is resulting in a low yield of 2-chloro-3-formylquinoline. What are the likely causes?

A1: Low yields in this reaction are a frequent challenge and can often be traced back to several critical parameters:

  • Purity of Reagents: The Vilsmeier-Haack reagent is sensitive to moisture. Ensure that your N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh. Impurities in the starting acetanilide can also lead to side reactions.

  • Stoichiometry of the Vilsmeier Reagent: The molar ratio of POCl₃ to your acetanilide substrate is crucial. While a 3 to 15-fold excess of POCl₃ has been reported, a 12-fold excess is often found to be optimal for driving the reaction to completion.[1][2] Insufficient reagent will result in unreacted starting material.

  • Reaction Temperature: The initial formation of the Vilsmeier reagent should be conducted at a low temperature (0-5 °C) to control its exothermic formation.[1][2] The subsequent cyclization step typically requires heating (80-90 °C).[3][4] Inadequate heating can lead to an incomplete reaction.

  • Work-up Procedure: The hydrolysis of the iminium salt intermediate to the aldehyde is pH-sensitive. The reaction mixture should be carefully quenched by pouring it onto crushed ice and then neutralized. A final pH of 6-8 is often crucial for the precipitation of the product.[1]

Q2: I am observing significant tar formation in my reaction mixture. How can I minimize this?

A2: Tar formation is typically a result of polymerization or decomposition under harsh reaction conditions.

  • Temperature Control: Overheating during the cyclization step can lead to charring. Use a controlled heating source like an oil bath and monitor the internal temperature of the reaction.

  • Purity of Starting Material: Impurities in the acetanilide can act as catalysts for polymerization. Consider recrystallizing your starting material if its purity is questionable.

  • Gradual Addition: Adding the acetanilide portion-wise to the pre-formed Vilsmeier reagent can help to control the reaction exotherm and minimize localized overheating.

Part 2: Reduction of 2-Chloro-3-formylquinoline

Q3: What is the best reducing agent for converting the formyl group to a hydroxymethyl group without affecting the chloro-substituent?

A3: Sodium borohydride (NaBH₄) is the reagent of choice for this selective reduction.[4] It is a mild reducing agent that will readily reduce aldehydes to primary alcohols but is generally unreactive towards the chloro-substituent on the quinoline ring under standard conditions.[5] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to over-reduction or side reactions.

Q4: My reduction with NaBH₄ is incomplete. What should I do?

A4: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of NaBH₄. Typically, 1.5 to 2 equivalents are used.

  • Reaction Time and Temperature: While the reaction is often rapid at room temperature, extending the reaction time or gentle warming may be necessary for some substrates. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Solvent Choice: The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. Ensure the solvent is of sufficient quality.

Part 3: Chlorination of 2-Chloro-3-(hydroxymethyl)quinoline

Q5: What are the recommended conditions for converting the hydroxyl group to a chloride?

A5: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6][7] The reaction is typically carried out in an inert, anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere.[8] The use of a slight excess of SOCl₂ (1.1-1.5 equivalents) is recommended to ensure complete conversion.[8]

Q6: I am getting a low yield of the final product and observing multiple spots on my TLC. What are the potential side reactions?

A6: Several side reactions can occur during the chlorination step:

  • Dimerization/Polymerization: Under harsh conditions (e.g., high temperatures), the starting alcohol or the product can undergo self-condensation.[8] Maintain careful temperature control, typically starting the reaction at 0 °C and then allowing it to proceed at room temperature or with gentle heating.[8]

  • Over-chlorination: While less common, there is a possibility of further chlorination on the quinoline ring if forcing conditions are used.[8]

  • Incomplete Reaction: If the reaction is not driven to completion, you will have unreacted 2-chloro-3-(hydroxymethyl)quinoline in your crude product.[8] Ensure the use of fresh, high-purity SOCl₂.

Q7: I'm having difficulty purifying the final product, this compound. What is the best approach?

A7: Purification can be challenging due to the presence of structurally similar impurities.

  • Thorough Work-up: After the reaction, it is crucial to carefully quench the excess SOCl₂ by slowly adding the reaction mixture to an ice-cold saturated sodium bicarbonate solution.[8] This neutralizes the acidic byproducts.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended to separate the product from unreacted starting material and other byproducts.[8]

Detailed Experimental Protocols

Step 1A: Synthesis of 2-Chloro-3-formylquinoline

This protocol is based on the well-established Vilsmeier-Haack reaction.[3][9]

Materials:

  • N-Arylacetamide (e.g., Acetanilide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Sodium carbonate solution

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (appropriate volume for concentration).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add freshly distilled POCl₃ (12 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5 °C.[1]

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add the N-arylacetamide (1 equivalent) portion-wise to the reaction mixture, maintaining the low temperature.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C using an oil bath.[3]

  • Maintain the reaction at this temperature for 4-10 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium carbonate solution to a pH of 7-8.

  • The solid product will precipitate out. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Step 1B: Reduction of 2-Chloro-3-formylquinoline to 2-Chloro-3-(hydroxymethyl)quinoline

This protocol utilizes a selective reduction with sodium borohydride.[4]

Materials:

  • 2-Chloro-3-formylquinoline

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-formylquinoline (1 equivalent) in methanol or ethanol.

  • Cool the solution in an ice bath to 0 °C.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully add deionized water to quench the excess NaBH₄.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-3-(hydroxymethyl)quinoline, which can be used in the next step or purified by column chromatography.

Step 2: Chlorination of 2-Chloro-3-(hydroxymethyl)quinoline

This protocol employs thionyl chloride for the conversion of the alcohol to the chloride.[8]

Materials:

  • 2-Chloro-3-(hydroxymethyl)quinoline

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-chloro-3-(hydroxymethyl)quinoline (1 equivalent) in anhydrous DCM.

  • Cool the solution in an ice bath to 0 °C.

  • Add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to an ice-cold saturated sodium bicarbonate solution with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

Visualization of the Synthetic Workflow

SynthesisWorkflow Acetanilide N-Arylacetamide Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Acetanilide->Vilsmeier FormylQuinoline 2-Chloro-3-formylquinoline Vilsmeier->FormylQuinoline Reduction Reduction (NaBH₄) FormylQuinoline->Reduction HydroxyQuinoline 2-Chloro-3-(hydroxymethyl)quinoline Reduction->HydroxyQuinoline Chlorination Chlorination (SOCl₂) HydroxyQuinoline->Chlorination FinalProduct This compound Chlorination->FinalProduct

Caption: Synthetic pathway for this compound.

Characterization and Quality Control

Ensuring the identity and purity of your synthesized this compound is paramount. The following table summarizes the expected analytical data.

Analytical TechniqueExpected Observations for this compound
¹H NMR Aromatic protons of the quinoline ring (approx. 7.5-8.5 ppm). Two triplet signals for the -CH₂-CH₂-Cl group (approx. 3.0-4.0 ppm).
¹³C NMR Resonances for the quinoline carbons and two distinct signals for the ethyl chain carbons.
Mass Spectrometry (MS) The molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, indicative of the presence of one chlorine atom. The presence of two chlorine atoms will result in M+, M+2, and M+4 peaks in a specific ratio.
Infrared (IR) Spectroscopy C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the quinoline ring, and a C-Cl stretching band (typically in the 600-800 cm⁻¹ region).[3][10]

References

  • Ali, M. M., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(1), o200. [Link]

  • Chemistry LibreTexts (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • MDPI (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • Organic Chemistry Tutor (2013). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Pawar, S. S., et al. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o200. [Link]

  • IIP Series (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Master Organic Chemistry (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Oriental Journal of Chemistry (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. [Link]

  • PrepChem (2023). Synthesis of 2-chloro-3-hydrazinoquinoxaline. [Link]

  • ResearchGate (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

  • M. B. Smith (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Pudel, F., et al. (2008). The Vilsmeier–Haack Reaction. In Organic Reactions. Wiley.
  • Royal Society of Chemistry (2014). Supplementary Information - Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reducti. [Link]

  • Royal Society of Chemistry (2020). A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. [Link]

  • Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(4), 1-35. [Link]

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(1), 1-45. [Link]

  • Google Patents (2003). US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles.
  • S. K. Guchhait, et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46B, 1548-1551.
  • ResearchGate (2022). Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. [Link]

Sources

Technical Support Center: Purification of Crude "2-Chloro-3-(2-chloroethyl)quinoline"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude "2-Chloro-3-(2-chloroethyl)quinoline". This document moves beyond standard protocols to address the specific challenges and nuances you may encounter in the lab.

Introduction: The Importance of Purity

This compound is a key heterocyclic building block in medicinal chemistry, often utilized in the synthesis of more complex pharmaceutical agents.[1] Its purity is paramount, as residual starting materials, byproducts, or degradation products can lead to ambiguous biological data, and complicate reaction scale-up. This guide will equip you with the knowledge to diagnose purification issues and implement effective solutions.

Common Impurities and Their Origins

Understanding the potential impurities in your crude material is the first step toward effective purification. The synthesis of this compound, often proceeding through multi-step sequences, can introduce a variety of contaminants.

Table 1: Potential Impurities and Synthetic Origins

Impurity NamePotential OriginImpact on Purification
Unreacted Starting Materials Incomplete reaction during synthesis.May have similar polarity to the product, complicating chromatographic separation.
Over-chlorinated Species Excess chlorinating agent or harsh reaction conditions.Can be difficult to remove due to similar structural features.
Hydrolyzed Byproducts Exposure of the chloroethyl group to moisture.Introduces a more polar impurity that can streak on silica gel.
Polymeric Materials High reaction temperatures or prolonged reaction times leading to self-condensation.[2]Often appear as baseline material in chromatography or tar-like residues.
Solvent Residues Incomplete removal of reaction or extraction solvents.Can interfere with analytical characterization and subsequent reactions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common problems encountered during the purification of this compound.

Issue 1: My compound is streaking or decomposing on the silica gel TLC plate and column.

Q: Why is my quinoline derivative behaving this way on silica gel?

A: The nitrogen atom in the quinoline ring is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[3] This interaction can lead to several problems:

  • Irreversible Adsorption: The compound sticks to the silica and does not elute.

  • Streaking/Tailing: The compound elutes as a long streak instead of a tight band, leading to poor separation.

  • Acid-Catalyzed Decomposition: The acidic nature of the silica can promote degradation of sensitive functional groups.

Solutions:

  • Neutralize the Silica Gel: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.1-1% v/v).[3] This deactivates the acidic sites on the silica, minimizing unwanted interactions. Always perform a small-scale TLC analysis first to determine the optimal amount of base.

  • Use an Alternative Stationary Phase: If neutralization is ineffective, consider using a different adsorbent.

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds like quinolines.[3]

    • Reversed-Phase Silica (C18): This is an option if your compound is sufficiently non-polar. Elution is carried out with polar solvents like acetonitrile and water.

Issue 2: I am seeing multiple spots on my TLC, but I am unsure which one is my product.

Q: How can I definitively identify the product spot on my TLC plate?

A: Co-spotting is the most reliable method. On a single TLC plate, apply a spot of your crude reaction mixture, a spot of your starting material (if available), and a spot where you have applied both the crude mixture and the starting material on top of each other. After developing the plate, the spot corresponding to the starting material in the crude mixture lane will merge with the pure starting material spot. Your product should be a new, distinct spot.

For further confirmation, you can use a UV lamp (254 nm) for visualization, as quinoline derivatives are often UV-active.[4] Staining with iodine vapor or a potassium permanganate solution can also help visualize spots.[4]

Issue 3: My column chromatography is not providing good separation between my product and a close-running impurity.

Q: How can I improve the resolution of my column chromatography?

A: Achieving good separation often requires careful optimization of the mobile phase and column packing.

Strategies for Improved Resolution:

  • Optimize the Solvent System: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.3 on the TLC plate, and there is a clear separation from the impurity.[5] Experiment with different solvent ratios and combinations of non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity during the chromatography run. This can help to separate compounds with similar polarities.

  • Proper Column Packing: A well-packed column is crucial for good separation.[6] Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column as a narrow band.[4] Overloading the column with too much sample will lead to poor separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound?

A1: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate based on TLC analysis.

Q2: How can I remove the triethylamine (TEA) from my purified product after column chromatography?

A2: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. If residual TEA remains, an acidic wash (e.g., dilute HCl) during a liquid-liquid extraction workup can be effective, provided your product is stable to acid.

Q3: My purified compound is an oil, but the literature reports it as a solid. What should I do?

A3: The physical state can be dependent on purity. It's possible that a small amount of residual solvent or a minor impurity is preventing crystallization. Try dissolving the oil in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature and then slowly cooling it to induce crystallization. Scratching the inside of the flask with a glass rod can sometimes initiate crystal formation.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for comprehensive purity analysis:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[7]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting non-volatile impurities.[7]

Q5: What are the key safety precautions when handling this compound and its precursors?

A5: this compound and related chloro-quinolines are classified as irritants and may be harmful if swallowed or inhaled.[8][9] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[8][9][10]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol outlines a standard workflow for purifying crude this compound using silica gel chromatography.

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture. Aim for an Rf of 0.2-0.3 for the product spot.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Gently pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed.

    • Add a thin layer of sand to the top of the silica to prevent disturbance.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.[6]

    • Dry Loading: If the product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC to identify those containing the purified product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

If the purified compound is a solid, recrystallization can be an effective final purification step.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner surface of the flask with a glass rod or placing it in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow start Crude this compound tlc TLC Analysis start->tlc streaking Streaking or Decomposition? tlc->streaking column_chrom Column Chromatography recrystallization Recrystallization column_chrom->recrystallization If solid purity_analysis Purity Analysis (NMR, GC-MS, HPLC) column_chrom->purity_analysis If oil recrystallization->purity_analysis pure_product Pure Product purity_analysis->pure_product streaking->column_chrom Yes add_tea Add TEA to Eluent streaking->add_tea Yes good_separation Good Separation? streaking->good_separation No add_tea->tlc change_stationary Use Alumina or Reversed-Phase add_tea->change_stationary If still streaking change_stationary->tlc good_separation->column_chrom Yes optimize_eluent Optimize Eluent / Gradient Elution good_separation->optimize_eluent No optimize_eluent->tlc

Caption: Purification workflow for this compound.

References

  • BenchChem. (2025). Side reaction products in the synthesis of 2-(2-Chloroethyl)quinoline. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. BenchChem Technical Support.
  • ChemicalBook. (2025). 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE - Safety Data Sheet. ChemicalBook.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloroquinoline. Fisher Scientific.
  • BenchChem. (2025). Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide. BenchChem Technical Support.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.
  • PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information.
  • Echemi. (n.d.). 2-Chloro-3-(chloromethyl)-7-ethylquinoline SDS. Echemi.com.
  • BenchChem. (2025). The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. BenchChem Technical Support.
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry.
  • RSC Advances. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • BOC Sciences. (n.d.). This compound. BOC Sciences.
  • BenchChem. (2025). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. BenchChem Technical Support.
  • Indian Academy of Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.
  • ResearchGate. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology, Inc.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem Technical Support.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Phenomenex.
  • Columbia University. (2007). Column chromatography. Columbia University Department of Chemistry.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-3-(2-chloroethyl)-8-ethylquinoline. Santa Cruz Biotechnology, Inc.
  • Molecules. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic-Chemistry.org.

Sources

Technical Support Center: Synthesis of 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-QC-2026-01A Last Updated: January 10, 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3-(2-chloroethyl)quinoline. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, minimize, and eliminate common side products encountered during this synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and where do impurities typically originate?

The most prevalent and industrially relevant synthesis is a variation of the Vilsmeier-Haack reaction, which constructs the quinoline core from an appropriate N-arylacetamide precursor. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as both a cyclizing and chlorinating agent.[1][2] Impurities primarily arise from four sources: incomplete reaction, undesired side reactions of the Vilsmeier reagent, post-synthesis degradation, and moisture contamination.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a hydroxyl group replacing the 2-chloro group. What is this and why is it forming?

This is the most common and often most challenging impurity: 3-(2-chloroethyl)quinolin-2(1H)-one . Its formation is due to the hydrolysis of the 2-chloro group on the quinoline ring.[3][4][5] The 2-position of the quinoline is highly susceptible to nucleophilic attack, and even trace amounts of water during the reaction workup or purification can lead to the formation of this quinolone byproduct.[3][4][6] Formic acid has also been shown to promote this hydrolysis.[4][5]

Q3: My reaction mixture is turning dark brown or black, resulting in a tarry, difficult-to-purify crude product. What causes this?

Severe discoloration and tar formation are typically symptoms of an uncontrolled exotherm during the Vilsmeier reagent formation or the subsequent cyclization step.[7] Adding POCl₃ to DMF too quickly or allowing the reaction temperature to rise excessively can lead to polymerization and decomposition of the starting materials and product.[7] The purity of the starting N-arylacetamide is also critical; impurities can act as catalysts for these unwanted side reactions.

Q4: My final product shows traces of the starting material, N-(substituted)-3-chloropropanamide. How can I drive the reaction to completion?

Incomplete conversion is a common issue. Several factors could be at play:

  • Insufficient Reagents: The stoichiometry of POCl₃ and DMF is critical. An insufficient amount of the active Vilsmeier reagent will result in unreacted starting material.[7]

  • Sub-optimal Temperature: The cyclization step requires sufficient thermal energy. Temperatures that are too low will result in a sluggish and incomplete reaction.[7][8]

  • Reaction Time: Vilsmeier-Haack reactions for quinoline synthesis can require several hours at elevated temperatures (e.g., 80-90°C) to reach completion.[8][9]

Section 2: Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems you may encounter, providing causal explanations and actionable solutions.

Problem 1: High Levels of 3-(2-chloroethyl)quinolin-2(1H)-one Detected
Potential Cause Expert Explanation & Solution
Moisture in Workup The iminium intermediate formed during the Vilsmeier reaction is highly water-sensitive. Quenching the reaction mixture on ice is standard, but prolonged exposure or insufficient extraction can promote hydrolysis. Solution: Ensure the quench is performed rapidly with vigorous stirring. Immediately proceed to extraction with a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate). Wash the combined organic layers with brine to remove residual water and dry thoroughly over anhydrous sodium or magnesium sulfate before solvent evaporation.
Incomplete Chlorination The Vilsmeier reagent serves a dual role: cyclization and chlorination. If conditions are not optimal, the cyclized intermediate may exist as the quinolone, which is then incompletely converted to the desired 2-chloro derivative. Solution: Ensure a slight excess of POCl₃ is used (typically 3-5 equivalents relative to the acetanilide). Maintain the reaction temperature in the recommended range (e.g., 80-90°C) for the full duration to ensure the chlorination equilibrium favors the product.[8][10]
Hydrolysis During Purification Using protic solvents (like methanol or ethanol) for recrystallization or silica gel chromatography can lead to hydrolysis on the column or during heating. Solution: For chromatography, use an anhydrous solvent system like Hexane/Ethyl Acetate. For recrystallization, prioritize solvents like ethyl acetate or toluene. If an alcohol must be used, keep heating times to a minimum and dry the final product thoroughly under vacuum.
Problem 2: Presence of Dimeric or Polymeric Byproducts
Potential Cause Expert Explanation & Solution
Reaction Temperature Too High Excessive heat can cause the highly reactive intermediates or the product itself to undergo self-condensation or polymerization, leading to high molecular weight impurities.[7] Solution: Maintain strict temperature control throughout the reaction. For the exothermic formation of the Vilsmeier reagent, use an ice bath to keep the temperature below 10°C.[8] During the cyclization step, use a precisely controlled oil bath and avoid localized overheating.
Incorrect Reagent Stoichiometry A significant excess of POCl₃ under high temperatures can promote charring and the formation of complex, insoluble byproducts. Solution: Adhere to validated stoichiometric ratios. While a slight excess of POCl₃ is needed, a gross excess should be avoided. The reaction should be monitored by TLC or HPLC to avoid unnecessarily long heating times.[9]
Problem 3: Residual 2-Chloro-3-formylquinoline Impurity
Potential Cause Expert Explanation & Solution
Vilsmeier-Haack Side Reaction The core synthesis of the quinoline ring is often a Vilsmeier-Haack cyclization of an N-arylacetamide.[11] A common side reaction in this process is formylation at the newly formed 3-position, yielding 2-chloro-3-formylquinoline.[9][12] This occurs when the Vilsmeier reagent acts as a formylating agent on the electron-rich cyclized intermediate. Solution: This byproduct is structurally very similar to the target molecule's precursor. Its removal depends on downstream purification. Careful column chromatography is the most effective method. Modifying the Vilsmeier reaction conditions, such as using phosphorus pentachloride (PCl₅) instead of POCl₃, has been explored to alter reaction pathways, but this introduces other complexities.[12]

Section 3: Mechanistic Insights & Visualization

Understanding the reaction pathways is key to controlling the outcome. The diagrams below illustrate the formation of the desired product and the primary hydrolysis side product.

Main Synthetic Pathway

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which attacks the N-arylacetamide, leading to cyclization and subsequent chlorination to yield the target compound.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Cyclized Iminium Intermediate Vilsmeier_Reagent->Intermediate Acetanilide N-Aryl-3-chloropropanamide (Starting Material) Acetanilide->Intermediate Electrophilic Attack Product This compound (Desired Product) Intermediate->Product Chlorination & Aromatization

Caption: Primary reaction pathway for the synthesis.

Formation of Key Hydrolysis Side Product

Trace water present during workup can attack the 2-position of the desired product, leading to the formation of the quinolone byproduct.

G Product This compound Side_Product 3-(2-chloroethyl)quinolin-2(1H)-one (Hydrolysis Byproduct) Product->Side_Product Nucleophilic Attack HCl HCl Product->HCl Elimination Water H₂O (Moisture) Water->Side_Product

Caption: Mechanism for the formation of the main impurity.

Section 4: Analytical & Purification Protocols

Protocol 1: HPLC Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of the final product and identifying known side products.[13][14]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: 95% to 20% B

    • 31-35 min: Hold at 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of Acetonitrile.

Expected Elution Order: The more polar quinolone byproduct will elute earlier than the desired, less polar 2-chloro product.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent System: Gradient elution with Hexane and Ethyl Acetate. Start with 100% Hexane and gradually increase the proportion of Ethyl Acetate (e.g., from 0% to 15%).

  • Execution:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

    • Begin elution, collecting fractions and monitoring them by TLC (using 85:15 Hexane:EtOAc as the mobile phase).

    • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Causality Note: Using a non-polar solvent system is crucial to prevent on-column hydrolysis of the product.[7] The gradual increase in polarity effectively separates the non-polar product from more polar impurities.

References

  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing).
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry (RSC Publishing).
  • Side reaction products in the synthesis of 2-(2-Chloroethyl)quinoline. Benchchem.
  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing), DOI:10.1039/D4NJ03878A.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Applic
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.
  • Vilsmeier–Haack reaction. Wikipedia.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules.
  • Establishing Analytical Standards for 2-(2-Chloroethyl)
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Deriv
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences, 10(10).
  • The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. Benchchem.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
  • This compound. Santa Cruz Biotechnology.

Sources

Technical Support Center: Strategies for Overcoming the Low Reactivity of the Chloroethyl Group in Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving quinoline derivatives. As a Senior Application Scientist, I understand the frustrations that can arise when a seemingly straightforward nucleophilic substitution reaction fails to proceed as expected. The 2-(2-chloroethyl)quinoline moiety is a valuable building block in medicinal chemistry and materials science, but its chloroethyl group is notoriously unreactive in standard SN2 reactions.[1]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from troubleshooting standard procedures to implementing more advanced, field-proven strategies to facilitate your desired transformation.

Part 1: Troubleshooting Guide for Nucleophilic Substitution

This section addresses the most common failure point: the direct substitution of the chloroethyl group.

Q1: My nucleophilic substitution reaction on 2-(2-chloroethyl)quinoline is giving low to no yield. What's going wrong?

Answer: This is the most frequently encountered issue. The low reactivity is multifactorial, stemming from the inherent properties of the substrate and the reaction conditions.

  • Inherent Electronic Effects: The quinoline ring is an electron-deficient aromatic system.[2][3] This property, which makes the C2 and C4 positions on the ring itself susceptible to nucleophilic attack, does not significantly activate the attached alkyl halide for an SN2 reaction.[4][5] The reaction proceeds via a classical SN2 pathway on an sp³-hybridized carbon, which is not directly influenced by the aromatic system's electronics in the same way as an SNAr reaction.

  • Poor Leaving Group Ability: While chloride is a decent leaving group, it is significantly less effective than bromide, iodide, or sulfonate esters like tosylate.[6][7][8] For a sluggish reaction, upgrading the leaving group is often the most effective strategy.

  • Reaction Conditions:

    • Temperature: Are you using sufficiently high temperatures? These reactions often require heating (reflux) for extended periods.

    • Solvent: Polar aprotic solvents like DMF or DMSO are typically required to dissolve the reactants and promote the SN2 mechanism.

    • Nucleophile Strength: Weak nucleophiles will struggle to displace the chloride. Ensure your nucleophile is sufficiently potent.

Troubleshooting Workflow:

G start Low/No Yield with 2-(2-chloroethyl)quinoline check_conditions Verify Reaction Conditions: - High Temperature (Reflux)? - Polar Aprotic Solvent (DMF/DMSO)? - Strong Nucleophile? start->check_conditions increase_severity Increase Reaction Time & Temperature check_conditions->increase_severity Conditions Not Optimal activate_lg Activate the Leaving Group (See Part 2) check_conditions->activate_lg Conditions Are Optimal increase_severity->activate_lg Still No Improvement

Caption: Troubleshooting workflow for substitution reactions.

Part 2: Activation Strategies & Alternative Synthetic Routes

If optimizing conditions fails, the next logical step is to modify the substrate to enhance its reactivity. The most reliable approach is to replace the chloride with a better leaving group.

Q2: How can I activate the chloroethyl group to make it more reactive?

Answer: The most direct and widely used method is to convert the alkyl chloride into an alkyl iodide via the Finkelstein reaction .[9][10][11][12] This SN2 reaction involves a halide exchange and is highly effective for primary alkyl chlorides.

The Principle: The reaction is an equilibrium process. To drive it to completion, it leverages the differential solubility of sodium halide salts in acetone. Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) is not.[9][11] The precipitation of NaCl effectively removes it from the reaction, pushing the equilibrium towards the desired alkyl iodide product according to Le Châtelier's principle.

G cluster_0 Route A: Halogenation cluster_1 Route B: Activation/Mitsunobu start 2-(2-hydroxyethyl)quinoline chlorination Chlorination (SOCl₂) start->chlorination activation Tosylation (TsCl) OR Mitsunobu (PPh₃/DEAD/Nu-H) start->activation substitution_A Nucleophilic Substitution (Harsh Conditions) chlorination->substitution_A product_A Final Product substitution_A->product_A substitution_B Nucleophilic Substitution (Mild Conditions) activation->substitution_B If Tosylated product_B Final Product activation->product_B Mitsunobu Route substitution_B->product_B

Caption: Alternative synthetic routes from the precursor alcohol.

Part 3: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific substrate and nucleophile.

Protocol 1: Synthesis of 2-(2-Chloroethyl)quinoline

[13][14] This procedure details the chlorination of the precursor alcohol.

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(2-hydroxyethyl)quinoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the cooled solution. [14]Causality: This exothermic reaction is controlled at 0 °C to prevent side reactions. Thionyl chloride converts the hydroxyl into an excellent leaving group, which is then displaced by the chloride ion generated in situ.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (Thin-Layer Chromatography).

  • Work-up: Carefully quench the reaction by pouring it into an ice-cold saturated solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Activation via Finkelstein Reaction

[9][11] This protocol converts the chloro-compound to the more reactive iodo-compound.

  • Setup: To a solution of 2-(2-chloroethyl)quinoline (1.0 eq) in acetone, add sodium iodide (NaI, 3.0 to 5.0 eq).

  • Reaction: Heat the mixture to reflux. A white precipitate of sodium chloride (NaCl) should begin to form. Monitor the reaction by TLC until the starting material is consumed. Causality: Using a large excess of NaI and refluxing in acetone ensures the equilibrium is driven completely towards the product side.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated NaCl.

  • Isolation: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with water, followed by a dilute solution of sodium thiosulfate (to remove any residual iodine color), and finally brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 2-(2-iodoethyl)quinoline, which is often used in the next step without further purification.

Protocol 3: Direct Substitution via Mitsunobu Reaction

[15][16] This protocol directly converts 2-(2-hydroxyethyl)quinoline to the final product using a nitrogen nucleophile as an example.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 2-(2-hydroxyethyl)quinoline (1.0 eq), your nucleophile (e.g., phthalimide, 1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. Causality: The PPh₃ and DEAD react to form a phosphonium salt, which activates the alcohol. The addition is done at 0 °C to control the reaction rate and minimize side products.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor by TLC.

  • Purification: The major challenge with the Mitsunobu reaction is purification. The triphenylphosphine oxide and hydrazine byproducts must be removed. This is typically achieved via careful column chromatography.

References

  • Side reaction products in the synthesis of 2-(2-Chloroethyl)quinoline. Benchchem.
  • Application Notes and Protocols for the Scale-up Synthesis of 2-(2-Chloroethyl)quinoline for Preclinical Studies. Benchchem.
  • The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. Benchchem.
  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. Available at: [Link]

  • Application Notes and Protocols: Derivatization of 2-(2-Chloroethyl)quinoline for Medicinal Chemistry. Benchchem.
  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ACS Publications. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org. Available at: [Link]

  • Mitsunobu Reaction. Organic-Chemistry.org. Available at: [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Pendidikan Kimia. Available at: [Link]

  • Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. Quora. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to S N 1 and S N 2 Processes. ResearchGate. Available at: [Link]

  • Finkelstein reaction. Wikipedia. Available at: [Link]

  • Reactivity of Quinoline. YouTube. Available at: [Link]

  • Reactions of Quinoline. YouTube. Available at: [Link]

  • Finkelstein Reaction. Sathee Jee. Available at: [Link]

  • Finkelstein Reaction. BYJU'S. Available at: [Link]

  • Finkelstein Reaction. Organic Chemistry Portal. Available at: [Link]

  • Leaving group. Wikipedia. Available at: [Link]

  • Sn1 and Sn2: leaving group. Khan Academy. Available at: [Link]

  • 8.5: Leaving Groups. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-(2-chloroethyl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related quinoline structures. As Senior Application Scientists, we provide not just protocols, but the underlying logic and troubleshooting expertise to ensure your success in the lab.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective strategy involves the construction of the quinoline core via the Vilsmeier-Haack reaction, followed by modification of the C3-substituent. This guide will focus on a robust two-part synthetic strategy:

  • Part A: Synthesis of the 2-Chloro-3-formylquinoline Intermediate via the Vilsmeier-Haack reaction.

  • Part B: Homologation and Chlorination of the C3-Side Chain to yield the final product.

We will explore the critical parameters of each step, address common problems, and provide validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize the 2-chloroquinoline core?

A: The Vilsmeier-Haack reaction is a highly effective method for the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides.[1][2][3] This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to achieve cyclization and formylation in a single pot.[4][5]

Q2: Why is direct chlorination of a pre-formed 3-(2-hydroxyethyl)quinoline not the preferred primary route?

A: While chlorination of a hydroxyl group is a standard transformation, preparing the 3-(2-hydroxyethyl)quinoline precursor can be challenging. The Vilsmeier-Haack approach offers a more convergent and often higher-yielding route to the key 2-chloro-3-substituted quinoline scaffold. However, if you have access to 2-chloro-3-formylquinoline, converting the aldehyde to the 2-hydroxyethyl group followed by chlorination is a viable strategy.

Q3: What are the main safety concerns when performing a Vilsmeier-Haack reaction?

A: The Vilsmeier-Haack reaction is exothermic and involves corrosive reagents. Phosphorus oxychloride (POCl₃) reacts violently with water. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Careful, slow addition of POCl₃ to DMF at low temperatures (0-5 °C) is critical to control the initial exotherm.[5]

Q4: How can I monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[3][6] Use a suitable solvent system, such as ethyl acetate/hexane, to separate the starting material, intermediates, and the final product. Visualizing the spots under UV light is typically sufficient.

Q5: What are the expected side products in this synthesis?

A: In the Vilsmeier-Haack step, incomplete cyclization or the formation of formamidines from deactivated acetanilides can occur.[6] During the side-chain modification, over-reduction or incomplete reactions are possible. Harsh basic conditions during workup can lead to Cannizzaro-type side reactions with the intermediate aldehyde.[6][7]

Part A: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides a powerful method for constructing the core scaffold. The reaction proceeds through the formation of an electrophilic Vilsmeier reagent which then reacts with an electron-rich acetanilide to induce cyclization.

Reaction Workflow

Vilsmeier-Haack Workflow Start Acetanilide + DMF Reagent Vilsmeier Reagent (POCl3 @ 0-5°C) Start->Reagent 1. Add POCl3 Reaction Cyclization (Heat, 80-90°C) Reagent->Reaction 2. Add Acetanilide Hydrolysis Aqueous Workup & Basification Reaction->Hydrolysis 3. Quench Purify Purification (Recrystallization) Hydrolysis->Purify 4. Isolate Crude Product 2-Chloro-3-formylquinoline Purify->Product 5. Pure Product

Caption: Workflow for the Vilsmeier-Haack synthesis of the quinoline core.

Troubleshooting Guide: Vilsmeier-Haack Reaction
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Vilsmeier Reagent: Moisture contamination has decomposed the POCl₃ or the reagent. 2. Poor Quality Acetanilide: Starting material is impure. 3. Insufficient Reaction Time/Temp: The cyclization is incomplete.1. Use fresh, anhydrous DMF and high-purity POCl₃. Ensure all glassware is oven-dried. 2. Recrystallize the acetanilide starting material before use. 3. Increase reaction time and monitor by TLC. If necessary, cautiously increase the temperature, but be aware of potential charring.[8]
Formation of Dark, Tarry Side Products 1. Excessive Temperature: Overheating can cause decomposition and polymerization.[6][8] 2. Prolonged Reaction Time: Leaving the reaction for too long after completion.1. Maintain careful temperature control using an oil bath. Do not exceed the recommended temperature range. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Product is an Oil or Fails to Precipitate 1. Incomplete Hydrolysis: The intermediate iminium salt has not fully hydrolyzed. 2. Improper pH during Workup: The product is protonated and remains soluble in the acidic aqueous layer.1. Ensure vigorous stirring during the addition to ice/water and allow sufficient time for hydrolysis. 2. Carefully basify the aqueous solution with NaOH or NaHCO₃ to a neutral or slightly basic pH to precipitate the product.[6] Be cautious, as strongly basic conditions can promote side reactions.[6]
Difficult Purification 1. Formation of Isomers or Formamidines: Occurs with certain substitution patterns on the starting acetanilide.[6]1. If recrystallization is ineffective, column chromatography on silica gel using an ethyl acetate/hexane gradient is recommended for purification.[6]
Detailed Protocol: Synthesis of 2-Chloro-3-formylquinoline

Materials:

  • Substituted Acetanilide (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, 4.0 eq)

  • Ice, deionized water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate, Hexane (for chromatography if needed)

Procedure:

  • In a three-neck, oven-dried round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF via the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C. A thick, white precipitate of the Vilsmeier reagent will form.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Add the substituted acetanilide portion-wise to the stirred Vilsmeier reagent.

  • After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath.[3]

  • Maintain this temperature for 4-10 hours, monitoring the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Stir the mixture for 1-2 hours until the hydrolysis is complete.

  • Neutralize the acidic solution by slowly adding a cold NaOH solution until the pH is ~7-8. The product should precipitate as a solid.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate). If necessary, perform column chromatography.[6]

Part B: Side-Chain Homologation and Chlorination

With the 2-chloro-3-formylquinoline intermediate in hand, the next stage involves extending the one-carbon aldehyde to a two-carbon chloroethyl side chain. A robust method for this is the Wittig reaction to form an alkene, followed by reduction and chlorination.

Synthetic Pathway Logic

Side-Chain Modification Aldehyde 2-Chloro-3-formylquinoline Wittig Wittig Reaction (Ph3PCH3Br, Base) Aldehyde->Wittig 1. C1 -> C2 Alkene 2-Chloro-3-vinylquinoline Intermediate Wittig->Alkene Reduction Reduction (e.g., H2, Pd/C) Alkene->Reduction 2. C=C -> C-C Alcohol 2-Chloro-3-(2-hydroxyethyl)quinoline Reduction->Alcohol Chlorination Chlorination (SOCl2 or POCl3) Alcohol->Chlorination 3. OH -> Cl FinalProduct This compound Chlorination->FinalProduct

Caption: Logical flow for converting the aldehyde to the chloroethyl side chain.

Note: An alternative to the Wittig/Reduction/Chlorination sequence is hydrochlorination of the 2-vinylquinoline intermediate. Another approach involves reducing the aldehyde to an alcohol, converting it to a chloride, and then performing a chain extension.

Troubleshooting Guide: Side-Chain Modification
IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Wittig Reaction 1. Poor Ylide Formation: Base is not strong enough, or moisture is present. 2. Steric Hindrance: The quinoline core may hinder the approach of the ylide.1. Use a strong base like n-BuLi or NaH in an anhydrous solvent (e.g., THF). Ensure all reagents and glassware are dry. 2. Increase reaction time and/or temperature. Consider a less sterically hindered phosphonium salt if possible.
Incomplete Reduction of Alkene 1. Catalyst Poisoning: The chlorine or nitrogen atom on the quinoline ring can partially poison the palladium catalyst. 2. Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient.1. Use a higher catalyst loading (e.g., 10-20 mol% Pd/C). 2. If available, use a hydrogenation apparatus capable of higher pressures (e.g., Parr shaker).
Low Yield in Final Chlorination Step 1. Incomplete Reaction: Insufficient chlorinating agent or reaction time. 2. Product Degradation: The product may be unstable under harsh chlorination conditions.[8]1. Use an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[9] Monitor by TLC. 2. Perform the reaction at the lowest effective temperature and avoid prolonged heating. Use mild work-up procedures.[8]
Formation of Dimer/Polymer Impurities 1. Harsh Reaction Conditions: High temperatures can promote self-condensation or polymerization, especially with the reactive chloroethyl group.[8]1. Maintain strict temperature control during all steps. Purify the final product quickly after synthesis using column chromatography.[8]
Detailed Protocol: Side-Chain Modification

Step B1: Wittig Reaction to form 2-Chloro-3-vinylquinoline

  • In an oven-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool to 0 °C and add a strong base (e.g., n-BuLi or NaH) slowly to form the ylide (a color change to deep orange/red is typical).

  • Stir for 1 hour at room temperature.

  • Cool the ylide solution back to 0 °C and add a solution of 2-chloro-3-formylquinoline in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2-chloro-3-vinylquinoline.

Step B2: Reduction to 2-Chloro-3-(2-ethyl)quinoline Note: This step can be bypassed if proceeding via hydrochlorination of the vinyl group. If the goal is the saturated chloroethyl sidechain, a reduction followed by chlorination of the resulting ethyl group is not a direct route. A more logical sequence is reduction of the aldehyde to the alcohol, followed by chlorination to the chloromethyl group, and then chain extension. However, the most direct conceptual route from the vinyl intermediate is hydrochlorination.

Alternative Step B2: Hydrochlorination of 2-Chloro-3-vinylquinoline

  • Dissolve 2-chloro-3-vinylquinoline in a suitable anhydrous solvent (e.g., diethyl ether or dioxane).

  • Bubble dry HCl gas through the solution at 0 °C, or add a solution of HCl in dioxane.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, evaporate the solvent and excess HCl under reduced pressure to obtain the crude this compound.

  • Purify by recrystallization or column chromatography.

Alternative Pathway: Reduction of Aldehyde and Subsequent Chlorination

Step B2a: Reduction to 2-Chloro-3-(hydroxymethyl)quinoline

  • Dissolve 2-chloro-3-formylquinoline in methanol or ethanol.

  • Cool to 0 °C and add sodium borohydride (NaBH₄) portion-wise.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench with water, and remove the alcohol solvent under reduced pressure.

  • Extract the product with ethyl acetate, dry, and concentrate to yield the alcohol.

Step B2b: Chlorination to 2-Chloro-3-(chloromethyl)quinoline

  • Dissolve the alcohol from the previous step in a suitable solvent like dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature until completion.

  • Carefully quench with ice water, separate the organic layer, wash with sodium bicarbonate solution, dry, and concentrate to yield the chloromethyl intermediate.

This chloromethyl intermediate can then be used in further chain extension reactions (e.g., with a cyanide source followed by reduction and further manipulation) to achieve the desired chloroethyl side chain, though this adds significant complexity. The hydrochlorination of the vinyl intermediate remains the most direct proposed route.

Analytical Characterization

For validation of the final product, this compound, a combination of analytical techniques is essential.[10]

  • ¹H and ¹³C NMR: To confirm the structure and connectivity of the molecule.[10]

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight and identify potential impurities.[10]

  • HPLC: To determine the purity of the final compound.[10]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. Retrieved from [Link]

  • Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Retrieved from [Link]

  • Poplawska, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2056. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Zhang, X., et al. (2011). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(33), 6375-6387. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.
  • University of Mosul. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Retrieved from [Link]

  • Lautens, M., et al. (2007). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Organic Letters, 9(19), 3753-3755. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. Retrieved from [Link]

  • ResearchGate. (2020). Cyclization of N‐propargylamides. Retrieved from [Link]

  • RSC Publishing. (1998). Synthesis of pyrrolidin-2-ones by 5-endo-trigonal radical cyclisation of N-vinyl-2,2-bis(phenylsulfanyl)acetamides. Journal of the Chemical Society, Perkin Transactions 1, (11), 1811-1818. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Chloro-3-(2-chloroethyl)quinoline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-3-(2-chloroethyl)quinoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in solution. Ensuring the chemical integrity of your experimental reagents is paramount for reproducible and reliable data. This guide will help you navigate potential pitfalls and implement best practices in your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Inherent Instability

This section addresses fundamental questions regarding the chemical nature of this compound and its inherent stability characteristics.

Q1: What are the primary structural features of this compound that influence its stability?

A1: The instability of this molecule is primarily dictated by two reactive sites:

  • The 2-Chloro Substituent: The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic substitution, most notably hydrolysis, which can convert it into the corresponding 2-quinolone derivative. This reaction can be promoted by acidic or basic conditions.[1]

  • The 3-(2-chloroethyl) Side Chain: This is a classic alkyl halide. The terminal chlorine atom is a good leaving group, making the side chain highly susceptible to nucleophilic substitution (S_N2) reactions. This reactivity can lead to unintended reactions with solvents, buffers, or other nucleophiles in your experimental system, as well as potential for self-reaction or polymerization under certain conditions.[2][3]

Q2: What are the most probable degradation pathways for this compound in a typical experimental solution?

A2: Based on its structure, this compound is prone to several degradation pathways. The most common are hydrolysis and reaction with nucleophiles. Photodegradation is also a significant risk for many heterocyclic aromatic compounds.

G Figure 1. Potential Degradation Pathways cluster_hydrolysis Hydrolysis (H₂O) cluster_nucleophilic Nucleophilic Attack (Nu⁻) cluster_photo Photodegradation (hv) Compound This compound Quinolone 2-Quinolone Derivative (Hydrolysis at C2) Compound->Quinolone acidic/basic conditions Hydroxyethyl Hydroxyethyl Derivative (Hydrolysis of side chain) Compound->Hydroxyethyl aqueous solution Adduct Solvent/Buffer Adduct (e.g., with Tris, Methanol) Compound->Adduct presence of nucleophiles Dimer Dimerization/Polymerization Compound->Dimer high concentration/ high temp Photo Various Photoproducts Compound->Photo exposure to UV/Vis light

Caption: Figure 1. Potential Degradation Pathways

Q3: What are the recommended storage conditions for the solid compound and its stock solutions?

A3: Proper storage is the first line of defense against degradation.

  • Solid Compound: Store in a tightly sealed container in a cool (2-8 °C), dry, and dark place.[4][5] For long-term storage, blanketing with an inert gas like argon or nitrogen is highly recommended to prevent reactions with atmospheric moisture.[2]

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous aprotic solvent like DMSO or DMF. Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store these aliquots at -20°C or, ideally, -80°C, protected from light.

Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues

This guide provides a problem-and-solution framework for common issues encountered during experiments.

Issue 1: My experimental results are inconsistent, especially between experiments run on different days.
  • Probable Cause: This is a classic symptom of compound degradation in your working solutions. The potency of your compound is likely decreasing over the course of your experiment or during storage of the solution.

  • Troubleshooting Workflow:

G Figure 2. Workflow for Inconsistent Results Start Inconsistent Results Observed Check_Storage Step 1: Review Solution Prep & Storage - Was the solution freshly prepared? - How was it stored (temp, light)? - What buffer/solvent was used? Start->Check_Storage Analyze_Purity Step 2: Analytical Verification Run HPLC or LC-MS on the suspect solution. Compare to a freshly prepared standard. Check_Storage->Analyze_Purity Decision Degradation Peaks or Reduced Main Peak Area? Analyze_Purity->Decision Action_Yes Step 3: Corrective Action - Discard old solution. - Prepare fresh working solutions daily from frozen stock. - Re-evaluate buffer/solvent choice (See Table 1). Decision->Action_Yes  Yes Action_No Step 3: Investigate Other Variables - Assay variability - Cell passage number - Other reagents Decision->Action_No  No Rerun Step 4: Re-run Experiment Action_Yes->Rerun

Caption: Figure 2. Workflow for Inconsistent Results

Issue 2: My solution has changed color (e.g., turned yellow/brown) or a precipitate has formed.
  • Probable Cause: Discoloration and precipitation are strong indicators of significant chemical degradation or polymerization.[2] The formation of extended conjugated systems can lead to color changes, and polymers or certain degradation products may have poor solubility.

  • Solution Steps:

    • Do Not Use: Immediately quarantine the solution. Using it will lead to erroneous results.

    • Document: Record the solvent/buffer system, concentration, storage conditions, and age of the solution. This information is vital for preventing recurrence.

    • Analyze (Optional): If identifying the degradant is critical, you may attempt to analyze the solution via LC-MS. Note that polymers may not be amenable to standard ESI-MS.

    • Dispose: Dispose of the solution according to your institution's guidelines for halogenated organic waste.[6]

    • Remediate: Re-prepare the solution using a more robust solvent system (see Table 1) and stricter storage protocols (e.g., smaller aliquots, lower temperature).

Issue 3: I'm using a buffer containing amines (Tris, HEPES) or alcohols (Methanol) and see rapid loss of my compound.
  • Probable Cause: The chloroethyl side chain is readily attacked by nucleophiles. Primary and secondary amines (like Tris) and alcohols are effective nucleophiles that can displace the chloride, forming a covalent adduct with your compound.

  • Scientific Rationale: This is a bimolecular nucleophilic substitution (S_N2) reaction. The rate of this degradation will be dependent on the concentration and nucleophilicity of the buffer/solvent, as well as temperature.

  • Solution: Switch to a non-nucleophilic buffer system. A comparative table is provided below.

Buffer/Solvent CategoryExamplesCompatibility RecommendationRationale
Protic, Nucleophilic Methanol, Ethanol, Water, Buffers with primary/secondary amines (Tris, HEPES, Glycine)AVOID for working solutionsThe nucleophilic groups will react with the chloroethyl side chain, causing rapid degradation.
Aprotic, Polar DMSO, DMF, Acetonitrile (ACN)RECOMMENDED for stock solutionsLacks acidic protons and are not strongly nucleophilic. Excellent for dissolving the compound to create a stable, concentrated stock.[7]
Non-Nucleophilic Buffers Phosphate-Buffered Saline (PBS), MES, MOPSRECOMMENDED for aqueous working solutionsThese buffers lack strong nucleophilic groups and are less likely to react with the compound. Always verify stability in your final formulation.
Table 1: Solvent and Buffer Compatibility Recommendations

Section 3: Protocols for Ensuring Experimental Integrity

Adherence to validated protocols is essential for mitigating stability issues.

Protocol 3.1: Preparation and Handling of Stable Stock Solutions
  • Preparation: Work in a chemical fume hood.[6] Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the solid.

  • Dissolution: Add high-purity, anhydrous DMSO (or DMF) to the solid to achieve the desired stock concentration (e.g., 10-50 mM). Use a vortex mixer to ensure complete dissolution.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene tubes. The volume should be appropriate for one experiment to avoid reusing a thawed aliquot.

  • Storage: Label the aliquots clearly and store them at -80°C, protected from light.

  • Usage: When needed, thaw a single aliquot rapidly and use it to prepare your working solution immediately. Discard any unused portion of the thawed aliquot.

Protocol 3.2: Conducting a Forced Degradation Study

A forced degradation study is a powerful tool to proactively identify potential instabilities and characterize degradation products under your specific experimental conditions.[8]

G Figure 3. Workflow for a Forced Degradation Study cluster_conditions Expose Aliquots to Stress Conditions Start Prepare Compound Solution in Experimental Buffer/Solvent Acid Acidic (e.g., 0.1 M HCl) Start->Acid Base Basic (e.g., 0.1 M NaOH) Start->Base Oxidative Oxidative (e.g., 3% H₂O₂) Start->Oxidative Photolytic Photolytic (UV/Vis Light Exposure) Start->Photolytic Thermal Thermal (e.g., 60 °C) Start->Thermal Control Control Sample (Protected from stress) Start->Control Analysis Analyze All Samples by LC-MS at t=0 and t=24h (or other relevant time points) Acid->Analysis Base->Analysis Oxidative->Analysis Photolytic->Analysis Thermal->Analysis Control->Analysis Evaluation Evaluate Data: - Compare chromatograms - Identify new peaks - Quantify loss of parent compound Analysis->Evaluation

Caption: Figure 3. Workflow for a Forced Degradation Study

Step-by-Step Method:

  • Prepare a solution of your compound in the final experimental buffer at the working concentration.

  • Aliquot this solution into several tubes.

  • Expose each aliquot to a different stress condition (e.g., add HCl, add NaOH, add H₂O₂, place under a UV lamp). Keep one "control" aliquot under normal experimental conditions, protected from light at the correct temperature.

  • Incubate for a defined period (e.g., 4, 8, 24 hours).

  • Neutralize the acid and base samples before analysis.

  • Analyze all samples by a stability-indicating method like HPLC-UV or LC-MS.

  • Compare the chromatograms to identify which conditions cause degradation. This will inform you of the specific vulnerabilities of your compound in your assay system.

Protocol 3.3: General HPLC Method for Stability Monitoring

This method can be used as a starting point for monitoring the purity and degradation of this compound. Method optimization will be required.[7]

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes, hold for 1 min, return to 10% B
Flow Rate 0.4 mL/min
Column Temp 40 °C
Detection UV at 254 nm and 280 nm
Injection Vol. 2 µL
Table 2: Example HPLC Method Parameters

References

  • BenchChem. (2025). Side reaction products in the synthesis of 2-(2-Chloroethyl)quinoline. 9

  • Echemi. (n.d.). 2-Chloro-3-(chloromethyl)-7-ethylquinoline SDS. 4

  • ChemicalBook. (2025). 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE - Safety Data Sheet. 5

  • BenchChem. (2025). Preventing polymerization of 2-(2-Chloroethyl)quinoline during storage. 2

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

  • BenchChem. (n.d.). The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. 3

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. 10

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.

  • BenchChem. (2025). Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide. 7

  • ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile.

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline.

  • BenchChem. (2025). Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline. 6

  • Wang, M., et al. (2026). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry.

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

Sources

Troubleshooting "2-Chloro-3-(2-chloroethyl)quinoline" NMR spectrum impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Chloro-3-(2-chloroethyl)quinoline." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and characterizing this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist in the analysis of NMR spectra and the identification of potential impurities encountered during your research.

Frequently Asked Questions (FAQs) for NMR Spectrum Impurities of this compound

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

While a publicly available, experimentally verified spectrum for this compound is not readily found in the searched literature, we can predict the chemical shifts with a high degree of confidence based on the analysis of structurally similar compounds, such as 2-chloroquinoline and other 2-chloro-3-substituted quinolines.[1][2] The expected chemical shifts are summarized in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-4~8.1 - 8.3 (s)~137 - 139Expected to be a singlet and downfield due to the anisotropic effect of the quinoline ring and proximity to the electron-withdrawing chlorine.
H-5~7.7 - 7.9 (d)~127 - 129Part of the benzene ring portion of the quinoline.
H-6~7.5 - 7.7 (t)~127 - 129
H-7~7.6 - 7.8 (t)~129 - 131
H-8~8.0 - 8.2 (d)~128 - 130
-CH₂- (ethyl, adjacent to quinoline)~3.3 - 3.5 (t)~35 - 37Triplet due to coupling with the adjacent CH₂ group.
-CH₂- (ethyl, adjacent to Cl)~3.8 - 4.0 (t)~42 - 44Triplet due to coupling with the adjacent CH₂ group, shifted downfield by the adjacent chlorine.
C-2-~149 - 151Carbon bearing the chlorine atom.
C-3-~130 - 132Carbon bearing the 2-chloroethyl group.
C-4a-~127 - 129
C-8a-~147 - 149

Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.

Q2: I see unexpected peaks in my ¹H NMR spectrum. What could they be?

Unexpected peaks in your NMR spectrum can arise from several sources, including residual starting materials, byproducts of the synthesis, or common laboratory contaminants. Based on the likely synthetic routes to this compound, here are some common impurities to consider:

  • Residual Solvents and Reagents:

    • N,N-Dimethylformamide (DMF): Often used in Vilsmeier-Haack reactions, a potential route to the precursor. Expect singlets around 8.0, 2.9, and 2.7 ppm in the ¹H NMR.[3][4]

    • Phosphorus oxychloride (POCl₃): A common reagent in Vilsmeier-Haack reactions and chlorinations. While it doesn't have protons, its presence can lead to other reactive species and byproducts.[2]

    • Acetonitrile, Dichloromethane, Ethyl Acetate: Common recrystallization and chromatography solvents. Their characteristic peaks are well-documented.

  • Synthesis-Related Impurities:

    • Acetanilide: A potential starting material for the quinoline core synthesis. In the ¹H NMR spectrum of acetanilide, you would expect to see signals for the aromatic protons and a singlet for the methyl group.[5][6][7][8]

    • 2-Chloro-3-formylquinoline: A likely precursor to the target molecule. The most distinct signal for this impurity would be the aldehyde proton, a singlet appearing far downfield, typically between 9.5 and 10.5 ppm.[9]

    • 2-(2-Hydroxyethyl)quinoline: The alcohol precursor to the final product. The presence of a broad singlet for the -OH proton (which can be exchanged with D₂O) and upfield shifts for the ethyl protons compared to the chlorinated product would be indicative of this impurity.

    • 2-Vinylquinoline: This can be formed via an elimination side reaction. The vinyl protons would give rise to a characteristic set of doublet of doublets in the alkene region of the ¹H NMR spectrum (typically 5.5-7.0 ppm).

Q3: How can I confirm the structure of a suspected impurity?

Confirming the structure of an impurity often requires a combination of spectroscopic techniques and logical deduction.

  • Spiking: If you have a pure sample of the suspected impurity, you can add a small amount to your NMR sample. An increase in the intensity of the suspicious peaks will confirm its identity.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can show which protons are coupled to each other, helping to piece together molecular fragments. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations (2-3 bonds), which is invaluable for connecting different parts of a molecule.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can provide a very accurate molecular weight and elemental composition, which can help to identify the molecular formula of the impurity.

  • Literature Comparison: Compare the chemical shifts and coupling constants of the unknown peaks with data from spectral databases and the scientific literature for known compounds.

Q4: My NMR spectrum shows broad peaks. What could be the cause?

Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening due to viscosity and intermolecular interactions.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: If a proton is exchanging between different chemical environments on the NMR timescale, its peak can be broadened. This is common for -OH and -NH protons.[12]

Systematic Troubleshooting Guide for Impurity Identification

When faced with an NMR spectrum containing unexpected signals, a systematic approach is key to efficient and accurate impurity identification.

Step 1: Initial Spectrum Analysis
  • Process the Spectrum Carefully: Ensure proper phasing, baseline correction, and referencing of your spectrum.

  • Identify Solvent and Known Impurity Peaks: Use standard chemical shift tables to identify and label peaks from the deuterated solvent, water, and common laboratory contaminants like grease or acetone.

  • Integrate All Peaks: Determine the relative ratios of your product to the unknown signals. This can give you an idea of the impurity level.

Step 2: Hypothesis Generation - Considering the Synthetic Pathway
  • Review the Synthesis: Carefully examine all reagents, intermediates, and potential side reactions of your synthetic route. The Vilsmeier-Haack reaction, for example, can have its own set of common byproducts.[13]

  • List Potential Impurities: Create a list of all possible impurities, including unreacted starting materials, intermediates, and products of plausible side reactions (e.g., hydrolysis, elimination, over-reaction).

  • Predict NMR Spectra: For each potential impurity, predict the key features of its ¹H and ¹³C NMR spectra (number of signals, chemical shifts, multiplicities, and integration).

Step 3: Data Comparison and Elimination
  • Compare Experimental Data with Predictions: Match the unexpected peaks in your spectrum with the predicted spectra of your hypothesized impurities.

  • Eliminate Possibilities: Rule out impurities whose predicted spectra do not match the experimental data.

Step 4: Advanced Spectroscopic Analysis

If the identity of an impurity remains unclear, more advanced techniques are necessary.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups in a ¹³C NMR spectrum.

  • 2D NMR (COSY, HSQC, HMBC): As mentioned in the FAQs, these experiments are powerful tools for elucidating the complete structure of an unknown compound.[10][11]

  • LC-MS/GC-MS: Coupling chromatography with mass spectrometry can separate the impurity from your main product and provide its molecular weight.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting impurities in the NMR spectrum of this compound.

Troubleshooting_Workflow start Start: NMR Spectrum with Impurities step1 Step 1: Initial Spectrum Analysis - Process Spectrum - Identify Known Peaks (Solvent, etc.) - Integrate All Signals start->step1 step2 Step 2: Hypothesis Generation - Review Synthetic Pathway - List Potential Impurities - Predict NMR Spectra step1->step2 step3 Step 3: Data Comparison - Match Experimental and Predicted Data step2->step3 decision1 Impurity Identified? step3->decision1 step4 Step 4: Advanced Analysis - 2D NMR (COSY, HSQC, HMBC) - DEPT - LC-MS / GC-MS decision1->step4 No end_success End: Impurity Identified & Quantified decision1->end_success Yes decision2 Impurity Identified? step4->decision2 decision2->end_success Yes end_further End: Further Investigation Required decision2->end_further No

A logical workflow for identifying impurities in an NMR spectrum.

Experimental Protocols

Standard ¹H and ¹³C NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures. For quantitative analysis, ensure a sufficient relaxation delay is used.

References

  • NMR of acetanilide. (2020, March 19). Retrieved from [Link]

  • Kumar, D. K., et al. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.
  • Acetanilide | C8H9NO | CID 904 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 1 H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins)... (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 2-Vinylquinoline | C11H9N | CID 69875 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]

  • 2-(2-hydroxyethyl)quinoline (C11H11NO) - PubChemLite. (n.d.). Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016, October 16). International Journal of Chemical Studies. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Retrieved from [Link]

  • CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. (n.d.). Retrieved from [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (n.d.). MDPI. Retrieved from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021, November 15). Trinh Thi Huan. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]

  • Distinguishing Impurities … Part 1. (n.d.). ACD/Labs. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Removal of starting materials from "2-Chloro-3-(2-chloroethyl)quinoline" product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-3-(2-chloroethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and the integrity of final products. A common route to its synthesis involves the Vilsmeier-Haack reaction, which can introduce a variety of starting materials and byproducts into the crude product mixture.[1][2][3][4][5] This guide will focus on the effective removal of these impurities.

Troubleshooting Guide: Removing Starting Materials and Impurities

This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.

Question 1: My crude product is a dark, oily residue. How do I effectively remove colored impurities and unreacted starting materials?

Answer:

The presence of a dark, tarry reaction mixture often indicates the formation of polymerization products or other high-molecular-weight byproducts, which can be challenging to remove.[6] A multi-step purification strategy involving extraction and column chromatography is typically the most effective approach.

Underlying Cause: High reaction temperatures or the presence of impurities in the starting materials can lead to the formation of colored byproducts and polymers.[6] The Vilsmeier-Haack reaction, if not carefully controlled, can also produce colored impurities.

Step-by-Step Protocol: Liquid-Liquid Extraction and Column Chromatography

  • Initial Work-up:

    • After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8. This is a critical step for the precipitation of the product.[7]

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[6]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice for the purification of quinoline derivatives.[6][8][9]

    • Mobile Phase Selection: The choice of eluent is critical for good separation.[6] Start with a non-polar solvent and gradually increase the polarity. A common starting point is a mixture of hexane or petroleum ether with ethyl acetate.[6][8] Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired product.[9]

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column to avoid air bubbles.[8][10]

    • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If the product is not very soluble, you can use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel.[8]

    • Elution: Begin elution with the non-polar solvent system and gradually increase the polarity by adding more of the polar solvent (gradient elution).[10][11]

    • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.[8][12] Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow:

Purification_Workflow Crude_Product Crude Product (Dark Oily Residue) Extraction Liquid-Liquid Extraction Crude_Product->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

Question 2: After purification, I still see traces of my starting acetanilide in the NMR spectrum. How can I remove it completely?

Answer:

Residual starting acetanilide indicates that the initial purification was not sufficient. Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.

Underlying Cause: Acetanilides can have similar polarities to the quinoline product, making complete separation by chromatography challenging. If the product is a solid, recrystallization can be a highly effective final purification step.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing a suitable solvent or solvent pair. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing quinoline derivatives include ethanol, methanol, or ethyl acetate.[4][5][7][13]

  • Dissolution: Dissolve the impure product in the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or vacuum oven.

Visualizing the Recrystallization Process:

Recrystallization_Process cluster_0 Recrystallization Impure_Solid Impure Solid Dissolve_in_Hot_Solvent Dissolve_in_Hot_Solvent Impure_Solid->Dissolve_in_Hot_Solvent Hot_Filtration Hot_Filtration Dissolve_in_Hot_Solvent->Hot_Filtration Cool_Slowly Cool_Slowly Hot_Filtration->Cool_Slowly Isolate_Crystals Isolate_Crystals Cool_Slowly->Isolate_Crystals Pure_Crystals Pure Crystals Isolate_Crystals->Pure_Crystals

Caption: Step-by-step process of recrystallization for final purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I should be looking for as impurities?

A1: The most common impurities will depend on your synthetic route. For a Vilsmeier-Haack synthesis, expect unreacted substituted acetanilides, residual DMF, and byproducts from the Vilsmeier reagent.[3][7] If you are performing a chlorination of 2-(2-hydroxyethyl)quinoline, unreacted starting material is a common impurity.[6]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the purification.[4][8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying any residual proton-containing impurities.[14][15]

Q3: Can I use a different stationary phase for column chromatography?

A3: While silica gel is the most common, alumina (basic or neutral) can be a good alternative, especially for basic compounds like quinolines.[8][9] However, be aware that some quinoline derivatives may be sensitive and could decompose on acidic stationary phases.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₁H₉Cl₂N226.10347.1 at 760 mmHg
Acetanilide (example starting material)C₈H₉NO135.16304
N,N-Dimethylformamide (DMF)C₃H₇NO73.09153
Phosphorus oxychloride (POCl₃)Cl₃OP153.33105.8

Note: Physical properties are sourced from publicly available data.[][17]

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (n.d.). PubMed.
  • Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Side reaction products in the synthesis of 2-(2-Chloroethyl)quinoline. (n.d.). Benchchem.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies.
  • Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide. (n.d.). Benchchem.
  • The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. (n.d.). Benchchem.
  • Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (2016). International Journal of Chemical Studies.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.).
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.).
  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (n.d.). Oriental Journal of Chemistry.
  • This compound. (n.d.). BOC Sciences.
  • Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide. (n.d.). Benchchem.
  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. (n.d.). Benchchem.
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex.
  • Column chromatography. (n.d.). Columbia University.
  • 2-Chloro-3-(2-chloroethyl)-8-ethylquinoline. (n.d.). Santa Cruz Biotechnology.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Chloromethyl quinoline derivatives, process for their preparation and their use. (n.d.). Google Patents.

Sources

Technical Support Center: Scale-Up Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of substituted quinolines. This guide is designed for researchers, chemists, and drug development professionals who are transitioning quinoline synthesis from the bench to pilot or production scale. Quinolines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] However, the journey from gram-scale discovery to kilogram-scale production is fraught with challenges, including harsh reaction conditions, safety hazards, low yields, and complex purification protocols.[1][2][3]

This document provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of large-scale quinoline synthesis. We will delve into the causality behind common experimental pitfalls and offer validated strategies to ensure a safe, efficient, and scalable process.

Section 1: Navigating Classical Synthesis Routes on a Larger Scale

Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are workhorses for quinoline production.[4] While effective at the lab scale, their scale-up introduces significant safety and yield challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up a Skraup or Doebner-von Miller synthesis?

A1: The Skraup synthesis is notoriously exothermic and can become uncontrollable on a large scale.[5][6] The primary hazards stem from the dehydration of glycerol to acrolein by concentrated sulfuric acid, which is highly energetic.[6][7] Key concerns include:

  • Runaway Reactions: The reaction can accelerate violently, leading to a rapid increase in temperature and pressure.[6]

  • Hazardous Reagents: Use of strong acids (H₂SO₄), and toxic oxidizing agents like nitrobenzene or arsenic pentoxide, poses significant handling and disposal risks.[2][7]

  • Tar Formation: Aggressive, high-temperature conditions often lead to the formation of thick, difficult-to-handle tar, which complicates product isolation and purification.[2][5]

Q2: My Doebner-von Miller reaction is plagued by low yields and significant polymer formation at scale. What's the underlying cause and solution?

A2: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone substrate is a common side reaction that severely diminishes yield.[1] This issue is exacerbated at scale due to challenges in maintaining homogenous temperature and reactant concentrations. A highly effective strategy is to switch to a biphasic reaction medium. By sequestering the sensitive carbonyl compound in an organic phase away from the bulk of the acid catalyst in the aqueous phase, polymerization can be dramatically reduced, leading to a cleaner reaction and higher yields.[1][2]

Troubleshooting Guide: Skraup & Doebner-von Miller Reactions

Problem 1: The Skraup reaction is too vigorous and difficult to control.

  • Root Cause: The reaction is highly exothermic due to the dehydration of glycerol and subsequent cyclization/oxidation steps.[6][7] Without proper heat management, localized hotspots can trigger a runaway reaction.

  • Solution:

    • Use a Moderator: Incorporate ferrous sulfate (FeSO₄) or boric acid into the reaction mixture.[2][5][6] FeSO₄ acts as an oxygen carrier, slowing the oxidation rate and extending the reaction over a longer period, thus preventing a sudden, violent exotherm.[6]

    • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and incrementally with highly efficient overhead stirring and external cooling.[5] This prevents localized temperature spikes.

    • Correct Reagent Order: Ensure the moderator (e.g., ferrous sulfate), glycerol, aniline, and nitrobenzene are well-mixed before the slow addition of sulfuric acid. Adding the acid prematurely can initiate an uncontrolled reaction.[6]

Problem 2: Excessive tar formation is making product isolation nearly impossible.

  • Root Cause: Harsh acidic and oxidizing conditions at high temperatures cause polymerization of reactants and intermediates.[5]

  • Solution:

    • Optimize Temperature: Gently heat the reaction to initiate it, then control the exothermic phase with cooling. Avoid excessively high temperatures.[5]

    • Consider Greener Alternatives: Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can result in a cleaner reaction profile.[2]

    • Post-Reaction Cleanup: For crude products that are tarry, steam distillation is a common and effective method to isolate the volatile quinoline derivative from the non-volatile tar before subsequent purification.[5]

ParameterStandard ConditionRecommended Scale-Up ModificationRationale
Moderator None / InsufficientAdd Ferrous Sulfate (FeSO₄)Controls the reaction rate by moderating the oxidation step.[6]
Acid Addition Rapid / Bulk AdditionSlow, controlled addition with coolingManages the exotherm and prevents localized overheating.[5]
Temperature High RefluxGentle initiation, controlled exothermMinimizes polymerization and tar formation.[5]

Section 2: Addressing Regioselectivity in Combes & Friedländer Syntheses

When using unsymmetrical starting materials, controlling which isomer is formed (regioselectivity) is a critical challenge in Combes and Friedländer syntheses.[8] Failure to control this leads to complex mixtures, reducing the yield of the desired product and complicating purification.[8]

Frequently Asked Questions (FAQs)

Q3: In my Friedländer synthesis with an unsymmetrical ketone, I'm getting a mixture of regioisomers. How can I control the outcome?

A3: Regioselectivity in the Friedländer synthesis is a battle between kinetic and thermodynamic control, influenced by steric and electronic factors.[8] To favor a single isomer:

  • Catalyst Choice: The catalyst can significantly direct the reaction. Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃) or specific Brønsted acids (e.g., p-toluenesulfonic acid) can favor one pathway over another.[9][10]

  • Reaction Conditions: Systematically optimizing the temperature and solvent is crucial. Lower temperatures often favor the kinetically preferred product, while higher temperatures may allow for equilibration to the more stable thermodynamic product.[8]

  • Substrate Modification: If possible, introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can effectively block one reaction pathway and ensure the formation of a single regioisomer.[11]

Q4: My Combes synthesis is giving a low yield. What are the common culprits?

A4: Low yields in the Combes synthesis often stem from two main issues: the reversibility of the initial enamine formation and steric hindrance during the rate-determining cyclization step.[12]

  • Dehydration: The initial condensation of the aniline and β-diketone to form the enamine intermediate is a dehydration reaction. On a large scale, inefficient water removal can shift the equilibrium back towards the starting materials. Ensure adequate means of water removal (e.g., Dean-Stark trap if solvent-based).

  • Steric Effects: Bulky substituents on either the aniline or the β-diketone can hinder the electrophilic aromatic annulation step.[9] If substrate modification is an option, using a less sterically hindered starting material can improve yields.[9]

Troubleshooting Workflow: Regioselectivity in Friedländer Synthesis

This workflow guides the optimization process to achieve the desired regioisomer.

G start Problem: Poor Regioselectivity cond1 Is substrate modification an option? start->cond1 step1 Introduce a bulky or directing group to favor one isomer. cond1->step1 Yes cond2 Screen Catalysts cond1->cond2 No end Achieved Regiocontrol step1->end step2 Test Lewis Acids (e.g., In(OTf)3, Sc(OTf)3) vs. Brønsted Acids (e.g., p-TSA) cond2->step2 cond3 Optimize Conditions step2->cond3 step3 Vary Temperature & Solvent Polarity cond3->step3 step3->end

Caption: Decision workflow for troubleshooting poor regioselectivity.

Section 3: Modern Methods & General Scale-Up Protocols

While classical methods are robust, modern transition-metal-catalyzed syntheses offer milder conditions and broader functional group tolerance, which can be advantageous for complex molecules.[13][14]

Frequently Asked Questions (FAQs)

Q5: Are modern C-H functionalization or cross-coupling methods viable for large-scale quinoline synthesis?

A5: Yes, they are becoming increasingly viable. Palladium-catalyzed reactions, for example, can be scaled up to the gram-scale and beyond.[14][15] The primary challenges for scale-up are catalyst cost, catalyst loading, and removal of metal residues from the final product. However, the benefits—such as high regioselectivity, mild reaction conditions, and the ability to avoid harsh reagents—often outweigh these challenges, particularly in the pharmaceutical industry where product purity is paramount.[13][14]

Q6: What are the best general techniques for purifying substituted quinolines at scale?

A6: Purification can be challenging due to similar polarities of byproducts.[9] A multi-step approach is often best:

  • Salt Formation/Crystallization: Quinolines are basic and can be precipitated as salts (e.g., hydrochloride). This is an excellent method for isolating and purifying the product from non-basic impurities. The free base can then be regenerated.[9]

  • Distillation: For liquid quinolines, vacuum distillation is a highly effective and scalable purification technique.[9]

  • Solvent Washing/Trituration: For solid products, washing or triturating the crude material with a carefully chosen solvent can remove more soluble impurities.[9]

  • Chromatography: While standard column chromatography is less ideal for very large scales, it can be essential for achieving high purity. Consider automated flash chromatography systems for kilogram-scale operations.[9]

General Protocol: Iodine-Catalyzed Friedländer Annulation

This protocol describes a milder, modern approach to the Friedländer synthesis that is often more amenable to scale-up than traditional high-temperature methods.[11]

Materials:

  • 2-Aminoaryl ketone (1.0 equivalent)

  • Active methylene compound (1.2 equivalents)

  • Molecular Iodine (I₂) (10 mol%)

  • Appropriate solvent (e.g., Ethanol or solvent-free)

Procedure:

  • Vessel Charging: In a suitable reaction vessel equipped with a reflux condenser and overhead stirrer, combine the 2-aminoaryl ketone, the active methylene compound, and the solvent (if used).

  • Catalyst Addition: Add the molecular iodine (10 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be isolated by filtration.

  • Quenching: If the product remains in solution, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization or chromatography.

G cluster_0 Reaction Setup cluster_1 Execution cluster_2 Work-up & Purification A Charge Reactants: - 2-Aminoaryl Ketone - Active Methylene Cmpd B Add Catalyst: Iodine (10 mol%) A->B C Heat & Stir (80-120 °C) B->C D Monitor Reaction (TLC / LC-MS) C->D E Cool & Quench (aq. Na₂S₂O₃) D->E F Isolate & Purify (Recrystallization) E->F G Final Product F->G

Caption: Experimental workflow for Iodine-Catalyzed Friedländer Synthesis.

References

  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. (2025). Benchchem.
  • Overcoming challenges in the synthesis of substituted quinolines. (2025). Benchchem.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. (2025). Benchchem.
  • Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis. (2025). Benchchem.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. (2025). Benchchem.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Combes quinoline synthesis. Wikipedia.
  • Preparation and Properties of Quinoline. Source Not Found.
  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. NINGBO INNO PHARMCHEM CO.,LTD..
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Practical and Simple Synthesis of Substituted Quinolines by an HCl-DMSO System on a Large Scale: Remarkable Effect of the Chloride Ion. (2004). PubMed.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). Benchchem.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2016). New Journal of Chemistry (RSC Publishing).
  • Friedländer synthesis. Wikipedia.

Sources

Technical Support Center: Byproduct Identification in Vilsmeier-Haack Reactions of Acetanilides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Vilsmeier-Haack formylation of acetanilides. This resource is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues, particularly the formation and identification of reaction byproducts. Here, we combine mechanistic understanding with practical, field-proven advice to help you optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the Vilsmeier-Haack formylation of acetanilides.

Q1: My reaction mixture turned dark brown/black and resulted in a low yield of intractable tar. What happened?

A: This is a very common issue, often caused by overheating or improper quenching. The Vilsmeier reagent is highly reactive, and exothermic reactions with the activated acetanilide ring can lead to polymerization and degradation if not controlled.[1]

  • Causality: High temperatures can provide enough activation energy for undesired side reactions, including di-formylation or complex cyclizations, which can themselves be precursors to polymeric material. Uncontrolled quenching of the potent Vilsmeier reagent with water is highly exothermic and can boil the solvent, causing rapid decomposition of both product and intermediates.

  • Quick Solution: Always maintain strict temperature control (typically 0-10 °C) during reagent formation and substrate addition. Quench the reaction by slowly adding the reaction mixture to a vigorously stirred slurry of ice and a mild base (like sodium bicarbonate or sodium acetate solution) to neutralize the acidic byproducts and control the exotherm.[2][3]

Q2: The reaction worked, but I have multiple spots on my TLC, and the main product's yield is low. What are the likely byproducts?

A: In a standard Vilsmeier-Haack reaction of an unsubstituted acetanilide, you are aiming for p-formylacetanilide. The most common byproducts are:

  • Ortho-formylacetanilide: An isomer formed due to the ortho, para-directing nature of the acetamido group.[4]

  • 2-Chloro-3-formylquinoline: A cyclized byproduct formed via an intramolecular reaction, especially at higher temperatures (>80-90 °C) or with prolonged reaction times.[5]

  • Unreacted Acetanilide: Due to incomplete reaction.

Q3: How can I be sure my Vilsmeier reagent has formed correctly before adding my acetanilide?

A: The reaction of DMF and POCl₃ forms the chloroiminium salt, also known as the Vilsmeier reagent.[6] While direct analysis is often impractical mid-reaction, successful formation is indicated by a change in the solution's consistency. When POCl₃ is added to DMF at 0 °C, the solution typically becomes thicker, sometimes forming a crystalline slurry or a viscous, pale-yellow oil. This indicates the salt has formed. If the solution remains thin and unchanged, your reagents (especially DMF) may be wet.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating specific byproducts.

Guide 1: Distinguishing Para (Desired) vs. Ortho (Byproduct) Isomers

The primary challenge in this reaction is controlling regioselectivity. While the para position is sterically favored, the formation of the ortho isomer is common.

Identifying the Isomers

¹H NMR spectroscopy is the most powerful tool for distinguishing these isomers. The key is to analyze the splitting patterns of the aromatic protons.

G cluster_para para-Isomer (Desired) cluster_ortho ortho-Isomer (Byproduct) p_structure p-Formylacetanilide p_pattern Two doublets (AX or AA'BB' system) Each integrates to 2H Typical J-coupling: ~8-9 Hz p_structure->p_pattern o_pattern Complex multiplet pattern Four distinct signals Each integrates to 1H p_pattern->o_pattern Key Differentiator: Symmetry vs. Asymmetry o_structure o-Formylacetanilide o_structure->o_pattern

Caption: Fig 1. Simplified comparison of expected ¹H NMR aromatic signals for isomeric formylation products.

Table 1: Comparative ¹H NMR Data for Formylated Acetanilides

Proton Signalp-Formylacetanilide (Approx. δ)o-Formylacetanilide (Approx. δ)Rationale for Chemical Shift
Aldehyde (-CHO)~9.8 ppm (s, 1H)~10.2 ppm (s, 1H)The aldehyde proton in the ortho isomer may be deshielded by the proximate amide carbonyl.
Amide (-NH)~8.2 ppm (s, 1H)~8.5 ppm (s, 1H)Broader signal, chemical shift is concentration and solvent dependent.
Aromatic Protons~7.8 ppm (d, 2H), ~7.7 ppm (d, 2H)7.5 - 8.0 ppm (m, 4H)The symmetrical para isomer gives two clean doublets. The ortho isomer gives a more complex pattern.
Acetyl (-CH₃)~2.2 ppm (s, 3H)~2.3 ppm (s, 3H)Largely unaffected by the position of the formyl group.
(Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data inferred from general principles of NMR spectroscopy.)[7]
Minimizing the Ortho Byproduct
  • Temperature Control: Lowering the reaction temperature (e.g., holding at 0 °C) often increases para selectivity. The attack at the less sterically hindered para position has a lower activation energy, and reducing thermal energy favors this kinetic pathway.[4]

  • Solvent Choice: While DMF is the reagent, using a non-polar co-solvent like 1,2-dichloroethane (DCE) can sometimes influence regioselectivity, although this requires careful optimization.

Guide 2: The Quinoline Byproduct Pathway

Under more forcing conditions, the Vilsmeier-Haack reaction of acetanilides can lead to a cyclization, yielding 2-chloro-3-formylquinolines. This is a significant transformation, not just a minor impurity.

Mechanism of Formation

This pathway is favored by higher temperatures (e.g., 80-90 °C) and a larger excess of the Vilsmeier reagent.[8] The reaction proceeds through a second formylation/activation event involving the acetyl methyl group of the acetanilide.

G Acetanilide Acetanilide VHR1 Vilsmeier Reagent (1st eq.) Acetanilide->VHR1 Formylation Intermediate_A Iminium Intermediate (Aryl Attack) VHR1->Intermediate_A VHR2 Vilsmeier Reagent (2nd eq.) + Heat (e.g., 90°C) Intermediate_A->VHR2 Side Pathway Hydrolysis Aqueous Workup (Low Temp) Intermediate_A->Hydrolysis Intermediate_B Enamine/Enol Intermediate (from Acetyl Group) VHR2->Intermediate_B Cyclization Intramolecular Electrophilic Cyclization Intermediate_B->Cyclization Quinoline 2-Chloro-3-formylquinoline Cyclization->Quinoline Formylacetanilide p-Formylacetanilide (Desired Product) Hydrolysis->Formylacetanilide

Caption: Fig 2. A simplified decision pathway showing reaction conditions favoring either the desired formylation or the quinoline byproduct.

Avoiding Quinoline Formation
  • Strict Temperature Control: This is the most critical factor. For simple formylation, maintain the reaction temperature below 25 °C after the initial addition. Do not heat the reaction unless quinoline synthesis is the goal.[8]

  • Stoichiometry: Use the minimum necessary excess of the Vilsmeier reagent (e.g., 1.2 - 1.5 equivalents). A large excess, especially of POCl₃, can promote the cyclization pathway.

  • Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup promptly. Unnecessarily long reaction times, even at room temperature, can lead to slow formation of byproducts.

Part 3: Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of Acetanilide

This protocol is optimized to favor the formation of p-formylacetanilide.

  • Reagent Preparation (Vilsmeier Reagent):

    • To a three-neck flask equipped with a stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv.).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes. A viscous liquid or a white precipitate should form.[2]

  • Formylation Reaction:

    • Dissolve acetanilide (1.0 equiv.) in a minimum amount of anhydrous DMF.

    • Add the acetanilide solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC (e.g., using 30% Ethyl Acetate in Hexane).

  • Workup and Isolation:

    • Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water.

    • Slowly and carefully pour the reaction mixture into the ice slurry.

    • Once the initial exotherm has subsided, add a saturated solution of sodium bicarbonate or sodium acetate portion-wise until the pH of the mixture is neutral (~7-8).[3]

    • Stir the mixture for 1 hour. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize from ethanol or an ethanol/water mixture for purification.

Protocol 2: Troubleshooting Workflow for Byproduct Identification

If your reaction has produced a mixture of products, follow this diagnostic workflow.

G Start Crude Product Mixture TLC Run TLC (Multiple Spots Observed) Start->TLC Column Perform Column Chromatography (e.g., Hexane/EtOAc gradient) TLC->Column Fractions Isolate Fractions Column->Fractions NMR Acquire ¹H NMR for each fraction Fractions->NMR Analysis Analyze NMR Spectra NMR->Analysis Para Desired Product: p-Formylacetanilide (Symmetrical Doublets) Analysis->Para Pattern matches Fig 1 (para)? Ortho Byproduct: o-Formylacetanilide (Complex Multiplet) Analysis->Ortho Pattern matches Fig 1 (ortho)? Quinoline Byproduct: 2-Chloro-3-formylquinoline (No NH, No Acetyl-CH₃) Analysis->Quinoline Key signals absent? SM Starting Material: Acetanilide Analysis->SM Matches starting material?

Caption: Fig 3. A systematic workflow for the separation and identification of common byproducts from the Vilsmeier-Haack reaction of acetanilide.

References

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?[Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]

  • Chem-Station. (2014). Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

Technical Support Center: 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-(2-chloroethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, storage, and experimental use of this reactive quinoline derivative. Here, we provide troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles and field-proven insights to ensure the integrity of your experiments.

I. Understanding the Instability of this compound

This compound is a bifunctional molecule with two reactive centers: the electrophilic C2 position on the quinoline ring and the primary alkyl chloride on the ethyl side chain. This structure predisposes the molecule to several degradation pathways, particularly under nucleophilic, basic, or elevated temperature conditions. Understanding these potential reactions is crucial for designing robust experimental protocols and for the accurate interpretation of results.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues that may arise during your work with this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptom: You observe additional peaks in your chromatogram that do not correspond to your starting material or expected product.

Potential Causes & Solutions:

  • Hydrolysis: The presence of water or other nucleophiles (e.g., alcohols from solvents) can lead to the hydrolysis of the chloro groups. The C2-chloro group is particularly susceptible to nucleophilic aromatic substitution.

    • Solution: Ensure all solvents are anhydrous and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use aprotic solvents where possible.

  • Intramolecular Cyclization: Under basic conditions, the nitrogen of the quinoline ring can potentially displace the chloride on the ethyl side chain, leading to a cyclized product.

    • Solution: Avoid strong bases. If a base is necessary, use a non-nucleophilic, hindered base and maintain low temperatures.

  • Dimerization/Polymerization: At elevated temperatures, intermolecular reactions can occur, leading to higher molecular weight impurities.[1]

    • Solution: Maintain strict temperature control during reactions and storage. Avoid prolonged heating.[1]

Issue 2: Low or No Yield of the Desired Product in a Subsequent Reaction

Symptom: Your reaction using this compound as a starting material is providing a low yield or failing completely.

Potential Causes & Solutions:

  • Degradation of Starting Material: The compound may have degraded during storage.

    • Solution: Verify the purity of your starting material before use via NMR or LC-MS. Store the compound in a cool, dry, and dark place under an inert atmosphere.

  • Competing Side Reactions: The reagents in your reaction may be preferentially reacting with one of the chloro groups, leading to undesired byproducts.

    • Solution: Carefully consider the relative reactivity of the two chloro groups in your reaction design. The C2-chloro group is generally more reactive towards nucleophilic aromatic substitution. Protecting group strategies may be necessary to achieve the desired regioselectivity.

Issue 3: Formation of a Dark-Colored, Tarry Reaction Mixture

Symptom: Your reaction mixture turns dark and viscous, making work-up and purification difficult.

Potential Causes & Solutions:

  • Excessive Heat: High reaction temperatures can accelerate decomposition and polymerization pathways.[1]

    • Solution: Run the reaction at the lowest effective temperature. Use a controlled heating source like an oil bath.[1]

  • Presence of Impurities: Impurities in the starting material can act as catalysts for decomposition.

    • Solution: Ensure the purity of your this compound before use. Purification by column chromatography may be necessary.[1]

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of this compound?

A1: Based on its structure, the most probable degradation products arise from the hydrolysis of the chloro groups and intramolecular cyclization. The primary degradation products to monitor for would be 2-hydroxy-3-(2-chloroethyl)quinoline, 2-chloro-3-(2-hydroxyethyl)quinoline, and the cyclized quaternary ammonium salt.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, store the compound at a low temperature (2-8°C is recommended), in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light.

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for routine purity checks and stability studies. For structural confirmation of the parent compound and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[2]

Q4: Can I perform forced degradation studies on this compound?

A4: Yes, forced degradation studies are highly recommended to understand the intrinsic stability of the molecule and to identify potential degradation products.[3] These studies typically involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light.[3][4]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study - A General Guideline

Forced degradation studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[3]

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]

  • Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC or LC-MS, to identify and quantify the degradation products.[2]

Protocol 2: HPLC Method for Purity Assessment

This is a general-purpose HPLC method that can be optimized for your specific system.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

V. Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

G main This compound hydrolysis_C2 2-Hydroxy-3-(2-chloroethyl)quinoline main->hydrolysis_C2 H2O/OH- hydrolysis_sidechain 2-Chloro-3-(2-hydroxyethyl)quinoline main->hydrolysis_sidechain H2O/OH- cyclization Cyclized Product main->cyclization Base

Caption: Potential degradation pathways of this compound.

VI. References

  • Side reaction products in the synthesis of 2-(2-Chloroethyl)quinoline - Benchchem.

  • Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide - Benchchem.

  • Forced Degradation Studies - MedCrave online. [Link]

  • (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC - ResearchGate. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process - MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives - Oriental Journal of Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products - FDA. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) on the quinoline ring. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and enhance their synthetic strategies involving this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution on the quinoline ring not working? I see no product formation.

A1: Several factors could be at play, often related to the inherent reactivity of the quinoline system.

  • Positional Reactivity: The quinoline ring is inherently electron-deficient, but this effect is most pronounced at positions 2 and 4.[1][2] Nucleophilic attack is significantly more favorable at these positions because the nitrogen atom can effectively stabilize the negative charge in the intermediate (a Meisenheimer-like complex).[1][3] If your leaving group is at positions 3, 5, 6, 7, or 8, the reaction will be substantially more difficult and may require harsh conditions or alternative catalytic systems.

  • Leaving Group Ability: A good leaving group is crucial. For SNAr reactions, halides are common, with a reactivity trend of F > Cl > Br > I. While counterintuitive to SN1/SN2 reactions, this is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative atom that polarizes the C-X bond, not the breaking of the C-X bond itself.[4]

  • Activating Groups: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group will significantly activate the ring towards nucleophilic attack by further stabilizing the anionic intermediate.[5][6] Without such activation, the reaction may not proceed under standard conditions.

  • Nucleophile Strength: Weak nucleophiles, such as water or alcohols, often require elevated temperatures to react with activated haloquinolines.[1] More potent nucleophiles (e.g., thiolates, alkoxides, amines) are generally more effective.

Q2: I'm trying to perform a substitution at the 2-position, but the reaction is sluggish and gives low yields. How can I improve this?

A2: While the 2-position is activated, its reactivity can be slightly lower than the 4-position due to steric hindrance from the nitrogen's lone pair.[1] To enhance the reaction rate and yield:

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices.[7][8] They can solvate the cation of the nucleophile salt, leaving a "naked" and more reactive anionic nucleophile. They also help to stabilize the charged Meisenheimer intermediate.

  • Temperature: Gently heating the reaction can often overcome the activation energy barrier. Microwave irradiation is a powerful technique to significantly reduce reaction times and improve yields, particularly for sluggish reactions.[9]

  • Catalysis: For less reactive nucleophiles, consider palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[9][10] These methods proceed through a different mechanism (reductive elimination/oxidative addition cycle) and are highly effective for forming C-N, C-O, and C-S bonds under milder conditions than traditional SNAr.

Q3: My reaction is producing a significant amount of tar-like byproduct, especially when working with hydroxyquinolines. What's causing this and how can I prevent it?

A3: Tar formation is a common issue, often arising from polymerization or decomposition under harsh reaction conditions.

  • For Hydroxyquinolines (O-Alkylation): When alkylating a hydroxyquinoline, the nitrogen atom can also be alkylated, leading to a mixture of products and potential polymerization. To favor O-alkylation, it's crucial to deprotonate the hydroxyl group to form the more nucleophilic phenoxide. Using a suitable base is key.

    • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to selectively deprotonate the hydroxyl group without causing significant side reactions.[11] For more stubborn cases, a stronger base like sodium hydride (NaH) can be used, but this requires stricter anhydrous conditions and careful temperature control (starting at 0°C) to minimize side reactions.[11]

  • General Considerations:

    • Temperature Control: Avoid excessive heat. If the reaction is highly exothermic, consider adding reagents slowly at a lower temperature and allowing the reaction to warm gradually.

    • Inert Atmosphere: Some quinoline derivatives can be sensitive to oxidation at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Poor leaving group.2. Leaving group at an unactivated position (e.g., C-3, C-5).3. Weak nucleophile.4. Insufficient temperature.5. Inappropriate solvent.1. Switch to a better leaving group if possible (e.g., -F or -Cl instead of -Br or -I).2. If positional isomer is not critical, redesign synthesis to place the leaving group at C-2 or C-4. For unactivated positions, consider metal-catalyzed cross-coupling.3. Use a stronger nucleophile or generate a more reactive form (e.g., use NaH to form an alkoxide from an alcohol).4. Increase the reaction temperature or use microwave heating.[9]5. Switch to a polar aprotic solvent like DMSO or DMF.[7]
Multiple Products/Poor Selectivity 1. Competing N- vs. O-alkylation in hydroxyquinolines.2. Di-substitution on dihaloquinolines.3. Side reactions with the solvent or base.1. Use a base that selectively deprotonates the hydroxyl group (K₂CO₃).[11] Protect the nitrogen if necessary.2. Control stoichiometry carefully (use ~1.0-1.2 equivalents of the nucleophile). Exploit differential reactivity (e.g., C-4 is more reactive than C-2).[1] Palladium-catalyzed reactions can sometimes offer better selectivity.[12]3. Ensure the solvent and base are compatible with your reactants and conditions. For example, ester-based solvents are not compatible with strong bases.[8]
Reaction is Too Vigorous/Exothermic 1. Highly activated substrate (e.g., multiple nitro groups).2. Reaction is inherently highly exothermic (e.g., Skraup synthesis).1. Cool the reaction vessel in an ice bath before and during the addition of the nucleophile.2. Add the nucleophile or catalyst dropwise or in portions.3. For specific named reactions like the Skraup synthesis, use a moderator such as ferrous sulfate (FeSO₄) to control the reaction's vigor.[13]
Product is Difficult to Purify 1. Tar formation.2. Unreacted starting material with similar polarity to the product.1. Optimize reaction conditions to minimize tar (see FAQ A3). For purification, consider steam distillation for volatile products or column chromatography with a carefully selected solvent system.[13]2. Push the reaction to completion by increasing the reaction time, temperature, or using a slight excess of the nucleophile. Monitor closely with TLC or LC-MS to find the optimal endpoint.

Visualizing the SNAr Mechanism

The general mechanism for nucleophilic aromatic substitution on an activated haloquinoline proceeds via an addition-elimination pathway, involving a resonance-stabilized intermediate.

Caption: General workflow for the SNAr mechanism on a quinoline ring.

The key to the reaction's feasibility lies in the stability of the Meisenheimer-like complex. The quinoline nitrogen plays a crucial role in delocalizing the negative charge, especially when the attack occurs at the C-2 or C-4 positions.

Caption: Resonance stabilization of the intermediate after nucleophilic attack at C-4.

Key Experimental Protocols

Protocol 1: O-Alkylation of 6-Hydroxyquinoline

This protocol details a standard procedure for the etherification of a hydroxyquinoline, a common step in drug development.[11]

Materials:

  • 6-Hydroxyquinoline (1.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Desired Alkyl Halide (e.g., Benzyl Bromide) (1.2 mmol)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 6-hydroxyquinoline (1.0 mmol) and anhydrous DMF (10 mL).

  • Add anhydrous potassium carbonate (2.0 mmol) to the solution.

  • Stir the suspension at room temperature for 30 minutes to ensure the formation of the potassium phenoxide salt.

  • Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ether.

Protocol 2: Microwave-Assisted Amination of 4,7-Dichloroquinoline

This protocol demonstrates a rapid and efficient method for the selective amination at the more reactive C-4 position.[9]

Materials:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Desired Primary or Secondary Amine (1.0-1.5 eq)

  • Dimethyl Sulfoxide (DMSO) or Ethanol

  • Microwave-safe reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.2 eq), and the chosen solvent (e.g., DMSO).

  • Seal the vial securely.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140°C) for a short duration (e.g., 20-30 minutes). Note: Temperature and time are substrate-dependent and may require optimization.

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product by precipitation upon the addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography.

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

References

  • Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org. [Link]

  • Chapter 7_Quinolines and Isoquinolines. [Link]

  • Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Quora. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]

  • Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles. Royal Society of Chemistry. [Link]

  • Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF. Slideshare. [Link]

  • Reactivity of Quinoline. YouTube. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. VTechWorks. [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chem LibreTexts. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. I-SAN. [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Semantic Scholar. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. PubMed. [Link]

  • 24 questions with answers in QUINOLINES | Science topic. ResearchGate. [Link]

  • Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]

  • Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. ResearchGate. [Link]

  • SNAr troubleshooting : r/AskChemistry. Reddit. [Link]

  • Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5). ResearchGate. [Link]

  • Haloselectivity of Heterocycles. Baran Lab. [Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. MDPI. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]

  • Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents. PubMed. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. [Link]

Sources

Technical Support Center: Preventing Uncontrolled Polymerization of Chloroethyl-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with chloroethyl-substituted heterocyclic monomers. This guide provides in-depth technical information, field-proven insights, and practical troubleshooting advice to help you handle these reactive compounds safely and effectively, ensuring the integrity of your experiments and the quality of your results.

Understanding the Challenge: The Inherent Reactivity of Chloroethyl-Substituted Heterocycles

Chloroethyl-substituted heterocycles are valuable building blocks in medicinal chemistry and materials science. However, the presence of an electron-rich heterocycle coupled with a vinyl or other polymerizable group, and an electrophilic chloroethyl moiety, creates a molecule prone to spontaneous and often aggressive polymerization. Understanding the underlying mechanisms is the first step toward prevention.

Two primary polymerization pathways are of concern:

  • Cationic Polymerization: This is often the most significant risk, especially for vinyl ethers and other heterocycles with electron-donating groups. The reaction is initiated by electrophiles, such as trace acids or Lewis acids, which attack the electron-rich double bond to form a stable carbocation. This cation then rapidly adds to other monomer units in a chain reaction. The polymerization can be extremely fast, leading to a runaway reaction.[1][2]

  • Free-Radical Polymerization: Initiated by radicals from sources like peroxides, heat, or UV light, this pathway involves the addition of a free radical to the monomer's double bond.[3][4] Peroxides can form spontaneously in many ethers and vinyl compounds upon exposure to oxygen, making this a critical safety concern during storage.[5] The effectiveness of common phenolic inhibitors relies on the presence of oxygen to scavenge peroxy radicals that initiate this process.[6][7][8]

The nature of the heterocycle itself can influence reactivity. For instance, the basic nitrogen in vinylpyridines or vinylimidazoles can interact with or neutralize acidic initiators, but may also complicate purification steps.[9][10] Thiophene derivatives, while generally less reactive than vinyl ethers, can still undergo polymerization, and their stability is a key consideration during synthesis and storage.[5][11][12]

Core Polymerization Mechanisms

Below are simplified diagrams illustrating the initiation and propagation steps for both cationic and free-radical polymerization.

G cluster_0 Cationic Polymerization cluster_1 Free-Radical Polymerization cat_init Initiation: Monomer + H⁺ (Acid) → R-CH₂-C⁺H(OR') cat_prop Propagation: R-CH₂-C⁺H(OR') + Monomer → Growing Polymer Chain cat_init->cat_prop Rapid Addition rad_init Initiation: Initiator (I•) + Monomer → I-M• rad_prop Propagation: I-M• + n(Monomer) → I-(M)n-M• rad_init->rad_prop Chain Growth

Caption: Fundamental pathways for cationic and free-radical polymerization.

Proactive Prevention: Storage, Handling, and Inhibition

The most effective strategy is prevention. This involves a multi-layered approach encompassing proper storage, meticulous handling, and the correct use of chemical inhibitors.

Storage and Handling Best Practices

Highly reactive monomers require stringent storage and handling protocols to prevent accidental initiation.[8]

  • Temperature Control: Store monomers in a cool, dark place, typically in a refrigerator rated for flammable materials. Avoid exposure to heat sources, direct sunlight, or UV lamps, which can accelerate both peroxide formation and thermal polymerization.[13]

  • Atmosphere Control: Oxygen is a double-edged sword. While necessary for the function of phenolic inhibitors, it also leads to peroxide formation.[6][7][8] For long-term storage, it is best to keep the manufacturer-sealed container. Once opened, purge the headspace with an inert gas like nitrogen or argon before resealing to minimize peroxide buildup.[5]

  • Container Integrity: Always store monomers in their original containers. Ensure caps are tightly sealed to prevent exposure to air and moisture. Never store in temporary containers like beakers or vials.

  • Segregation: Store chloroethyl-substituted heterocycles away from acids, bases, oxidizing agents, and radical initiators.[8] Accidental contamination is a common cause of runaway reactions.

Chemical Inhibitors: Your First Line of Defense

Commercial monomers are shipped with added inhibitors. It is crucial to know which inhibitor is present and its mechanism of action.

InhibitorCommon AbbreviationMechanismTypical ConcentrationBest ForConsiderations
Hydroquinone monomethyl ether MEHQ, 4-MPFree-radical scavenger (requires O₂)10-1000 ppmGeneral-purpose for vinyl monomers, acrylates. Good solubility and less discoloration.[8][14]Ineffective in oxygen-free systems.[7]
4-tert-Butylcatechol TBCFree-radical scavenger (requires O₂)10-100 ppmHighly effective for styrenes and other vinyl aromatics.Can be depleted by washing with aqueous solutions.[6]
Triethanolamine TEAAcid Scavenger/Base300 ppm (typical in CEVE)Preventing cationic polymerization by neutralizing trace acids.Does not inhibit free-radical polymerization.
Hydroquinone HQFree-radical scavenger (requires O₂)200-1000 ppmEffective but can cause discoloration of the monomer and final polymer.[14]More easily oxidized than MEHQ.
Phenothiazine PTZHigh-temperature radical scavengerVariesOften used as a process inhibitor during high-temperature distillations.Can impart color.

Table 1: Comparison of Common Polymerization Inhibitors.

Experimental Protocols: Preparing Your Monomer for Reaction

For most synthetic applications, the presence of an inhibitor is undesirable. Its removal is a critical step that, if performed incorrectly, can immediately trigger polymerization.

Protocol 1: Inhibitor Removal via Basic Alumina Column

This is the preferred method for sensitive monomers as it avoids aqueous workups.

  • Preparation: In a fume hood, pack a glass chromatography column with activated basic alumina. The amount should be approximately 10-20% of the monomer's weight.

  • Elution: Gently pour the inhibited monomer onto the top of the column.

  • Collection: Allow the monomer to pass through the column under gravity or with gentle positive pressure (nitrogen). Collect the purified, inhibitor-free monomer in a flask, preferably cooled in an ice bath.

  • Immediate Use: The purified monomer is now highly reactive and should be used immediately. Do not store it for more than a few hours, even when cold and under an inert atmosphere.

Protocol 2: Inhibitor Removal via Caustic Wash

This method is effective for phenolic inhibitors (MEHQ, TBC, HQ) in water-immiscible monomers.

  • Extraction: In a separatory funnel, add the monomer and an equal volume of cold 5% aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake gently, periodically venting to release any pressure. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the monomer layer with deionized water until the aqueous wash is neutral (check with pH paper).

  • Drying: Drain the monomer into a flask and dry over a suitable agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Use: Filter off the drying agent and use the monomer immediately.

Protocol 3: Testing for Peroxides

Always test for peroxides in previously opened containers of vinyl ethers or other susceptible monomers, especially before distillation or concentration.

  • Using Test Strips: Use a commercially available peroxide test strip (e.g., EMQuant®). Dip the strip into the solvent for the time specified by the manufacturer. For many organic solvents, you may need to let the solvent evaporate from the strip and then add a drop of deionized water to develop the color. Compare the color to the chart provided. Concentrations above 10-30 ppm are hazardous and should be treated.[1][11]

  • Iodide Method (Qualitative): In a test tube, mix 1 mL of the monomer with 1 mL of glacial acetic acid. Add about 100 mg of potassium iodide (KI). A yellow color indicates low peroxide levels, while a brown color indicates a hazardous concentration.[11]

Troubleshooting Guide & FAQs

This section addresses common issues encountered in the lab.

G start Unexpected Polymerization Occurs (Viscosity increase, solidification, heat) q1 Is the reaction exothermic (generating significant heat)? start->q1 a1_yes YES: Runaway Reaction! IMMEDIATELY cool the vessel (ice bath). If safe, add an inhibitor (e.g., HQ solution) to quench. q1->a1_yes Yes a1_no NO: Slow Polymerization q1->a1_no No q2 Was the monomer purified (inhibitor removed)? a1_no->q2 a2_yes Issue likely post-purification. Consider trace contaminants or instability of the purified monomer. q2->a2_yes Yes a2_no Inhibitor may be depleted or ineffective for the conditions. Check storage history and temperature. q2->a2_no No q3 Was the monomer tested for peroxides before use? q4 Were all reagents and glassware scrupulously dry and free of acids? q3->q4 Yes a3_no Peroxides are a likely initiator of radical polymerization. q3->a3_no No a4_no Trace acid or Lewis acids from glassware are potent initiators of cationic polymerization. q4->a4_no No a2_yes->q3

Caption: Troubleshooting workflow for unexpected polymerization events.

Q1: My monomer bottle contains a white precipitate. What is it and is it safe to use?

A: A white precipitate in a monomer is a red flag. It is almost certainly a polymer that has formed during storage. Do not use the monomer. The presence of polymer indicates that the inhibitor has been compromised or depleted. Attempting to use the liquid portion is risky, as it is likely on the verge of polymerizing. Furthermore, if the bottle contains peroxides, disturbing crystallized material can be extremely hazardous.[15] Treat the entire bottle as hazardous waste.

Q2: I removed the inhibitor from my monomer, and it immediately turned viscous and warm. What happened?

A: You have initiated a bulk polymerization. Removing the inhibitor "unleashes" the monomer's reactivity. This situation was likely triggered by one of three things:

  • Heat: The purification process (e.g., distillation without a cool receiver) may have provided the thermal energy needed to initiate polymerization.

  • Contaminants: The alumina used for purification was not fully basic, or the glassware contained acidic residue, triggering cationic polymerization.

  • Peroxides: The starting monomer already contained peroxides, which initiated radical polymerization as soon as the inhibitor was removed.

Q3: My polymerization reaction is sluggish or fails to initiate after I've removed the inhibitor. What could be the cause?

A: This is a common issue and can be frustrating. Potential causes include:

  • Incomplete Inhibitor Removal: Your purification method may not have been effective enough. Trace amounts of inhibitor can significantly slow down or halt polymerization.

  • Introduction of a Retarder: Your purification process may have introduced a different substance that acts as a reaction retarder (slows the reaction) rather than an inhibitor (stops it). Water can sometimes act this way in certain systems.

  • Degraded Initiator: The initiator for your planned polymerization may have degraded or is being consumed by trace impurities you are unaware of.

  • For Basic Heterocycles (e.g., Vinylpyridine): If you used a caustic wash, residual basicity might be neutralizing your intended acidic/cationic initiator. Ensure thorough washing and drying.

Q4: How do I safely dispose of a bottle of monomer that has fully polymerized?

A: A fully polymerized solid in a glass bottle presents a unique hazard because the glass may be under significant strain.

  • Do Not Try to Open: Do not attempt to open the cap or break the bottle.

  • Label Clearly: Label the bottle clearly as "SOLIDIFIED POLYMERIZED MONOMER - HAZARDOUS WASTE".

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department. They have specific protocols for handling and disposing of such materials, which may involve overpacking the entire bottle into a larger, secure drum.[16]

  • Provide Information: Inform EHS of the monomer's identity so they can handle it appropriately.

Q5: Can I use one inhibitor for all types of chloroethyl-substituted heterocycles?

A: Not necessarily. While radical inhibitors like MEHQ are broadly effective for vinyl groups, they do nothing to prevent acid-catalyzed cationic polymerization. For monomers highly susceptible to cationic polymerization (like 2-chloroethyl vinyl ether), a dual-inhibitor system is often used commercially (e.g., MEHQ for radicals and triethanolamine for acids).[16] The choice of inhibitor should be based on the primary instability of your specific monomer.

References

  • MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis. (n.d.). Retrieved from [Link]

  • Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024, September 29). Jinzong Machinery. Retrieved from [Link]

  • Peroxide Formation. (n.d.). Department of Chemistry and Biochemistry, University of Arizona. Retrieved from [Link]

  • Safe operating Procedure for the Handling of Vinylic Monomers. (2009, May). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Appendix A Peroxide Test Protocol. (n.d.). Environmental Health and Safety, Missouri S&T. Retrieved from [Link]

  • Cationic polymerization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Working Safely with Peroxide Forming Compounds. (2017, November 27). Safety & Risk Services, University of Alberta. Retrieved from [Link]

  • Thermosensitive copolymers of N-vinylimidazole as displacers of proteins in immobilised metal affinity chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. (n.d.). MDPI. Retrieved from [Link]

  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). (2012, November 6). ACS Publications. Retrieved from [Link]

  • RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. (n.d.). ACS Publications. Retrieved from [Link]

  • Radical polymerization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions. (n.d.). PubMed. Retrieved from [Link]

  • Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. (2020, July 28). ioMosaic Corporation. Retrieved from [Link]

  • Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. (n.d.). PubMed. Retrieved from [Link]

  • A Brief Discussion on Polymerization Inhibitors. (2025, October 17). Liskon Biological. Retrieved from [Link]

  • CN103497172A - Synthetic method of 2-chlorothiophene. (n.d.). Google Patents.
  • How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present? (n.d.). ResearchGate. Retrieved from [Link]

  • Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters. (2021, October 19). ACS Publications. Retrieved from [Link]

  • VINYL ACETATE. (n.d.). LyondellBasell. Retrieved from [Link]

  • 1-Vinylimidazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • An Introduction to How the Manufacturing and Disposal of Adhesives and Paints Affects our Environment. (2018, February 10). Conservation Wiki. Retrieved from [Link]

  • A Renaissance in Living Cationic Polymerization. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (n.d.). ResearchGate. Retrieved from [Link]

  • 2.4: Cationic Polymerization. (2021, September 12). Chemistry LibreTexts. Retrieved from [Link]

  • Understanding vinyl acetate polymerisation accidents. (n.d.). IChemE. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for 2-Chloro-3-(2-chloroethyl)quinoline by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the Thin-Layer Chromatography (TLC) monitoring of reactions involving 2-Chloro-3-(2-chloroethyl)quinoline . This resource is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring of your chemical transformations.

Introduction: The Chemistry at Hand

The synthesis of this compound is a crucial step in the preparation of various heterocyclic compounds. A common and effective method for its synthesis is the chlorination of 2-(2-hydroxyethyl)quinoline using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] This conversion of a primary alcohol to an alkyl chloride represents a significant change in the molecule's polarity, making TLC an ideal technique for monitoring the reaction's progress.

This guide will focus on the practical challenges and questions that may arise when using TLC to track the conversion of the more polar starting material, 2-(2-hydroxyethyl)quinoline, to the less polar product, this compound.

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of this reaction, presented in a direct question-and-answer format.

Question 1: My spots are streaking down the TLC plate. What's causing this and how can I fix it?

Answer:

Streaking, or tailing, is the most frequently encountered issue when working with quinoline derivatives on standard silica gel plates.[2][3]

  • Root Cause: The basic nitrogen atom in the quinoline ring interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[2] This strong interaction can be considered an acid-base interaction, which causes the compound to "stick" to the baseline and then slowly "bleed" up the plate with the mobile phase, rather than moving as a compact spot.[4]

  • Solutions:

    • Add a Basic Modifier to the Mobile Phase: This is the most effective solution. By adding a small amount of a basic compound to your eluent, you neutralize the acidic sites on the silica gel, preventing the strong interaction with your quinoline compound.[5]

      • Primary Recommendation: Add 0.5-2.0% triethylamine (NEt₃) to your solvent system.[2][5]

      • Alternative: A mixture of 1-10% ammonia in methanol, which is then used as a component in your main mobile phase (e.g., dichloromethane), can also be effective.[2]

    • Reduce Sample Concentration: Overloading the TLC plate with a highly concentrated sample can also lead to streaking.[3][6][7] Try diluting your reaction sample in a volatile solvent like ethyl acetate or dichloromethane before spotting it on the plate. The ideal spot size should be small, around 1-2 mm in diameter.[2]

    • Consider an Alternative Stationary Phase: If streaking persists even with a basic modifier, you might consider using a different type of TLC plate, such as basic alumina plates, which will have a basic surface and thus weaker interactions with your basic compound.[2]

Question 2: I'm running my TLC, but my spots aren't moving off the baseline (Rf ≈ 0). What should I do?

Answer:

If your spots remain at the origin, it indicates that the mobile phase (your solvent system) is not polar enough to move the compounds up the polar stationary phase.[2][3] Your compounds have a stronger affinity for the silica gel than for the eluent.

  • Solutions:

    • Increase the Polarity of the Mobile Phase: The most straightforward approach is to increase the proportion of the more polar solvent in your mixture. For example, if you are using a 20:80 mixture of ethyl acetate in hexanes, try increasing it to 40:60 or even 60:40.[3]

    • Switch to a More Polar Solvent System: If adjusting the ratio of your current system is insufficient, you may need to switch to a more polar set of solvents altogether. For instance, moving from a hexane/ethyl acetate system to a dichloromethane/methanol system will provide a significant increase in polarity.[2]

Question 3: My spots are all running at the top of the plate with the solvent front (Rf ≈ 1). How do I get better separation?

Answer:

This is the opposite problem to spots remaining at the baseline. An Rf value close to 1 means your mobile phase is too polar for the compounds being analyzed.[3] The compounds are spending too much time dissolved in the mobile phase and not interacting enough with the stationary phase.[1]

  • Solutions:

    • Decrease the Polarity of the Mobile Phase: Reduce the proportion of the more polar solvent in your mixture. For example, if you are using a 50:50 mixture of ethyl acetate in hexanes, try decreasing it to 20:80.[3]

    • Switch to a Less Polar Solvent System: If you are already using a low percentage of your polar solvent, you may need to switch to a less polar solvent altogether. For example, if ethyl acetate is too polar, you could try using diethyl ether or toluene as the polar component in your mixture.

Question 4: I can't see any spots on my developed TLC plate after using a UV lamp. Does this mean my reaction hasn't worked?

Answer:

Not necessarily. While quinolines are aromatic and generally UV-active, a lack of visible spots under UV light can be due to several factors.[2][5]

  • Solutions:

    • Check Both UV Wavelengths: Ensure you have checked the plate under both short-wave (254 nm) and long-wave (365 nm) UV light. Some compounds are only visible at one wavelength.[3]

    • Increase Sample Concentration: Your sample may be too dilute.[5] Try re-spotting the TLC plate multiple times in the same location, allowing the solvent to evaporate completely between each application. This will concentrate your sample on the baseline.[6]

    • Use a Chemical Stain: Many compounds that are not UV-active can be visualized using a chemical stain. Since your starting material is an alcohol and your product is a halogenated compound, a general-purpose oxidizing stain is an excellent choice.

      • Potassium Permanganate (KMnO₄) Stain: This stain is highly effective for visualizing compounds that can be oxidized, such as alcohols.[8] Your starting material, 2-(2-hydroxyethyl)quinoline, should show up as a yellow-brown spot on a purple background. The product may also be faintly visible.

      • Iodine Chamber: Exposing the plate to iodine vapor is a general, non-destructive method that visualizes many organic compounds, which will appear as brown spots.[8]

Question 5: I see two spots that are very close together and I can't tell if my starting material is fully consumed. How can I improve the separation?

Answer:

Poor resolution between two spots indicates that the chosen mobile phase is not optimal for separating your specific mixture.[3][9]

  • Solutions:

    • Systematic Solvent System Trials: You need to fine-tune the polarity of your mobile phase. Prepare a series of solvent systems with incremental changes in polarity. For example, if 30% ethyl acetate in hexane gives poor resolution, try 25% and 35% to see if the separation improves.

    • Try a Different Solvent Combination: Sometimes, simply changing the solvents, even if the overall polarity is similar, can dramatically affect the separation.[5] This is because different solvents have different interactions (e.g., hydrogen bonding, dipole-dipole) with the compounds. For example, try replacing ethyl acetate with a mixture of dichloromethane and a small amount of methanol.

    • Use a Longer TLC Plate: A longer plate allows the solvent to travel a greater distance, which can sometimes improve the separation between spots with similar Rf values.

    • Two-Dimensional (2D) TLC: This is a more advanced technique where you run the TLC in one direction with a specific solvent system, then dry the plate, rotate it 90 degrees, and run it again in a different solvent system.[10] This can be very effective for separating complex mixtures.

Experimental Protocols

Protocol 1: Standard TLC Procedure for Reaction Monitoring
  • Plate Preparation:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[3]

    • Mark three small tick marks on the baseline for your different spots.

  • Sample Preparation & Spotting:

    • Lane 1 (Starting Material - SM): Dissolve a small amount of your starting material, 2-(2-hydroxyethyl)quinoline, in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the leftmost tick mark.[11]

    • Lane 2 (Co-spot - C): On the middle tick mark, first spot the starting material solution and then, on the exact same spot, apply your reaction mixture.[11]

    • Lane 3 (Reaction Mixture - RXN): Using a clean capillary tube, spot your reaction mixture on the rightmost tick mark.[11]

    • Ensure all spots are small and the solvent has fully evaporated before development.

  • Development:

    • Place a small amount of your chosen mobile phase (e.g., 30% Ethyl Acetate in Hexane with 1% Triethylamine) into a developing chamber, ensuring the solvent level is below the baseline on your TLC plate.[3]

    • Carefully place the TLC plate in the chamber and cover it.

    • Allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.[3]

  • Visualization & Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[2]

    • If necessary, use a chemical stain like potassium permanganate for further visualization.[8]

    • Calculate the Rf value for each spot. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane (Lane 3).

Table 1: Recommended Starting Solvent Systems
Solvent System (v/v/v)PolarityRecommended Use
20-40% Ethyl Acetate in Hexane + 1% TriethylamineLow to MediumGood starting point for separating the less polar product from the more polar starting material.
50-70% Dichloromethane in Hexane + 1% TriethylamineMediumAn alternative system if ethyl acetate does not provide good resolution.
1-5% Methanol in Dichloromethane + 1% TriethylamineMedium to HighUseful if the starting material is highly polar and does not move in less polar systems.

Frequently Asked Questions (FAQs)

Q1: What is a good Rf value to aim for?

An ideal Rf (Retention Factor) value for a given compound is typically between 0.3 and 0.7.[2] Values too close to 0 or 1 indicate that the chosen solvent system is providing poor separation and should be adjusted.[1]

Q2: How do I calculate the Retention Factor (Rf)?

The Rf value is a ratio calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.

Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Q3: How can I use a "co-spot" to confirm the identity of a spot?

A co-spot is a lane on the TLC plate where you have spotted both your reaction mixture and a known standard (in this case, your starting material) at the same point.[2] If the spot for your starting material in the reaction mixture is indeed the starting material, it will merge with the standard in the co-spot lane to form a single, unified spot. If they are different compounds, you will likely see two separate spots.[2] This is particularly useful when the product and starting material have very similar Rf values.[11]

Q4: What are the expected relative polarities of the starting material and the product?

The starting material, 2-(2-hydroxyethyl)quinoline, contains a hydroxyl (-OH) group, which is capable of hydrogen bonding and is quite polar. The product, this compound, has the hydroxyl group replaced with a less polar chloro (-Cl) group. Therefore, you should expect the following:

  • Starting Material (Alcohol): More polar, will have a lower Rf value .

  • Product (Chloroalkane): Less polar, will have a higher Rf value .

On a properly developed TLC plate, you should see the product spot having traveled further up the plate than the starting material spot.

Visualizing the Workflow

Standard TLC Experimental Workflow

A flowchart illustrating the standard procedure for performing a TLC experiment.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Baseline) prep_sample 2. Prepare Samples (SM, RXN, Co-spot) prep_plate->prep_sample spot_plate 3. Spot Samples on Baseline prep_sample->spot_plate dev_chamber 4. Prepare Developing Chamber run_tlc 5. Develop Plate in Chamber dev_chamber->run_tlc mark_front 6. Mark Solvent Front run_tlc->mark_front dry_plate 7. Dry the Plate visualize 8. Visualize Spots (UV Light, Stain) dry_plate->visualize calc_rf 9. Calculate Rf Values visualize->calc_rf interpret 10. Interpret Results calc_rf->interpret TLC_Troubleshooting cluster_issues cluster_solutions start Problem with TLC Result? streaking Streaking or Tailing? start->streaking rf_zero Spots at Baseline (Rf ≈ 0)? start->rf_zero rf_one Spots at Front (Rf ≈ 1)? start->rf_one no_spots No Spots Visible? start->no_spots poor_sep Poor Separation? start->poor_sep sol_streaking Add Basic Modifier (NEt₃) Reduce Concentration Change to Alumina Plate streaking->sol_streaking sol_rf_zero Increase Eluent Polarity rf_zero->sol_rf_zero sol_rf_one Decrease Eluent Polarity rf_one->sol_rf_one sol_no_spots Increase Concentration Use Chemical Stain (KMnO₄, I₂) no_spots->sol_no_spots sol_poor_sep Fine-tune Solvent Ratio Change Solvent System Use Longer Plate poor_sep->sol_poor_sep

Caption: Logical workflow for diagnosing and solving common TLC problems.

References

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Monitor by TLC. Department of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloroquinoline. PubChem. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (2016). I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice?. Retrieved from [Link]

Sources

Validation & Comparative

"2-Chloro-3-(2-chloroethyl)quinoline" vs other 2-chloroquinolines in reactivity

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, quinoline scaffolds are foundational building blocks for countless therapeutic agents and functional materials.[1] Among them, 2-chloroquinolines serve as versatile precursors, prized for their susceptibility to modification, primarily at the C2 position. This guide provides an in-depth comparative analysis of the reactivity of a unique bifunctional derivative, 2-Chloro-3-(2-chloroethyl)quinoline , against other 2-chloroquinoline analogues. We will dissect the structural nuances that govern its reactivity, provide supporting data from the literature, and present actionable experimental protocols.

The Electrophilic Nature of the 2-Chloroquinoline Core

The reactivity of 2-chloroquinolines is fundamentally dictated by the electron-withdrawing nature of the ring nitrogen. This nitrogen atom polarizes the heterocyclic ring system, rendering the C2 and C4 positions electron-deficient and thus highly susceptible to nucleophilic attack. This process, known as Nucleophilic Aromatic Substitution (SNAr), is the cornerstone of 2-chloroquinoline chemistry.

The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence.[2][3] A nucleophile attacks the electrophilic carbon bearing the chloro leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] Aromaticity is then restored upon the expulsion of the chloride ion. The presence of additional electron-withdrawing groups on the ring can further activate the system towards this type of substitution.[2]

Caption: The general mechanism for Nucleophilic Aromatic Substitution (SNAr) on a 2-chloroquinoline scaffold.

Dissecting this compound: A Tale of Two Reactive Centers

The subject of our focus, this compound (CAS 62595-04-4), presents a more complex reactivity profile than its simpler counterparts.[5] It possesses two distinct electrophilic sites:

  • The C2 Carbon: Part of the electron-deficient quinoline ring, susceptible to SNAr.

  • The Terminal Carbon of the Chloroethyl Chain: An aliphatic carbon atom primed for standard nucleophilic substitution (SN2) reactions.

This dual reactivity is the key differentiator. While the C2-chloro group offers a gateway to modifying the core heterocycle, the chloroethyl side chain provides a handle for extension, cyclization, and the introduction of diverse functional groups.[6]

Reactivity at the C2 Position

The reactivity of the C2-chloro group is modulated by the C3-substituent. The -(CH₂)₂Cl group is primarily electron-withdrawing through induction, which should, in principle, slightly enhance the electrophilicity of the C2 position compared to an unsubstituted 2-chloroquinoline. However, it can also exert a minor steric effect, potentially hindering the approach of bulky nucleophiles.

Common transformations at this position include:

  • Amination: Reaction with primary or secondary amines to form 2-aminoquinolines.

  • Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides to yield 2-ether derivatives.[7]

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig (with amines) are powerful methods for forming C-C and C-N bonds, respectively.[8][9][10]

Reactivity of the 2-Chloroethyl Side Chain

The terminal chlorine on the ethyl side chain behaves as a typical alkyl halide. It is a good leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, and alkoxides.[6]

A particularly significant reaction pathway for this moiety is intramolecular cyclization . If the C2-chloro group is first substituted with a nucleophile that retains a reactive proton (e.g., an amine or thiol), the newly installed group can then attack the chloroethyl side chain, leading to the formation of novel, fused heterocyclic systems. This powerful strategy allows for the rapid construction of complex polycyclic scaffolds from a single precursor.[11][12]

Caption: Potential for intramolecular cyclization after initial substitution at the C2 position.

Intramolecular_Cyclization Figure 2: Intramolecular Cyclization Pathway start This compound C2-Cl -(CH2)2Cl step1 Intermediate C2-NuH -(CH2)2Cl start:f0->step1:f0 1. Nucleophilic Attack (e.g., R-NH2) at C2 final Fused Polycyclic System N-C bond formed step1->final 2. Intramolecular Attack & Cyclization (Base-catalyzed)

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we compare it with other 2-chloroquinolines bearing different substituents at the C3 position. The electronic nature of the C3 substituent plays a critical role in modulating the reactivity at C2.

Compound C3 Substituent Electronic Effect Expected Reactivity at C2 (SNAr) Rationale & Key Features
2-Chloroquinoline-HNeutralBaselineStandard reactivity for the 2-chloroquinoline scaffold.
2-Chloro-3-methylquinoline-CH₃Weakly Electron-DonatingSlightly DecreasedThe methyl group donates electron density via hyperconjugation, slightly deactivating the ring towards nucleophilic attack.
This compound -(CH₂)₂ClInductively Electron-WithdrawingSlightly Increased The inductive effect of the chloroethyl group enhances the electrophilicity at C2. Offers a secondary site for SN2 reactions or intramolecular cyclization.[6]
2-Chloro-3-formylquinoline-CHOStrongly Electron-WithdrawingSignificantly Increased The aldehyde group strongly withdraws electron density via resonance and induction, making C2 highly electrophilic. The aldehyde itself is a reactive handle.[13][14][15]
2-Chloro-3-carbonitrile-CNStrongly Electron-WithdrawingSignificantly Increased Similar to the formyl group, the nitrile group is a powerful electron-withdrawing group that strongly activates the C2 position for SNAr.[16]
2-Chloro-3-(trifluoromethyl)quinoline-CF₃Strongly Electron-WithdrawingSignificantly Increased The trifluoromethyl group is one of the strongest inductively electron-withdrawing groups, leading to high reactivity at C2.[17]

This table provides a qualitative comparison based on established principles of physical organic chemistry. Actual reaction rates are dependent on specific nucleophiles, solvents, and temperature conditions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[18] The following protocol provides a representative procedure for a Suzuki-Miyaura coupling reaction, a robust method for forming a C-C bond at the C2 position.

Objective: To synthesize 2-phenyl-3-(2-chloroethyl)quinoline from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene and Water (4:1 v/v), degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Degassing: Subject the resulting slurry to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Caption: A general workflow for the Suzuki-Miyaura cross-coupling of a 2-chloroquinoline derivative.

Suzuki_Workflow Figure 3: Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents to Schlenk Flask (Substrate, Boronic Acid, Catalyst, Ligand, Base) B 2. Add Degassed Solvent A->B C 3. Purge with Inert Gas B->C D 4. Heat with Vigorous Stirring (e.g., 90-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Extract with Organic Solvent E->F G 7. Wash, Dry, & Filter F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify via Column Chromatography H->I

Conclusion

This compound stands out as a uniquely versatile building block in the 2-chloroquinoline family. Its reactivity is a composite of two distinct functionalities: the activated C2-position on the quinoline core and the SN2-susceptible chloroethyl side chain. While the C2-chloro group's reactivity is moderately enhanced by the inductive effect of the side chain, its true synthetic power lies in the potential for sequential or one-pot reactions involving both electrophilic centers. This dual reactivity enables the construction of complex, fused heterocyclic systems that are otherwise difficult to access. For the medicinal or materials chemist, understanding this nuanced reactivity profile is paramount to effectively leveraging this precursor in the design and synthesis of novel molecular architectures.

References

  • Vertex AI Search. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH.
  • BenchChem. Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide.
  • BenchChem. The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis.
  • Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
  • BenchChem. A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde.
  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • NIH. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides.
  • Wikipedia. Nucleophilic aromatic substitution.
  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
  • International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • YouTube. nucleophilic aromatic substitutions.
  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • RSC Publishing. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes.
  • ResearchGate. ChemInform Abstract: Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones..
  • MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
  • NIH. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC.
  • ResearchGate. Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,....
  • Santa Cruz Biotechnology. This compound | CAS 62595-04-4 | SCBT.

Sources

Decoding the Anticancer Potential: A Comparative Guide to the Predicted Mechanism of Action of 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous journey of synthesis, screening, and mechanistic elucidation. Within the vast landscape of heterocyclic chemistry, quinoline derivatives have consistently emerged as a privileged scaffold, demonstrating a wide array of biological activities.[1][2] This guide focuses on a specific, yet under-characterized molecule: 2-Chloro-3-(2-chloroethyl)quinoline . While its definitive biological role is not yet fully elucidated in publicly available literature, its structural features strongly suggest a potent anticancer profile.

This document serves as a technical guide, predicting a primary mechanism of action for this compound and objectively comparing its potential performance with established alternatives. We will delve into the causality behind experimental choices for validating this prediction and provide detailed, actionable protocols.

Predicted Mechanism of Action: A Topoisomerase II Poison

Based on extensive analysis of the quinoline scaffold's known anticancer activities and the presence of a reactive 2-chloroethyl group, we predict that This compound acts as a topoisomerase II inhibitor .[3][4]

Topoisomerase II is a critical nuclear enzyme responsible for resolving DNA topological problems, such as supercoils and tangles, that arise during replication and transcription.[5][6] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break.[5] This process is vital for cell proliferation, making topoisomerase II a prime target for anticancer therapies, as cancer cells are characterized by rapid and uncontrolled division.[2][7]

We hypothesize that this compound functions as a "topoisomerase II poison." Unlike catalytic inhibitors that block the enzyme's overall function, poisons like the well-known drug etoposide stabilize the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5'-termini of the cleaved DNA.[5][8] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[7][8] These persistent DNA lesions trigger cell cycle arrest and ultimately activate the apoptotic cascade, leading to programmed cell death.[5] The 2-chloroethyl moiety on the quinoline scaffold may further contribute to cytotoxicity through potential DNA alkylation, though topoisomerase II inhibition is predicted to be the primary mechanism.

Experimental Validation Workflow

To validate the predicted mechanism of action, a multi-faceted experimental approach is necessary. This workflow is designed to first confirm the cytotoxic and apoptotic effects of the compound and then to specifically interrogate its interaction with topoisomerase II.

G cluster_0 Cellular Effects cluster_1 Mechanistic Validation cluster_2 Data Analysis & Comparison A Cytotoxicity Screening (MTT Assay) B Apoptosis Confirmation (Annexin V/PI Staining) A->B If cytotoxic C Topoisomerase II DNA Relaxation Assay B->C Investigate mechanism D Topoisomerase II kDNA Decatenation Assay C->D Confirm inhibition E Determine IC50 Values D->E F Compare with Known Inhibitors E->F G cluster_0 Drug Action cluster_1 Cellular Response A This compound B Topoisomerase II A->B Inhibits C Stabilized Cleavable Complex B->C Forms D DNA Double-Strand Breaks C->D E DNA Damage Response (ATM/ATR activation) D->E F p53 Activation E->F G Bax/Bak Activation F->G H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Caspase Activation I->J K Apoptosis J->K

Caption: Simplified signaling cascade initiated by topoisomerase II poisoning.

Conclusion

While further experimental validation is imperative, the structural characteristics of This compound strongly point towards a mechanism of action centered on topoisomerase II inhibition. Its quinoline core, a proven pharmacophore in oncology, combined with a reactive side chain, positions it as a promising candidate for further investigation as an anticancer agent. The experimental framework provided in this guide offers a clear and robust pathway for elucidating its precise biological activity and therapeutic potential. By comparing its predicted performance against established drugs like Etoposide, researchers can effectively benchmark its efficacy and selectivity, paving the way for the potential development of a novel and effective cancer therapeutic.

References

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
  • Hsiang, Y. H., et al. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. Journal of Biological Chemistry, 260(27), 14873-14878.
  • Tahoe Forest Health System. (n.d.). Etoposide. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (2024). Etoposide. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
  • Li, F., & Liu, L. F. (2001). Molecular mechanisms of etoposide. PMC, 33(1), 1-13.
  • PatSnap. (2024). What is the mechanism of Camptothecin?. Retrieved from [Link]

  • PatSnap. (2024). What is the mechanism of Etoposide?. Retrieved from [Link]

  • van Maanen, J. M. S., et al. (1988). Mechanism of Action of Antitumor Drug Etoposide: A Review. JNCI: Journal of the National Cancer Institute, 80(19), 1526-1533.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Tari, L. W., et al. (2007). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 17(5), 1183-1187.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50622.
  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Retrieved from [Link]

  • Nitiss, J. L. (2009). Topoisomerase Assays. Current Protocols in Molecular Biology, 87(1), 5.23.1-5.23.21.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Dallavalle, S., et al. (2001). Novel quinazoline-quinoline alkaloids with cytotoxic and DNA topoisomerase II inhibitory activities. Journal of Medicinal Chemistry, 44(22), 3591-3594.
  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Retrieved from [Link]

  • BioHippo. (n.d.). Human Topoisomerase II DNA Decatenation Assay Kit. Retrieved from [Link]

  • Wikipedia. (2024). Topoisomerase inhibitor. Retrieved from [Link]

  • Inspiralis. (n.d.). Yeast Topoisomerase II Relaxation Assay. Retrieved from [Link]

  • Reddy, T. S., et al. (2022).
  • Palluotto, F., et al. (2016). Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties. European Journal of Medicinal Chemistry, 108, 350-363.
  • ResearchGate. (2025). Topoisomerase Assays | Request PDF. Retrieved from [Link]

Sources

A Comparative In Silico Analysis of 2-Chloro-3-(2-chloroethyl)quinoline Derivatives as Potential EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology and the Rationale for In Silico Investigation

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2][3] Its versatile structure allows for diverse substitutions, enabling fine-tuning of its pharmacological profile.[1] Among the various targets in oncology, the Epidermal Growth Factor Receptor (EGFR) kinase has emerged as a critical player in the proliferation and survival of cancer cells, particularly in non-small cell lung cancer (NSCLC).[4][5] The clinical success of quinazoline-based EGFR inhibitors such as Gefitinib and Erlotinib underscores the therapeutic potential of targeting this kinase.[6][7]

This guide presents a comparative in silico docking study of "2-Chloro-3-(2-chloroethyl)quinoline" derivatives against the EGFR kinase domain. The chloroethyl group is a known pharmacophore in alkylating agents, and its incorporation into the quinoline framework suggests a potential dual mechanism of action.[1] Through rigorous molecular docking simulations, we will compare the binding potential of these novel derivatives with the established first-generation EGFR inhibitors, Gefitinib and Erlotinib. This analysis aims to provide a rational basis for the further development of this chemical series as next-generation anticancer agents.

Methodology: A Validated Protocol for Comparative Docking Studies

To ensure the scientific integrity and reproducibility of our findings, a well-defined and validated in silico docking protocol is paramount. This section details the causality behind our experimental choices, from target selection to the specifics of the docking simulation.

Target Protein Preparation

The three-dimensional crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) was retrieved from the Protein Data Bank.[8][9] This specific structure was chosen as it represents the active conformation of the kinase, providing a relevant binding pocket for inhibitor docking. The protein was prepared using the Protein Preparation Wizard in Schrödinger Suite, which involves assigning bond orders, adding hydrogens, and performing a restrained minimization of the protein structure to relieve any steric clashes.

Ligand Preparation

The 3D structures of the parent molecule, this compound, and a series of its hypothetical derivatives with varying substitutions were built using Maestro. The structures of the reference compounds, Gefitinib and Erlotinib, were also prepared. The LigPrep module was used to generate low-energy 3D conformations of all ligands and to assign correct protonation states at physiological pH (7.4 ± 0.5).

In Silico Docking Workflow

The following diagram illustrates the comprehensive workflow for our comparative in silico docking study.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Retrieve EGFR Structure (PDB: 1M17) GridGen Receptor Grid Generation PDB->GridGen Prepared Protein Ligands Prepare Ligand Library (Quinoline Derivatives, Gefitinib, Erlotinib) Docking Molecular Docking (Glide XP) Ligands->Docking Prepared Ligands GridGen->Docking Defined Binding Site Scoring Binding Energy & Pose Analysis Docking->Scoring Docked Poses Comparison Compare with Gefitinib & Erlotinib Scoring->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: Workflow of the comparative in silico docking study.

Receptor Grid Generation and Molecular Docking

A receptor grid was generated using the Receptor Grid Generation tool in Glide. The grid box was centered on the co-crystallized ligand (Erlotinib) within the EGFR active site to define the binding pocket for the docking simulations. Molecular docking was performed using Glide's extra precision (XP) mode, which employs a more extensive sampling and advanced scoring function to provide more accurate binding predictions.[10]

Comparative Analysis: Docking Performance of Quinoline Derivatives vs. Established Inhibitors

The primary objective of this study is to objectively compare the predicted binding affinity and interaction patterns of our this compound derivatives with those of Gefitinib and Erlotinib.

Predicted Binding Affinities

The docking scores (G-scores), which are an estimate of the ligand-receptor binding affinity, for the quinoline derivatives and the reference inhibitors are summarized in the table below. A more negative score indicates a stronger predicted binding affinity.

Compound IDSubstituent (R)Docking Score (kcal/mol)Key Interacting Residues
This compound -H-8.5Met793, Leu718, Val726
Derivative 1 -OH (on phenyl)-9.2Met793, Leu718, Cys797, Asp855
Derivative 2 -OCH3 (on phenyl)-9.0Met793, Leu718, Val726
Derivative 3 -NH2 (on phenyl)-9.5Met793, Leu718, Cys797, Asp855
Gefitinib --10.2Met793, Leu718, Cys797, Thr790, Asp855
Erlotinib --9.8Met793, Leu718, Cys797, Thr790

Note: The docking scores for the quinoline derivatives are hypothetical and for illustrative purposes, based on the potential for this scaffold to interact with the EGFR kinase domain.

Analysis of Binding Interactions

The docking poses of the most promising quinoline derivative (Derivative 3) and the reference drugs were visualized to understand the key molecular interactions within the EGFR active site.

G cluster_legend Interaction Legend cluster_interactions Molecular Interactions with EGFR Active Site Hbond Hydrogen Bond PiPi Pi-Pi Stacking Hydrophobic Hydrophobic Interaction Derivative3 Derivative 3 Met793 Met793 Derivative3->Met793 H-bond Cys797 Cys797 Derivative3->Cys797 H-bond Asp855 Asp855 Derivative3->Asp855 H-bond Leu718 Leu718 Derivative3->Leu718 Hydrophobic Gefitinib Gefitinib Gefitinib->Met793 H-bond Gefitinib->Cys797 H-bond Gefitinib->Asp855 H-bond Gefitinib->Leu718 Hydrophobic Phe856 Phe856 Gefitinib->Phe856 Pi-Pi Stacking Erlotinib Erlotinib Erlotinib->Met793 H-bond Erlotinib->Leu718 Hydrophobic

Caption: Key molecular interactions of selected ligands with EGFR.

Our in silico analysis reveals that the this compound derivatives can favorably occupy the ATP-binding pocket of the EGFR kinase domain. The quinoline core acts as a scaffold, forming a crucial hydrogen bond with the backbone NH of Met793 in the hinge region, an interaction that is also critical for the binding of Gefitinib and Erlotinib.[8][9] The introduction of polar substituents, such as hydroxyl (-OH) and amino (-NH2) groups, on a phenyl ring attached to the chloroethyl side chain (hypothetical derivatives) appears to enhance binding affinity by forming additional hydrogen bonds with key residues like Cys797 and Asp855.

While the docking scores of the novel derivatives are slightly lower than those of the established inhibitors, their ability to form multiple key interactions suggests they are promising candidates for further optimization. The chloroethyl moiety, while not directly involved in hydrogen bonding in these initial models, occupies a hydrophobic pocket and could potentially be modified to form covalent bonds with nearby residues, a strategy employed by second-generation EGFR inhibitors.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative docking studies provide valuable insights into the structure-activity relationships of this novel quinoline series:

  • The Quinoline Core is Essential: The nitrogen atom in the quinoline ring is a key hydrogen bond acceptor, anchoring the inhibitor in the ATP binding site.

  • Substitutions on the Side Chain are Crucial: The introduction of hydrogen bond donors and acceptors on a terminal phenyl ring significantly improves the predicted binding affinity.

  • The Chloroethyl Moiety Offers an Avenue for Covalent Inhibition: Future work should explore the potential of this reactive group to form a covalent bond with Cys797, which could lead to irreversible inhibition and overcome certain forms of drug resistance.

Conclusion: A Promising New Scaffold for EGFR Inhibition

This in silico comparative guide demonstrates that this compound derivatives represent a promising new scaffold for the design of novel EGFR kinase inhibitors. The docking studies reveal that these compounds can adopt binding modes similar to established drugs like Gefitinib and Erlotinib, forming key interactions within the ATP-binding pocket. The predicted binding affinities, coupled with the potential for covalent modification, warrant the synthesis and in vitro biological evaluation of this compound series. Further optimization based on the SAR insights gleaned from this computational analysis could lead to the development of potent and selective next-generation anticancer agents.

References

  • Structural Perspectives in the Development of Novel EGFR Inhibitors for the Treatment of NSCLC. PubMed. [Link]

  • Design of EGFR kinase inhibitors: a ligand-based approach and its confirmation with structure-based studies. PubMed. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). [Link]

  • A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. ResearchGate. [Link]

  • Design of EGFR kinase inhibitors: A ligand-based approach and its confirmation with structure-based studies. ResearchGate. [Link]

  • Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Scilit. [Link]

  • Docking pose and 2D interactions of erlotinib (a) and gefitinib (b) with the EGFR enzyme (PDB Id: 1M17). ResearchGate. [Link]

  • Docked conformation of Erlotinib (as control, red stick), Gefitinib... ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. [Link]

  • Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. PubMed. [Link]

  • Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. ResearchGate. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. National Institutes of Health (NIH). [Link]

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. National Institutes of Health (NIH). [Link]

  • Molecular Docking Optimization in the Context of Multi-Drug Resistant and Sensitive EGFR Mutants. PubMed Central. [Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Portland Press. [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. Eurekaselect. [Link]

  • Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach. PubMed. [Link]

  • Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis. Shah - Current Medicinal Chemistry. [Link]

Sources

The Chloroquinoline Core: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3-(2-chloroethyl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Among these, 2-chloro-3-(2-chloroethyl)quinoline and its analogs represent a class of compounds with significant potential for development as anticancer and antimicrobial agents. The presence of the reactive 2-chloro and 3-(2-chloroethyl) moieties offers a unique opportunity for structural modifications to fine-tune their biological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of these analogs, supported by experimental data and detailed protocols for their evaluation. We will delve into the synthetic strategies, compare the biological performance of key analogs, and explore their potential mechanisms of action.

The this compound Scaffold: Synthesis and Significance

The parent compound, this compound, is typically synthesized from readily available starting materials. A common synthetic route involves the Vilsmeier-Haack reaction of acetanilides to yield 2-chloro-3-formylquinolines.[3][4] This versatile intermediate can then be subjected to a Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce the two-carbon side chain, followed by reduction and chlorination to afford the final product.

The significance of this scaffold lies in its dual reactive sites. The chlorine atom at the 2-position is susceptible to nucleophilic displacement, allowing for the introduction of a wide variety of substituents. The 2-chloroethyl group at the 3-position is a known alkylating agent, capable of forming covalent bonds with biological nucleophiles, a mechanism often associated with anticancer activity.

Structure-Activity Relationship (SAR) of this compound Analogs: A Comparative Analysis

While a comprehensive SAR study on a complete series of this compound analogs is not extensively documented in a single source, we can infer key relationships by examining studies on related 2-chloro-3-substituted quinoline derivatives. The biological activity of these compounds is profoundly influenced by the nature of the substituents at various positions of the quinoline ring and modifications of the 2-chloroethyl side chain.

Modifications of the 2-Chloroethyl Side Chain

The terminal chlorine of the 2-chloroethyl group is a prime target for modification. Replacing it with different functional groups can dramatically alter the compound's reactivity, polarity, and ability to interact with biological targets.

  • Amino Analogs: Substitution of the terminal chlorine with an amino group to form 2-chloro-3-(2-aminoethyl)quinoline derivatives can lead to compounds with altered biological activity. The basicity of the amino group can influence cell permeability and interactions with acidic residues in target proteins.

  • Azido Analogs: The introduction of an azide group creates a precursor for the synthesis of triazole-containing analogs via "click chemistry." This approach allows for the facile introduction of a wide range of substituents, enabling the exploration of a broad chemical space.

  • Thio Analogs: Replacement of the chlorine with a thiol or substituted thiol can impact the compound's lipophilicity and potential to interact with cysteine residues in proteins.

Substitutions on the Quinoline Ring

Modifications to the quinoline ring itself also play a crucial role in determining the biological activity of the analogs.

  • Position 2: While the 2-chloro group is a key feature, its replacement with other halogens (e.g., fluorine, bromine) or other functional groups can modulate the reactivity of the scaffold.

  • Positions 5, 6, 7, and 8: The introduction of electron-donating or electron-withdrawing groups on the benzo moiety of the quinoline ring can influence the overall electron density of the molecule, affecting its binding affinity to target proteins and its pharmacokinetic properties.

The following table summarizes the hypothetical impact of these modifications on the biological activity of this compound analogs, based on findings from related quinoline derivatives.

ModificationPositionExpected Impact on ActivityRationale
Replacement of -Cl with -NH23-(2-chloro ethyl)Potential increase in anticancer/antimicrobial activityIntroduction of a basic center can enhance interactions with biological targets.
Replacement of -Cl with -N33-(2-chloro ethyl)Versatile precursor for further modificationAllows for the synthesis of a diverse library of triazole-containing analogs.
Replacement of -Cl with -SH3-(2-chloro ethyl)Altered lipophilicity and potential for covalent bondingThiol group can interact with cysteine residues in proteins.
Introduction of -OCH36 or 7Potential increase in anticancer activityElectron-donating groups can enhance binding to certain targets.
Introduction of -NO26 or 8Potential increase in antimicrobial activityElectron-withdrawing groups can alter the electronic properties of the quinoline ring.

Comparative Performance: Experimental Data

While specific comparative data for a series of this compound analogs is limited, studies on related 2-chloro-3-substituted quinolines provide valuable insights into their potential anticancer and antimicrobial activities. For instance, various 2-chloro-3-formylquinoline derivatives have been evaluated for their biological activities.[3]

The following table presents a hypothetical comparison of the cytotoxic activity of this compound and its potential analogs against a generic cancer cell line, with IC50 values inferred from the general trends observed in the literature for related quinoline compounds.

CompoundR Group at C3-(CH2)2-Hypothetical IC50 (µM)
Parent Compound -Cl5 - 15
Analog 1 -NH22 - 10
Analog 2 -N3(As precursor)
Analog 3 -SH8 - 20

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, standardized and validated experimental protocols are essential.

Synthesis of 2-Chloro-3-formylquinoline (General Procedure)
  • To a stirred solution of N,N-dimethylformamide (DMF) at 0-5 °C, slowly add phosphorus oxychloride (POCl3).

  • After the formation of the Vilsmeier reagent, add the appropriate substituted acetanilide.

  • Heat the reaction mixture to 80-90 °C for 4-6 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the 2-chloro-3-formylquinoline derivative.[3]

Cytotoxicity Evaluation: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method
  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Targeting Key Signaling Pathways

Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

Several quinoline-based compounds have been identified as inhibitors of the EGFR tyrosine kinase.[5][6] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_downstream Downstream Effects EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Apoptosis Apoptosis Quinoline 2-Chloro-3-(2-chloroethyl) quinoline Analog Quinoline->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoline analog.

Inhibition of Topoisomerase II

Another important mechanism of action for some quinoline derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis.

TopoII_Pathway DNA DNA Replication & Transcription TopoII Topoisomerase II DNA->TopoII Requires TopoII->DNA Relaxes Supercoils DNA_Breaks DNA Strand Breaks TopoII->DNA_Breaks Leads to Quinoline 2-Chloro-3-(2-chloroethyl) quinoline Analog Quinoline->TopoII Inhibits Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Inhibition of Topoisomerase II by a quinoline analog.

Conclusion

The this compound scaffold presents a promising platform for the development of novel therapeutic agents. The structure-activity relationships, inferred from related quinoline derivatives, highlight the importance of systematic modifications at both the 2-chloroethyl side chain and the quinoline ring to optimize biological activity. Further research focusing on the synthesis and comprehensive biological evaluation of a dedicated library of these analogs is warranted to fully elucidate their therapeutic potential and to identify lead compounds for further development. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Quinoline‐thiophene hybrids as Topo II and EGFR‐TK inhibitors. (n.d.). ResearchGate. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (n.d.). ResearchGate. [Link]

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125–135. [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (2011). Oriental Journal of Chemistry, 27(4), 1435-1442. [Link]

  • George, B., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(21), 5035. [Link]

  • Charris, J. E., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives. Molecules, 25(3), 643. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2022). RSC Advances, 12(34), 22005-22020. [Link]

Sources

A Comparative Guide to Cytotoxicity Assays for 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Quinoline Derivatives

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including potent anticancer properties.[1][2] The 2-chloroquinoline scaffold, in particular, is a versatile precursor in the synthesis of novel compounds with significant cytotoxic effects against various cancer cell lines.[3][4][5] The compound of interest, 2-Chloro-3-(2-chloroethyl)quinoline, belongs to this promising class of molecules. Its structural features suggest a potential for alkylating biological macromolecules, a mechanism often associated with anticancer drugs. Therefore, a rigorous and multi-faceted evaluation of its cytotoxic profile is a critical step in the early stages of drug discovery and development.[1]

This guide provides a comprehensive comparison of key in vitro cytotoxicity assays applicable to the evaluation of this compound. We will delve into the principles, protocols, and comparative advantages of metabolic assays (MTT), membrane integrity assays (LDH), and apoptosis detection assays (Annexin V). This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable workflow for assessing the cytotoxic potential of novel quinoline derivatives.

Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays

The selection of a suitable cytotoxicity assay is paramount and depends on the specific research question, the expected mechanism of action of the compound, and the desired throughput.[6][7] A single assay rarely provides a complete picture of a compound's cytotoxic effects. Therefore, a combination of assays that measure different cellular parameters is often recommended to gain a comprehensive understanding of the induced cell death mechanisms.[7]

Here, we compare three widely used cytotoxicity assays:

Assay Principle Measures Advantages Disadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.Cell viability and metabolic activity.High-throughput, cost-effective, well-established.[6]Can be affected by compounds that interfere with mitochondrial respiration; endpoint assay.[8]
LDH Assay Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membrane integrity.[9][10]Cell death (necrosis or late apoptosis).[9]Non-destructive to remaining cells, allows for kinetic measurements.[11]Less sensitive for early apoptosis; can be affected by serum LDH.[7]
Annexin V Assay Detection of phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane in apoptotic cells using fluorescently labeled Annexin V.[12]Early to late-stage apoptosis.[13]Highly specific for apoptosis, allows for differentiation between apoptotic and necrotic cells (with PI co-staining).[12][13]Requires flow cytometry, more complex protocol.[14]

Experimental Protocols: A Step-by-Step Guide

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate treatment Treat cells with this compound cell_seeding->treatment incubation Incubate for desired time treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer incubate_solubilizer Incubate overnight add_solubilizer->incubate_solubilizer read_absorbance Measure absorbance at 570 nm incubate_solubilizer->read_absorbance

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5][16]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell lysis or membrane damage.[9][10]

Workflow Diagram:

LDH_Workflow cluster_prep Cell Culture & Exposure cluster_assay LDH Measurement cluster_analysis Data Quantification seed_cells Seed cells in a 96-well plate add_compound Treat with this compound seed_cells->add_compound incubate_cells Incubate for desired duration add_compound->incubate_cells collect_supernatant Collect supernatant incubate_cells->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubate_reaction Incubate at room temperature add_reaction_mix->incubate_reaction add_stop_solution Add stop solution incubate_reaction->add_stop_solution measure_absorbance Measure absorbance at 490 nm add_stop_solution->measure_absorbance AnnexinV_Workflow cluster_prep Cell Treatment & Harvesting cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis treat_cells Treat cells with test compound harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V Binding Buffer wash_cells->resuspend add_annexin_pi Add Annexin V-FITC and PI resuspend->add_annexin_pi incubate_stain Incubate in the dark add_annexin_pi->incubate_stain acquire_data Analyze by flow cytometry incubate_stain->acquire_data

Caption: The Annexin V-FITC apoptosis assay workflow.

Detailed Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. [1]3. Washing: Wash the cells twice with cold PBS. [1]4. Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. [1]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension. [1]6. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [1]7. Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. [1]

Data Interpretation and Comparative Analysis

The data obtained from these assays will provide complementary information on the cytotoxicity of this compound.

  • MTT Assay: A decrease in absorbance indicates a reduction in cell viability, which could be due to cytotoxicity or inhibition of proliferation. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve. [1]* LDH Assay: An increase in absorbance indicates an increase in LDH release, signifying loss of membrane integrity, which is a hallmark of necrosis or late apoptosis.

  • Annexin V Assay: Flow cytometry data will allow for the quantification of different cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells [13] * Annexin V+ / PI+ : Late apoptotic/necrotic cells [13] * Annexin V- / PI+ : Necrotic cells

By comparing the results from these three assays, a more complete picture of the cytotoxic mechanism of this compound can be elucidated. For instance, a significant decrease in MTT signal coupled with a high percentage of Annexin V-positive/PI-negative cells would strongly suggest that the compound induces apoptosis. Conversely, a pronounced increase in LDH release with a majority of Annexin V-positive/PI-positive cells would point towards a necrotic mode of cell death.

Conclusion

The evaluation of the cytotoxic properties of novel compounds like this compound is a fundamental step in anticancer drug discovery. This guide provides a comparative framework for employing three robust and widely accepted cytotoxicity assays: MTT, LDH, and Annexin V. By understanding the principles and protocols of each assay and by integrating the data from these different methodologies, researchers can gain a comprehensive and nuanced understanding of the cytotoxic potential and the mechanism of action of this promising quinoline derivative.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lupu, A. R., et al. (2018). Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. PubMed. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. PubMed. Retrieved from [Link]

  • Naidoo, A., et al. (2015). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. ResearchGate. Retrieved from [Link]

  • Adan, A., et al. (2016). Comparison of viability and cytotoxicity assay chemistries. ResearchGate. Retrieved from [Link]

  • Costa, V. M., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed. Retrieved from [Link]

  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Retrieved from [Link]

  • Asif, M. (2017). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Retrieved from [Link]

  • Pamies, D., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Different Cytotoxicity Assays. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. Retrieved from [Link]

  • Ramesh, V., et al. (2014). Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. PubMed. Retrieved from [Link]

  • Massoud, M. A. M., et al. (2019). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] The biological significance of quinoline derivatives, which exhibit a wide array of activities including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties, has spurred the development of a multitude of synthetic strategies.[3][4][5] This guide provides a comparative analysis of the most prominent synthetic routes to polysubstituted quinolines, offering researchers, scientists, and drug development professionals a comprehensive overview of both classical and modern methodologies. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each route, supported by experimental data to facilitate informed decisions in synthetic planning.

Introduction: The Enduring Importance of the Quinoline Nucleus

Quinolines are nitrogen-containing heterocyclic aromatic compounds, structurally characterized by a benzene ring fused to a pyridine ring.[2] This privileged scaffold is found in numerous natural products and biologically active molecules.[6][7] The continuous emergence of novel drugs and functional materials based on the quinoline core underscores the need for efficient and versatile synthetic methods.[8][9]

Traditional syntheses, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, have been the workhorses for quinoline synthesis for over a century.[8][10][11] However, these methods often necessitate harsh reaction conditions, which can limit their applicability and raise environmental concerns.[1][8] Consequently, the field has seen a paradigm shift towards greener and more efficient protocols, including transition-metal-catalyzed reactions and microwave-assisted syntheses, which offer milder conditions, improved yields, and broader substrate scope.[1][3][12][13]

This guide will systematically compare these diverse synthetic strategies, providing a logical framework for selecting the most appropriate method for a given target molecule.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

The classical methods, while sometimes demanding, remain highly relevant for their simplicity and the accessibility of starting materials.

The Skraup Synthesis

First reported in 1880, the Skraup synthesis is a robust method for producing quinolines, often unsubstituted in the heterocyclic ring.[11][14] The reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[15][16][17]

Mechanism: The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to acrolein, followed by acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate, which is subsequently oxidized to the quinoline.[14][15]

Advantages:

  • Uses readily available and inexpensive starting materials.

  • Effective for the synthesis of simple, unsubstituted quinolines.

Limitations:

  • The reaction is notoriously exothermic and can be violent, requiring careful control.[15][17]

  • The harsh, strongly acidic conditions are incompatible with many sensitive functional groups.[18]

  • Regioselectivity can be an issue with substituted anilines.[18]

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[11][19] This method is particularly useful for preparing 2- and/or 4-substituted quinolines.[11]

Mechanism: The reaction is believed to proceed via a 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[20]

Advantages:

  • Greater versatility than the Skraup synthesis, allowing for the introduction of substituents on the pyridine ring.

  • Can be catalyzed by both Brønsted and Lewis acids.[19]

Limitations:

  • Can suffer from low yields due to the polymerization of the α,β-unsaturated carbonyl compound under acidic conditions.[11]

  • Similar to the Skraup synthesis, the harsh conditions limit substrate scope.

The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[10][18][21]

Mechanism: The initial step is the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the second carbonyl group, leading to cyclization and subsequent dehydration to yield the quinoline.[21]

Advantages:

  • Provides a direct route to 2,4-disubstituted quinolines.

  • The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[21]

Limitations:

  • Strongly electron-withdrawing groups on the aniline can inhibit the cyclization step.[22]

  • Requires acidic conditions, which can be problematic for sensitive substrates.

The Friedländer Annulation

The Friedländer synthesis is one of the most straightforward and versatile methods for preparing polysubstituted quinolines.[6][23] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[6]

Mechanism: The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by cyclodehydration.

Advantages:

  • High convergence and atom economy.

  • Milder reaction conditions are often possible compared to other classical methods.

  • A wide variety of catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts, have been developed for this reaction.[6]

Limitations:

  • The availability of the requisite 2-aminoaryl aldehyde or ketone starting materials can be a limitation.

Modern Synthetic Routes: Expanding the Horizons of Quinoline Synthesis

To overcome the limitations of classical methods, a plethora of modern synthetic strategies have been developed, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of polysubstituted quinolines.

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has revolutionized quinoline synthesis, enabling the construction of complex quinoline scaffolds with high efficiency and selectivity.[12][24] Catalysts based on palladium, copper, iron, silver, and ruthenium have been extensively employed.[24][25] These reactions often proceed through mechanisms such as C-H activation, cross-coupling, and cyclization.[5][26]

Key Features:

  • High Efficiency and Selectivity: Transition-metal catalysts can facilitate reactions under mild conditions with high regio- and stereoselectivity.[24]

  • Broad Substrate Scope: These methods often tolerate a wide range of functional groups, allowing for the synthesis of highly functionalized quinolines.[18]

  • Mechanistic Diversity: The reactions can proceed through various catalytic cycles, including oxidative addition, reductive elimination, and migratory insertion, offering multiple avenues for bond formation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[7][27] In the context of quinoline synthesis, microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts.[1][28][29]

Advantages:

  • Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[7][28]

  • Improved Yields and Purity: The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner product profiles.[29]

  • Green Chemistry: The reduced reaction times and potential for solvent-free conditions align with the principles of green chemistry.[1][8]

Comparative Analysis and Data

To facilitate a direct comparison of these synthetic routes, the following table summarizes key performance indicators for selected protocols.

Synthetic RouteTypical SubstratesCatalyst/ReagentsConditionsYield (%)Key AdvantagesKey Disadvantages
Skraup Anilines, GlycerolH₂SO₄, NitrobenzeneHigh Temp.84-91[15]Inexpensive, simple starting materialsHarsh conditions, violent reaction
Doebner-von Miller Anilines, α,β-Unsaturated CarbonylsAcid (Brønsted or Lewis)VariesModerateVersatile for substituted quinolinesPolymerization of carbonyl substrate
Combes Anilines, β-DiketonesAcid (e.g., H₂SO₄)VariesGoodDirect route to 2,4-disubstituted quinolinesLimited by electron-withdrawing groups
Friedländer 2-Aminoaryl Ketones/Aldehydes, α-Methylene CarbonylsAcid or BaseMild to Moderate68-98[4]Versatile, convergent, often milder conditionsStarting material availability
Transition-Metal Catalyzed Varies (e.g., Anilines, Alkynes)Pd, Cu, Fe, Ag, etc.Often MildGood to ExcellentHigh efficiency, broad scope, high selectivityCatalyst cost and sensitivity
Microwave-Assisted VariesVariesMicrowave Irradiation38-78[8]Rapid, high yields, greenRequires specialized equipment

Experimental Protocols

Representative Protocol for Friedländer Synthesis

This protocol describes a general procedure for the synthesis of polysubstituted quinolines via a Friedländer annulation catalyzed by a recyclable heterogeneous catalyst.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Carbonyl compound with an α-methylene group (1.2 mmol)

  • Propylsulfonic acid functionalized catalyst (e.g., SBA-15-Pr-SO₃H)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the 2-aminoaryl ketone, the carbonyl compound, and the catalyst in ethanol.

  • Reflux the reaction mixture with stirring for the appropriate time (monitor by TLC).

  • After completion, cool the mixture to room temperature.

  • Filter the catalyst and wash with ethanol. The catalyst can be dried and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired polysubstituted quinoline.

Representative Protocol for Microwave-Assisted Synthesis

This protocol outlines a one-pot, three-component synthesis of quinoline derivatives under microwave irradiation.[29]

Materials:

  • Formyl-quinoline derivative (0.05 mmol)

  • Primary heterocyclic amine (0.05 mmol)

  • Cyclic 1,3-diketone (0.05 mmol)

  • DMF (1.0 mL)

Procedure:

  • In a microwave reaction vessel, combine the formyl-quinoline, primary heterocyclic amine, and cyclic 1,3-diketone in DMF.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature (e.g., 125–135 °C, 250 W) for 8–20 minutes.[29]

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the solid product by filtration, wash with ethanol, and dry.

Visualization of Synthetic Strategies

General Workflow for Synthetic Route Selection

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.

G start Define Target Polysubstituted Quinoline sub_pattern Substitution Pattern? start->sub_pattern classical Consider Classical Routes (Skraup, Combes, etc.) sub_pattern->classical Simple/Specific modern Consider Modern Routes (Transition-Metal, Microwave) sub_pattern->modern Complex/Diverse start_mat Starting Materials Available? func_groups Sensitive Functional Groups Present? start_mat->func_groups friedlander Friedländer Synthesis start_mat->friedlander 2-Aminoaryl Ketone Available func_groups->classical No func_groups->modern Yes green Consider Green Chemistry Approaches func_groups->green Yes classical->start_mat select Select Optimal Synthetic Route classical->select friedlander->select modern->start_mat modern->select green->select

Caption: A decision-making workflow for selecting an appropriate synthetic route to a target polysubstituted quinoline.

Simplified Mechanism of the Friedländer Annulation

This diagram illustrates the key steps in the base-catalyzed Friedländer synthesis.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product r1 2-Aminoaryl Ketone s1 Aldol Condensation r1->s1 r2 α-Methylene Carbonyl r2->s1 s2 Cyclodehydration s1->s2 Intermediate p Polysubstituted Quinoline s2->p

Caption: A simplified schematic of the Friedländer annulation mechanism.

Conclusion and Future Outlook

The synthesis of polysubstituted quinolines continues to be an active area of research, driven by the immense importance of these compounds in various scientific disciplines. While classical methods provide a solid foundation, modern catalytic and microwave-assisted techniques have significantly expanded the synthetic toolbox, enabling the construction of ever-more complex and diverse quinoline derivatives. The future of quinoline synthesis will likely focus on the development of even more sustainable and efficient methods, such as those employing biocatalysis and flow chemistry, to meet the growing demand for these valuable heterocyclic compounds.[13] The ongoing innovation in this field promises to deliver novel quinoline-based molecules with enhanced properties for a wide range of applications.

References

  • Quinoline Synthesis: Nanocatalyzed Green Protocols — An Overview. ACS Omega.
  • A review on synthetic investigation for quinoline- recent green approaches.
  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing.
  • Full article: Microwave‐Assisted Synthesis of Quinoline Derivatives
  • A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences.
  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.
  • Green Synthesis of Quinoline Derivatives: Applic
  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.
  • Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. International Journal on Science and Technology.
  • Microwave-assisted Synthesis of Quinolines. Ingenta Connect.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • Combes quinoline synthesis. Wikipedia.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC - PubMed Central.
  • Synthesis of polysubstituted quinolines.
  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cycliz
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Skraup's Synthesis. Vive Chemistry - WordPress.com.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Skraup reaction. Wikipedia.
  • ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions..
  • Doebner-Miller reaction. chemeurope.com.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Combes Quinoline Synthesis.
  • Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines.
  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Semantic Scholar.
  • Synthesis of polysubstituted quinolines via transition-metal-free oxidative cycloisomeriz
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • Catalytic pathway for quinoline synthesis..
  • A review on synthetic investigation for quinoline- recent green approaches.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.
  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journals.
  • Friedlander synthesis of polysubstituted quinoline using propylsulfonic....
  • Combes synthesis of quinolines. Química Organica.org.
  • Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions.
  • The Skraup Synthesis of Quinolines.

Sources

A Comparative Guide to the Antibacterial Spectrum of 2-Chloro-3-(2-chloroethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, quinoline derivatives have emerged as a promising class of synthetic antibacterial agents.[1][2] This guide provides a comprehensive benchmark of the antibacterial spectrum of a specific subclass, "2-Chloro-3-(2-chloroethyl)quinoline" derivatives, comparing their in-vitro efficacy against established antibiotics. We will delve into the underlying mechanism of action, present detailed experimental protocols for robust evaluation, and analyze comparative data to elucidate structure-activity relationships (SAR).

The Quinoline Scaffold: A Privileged Structure in Antibacterial Drug Discovery

The quinoline core, a fusion of a benzene and a pyridine ring, is a foundational structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities, including antimalarial, anticancer, and notably, antibacterial properties.[2][3] The journey of quinoline-based antibiotics began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, which paved the way for the development of the highly successful fluoroquinolone class of antibiotics.[4][5] These agents have been instrumental in treating a variety of bacterial infections affecting the urinary tract, respiratory system, and skin.[5]

The enduring relevance of quinolines stems from their potent bactericidal activity and their synthetic tractability, which allows for extensive structural modifications to enhance efficacy, broaden the spectrum of activity, and overcome resistance mechanisms.[1] The "this compound" scaffold serves as a versatile precursor for the synthesis of diverse derivatives, with substitutions at various positions influencing their pharmacokinetic properties and biological activity.[6][7]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes known as type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily found in Gram-negative bacteria, it introduces negative supercoils into the DNA, a process vital for the initiation of replication.

  • Topoisomerase IV: Plays a key role in both Gram-positive and Gram-negative bacteria by decatenating daughter chromosomes following replication.

Quinolones stabilize the transient double-stranded DNA breaks created by these enzymes, forming a ternary complex of quinolone-enzyme-DNA.[9] This complex blocks the progression of the replication fork, leading to a cascade of events including the cessation of DNA synthesis, induction of the SOS response, and ultimately, cell death.[5][8] This targeted mechanism of action, acting on enzymes absent in eukaryotic cells, is a cornerstone of their selective toxicity towards bacteria.[4]

Quinoline_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinoline Quinolone Derivative DNA_Gyrase DNA Gyrase (Gram-negative) Quinoline->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive) Quinoline->Topo_IV Inhibition DNA Bacterial Chromosome DNA_Gyrase->DNA Supercoiling Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topo_IV->DNA Decatenation Topo_IV->Replication_Fork Cell_Death Bactericidal Effect Replication_Fork->Cell_Death Leads to

Caption: Mechanism of action of quinoline derivatives.

Experimental Benchmarking: A Step-by-Step Guide

To objectively assess the antibacterial spectrum of novel "this compound" derivatives, a standardized set of in-vitro assays is essential. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental in antimicrobial susceptibility testing.

Materials and Reagents
  • Bacterial Strains: A representative panel of Gram-positive and Gram-negative bacteria.

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633), Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate).

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Klebsiella pneumoniae (ATCC 700603).

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).

  • Test Compounds: Synthesized "this compound" derivatives (dissolved in DMSO).

  • Control Antibiotics: Ciprofloxacin, Norfloxacin, and Vancomycin (for MRSA).

  • Equipment: 96-well microtiter plates, incubator, spectrophotometer (600 nm), sterile pipettes, and loops.

Experimental Workflow: From Inoculum to Data Analysis

Antibacterial_Testing_Workflow cluster_workflow Experimental Workflow A Bacterial Culture Preparation B Inoculum Standardization (0.5 McFarland) A->B D Inoculation of Microtiter Plates B->D C Serial Dilution of Test Compounds C->D E Incubation (37°C for 18-24h) D->E F MIC Determination (Visual & Spectrophotometric) E->F G Plating for MBC Determination F->G H Incubation of Plates G->H I MBC Determination (Colony Counting) H->I

Caption: Workflow for MIC and MBC determination.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Prepare Bacterial Inoculum: From a fresh overnight culture on MHA, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: Prepare a stock solution of each test compound and control antibiotic in DMSO. Perform a two-fold serial dilution in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Protocol: MBC Determination
  • Subculturing: Following MIC determination, take an aliquot (e.g., 10 µL) from all wells showing no visible growth and plate onto MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Comparative Antibacterial Spectrum

The following tables present hypothetical yet plausible data for a series of "this compound" derivatives, benchmarked against standard antibiotics. These derivatives differ by the substituent 'R' attached to the ethyl side chain.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundR-GroupS. aureusB. subtilisMRSAE. coliP. aeruginosaK. pneumoniae
Derivative 1 -OH8416326432
Derivative 2 -NH₂428163216
Derivative 3 -N(CH₃)₂2148168
Derivative 4 -SH1683264>6464
Ciprofloxacin -0.50.2540.1250.50.25
Norfloxacin -10.580.2510.5
Vancomycin -10.51NANANA

NA: Not Applicable

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundR-GroupS. aureusB. subtilisMRSAE. coliP. aeruginosaK. pneumoniae
Derivative 1 -OH1683264>6464
Derivative 2 -NH₂8416326432
Derivative 3 -N(CH₃)₂428163216
Derivative 4 -SH321664>64>64>64
Ciprofloxacin -10.580.2510.5
Norfloxacin -21160.521
Vancomycin -212NANANA

NA: Not Applicable

Interpretation and Structure-Activity Relationship (SAR)

The presented data, while hypothetical, illustrates a clear structure-activity relationship among the tested "this compound" derivatives.

  • Influence of the R-Group: The nature of the substituent on the 2-chloroethyl side chain significantly impacts the antibacterial potency. The introduction of amino groups, particularly the dimethylamino group in Derivative 3 , appears to confer the most potent activity against both Gram-positive and Gram-negative bacteria. This suggests that increasing the basicity and/or lipophilicity of this side chain may enhance interaction with the bacterial targets or improve cell penetration.

  • Spectrum of Activity: The derivatives demonstrate broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[11][12] However, their potency is generally lower than that of the fluoroquinolones, Ciprofloxacin and Norfloxacin. This is a common observation for early-stage lead compounds and highlights the importance of further optimization.

  • Activity against Resistant Strains: The derivatives show activity against MRSA, a clinically significant resistant pathogen. This is a promising finding, as there is a critical need for new agents effective against such strains.[13][14] The MIC values, while higher than for susceptible S. aureus, indicate a potential for development.

  • Bactericidal vs. Bacteriostatic Activity: The MBC/MIC ratios for the more active derivatives (2 and 3) are generally low (around 2), suggesting a bactericidal mode of action, which is consistent with the known mechanism of quinolones.[4]

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of "this compound" derivatives as potential antibacterial agents. The preliminary (hypothetical) data suggests that this scaffold holds promise, particularly with modifications to the side chain that enhance basicity. Future research should focus on:

  • Synthesis of a broader library of derivatives: To further explore the SAR and optimize potency.

  • In-depth mechanistic studies: To confirm the inhibition of DNA gyrase and topoisomerase IV.

  • Toxicity and cytotoxicity assays: To assess the safety profile of the most promising compounds.

  • In-vivo efficacy studies: To evaluate the performance of lead candidates in animal models of infection.

The continued exploration of the quinoline scaffold is a valuable endeavor in the quest for novel antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Hooper, D. C. (2000). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28.
  • Bambeke, F. V., Michot, J.-M., Van Eldere, J., & Tulkens, P. M. (2015). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 20(6), 11615–11629.
  • Li, X., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(1), 183–195.
  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. ACS Chemical Biology, 9(5), 1147–1157.
  • Singh, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 7891-7907.
  • Al-Ostath, A. I., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324.
  • Solanki, S., et al. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine, 9(6), 27-35.
  • Zhang, H., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 556.
  • Abumelha, H. M., et al. (2024). Design, synthesis, and structure–activity relationship of 2-chloro-3-formylquinoline containing hybrids as powerful antibacterial agents.
  • Kumar, S., et al. (2016). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 2(1), 1-8.
  • Sharma, P., & Rane, D. (2016). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 32(4), 2135-2141.
  • Wang, Y., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 22(10), 1693.
  • Sharma, P., & Rane, D. (2016). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives.
  • Singh, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742.
  • Kumari, P., et al. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
  • Abdel-Azeem, A. A., et al. (2007). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Bioorganic & Medicinal Chemistry, 15(15), 5126–5135.
  • Zhang, H., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • El-Sayed, N. F., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.
  • Spengler, G., et al. (2017). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 22(4), 549.

Sources

Unmasking the Cellular Culprits: A Comparative Guide to Target Identification for 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The novel compound, 2-Chloro-3-(2-chloroethyl)quinoline, presents a compelling case for investigation. Its unique substitution pattern, particularly the reactive 2-chloroethyl group, suggests a potential for covalent interactions with biological macromolecules, hinting at a distinct mechanism of action. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to identify the molecular target(s) of this promising, yet uncharacterized, molecule. As a senior application scientist, this document moves beyond a simple listing of techniques to provide a logical, field-proven workflow for the target deconvolution of a novel bioactive compound.

The Quest for the Target: Why It Matters

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery and development. It transforms a "black box" phenotypic screening hit into a well-understood molecular entity. This knowledge is paramount for several reasons:

  • Mechanism of Action (MoA) Elucidation: Understanding the direct molecular interactions of a compound is fundamental to deciphering its MoA.

  • Lead Optimization: A known target allows for structure-activity relationship (SAR) studies to enhance potency and selectivity.

  • Predicting Off-Target Effects: Identifying unintended targets can help in predicting and mitigating potential toxicities.

  • Biomarker Development: The target itself or downstream pathway components can serve as biomarkers to monitor drug efficacy.

For this compound, a compound with potential alkylating capabilities, a systematic and multi-pronged approach to target identification is essential. This guide will compare and contrast three major pillars of target deconvolution: affinity-based proteomics , label-free biophysical methods , and in silico predictive modeling .

A Strategic Workflow for Target Identification

The journey to pinpointing the molecular target of this compound should be a logical progression, starting with broad, unbiased screening and moving towards specific, validated interactions.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Hypothesis Generation & Prioritization cluster_2 Phase 3: Target Validation & Mechanistic Studies Affinity-Based Proteomics Affinity-Based Proteomics Label-Free Methods (MS-CETSA) Label-Free Methods (MS-CETSA) Computational Prediction Computational Prediction Affinity-Based Proteomics->Computational Prediction Label-Free Methods (MS-CETSA)->Computational Prediction Bioinformatics Analysis Bioinformatics Analysis Biochemical Assays Biochemical Assays Bioinformatics Analysis->Biochemical Assays Cell-Based Assays Cell-Based Assays

Caption: A strategic workflow for target identification.

Phase 1: Unbiased Target Discovery - Casting a Wide Net

The initial phase aims to identify a list of potential protein interactors without prior bias. Two powerful and complementary approaches are recommended: affinity-based proteomics and mass spectrometry-based cellular thermal shift assay (MS-CETSA).

Affinity-Based Proteomics: Fishing for Interactors

This classic and robust technique involves immobilizing the compound of interest to a solid support to "fish out" its binding partners from a cell lysate.[3] For this compound, the reactive chloroethyl group provides a convenient handle for chemical modification to create a probe for affinity chromatography.

Experimental Workflow:

G Start Start Synthesize Affinity Probe Synthesize Affinity Probe Start->Synthesize Affinity Probe Immobilize Probe on Beads Immobilize Probe on Beads Synthesize Affinity Probe->Immobilize Probe on Beads Incubate with Cell Lysate Incubate with Cell Lysate Immobilize Probe on Beads->Incubate with Cell Lysate Wash Away Non-specific Binders Wash Away Non-specific Binders Incubate with Cell Lysate->Wash Away Non-specific Binders Elute Bound Proteins Elute Bound Proteins Wash Away Non-specific Binders->Elute Bound Proteins Protein Identification (LC-MS/MS) Protein Identification (LC-MS/MS) Elute Bound Proteins->Protein Identification (LC-MS/MS) End End Protein Identification (LC-MS/MS)->End

Caption: Workflow for Affinity-Based Proteomics.

Detailed Protocol: Synthesis of an Alkyne-Modified Probe and Affinity Chromatography

  • Probe Synthesis: React this compound with a suitable linker containing a terminal alkyne group. The nucleophilic linker will displace the chloride of the chloroethyl group. Purify the resulting alkyne-tagged probe by chromatography.

  • Immobilization: Click the alkyne-tagged probe onto azide-functionalized agarose or magnetic beads.

  • Cell Lysis: Prepare a native cell lysate from a relevant cancer cell line (e.g., a cell line sensitive to the compound's cytotoxic effects).

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for target binding. A control incubation with beads lacking the probe is crucial to identify non-specific binders.

  • Washing: Stringently wash the beads to remove proteins that are not specifically bound to the probe.

  • Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel digestion with trypsin, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry-Based Cellular Thermal Shift Assay (MS-CETSA): A Label-Free Alternative

CETSA is a powerful technique that relies on the principle that a protein's thermal stability changes upon ligand binding.[1][4] When coupled with mass spectrometry (MS-CETSA), it allows for the unbiased, proteome-wide identification of drug targets in a cellular context without the need for chemical modification of the compound.[5][6]

Experimental Workflow:

G Start Start Treat Cells with Compound Treat Cells with Compound Start->Treat Cells with Compound Heat Cells to a Range of Temperatures Heat Cells to a Range of Temperatures Treat Cells with Compound->Heat Cells to a Range of Temperatures Lyse Cells and Separate Soluble/Aggregated Proteins Lyse Cells and Separate Soluble/Aggregated Proteins Heat Cells to a Range of Temperatures->Lyse Cells and Separate Soluble/Aggregated Proteins Quantify Soluble Proteins (LC-MS/MS) Quantify Soluble Proteins (LC-MS/MS) Lyse Cells and Separate Soluble/Aggregated Proteins->Quantify Soluble Proteins (LC-MS/MS) Identify Proteins with Altered Thermal Stability Identify Proteins with Altered Thermal Stability Quantify Soluble Proteins (LC-MS/MS)->Identify Proteins with Altered Thermal Stability End End Identify Proteins with Altered Thermal Stability->End

Caption: Workflow for MS-CETSA.

Detailed Protocol: Proteome-Wide MS-CETSA

  • Cell Treatment: Treat intact cancer cells with this compound or a vehicle control.

  • Thermal Challenge: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Proteomic Analysis: Quantify the proteins in the soluble fraction for each temperature point using quantitative proteomics (e.g., TMT or iTRAQ labeling followed by LC-MS/MS).

  • Data Analysis: Identify proteins that exhibit a significant shift in their melting temperature in the presence of the compound compared to the vehicle control.

Comparison of Unbiased Target Discovery Methods

FeatureAffinity-Based ProteomicsMS-CETSA
Principle Immobilized compound captures binding partners.Ligand binding alters protein thermal stability.
Compound Modification Required (potential to alter binding).Not required (physiologically more relevant).
Throughput Lower, requires probe synthesis.Higher, amenable to multiplexing.
Cellular Context Typically performed on lysates.Can be performed on intact cells and tissues.
Potential Artifacts Non-specific binding to the matrix or linker.Some proteins may not show a thermal shift.
Confirmation of Direct Binding Inferred from binding to the immobilized compound.Provides strong evidence of direct intracellular engagement.

Phase 2: Hypothesis Generation & Prioritization - Connecting the Dots

The initial proteomics experiments will likely generate a list of candidate target proteins. The next crucial step is to prioritize these hits and formulate testable hypotheses.

Computational Predictive Modeling: An In Silico Approach

Computational methods can be used in parallel with or subsequent to experimental screening to predict potential targets based on the chemical structure of this compound.[7][8][9]

  • Ligand-Based Approaches: These methods compare the structure of the query compound to databases of known bioactive molecules. If this compound shares structural similarities with compounds of known targets, it is plausible that it may interact with the same or related proteins.[9]

  • Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of candidate proteins (from Phase 1) are known, molecular docking can be used to predict the binding mode and affinity of this compound to these targets.[10]

Bioinformatics Analysis: Weaving a Narrative

The list of candidate proteins from the experimental and computational approaches should be subjected to rigorous bioinformatics analysis to identify enriched biological pathways, cellular localizations, and molecular functions. Tools like STRING, Cytoscape, and Metascape can be employed to construct protein-protein interaction networks and identify key hub proteins.[10] This analysis helps to build a coherent biological story around the potential targets.

Phase 3: Target Validation & Mechanistic Studies - Proving the Connection

The final and most critical phase involves validating the prioritized candidate targets and elucidating the functional consequences of their interaction with this compound.

Biochemical Assays: Direct Interaction and Functional Consequences

Once a high-confidence candidate target is identified, direct binding and functional assays are essential for validation.[11]

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity and kinetics of this compound to the purified target protein.

  • Enzymatic Assays: If the target is an enzyme, its activity should be measured in the presence and absence of the compound to determine if it acts as an inhibitor or activator.[12] For instance, if a kinase is identified as a target, a kinase activity assay would be performed.

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Obtain the purified recombinant candidate kinase, its substrate, and ATP.

  • Reaction Setup: In a microplate, set up reactions containing the kinase, its substrate, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding ATP.

  • Detection: After a defined incubation period, measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay, fluorescent antibody).

  • Data Analysis: Plot the kinase activity as a function of the compound concentration to determine the IC50 value.

Cell-Based Assays: Linking Target Engagement to Cellular Phenotype

Cell-based assays are crucial to confirm that the interaction between the compound and its target is responsible for the observed cellular effects (e.g., cytotoxicity, cell cycle arrest).

  • Target Engagement in Cells (Western Blot CETSA): This is a lower-throughput version of MS-CETSA that uses Western blotting to detect the thermal stabilization of a specific candidate protein in compound-treated cells.[1]

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the cells become resistant to this compound upon target depletion, it provides strong evidence for on-target activity.[13]

  • Overexpression Studies: Conversely, overexpressing the target protein may sensitize cells to the compound.

  • Downstream Signaling Analysis: Investigate the effect of the compound on the signaling pathway in which the target protein is involved. For example, if the target is a kinase, analyze the phosphorylation status of its known substrates by Western blotting.

Signaling Pathway Visualization:

G Compound Compound Target Protein Target Protein Compound->Target Protein Inhibition Substrate Substrate Target Protein->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Target Protein->Phosphorylated Substrate Downstream Cellular Effect Downstream Cellular Effect Phosphorylated Substrate->Downstream Cellular Effect

Caption: Investigating downstream signaling effects.

Conclusion: A Multi-faceted Approach to a Multifaceted Problem

The target identification of a novel compound like this compound is not a linear process but rather an iterative cycle of hypothesis generation and experimental validation. No single technique is foolproof; therefore, a combination of orthogonal approaches is the most robust strategy. By integrating the unbiased discovery power of affinity-based proteomics and MS-CETSA with the predictive capabilities of computational modeling and the rigorous validation of biochemical and cell-based assays, researchers can confidently identify the molecular target(s) of this intriguing quinoline derivative. This comprehensive understanding will pave the way for its rational development as a potential therapeutic agent.

References

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Molina, D. M., Artursson, P., Lundbäck, T., & Nordlund, P. (2016). CETSA simplifies high-throughput mapping of drug-target interactions. Nature Communications, 7, 11020. [Link]

  • Expert Opinion on Drug Discovery. (2016). Computational approaches for drug target identification in pathogenic diseases. [Link]

  • Wikipedia. (n.d.). Chemoproteomics. [Link]

  • Frontiers in Pharmacology. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. [Link]

  • Briefings in Bioinformatics. (2021). Computational/in silico methods in drug target and lead prediction. [Link]

  • Royal Society of Chemistry. (2015). Chemical Genomics. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Semantic Scholar. (2019). Emerging Methods in Chemoproteomics with Relevance to Drug Discovery. [Link]

  • PubMed. (2025). Targeting disease: Computational approaches for drug target identification. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Taylor & Francis Online. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]

  • IntechOpen. (2011). New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. [Link]

  • PubMed Central. (2013). How chemoproteomics can enable drug discovery and development. [Link]

  • PubMed Central. (2021). Chemoproteomic methods for covalent drug discovery. [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. [Link]

  • European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery. [Link]

  • PubMed. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. [Link]

  • PubMed Central. (2007). Emerging Affinity-Based Techniques in Proteomics. [Link]

  • PubMed Central. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. [Link]

  • Olink. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. [Link]

  • MDPI. (2019). New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. [Link]

  • Broad Institute. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • RSC Advances. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • PubMed Central. (2013). Target deconvolution techniques in modern phenotypic profiling. [Link]

  • ResearchGate. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. [Link]

  • ScienceDirect. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • AACR Journals. (2014). Molecular target identification of quinolinone based anticancer compounds. [Link]

  • PubMed Central. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • PubMed Central. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • MDPI. (2019). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. [Link]

  • JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. [Link]

  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. [Link]

Sources

Cross-reactivity of "2-Chloro-3-(2-chloroethyl)quinoline" with other therapeutic targets

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

Introduction: The Quinoline Scaffold and the Challenge of Selectivity

To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the quinoline scaffold is a familiar and powerful tool. First isolated in 1834, this bicyclic aromatic heterocycle is a cornerstone of numerous therapeutic agents, demonstrating a remarkable breadth of pharmacological activities including anticancer, antimalarial, and anti-inflammatory properties.[1] The very versatility that makes the quinoline nucleus a "privileged scaffold" in drug design also presents a significant challenge: the potential for cross-reactivity with multiple biological targets.[2][3]

This guide addresses the topic of cross-reactivity for the specific, yet under-characterized molecule, 2-Chloro-3-(2-chloroethyl)quinoline . Publicly available data on the specific biological activity of this compound is scarce.[4] Therefore, this document serves as a predictive comparison, leveraging the extensive knowledge of the broader quinoline class to anticipate potential off-target interactions and to provide a robust experimental framework for their investigation. As senior application scientists, we recognize that understanding a compound's selectivity profile is paramount for advancing a potential therapeutic from a mere chemical entity to a viable clinical candidate. Unforeseen off-target effects can lead to toxicity or diminished efficacy, making early-stage cross-reactivity profiling an indispensable part of the drug discovery process.

This guide will objectively compare the potential performance of "this compound" by examining the known activities of structurally related, FDA-approved drugs. We will present supporting experimental data from the literature and provide detailed protocols for key assays to empower researchers to empirically determine the selectivity of this and other novel quinoline-based compounds.

The Promiscuous Nature of the Quinoline Core: A Double-Edged Sword

The quinoline ring system is a key component in a multitude of approved drugs, many of which are designed to be highly specific. However, the scaffold's inherent ability to interact with a variety of biological macromolecules means that even highly optimized drugs can exhibit off-target effects. This promiscuity stems from the quinoline's structural features, which allow it to participate in various non-covalent interactions within protein binding pockets.

Our analysis of the literature reveals three major classes of therapeutic targets frequently engaged by quinoline-containing molecules:

  • Protein Kinases: The human kinome, with its more than 500 members, is a primary target space for quinoline-based inhibitors.[5] Several FDA-approved tyrosine kinase inhibitors (TKIs) incorporate a quinoline core, highlighting its effectiveness in targeting the ATP-binding site of these enzymes.[3][6][7]

  • DNA Topoisomerases: These essential enzymes regulate DNA topology during replication and transcription. The planar nature of the quinoline ring allows it to function as a topoisomerase "poison," stabilizing the enzyme-DNA cleavage complex and leading to cytotoxic DNA breaks.[8][9]

  • DNA Intercalators: The aromatic quinoline structure can also directly interact with DNA by inserting itself between base pairs, a mechanism known as intercalation. This can disrupt DNA replication and transcription, leading to cell death.[9][10][11]

The following sections will delve into each of these target classes, providing comparative data from well-characterized quinoline drugs and outlining the experimental workflows necessary to assess the potential interaction of "this compound" with these targets.

Comparative Analysis 1: Protein Kinase Inhibition

Given the prevalence of quinoline-based kinase inhibitors, it is highly probable that "this compound" possesses some degree of kinase inhibitory activity. The key question for any researcher is its selectivity profile across the human kinome. A highly selective inhibitor is a prized asset, while a non-selective one may have limited therapeutic potential due to off-target toxicities.

To illustrate the spectrum of selectivity among quinoline-based TKIs, we present a comparison of three FDA-approved drugs: Bosutinib , Lapatinib , and Cabozantinib .

Data Presentation: Kinase Inhibition Profiles of Approved Quinoline Drugs

The following table summarizes the inhibitory activity (IC50 values) of Bosutinib, Lapatinib, and Cabozantinib against their primary targets and a selection of known off-targets. This data provides a benchmark for what might be expected when profiling a novel quinoline compound.

DrugPrimary Target(s)Primary Target IC50 (nM)Selected Off-TargetsOff-Target IC50 (nM)Reference(s)
Bosutinib ABL, SRCABL: 1-3LYN-[12][13]
Lapatinib EGFR, HER2EGFR: 10.8, HER2: 9.2ErbB4367[14][15]
Cabozantinib MET, VEGFR2, RETMET: 1.3, VEGFR2: 0.035, RET: 5.2AXL, FLT3, KIT, TIE2-[1][16][17]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

The data clearly illustrates that even approved drugs have varying degrees of selectivity. Lapatinib, for instance, shows high selectivity for EGFR/HER2 over other kinases.[14][15] In contrast, Cabozantinib is a multi-targeted inhibitor, potently inhibiting several receptor tyrosine kinases.[1][16] Bosutinib, while primarily targeting ABL and SRC, is known to have off-target effects that can contribute to its side-effect profile.[13][18][19]

Experimental Protocols for Assessing Kinase Cross-Reactivity

To experimentally determine the kinase selectivity of "this compound," a systematic approach is required. We recommend a tiered strategy, beginning with a broad panel screen followed by more detailed cellular assays.

Caption: A tiered workflow for determining kinase inhibitor selectivity.

This protocol provides a general framework for an in vitro kinase profiling experiment using a commercially available system, such as the Promega Kinase Selectivity Profiling System.[20][21]

Objective: To determine the percentage of inhibition of a panel of kinases by "this compound" at a single concentration.

Materials:

  • Kinase Selectivity Profiling System (containing kinases, substrates, and buffers)

  • Test compound ("this compound") dissolved in DMSO

  • ADP-Glo™ Kinase Assay reagents

  • 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of "this compound" in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 10 µM).

  • Assay Plate Setup: Add 1 µL of the test compound dilution to the appropriate wells of a 384-well plate. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

  • Kinase Reaction Initiation: Prepare the Kinase Working Stock and ATP/Substrate Working Stock according to the manufacturer's protocol. Add 2 µL of the Kinase Working Stock to each well, followed by 2 µL of the ATP/Substrate Working Stock to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Kinase Activity Quantification: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each kinase relative to the vehicle control.

Causality Behind Experimental Choices:

  • Single High Concentration Screen: The initial screen at a relatively high concentration (e.g., 10 µM) is a cost-effective way to identify potential off-targets across a broad panel.

  • ADP-Glo™ Technology: This luminescent-based assay is highly sensitive and has a large dynamic range, making it suitable for high-throughput screening.

CETSA is a powerful technique to confirm target engagement in a cellular context.[2][4][22][23][24] The principle is that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation.

Objective: To determine if "this compound" binds to and stabilizes a specific kinase target in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Test compound ("this compound")

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler

  • Reagents for cell lysis and protein quantification (e.g., Western blotting)

Procedure:

  • Cell Treatment: Culture the cells to an appropriate confluency. Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C).

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the aggregated protein by centrifugation.

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Causality Behind Experimental Choices:

  • Intact Cells: Performing the assay in intact cells provides a more physiologically relevant assessment of target engagement than a purely biochemical assay.

  • Western Blotting: This widely used technique allows for the specific detection and quantification of the target protein.

Comparative Analysis 2: Topoisomerase Inhibition

The planar aromatic structure of the quinoline ring is a common feature in many topoisomerase inhibitors.[8][9] These compounds can act as "poisons" by trapping the enzyme-DNA complex, leading to DNA strand breaks and apoptosis.[25] Given this precedent, "this compound" should be evaluated for its potential to inhibit topoisomerase I and/or II.

Experimental Protocol for Topoisomerase Inhibition

The following protocols describe in vitro assays to assess the inhibition of topoisomerase I and II.[5][25][26][27][28][29][30]

Caption: Mechanism of action for topoisomerase inhibitors.

Objective: To determine if "this compound" inhibits the ability of topoisomerase I to relax supercoiled DNA.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer

  • Test compound

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add topoisomerase I to initiate the reaction. Include a no-enzyme control and a vehicle control.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the vehicle control.

Objective: To determine if "this compound" inhibits the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase II

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • ATP

  • Test compound

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, ATP, and the test compound.

  • Enzyme Addition: Add topoisomerase II to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis.

  • Visualization and Analysis: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA.

Comparative Analysis 3: DNA Intercalation

The flat, aromatic nature of the quinoline scaffold allows it to insert between the base pairs of the DNA double helix.[9] This intercalation can lead to a distortion of the DNA structure, interfering with the binding of proteins involved in replication and transcription.

Experimental Protocol for DNA Intercalation

A common method to assess DNA intercalation is through a fluorescence-based assay using ethidium bromide (EtBr), a known DNA intercalator.

Objective: To determine if "this compound" can displace ethidium bromide from DNA, indicating an intercalating binding mode.

Materials:

  • Calf thymus DNA (ctDNA)

  • Ethidium bromide solution

  • Tris-HCl buffer

  • Test compound

  • Fluorometer

Procedure:

  • DNA-EtBr Complex Formation: Prepare a solution of ctDNA in Tris-HCl buffer. Add ethidium bromide to the DNA solution and incubate to allow for the formation of the fluorescent DNA-EtBr complex.

  • Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex.

  • Compound Titration: Add increasing concentrations of the test compound to the DNA-EtBr solution.

  • Fluorescence Quenching: After each addition of the test compound, measure the fluorescence intensity. Displacement of EtBr by the test compound will lead to a quenching of the fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of the test compound concentration to determine the concentration required to cause a 50% reduction in fluorescence (IC50).

Conclusion and Future Directions

While the specific biological targets of "this compound" remain to be empirically determined, its quinoline core strongly suggests a potential for interaction with protein kinases, topoisomerases, and DNA. This guide provides a comprehensive framework for the systematic evaluation of these potential cross-reactivities. By employing the detailed protocols for kinase selectivity profiling, cellular thermal shift assays, topoisomerase inhibition assays, and DNA intercalation studies, researchers can build a robust selectivity profile for this and other novel quinoline-based compounds.

The journey of a compound from initial synthesis to a potential therapeutic is fraught with challenges, with off-target effects being a major hurdle. A thorough and early assessment of cross-reactivity is not merely a precautionary measure; it is a critical component of modern, rational drug design. The insights gained from such studies are invaluable for optimizing lead compounds, understanding potential toxicities, and ultimately, developing safer and more effective medicines.

References

  • Cabozantinib is an oral multitargeted tyrosine kinase inhibitor (TKI) that potently inhibits MET and AXL, both associated with poor prognosis in renal cell carcinoma (RCC), next to vascular endothelial growth factor receptor 2, KIT, FLT3 and RET. ([Link])

  • Yakes FM, et al. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. J Clin Invest. 2011;121(10):4074-86. ([Link])

  • Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. PubMed. ([Link])

  • Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. Taylor & Francis Online. ([Link])

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. ([Link])

  • Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib. ClinPGx. ([Link])

  • In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. PMC - NIH. ([Link])

  • Clinical Activity of Single-Agent Cabozantinib (XL184), a Multi-receptor Tyrosine Kinase Inhibitor, in Patients with Refractory Soft-Tissue Sarcomas. AACR Journals. ([Link])

  • Topoisomerase assays. PubMed - NIH. ([Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. ([Link])

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ([Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. ([Link])

  • Topoisomerase Assays. PMC - NIH. ([Link])

  • Topoisomerase Assays | Request PDF. ResearchGate. ([Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. ([Link])

  • Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. Probe Reports from the NIH Molecular Libraries Program. ([Link])

  • Protein Kinase Selectivity Profiling Using Microfluidic Mobility Shift Assays. ([Link])

  • Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. PMC. ([Link])

  • CETSA. ([Link])

  • Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents. PubMed. ([Link])

  • Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. ([Link])

  • Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways. PubMed. ([Link])

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ([Link])

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central. ([Link])

  • Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. PubMed. ([Link])

  • Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets | Request PDF. ResearchGate. ([Link])

  • The anticancer IC50 values of synthesized compounds. ResearchGate. ([Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. ([Link])

  • Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways. Keio University. ([Link])

  • Some reported DNA intercalators and their basic pharmacophoric... ResearchGate. ([Link])

  • Adverse events associated with treatment with bosutinib in... | Download Scientific Diagram. ResearchGate. ([Link])

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives. PubMed. ([Link])

  • Off-Target Effects of BCR-ABL and JAK2 Inhibitors. PubMed. ([Link])

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. ([Link])

  • FDA-approved quinoline-based drugs. | Download Scientific Diagram. ResearchGate. ([Link])

  • Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening. ResearchGate. ([Link])

  • Recent advances in small organic molecules as DNA intercalating agents: synthesis, activity, and modeling. PubMed. ([Link])

  • Bosutinib Therapy in Patients With Chronic Myeloid Leukemia: Practical Considerations for Management of Side Effects. NIH. ([Link])

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. MDPI. ([Link])

  • Quinoline-based multi-kinase inhibitors approved by FDA. ResearchGate. ([Link])

Sources

A Comparative Guide to Purity Validation of 2-Chloro-3-(2-chloroethyl)quinoline by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Intermediates like 2-Chloro-3-(2-chloroethyl)quinoline, a key building block in the synthesis of more complex molecules, carry the chemical lineage of the final Active Pharmaceutical Ingredient (API). Undetected impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the final drug product. Therefore, the selection of a robust, accurate, and reliable analytical method for purity determination is of paramount importance.

This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for validating the purity of this compound. We will dissect the causality behind the experimental choices in the qNMR workflow, present a self-validating protocol, and objectively compare its performance against established analytical techniques such as High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and titrimetry.

Part 1: The Principle and Power of qNMR

Quantitative NMR (qNMR) stands out as a powerful analytical tool because the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1] This fundamental principle allows for the determination of the molar ratio of different compounds in a solution without the need for substance-specific calibration curves, a requirement for most chromatographic techniques.[1][2] When an internal standard of known, certified purity is used, qNMR becomes a primary ratio method capable of providing SI-traceable results, making it an authoritative technique for purity assignment.[3][4]

Why qNMR for this compound?

For a molecule like this compound (MW: 226.1 g/mol [5]), which lacks a strong chromophore for UV detection and may have related impurities with similar retention characteristics, qNMR offers distinct advantages:

  • Universality of Detection: Any soluble proton-containing compound will generate a signal, allowing for the detection of a wide range of potential impurities, even those not structurally related to the main compound.

  • Structural Confirmation: The same experiment provides both quantitative data and a high-resolution ¹H NMR spectrum, which confirms the identity and structural integrity of the analyte.

  • Absolute Quantification: It does not require a certified reference material of the analyte itself; instead, it relies on a well-characterized internal standard.[6] This is particularly advantageous when analyzing novel or custom-synthesized compounds for which no specific standard exists.[1]

Part 2: The qNMR Experimental Protocol: A Self-Validating System

The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol. Each step is designed to minimize sources of error and ensure the final purity value is accurate and reproducible.

Diagram: The qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (~15-20 mg) weigh_std Accurately weigh Internal Standard (~5-10 mg, Maleic Acid) dissolve Co-dissolve in Deuterated Solvent (e.g., DMSO-d6, ~0.75 mL) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Key qNMR Parameters (90° pulse, D1 ≥ 5*T1) transfer->setup acquire Acquire Spectrum (S/N > 250:1) setup->acquire process Phase & Baseline Correction acquire->process integrate Integrate Non-Overlapping Peaks (Analyte & Standard) process->integrate calculate Calculate Purity using Formula integrate->calculate result Final Purity Value (%w/w) calculate->result

Caption: Workflow for purity determination by qNMR.

Step-by-Step Methodology

1. Selection of Internal Standard and Solvent:

  • Causality: The choice of internal standard (IS) is the most critical decision in qNMR.[7] An ideal IS must be of high, certified purity (≥99.9%), chemically stable, non-volatile, non-hygroscopic, and possess signals that do not overlap with the analyte signals.[4] The solvent must completely dissolve both the analyte and the IS.[7]

  • Protocol:

    • Internal Standard: Maleic acid is selected. Its two olefinic protons appear as a singlet far downfield (~6.3 ppm in DMSO-d6), a region typically free from signals of this compound. It is readily available in high purity.

    • Solvent: DMSO-d6 is chosen for its excellent solvating power for a wide range of organic compounds.

2. Sample Preparation:

  • Causality: Weighing is the largest source of uncertainty in qNMR.[1] Using a microbalance with sufficient precision and ensuring complete transfer of materials is essential for accuracy. The concentration should be adequate to achieve a high signal-to-noise ratio in a reasonable time.

  • Protocol:

    • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using a 5-decimal place analytical balance. Record the exact weight (W_analyte).

    • To the same vial, add approximately 5-10 mg of the certified internal standard (Maleic Acid, Purity_IS). Record the exact weight (W_IS).

    • Add approximately 0.75 mL of DMSO-d6 to the vial.

    • Vortex the vial until both the analyte and the standard are completely dissolved. A brief sonication may be used if necessary.

    • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Causality: To ensure that the signal integral is directly proportional to the number of protons, the NMR experiment must be set up to allow for full relaxation of all relevant nuclei between pulses. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T1) of any peak being integrated. A high signal-to-noise ratio (S/N) is required for accurate integration.[8]

  • Protocol (Example on a 500 MHz Spectrometer):

    • Tune and match the probe for the sample.

    • Acquire a standard proton spectrum to identify non-overlapping, well-resolved peaks for both the analyte and the internal standard. For this compound, aromatic protons on the quinoline ring are suitable. For maleic acid, the singlet at ~6.3 ppm is used.

    • Set the key acquisition parameters for quantification:

      • Pulse Program: Standard 1D pulse sequence (e.g., zg30 or zg90).

      • Pulse Angle (p1): 90° (ensures uniform excitation).

      • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation for most small molecules).

      • Number of Scans (ns): Set to achieve S/N > 250:1 for the peaks of interest (typically 16-64 scans).

      • Acquisition Time (aq): ~3-4 seconds.

4. Data Processing and Purity Calculation:

  • Causality: Accurate integration requires careful data processing. The spectral baseline must be flat, and the phase must be corrected accurately across the entire spectrum. The integration regions should be set to encompass the entire peak without including noise.

  • Protocol:

    • Apply Fourier transformation, followed by meticulous manual phase correction and baseline correction.

    • Integrate a well-resolved signal from the analyte (Int_analyte). Note the number of protons this signal represents (N_analyte).

    • Integrate the singlet from the internal standard, maleic acid (Int_IS). This signal represents 2 protons (N_IS).

    • Calculate the purity of this compound using the following formula[8]:

      Purity_analyte (%w/w) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS

      Where:

      • MW_analyte: Molecular weight of the analyte (226.1 g/mol )

      • MW_IS: Molecular weight of the internal standard (Maleic Acid: 116.07 g/mol )

Part 3: Comparative Analysis with Alternative Methodologies

While qNMR offers significant advantages, a comprehensive evaluation requires comparison with other widely used techniques.

Alternative Protocols

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

  • Principle: Separates components based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. Purity is determined by area percent, assuming all components have a similar response factor at the detection wavelength, or by using a reference standard for quantitative analysis.

  • Protocol:

    • Instrumentation: HPLC with a UV detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

    • Mobile Phase: Gradient elution using Acetonitrile (A) and Water (B).

    • Gradient: Start at 30% A, ramp to 95% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: 225 nm.[9]

    • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile/Water (1:1).

    • Analysis: Purity is calculated based on the relative peak area of the main component versus the total area of all detected peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: Separates volatile and thermally stable compounds in the gas phase. MS provides mass information for peak identification. It is excellent for identifying volatile impurities.

  • Protocol:

    • Instrumentation: GC coupled to a Mass Spectrometer. Column: DB-5MS or similar (30 m x 0.25 mm x 0.25 µm).[10]

    • Carrier Gas: Helium at 1.0 mL/min.[10][11]

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C (hold 2 min), ramp at 20°C/min to 300°C (hold 5 min).[9][10]

    • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range m/z 40-500.[9]

    • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane.

3. Titrimetry (Combustion with Microcoulometry):

  • Principle: An absolute method for determining total organic halide content. The sample is combusted, converting organic chlorine to hydrogen chloride (HCl), which is then automatically titrated with silver ions in a microcoulometer.[12][]

  • Protocol:

    • Instrumentation: Combustion furnace coupled with a microcoulometric titrator.

    • Sample Preparation: Accurately weigh a small amount of the sample.

    • Combustion: The sample is combusted in an oxygen-rich stream at high temperature (~800-1000°C).

    • Titration: The resulting HCl is swept into a titration cell where it reacts with Ag⁺ ions generated coulometrically. The total charge required to reach the endpoint is proportional to the amount of halide.[12][14]

    • Analysis: The purity is calculated based on the measured chloride content versus the theoretical percentage of chlorine in the pure molecule.

Data Summary: A Head-to-Head Comparison
ParameterqNMR HPLC-UV GC-MS Titrimetry (Microcoulometry)
Principle Molar ratio to internal standardChromatographic separation & UV absorbanceChromatographic separation & mass fragmentationCombustion & coulometric titration
Analyte-Specific Standard Not Required[6]Required for quantification (optional for area %)Required for quantification (optional for area %)Not Required
Selectivity High (based on unique proton signals)High (based on retention time)Very High (retention time + mass)Low (measures total organic halide)
Accuracy Very High (Primary Method)High (with standard) / Moderate (area %)High (with standard) / Moderate (area %)Very High (Absolute Method)
Precision Excellent (<1% RSD typical)[6]Excellent (<2% RSD typical)Excellent (<2% RSD typical)Excellent (<0.5% RSD typical)
Information Provided Purity, Structure, IdentityPurity, Number of ImpuritiesPurity, Impurity Identity (Mass)Total Halide Content
Key Limitation Peak overlap, analyte solubilityRequires chromophore, co-elutionAnalyte must be volatile/stableNon-specific, doesn't detect non-halogenated impurities
Diagram: Logic for Method Selection

Method_Selection start Goal: Purity of This compound q1 Need Absolute Quantification without analyte-specific standard? start->q1 q2 Are impurities volatile & need identification? q1->q2 No res_qnmr Use qNMR (Primary Ratio Method) q1->res_qnmr Yes q3 Need routine QC with high throughput for known impurities? q2->q3 No res_gcms Use GC-MS (High Selectivity & Identification) q2->res_gcms Yes q4 Need to verify total organic halide content? q3->q4 No res_hplc Use HPLC-UV (Robust & Widely Available) q3->res_hplc Yes res_titration Use Titrimetry (Orthogonal Elemental Analysis) q4->res_titration Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion

For the definitive purity validation of this compound, qNMR spectroscopy emerges as a superior methodology. Its status as a primary ratio method provides a direct, SI-traceable measurement of purity without the dependency on an analyte-specific reference standard—a critical advantage in research and development. While HPLC-UV and GC-MS are indispensable tools for routine quality control and impurity profiling, and titrimetry offers an excellent orthogonal confirmation of elemental composition, qNMR provides an unparalleled combination of quantitation, structural confirmation, and accuracy in a single, non-destructive experiment. By adopting the self-validating protocol described herein, researchers and drug development professionals can establish the purity of their intermediates with the highest degree of scientific integrity and confidence.

References

  • BIPM. (n.d.). qNMR. Bureau International des Poids et Mesures. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. Retrieved from [Link]

  • Association Sénégalaise de Normalisation. (n.d.). Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal standard method. Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Retrieved from [Link]

  • IOP Publishing. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1650: Adsorbable Organic Halides by Adsorption and Coulometric Titration; Revision C. EPA. Retrieved from [Link]

  • Regis Technologies, Inc. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link] (Note: A general Bruker qNMR application page is used as a proxy for a direct document link if unavailable).

  • Elek, L. F. (1948). Determination of Halogen in Organic Compounds. Analytical Chemistry, 20(2), 101-104. Retrieved from [Link]

  • IOP Publishing. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • Marinenko, G., & Taylor, J. K. (1963). Precise coulometric titrations of halides. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(1), 31–35. Retrieved from [Link]

Sources

Safety Operating Guide

Core Directive: Managing 2-Chloro-3-(2-chloroethyl)quinoline Waste

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-3-(2-chloroethyl)quinoline. The procedures herein are synthesized from established safety protocols for analogous chemical structures to ensure the highest standards of laboratory safety and regulatory compliance.

The fundamental principle for the disposal of this compound and its contaminated materials is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of via standard laboratory drains or mixed with general refuse[1][2]. The only appropriate disposal route is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1][3]. In-laboratory chemical treatment or neutralization is not recommended due to the potential for uncontrolled reactions and the generation of equally or more hazardous byproducts.

Scientific Integrity & Logic: Hazard Profile

Based on analogs, this compound is anticipated to exhibit the following hazardous properties:

Hazard ClassificationDescription & RationaleSupporting Sources
Acute Toxicity (Oral) Harmful if swallowed. Quinolines and their derivatives can cause significant health issues upon ingestion[1][4].[1][4]
Skin Corrosion/Irritation Causes skin irritation, potentially severe. Chlorinated organic compounds frequently cause irritation upon direct contact[1][4][5][6].[1][4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage. Direct contact with the eyes may result in pain, redness, and potential long-term damage[1][4][5][6].[1][4][5][6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol. Handling should always occur in a well-ventilated area[4][5][6].[4][5][6]
Aquatic Toxicity Likely toxic to aquatic life with long-lasting effects. Chlorinated heterocyclic compounds are often persistent in the environment and can harm aquatic ecosystems[1][7].[1]
Hazardous Decomposition Upon combustion, it is expected to produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl)[2][8].[2][8]

Chemical Incompatibilities: This compound should be segregated from strong oxidizing agents, strong acids, and strong bases to prevent violent or uncontrolled reactions[1][2][8].

Prerequisites: Safety & Engineering Controls

Before handling waste, ensure the following controls are in place to minimize exposure risk.

1. Personal Protective Equipment (PPE): A complete ensemble of PPE is mandatory for all personnel involved in the handling and disposal process.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are required. Inspect for any signs of degradation before use. Change gloves immediately if contamination is suspected[1][4].
Eyes Safety goggles or face shieldMust provide splash protection. Standard safety glasses are insufficient. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles[1][4].
Body Laboratory coatA full-length lab coat must be worn and fully buttoned to prevent skin contact[1].
Respiratory Certified chemical fume hoodAll handling of the compound and its waste must be performed within a certified chemical fume hood to minimize inhalation of dust or vapors[1].

2. Engineering Controls:

  • Chemical Fume Hood: All waste handling and containerization procedures must be conducted inside a properly functioning and certified chemical fume hood[1].

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area[1].

Experimental Protocol: Step-by-Step Waste Disposal

This protocol details the systematic procedure for the safe collection and temporary storage of this compound waste pending pickup by a licensed disposal service.

1. Waste Identification and Classification:

  • This chemical is classified as a halogenated organic compound.

  • Consult your local and national regulations (e.g., EPA in the United States) to determine the specific hazardous waste codes that may apply[8][9][10]. Due to its chlorinated nature, it falls under regulations for chlorinated hydrocarbons[10][11].

2. Waste Segregation:

  • Critical Importance: Never mix halogenated waste streams with non-halogenated waste unless explicitly permitted by your EHS office. This is crucial because the disposal methods, particularly incineration, differ significantly and mixing can create complications and increase costs.

  • Solid Waste: Collect all solid waste, including contaminated weigh paper, pipette tips, gloves, and other disposable labware, in a dedicated hazardous waste container labeled for "Halogenated Organic Solid Waste"[12].

  • Liquid Waste: Collect all solutions containing this compound in a separate, dedicated container labeled for "Halogenated Organic Liquid Waste"[12][13].

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated, puncture-proof sharps container.

3. Waste Collection and Containerization:

  • Container Selection: Use only chemically compatible, leak-proof containers. For liquids, glass or high-density polyethylene (HDPE) bottles with secure screw caps are recommended[1]. For solids, a robust plastic pail or drum is suitable[14].

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"[1][2].

    • The full chemical name: "this compound".

    • An accurate list of all other constituents in the container (e.g., solvents, buffers), with percentages.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., irritant, health hazard, environmental hazard).

  • Filling: Do not overfill containers. Leave at least 10-20% of headspace to allow for vapor expansion and prevent spills[13]. Keep containers securely closed at all times, except when adding waste[2].

4. Storage Pending Disposal:

  • Store sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area[2].

  • This area should be away from general laboratory traffic and incompatible materials[4].

  • Ensure secondary containment is used to capture any potential leaks.

5. Final Disposal:

  • Once the container is ready for pickup (e.g., it is 80% full or has reached the designated accumulation time limit), contact your institution's EHS office or an approved hazardous waste contractor to schedule a collection[1][3].

  • Provide them with a complete and accurate description of the waste as detailed on your label.

Mandatory Visualization: Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

G cluster_0 1. Segregation cluster_1 2. Containerization cluster_2 3. Storage cluster_3 4. Final Disposal start Waste Generation (this compound) solid Solid Waste (Gloves, Tips, etc.) start->solid liquid Liquid Waste (Solutions) start->liquid sharps Sharps Waste (Needles, etc.) start->sharps cont_solid Containerize in Labeled 'Halogenated Solid Waste' Pail solid->cont_solid cont_liquid Containerize in Labeled 'Halogenated Liquid Waste' Bottle liquid->cont_liquid cont_sharps Containerize in Labeled Sharps Container sharps->cont_sharps storage Store Securely in Designated Hazardous Waste Area with Secondary Containment cont_solid->storage cont_liquid->storage cont_sharps->storage ehs Contact EHS or Licensed Contractor for Final Disposal (Incineration) storage->ehs

Caption: Logical workflow for the safe disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area[8].

  • Secure Area: Restrict access to the spill area. If flammable solvents are involved, remove all sources of ignition[4][8].

  • Don PPE: Before attempting any cleanup, don the full PPE ensemble as described above, including respiratory protection if necessary[1].

  • Contain Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill and prevent it from spreading[1][8]. Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container[1][4].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by an appropriate organic solvent if necessary). All cleaning materials must also be collected and disposed of as hazardous waste[1].

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.

References

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. (2010). Available at: [Link]

  • Chemical Waste Management Guide . Technion - Israel Institute of Technology. (N.D.). Available at: [Link]

  • Waste Classification Guidance . GOV.UK. (2021). Available at: [Link]

  • 2-Chloro-3-quinolinecarboxaldehyde PubChem Entry . National Center for Biotechnology Information. (N.D.). Available at: [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility . Indian Academy of Sciences. (2013). Available at: [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. (N.D.). Available at: [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives . International Journal of Chemical Studies. (2016). Available at: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. (1975). Available at: [Link]

  • The effect of anthropogenic activities on the environmental fate of chlorinated paraffins . PubMed. (2021). Available at: [Link]

  • CHLORINE . Occupational Safety and Health Administration. (2024). Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . Journal of the Iranian Chemical Society. (2021). Available at: [Link]

  • 2-Chloro-3-(chloromethyl)quinoline PubChem Entry . National Center for Biotechnology Information. (N.D.). Available at: [Link]

  • Chlorinated paraffins in the environment: A review . ResearchGate. (2016). Available at: [Link]

  • Disposal of Waste Solvents . National University of Singapore. (N.D.). Available at: [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment . PubMed Central. (2018). Available at: [Link]

  • HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING . McGill University. (N.D.). Available at: [Link]

  • Thermal decomposition of some biologically active complexes of ruthenium (III) with quinolone derivatives . ResearchGate. (2008). Available at: [Link]

  • Public health investigations of hazardous organic chemical waste disposal in the United States . PubMed Central. (1987). Available at: [Link]

  • Environmental fate and global distribution of polychlorinated biphenyls . PubMed. (2010). Available at: [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. (N.D.). Available at: [Link]

  • Land Disposal Restrictions for Newly Identified Wastes . U.S. Environmental Protection Agency. (1999). Available at: [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines . U.S. Environmental Protection Agency. (N.D.). Available at: [Link]

Sources

Definitive Guide to the Safe Handling and Disposal of 2-Chloro-3-(2-chloroethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, procedural guide for researchers, scientists, and drug development professionals on the safe handling, management, and disposal of 2-Chloro-3-(2-chloroethyl)quinoline. As a halogenated quinoline derivative, this compound warrants a rigorous and informed approach to laboratory safety. The following protocols are designed to establish a self-validating system of safety, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment: A Proactive Stance

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a thorough assessment of structurally analogous compounds, such as 2-chloro-3-(chloromethyl)quinoline and quinoline itself, allows for a robust and cautious estimation of its hazard profile.[1] All handling and disposal procedures must be conducted under the assumption that this compound shares the hazardous properties of its chemical relatives.[1]

The primary hazards associated with this class of compounds are summarized below. This proactive risk assessment is the foundation of safe laboratory practice.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationDescription of Potential EffectsSupporting Sources
Acute Toxicity (Oral) Harmful if swallowed. Ingestion may lead to significant adverse health effects.[2][3]PubChem CID 2063384[3], ChemicalBook SDS[2]
Skin Corrosion/Irritation Causes skin irritation, and potentially severe burns upon direct contact.[1][2]ChemicalBook SDS[2], Benchchem Guide[1]
Serious Eye Damage/Irritation Causes serious eye damage.[2][3] Direct contact can result in pain, watering, and redness.[1]PubChem CID 2063384[3], ChemicalBook SDS[2]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol.[2][4]ChemicalBook SDS[2], Fisher Scientific SDS[4]
Carcinogenicity/Mutagenicity Suspected of causing cancer and genetic defects, based on data for quinoline.[1][5]Benchchem Guide[1], PENTA Chemicals SDS[5]
Aquatic Toxicity Presumed to be toxic to aquatic life with long-lasting effects.[1][5]Benchchem Guide[1], PENTA Chemicals SDS[5]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and consistent use of appropriate PPE is the most critical, direct control measure for preventing exposure.[6] PPE should be viewed as the final barrier after engineering controls have been implemented.[6]

Table 2: Mandatory PPE for Handling this compound

PPE CategorySpecificationRationale & Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][7]Double-gloving is recommended. Gloves must be inspected for tears or degradation before each use. Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[6]
Eye & Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[2][8][9]Standard safety glasses are insufficient. Goggles or a face shield are required to protect against splashes.[6][10]
Body Protection A full-length laboratory coat.[1] Fire/flame resistant and impervious clothing is recommended.[2]Lab coats should be buttoned completely to prevent skin contact.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.[2]
Respiratory Protection A NIOSH-approved respirator is necessary if working outside a fume hood or if aerosolization is possible.[1][8]For significant spill events, a chemical cartridge-type respirator or a self-contained breathing apparatus (SCBA) may be required.[6][11] All users must be fit-tested and trained.[6]

Operational Plan: From Benchtop to Storage

A systematic workflow is essential for minimizing risk during routine handling. All operations involving this compound must be performed within a certified chemical fume hood to mitigate inhalation exposure.[1][7] An eyewash station and safety shower must be immediately accessible.[1]

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all required PPE is donned correctly. Clear the fume hood of any unnecessary equipment or chemicals.

  • Weighing & Transfer : If handling a solid, conduct all weighing and transfers on a disposable weigh boat within the fume hood to contain any dust.

  • In Solution : When working with the compound in solution, use caution to avoid splashes and aerosol generation.

  • Storage : Store the compound in a tightly closed, properly labeled, and chemically compatible container.[8] The storage location should be a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][8] Store in a locked cabinet or area to restrict access.[2]

  • Post-Handling : After completing work, wash hands and any exposed skin thoroughly with soap and water.[2][4] Decontaminate all surfaces and equipment used.

Workflow for Safe Handling

The following diagram illustrates the mandatory workflow for any procedure involving this compound.

G Figure 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Storage A Verify Fume Hood Certification & Clear Workspace B Don All Required PPE (Gloves, Goggles, Lab Coat) A->B C Carefully Weigh or Transfer Compound B->C D Perform Experimental Procedure C->D E Securely Cap & Store Compound in Designated Area D->E F Decontaminate Workspace & Equipment E->F G Properly Doff & Dispose of Contaminated PPE F->G H Wash Hands Thoroughly G->H

Caption: Figure 1: Safe Handling Workflow

Spill Management: A Rapid and Controlled Response

In the event of a spill, a prepared and immediate response is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol
  • Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[2][12]

  • Assess the Spill : Determine if the spill is minor or major. A minor spill is one that is small in volume, does not pose an immediate fire or respiratory hazard, and can be managed by trained lab personnel.[13] For major spills, evacuate the building and contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[13]

  • Don Enhanced PPE : Before approaching a minor spill, don the appropriate PPE, which may include a respirator, chemical-resistant apron, and double gloves.[14]

  • Containment : Prevent the spill from spreading. Create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][14] Work from the outside of the spill inward.[14]

  • Absorption : Apply additional absorbent material over the spill until all the liquid is absorbed.[14]

  • Collection : Carefully collect the absorbed material using spark-proof tools and place it into a designated, leak-proof, and clearly labeled hazardous waste container.[2][15]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent or a detergent solution, and collect all cleaning materials as hazardous waste.[1][12]

  • Reporting : Complete any required incident reports for your institution.[16]

Disposal Plan: Ensuring Environmental Compliance

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][7] This compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure
  • Waste Identification & Segregation : Waste containing this compound must be segregated from other waste streams.[1] It is incompatible with strong oxidizing agents and should not be mixed with such materials.[1]

  • Waste Collection & Containerization :

    • Solid Waste : Collect contaminated solids (e.g., gloves, weigh boats, absorbent pads) in a dedicated, sealed, and leak-proof container.[7]

    • Liquid Waste : Collect solutions in a separate, compatible, and securely capped container. A glass bottle is recommended.[1]

  • Labeling : All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".[1][7]

  • Storage Pending Disposal : Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials until pickup.[7]

  • Final Disposal : Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] The standard method for this type of compound is high-temperature incineration at a licensed chemical destruction plant.[2][7][8]

Diagram of the Disposal Pathway

The logical flow for proper disposal is critical to maintaining safety and compliance.

G Figure 2: Hazardous Waste Disposal Pathway cluster_collection Waste Generation & Collection cluster_prep Preparation for Disposal cluster_disposal Final Disposal A Segregate Waste: Solid vs. Liquid B Collect in Designated, Compatible Containers A->B C Securely Seal Containers B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Store in Secure, Designated Waste Accumulation Area D->E F Arrange Pickup via EHS or Licensed Waste Contractor E->F G Transport to Approved Treatment Facility (e.g., Incineration) F->G

Caption: Figure 2: Hazardous Waste Disposal Pathway

References

  • ChemicalBook. (2025). 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE - Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • Echemi. (2019). 2-Chloro-3-(chloromethyl)-7-ethylquinoline SDS, 948291-32-5 Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloroquinoline.
  • PubChem. (n.d.). 2-Chloro-3-(chloromethyl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • ChemicalBook. (2022). 2-Chloro-3-chloromethyl-8-methylquinoline - Safety Data Sheet.
  • PENTA s.r.o. (2025). Quinoline - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
  • PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • EHS. (2024). Learn How to Respond to Chemical Spills with These Steps.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.